3-Phenylquinoxaline-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-quinoxaline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDZNIAZFJPDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395157 | |
| Record name | 3-phenylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58861-61-3 | |
| Record name | 3-phenylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Phenylquinoxaline-2-thiol from o-Phenylenediamine
Abstract
This technical guide provides an in-depth exploration of a reliable and widely adopted synthetic pathway for 3-phenylquinoxaline-2-thiol, commencing from the foundational precursor, o-phenylenediamine. Quinoxaline scaffolds are of paramount importance in medicinal chemistry and materials science, and their functionalization with sulfur-containing moieties further broadens their therapeutic and industrial applicability.[1] This document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and characterization. The narrative emphasizes the chemical principles underpinning the synthetic strategy, ensuring a blend of theoretical knowledge and practical, field-proven application.
Introduction and Strategic Overview
The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, is a privileged scaffold found in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The introduction of a phenyl group at the C3 position and a thiol group at the C2 position yields this compound, a versatile intermediate for further chemical modification and a molecule of interest for its own potential bioactivity.[4][5]
The classical approach to quinoxaline synthesis, known as the Hinsberg reaction, involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] A direct synthesis of this compound from o-phenylenediamine in a single step is challenging due to the specific functional groups required on the dicarbonyl precursor. Therefore, a more robust and common strategy involves a two-step sequence:
-
Cyclocondensation: Reaction of o-phenylenediamine with a suitable β-ketoester, ethyl benzoylacetate, to form the stable intermediate, 3-phenyl-1H-quinoxalin-2-one.
-
Thionation: Conversion of the carbonyl group of the quinoxalinone intermediate into a thiocarbonyl group using a thionating agent to yield the final product.
This guide will focus on this validated two-step pathway, which offers high yields and operational simplicity.
Reaction Mechanism and Rationale
Step 1: Synthesis of 3-Phenyl-1H-quinoxalin-2-one
The initial step is a cyclocondensation reaction between o-phenylenediamine and ethyl benzoylacetate. This reaction is typically catalyzed by an acid, often glacial acetic acid, which also serves as the solvent.
Mechanism:
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the more electrophilic ketone carbonyl of ethyl benzoylacetate. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen atom.
-
Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form an enamine intermediate.
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.
-
Elimination: The subsequent tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the six-membered heterocyclic ring.
-
Tautomerization: The initial product tautomerizes to the more stable amide form, yielding 3-phenyl-1H-quinoxalin-2-one.
// Reactants OPD [label="o-Phenylenediamine"]; EBA [label="Ethyl Benzoylacetate"]; Catalyst [label="Acid Catalyst (e.g., Acetic Acid)"];
// Intermediates Step1 [label="Cyclocondensation & Dehydration", shape=box, style=rounded, fillcolor="#F1F3F4"]; Quinoxalinone [label="3-Phenyl-1H-quinoxalin-2-one", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thionation [label="Thionation", shape=box, style=rounded, fillcolor="#F1F3F4"]; ThionatingAgent [label="Thionating Agent (e.g., Lawesson's Reagent)"];
// Product Product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections {OPD, EBA, Catalyst} -> Step1; Step1 -> Quinoxalinone; {Quinoxalinone, ThionatingAgent} -> Thionation; Thionation -> Product; } dot Caption: Overall synthetic workflow.
Step 2: Thionation of 3-Phenyl-1H-quinoxalin-2-one
The conversion of the carbonyl group (C=O) in the quinoxalinone to a thiocarbonyl group (C=S) is a critical transformation. This is effectively achieved using thionating agents such as Lawesson's Reagent (LR) or phosphorus pentasulfide (P₂S₅). Lawesson's Reagent is often preferred due to its higher solubility in organic solvents and generally cleaner reactions.
Mechanism (with Lawesson's Reagent):
-
Coordination: The carbonyl oxygen of the quinoxalinone coordinates to one of the phosphorus atoms of Lawesson's Reagent.
-
[2+2] Cycloaddition: This is followed by a [2+2] cycloaddition between the C=O bond and a P=S bond of the reagent, forming a four-membered oxathiaphosphetane ring intermediate.
-
Cycloreversion: The unstable four-membered ring collapses, transferring the sulfur atom to the carbon and the oxygen atom to the phosphorus. This cycloreversion is driven by the formation of a strong P=O bond, yielding the desired 3-phenylquinoxaline-2(1H)-thione and a phosphorus-containing byproduct.
The reaction is conducted in an anhydrous, high-boiling-point solvent like toluene or xylene, as Lawesson's Reagent is sensitive to moisture.
Detailed Experimental Protocol
Disclaimer: All laboratory procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Part A: Synthesis of 3-Phenyl-1H-quinoxalin-2-one
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol).
-
Reagent Addition: Add glacial acetic acid (80 mL) to the flask and stir until the solid dissolves. Subsequently, add ethyl benzoylacetate (19.2 g, 0.1 mol) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. A precipitate will form. Pour the mixture into 200 mL of cold water with stirring.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3-phenyl-1H-quinoxalin-2-one as a crystalline solid. Dry the product under vacuum.
Part B: Synthesis of this compound
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dried 3-phenyl-1H-quinoxalin-2-one (11.1 g, 0.05 mol).
-
Reagent Addition: Add anhydrous toluene (100 mL), followed by Lawesson's Reagent (12.1 g, 0.03 mol, 0.6 equivalents). Note: The stoichiometry is based on the dimeric structure of LR, where one mole of LR can thionate two moles of carbonyl compound.
-
Reaction: Heat the suspension to reflux (approximately 110 °C) under a nitrogen atmosphere. Maintain the reflux for 3-5 hours. The reaction mixture will typically become more homogeneous as the reaction progresses. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. Alternatively, the solid can be triturated with a suitable solvent like diethyl ether to remove byproducts, followed by recrystallization from ethanol or an ethanol/chloroform mixture to yield the pure product.[4]
| Parameter | Step A: Cyclocondensation | Step B: Thionation |
| Primary Reactants | o-Phenylenediamine, Ethyl Benzoylacetate | 3-Phenyl-1H-quinoxalin-2-one, Lawesson's Reagent |
| Molar Ratio | 1 : 1 | 1 : 0.6 |
| Solvent | Glacial Acetic Acid | Anhydrous Toluene |
| Temperature | Reflux (~118 °C) | Reflux (~110 °C) |
| Reaction Time | 4 hours | 3-5 hours |
| Typical Yield | 85-95% | 70-85% |
Structural Considerations: Thiol-Thione Tautomerism
The final product, this compound, exists as a tautomeric mixture of the thiol and thione forms.[4][8] In the solid state and in most common solvents, the equilibrium heavily favors the thermodynamically more stable 3-phenylquinoxaline-2(1H)-thione form. This is due to the formation of a stable amide-like (thioamide) system. Spectroscopic analysis will reflect the characteristics of this dominant thione tautomer.
Product Characterization
Confirming the identity and purity of the synthesized this compound is essential. The following analytical techniques are standard:
-
¹H NMR: The spectrum of the thione tautomer will show characteristic signals for the aromatic protons on the quinoxaline and phenyl rings. A broad singlet in the downfield region (typically > 9 ppm) corresponding to the N-H proton is a key indicator of the thione form.[4]
-
¹³C NMR: The spectrum will show a signal for the C=S carbon, typically in the range of 150-175 ppm. The absence of a C=O signal (which would be present in the starting material around 160-170 ppm) confirms the completion of the thionation step.[4]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful synthesis. The mass-to-charge ratio (m/z) for the molecular ion [M]+ should correspond to the calculated mass.[9]
-
Infrared (IR) Spectroscopy: Key signals include the N-H stretching vibration (around 3100-3300 cm⁻¹) and the C=S stretching vibration (around 1100-1250 cm⁻¹). The disappearance of the strong C=O stretching band from the quinoxalinone precursor (around 1650-1680 cm⁻¹) is crucial evidence of a successful reaction.
-
Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values (e.g., 224–225 °C) for identity confirmation.[4]
Conclusion
The two-step synthesis of this compound from o-phenylenediamine via a quinoxalinone intermediate is a highly effective and reproducible method. The procedure relies on fundamental organic reactions—cyclocondensation and thionation—that are well-understood and scalable. By carefully controlling reaction conditions and employing standard purification techniques, researchers can obtain this valuable heterocyclic building block in high yield and purity. This guide provides the necessary mechanistic understanding and practical steps to empower scientists in their synthetic endeavors within the fields of medicinal chemistry and materials science.
References
- El-Sayed, N. N. E., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.2c03975
- Hassan, A. A., & El-Sheref, E. M. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
- Abdel-Wahab, B. F., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances. Available at: https://www.researchgate.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: http://article.sapub.org/10.5923.j.ajoc.20150501.03.html
- Das, B., et al. (2024). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. ResearchGate. Available at: https://www.researchgate.
- Patel, A. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd. Available at: https://www.scribd.com/document/444983050/Quinoxaline-Synthesis-via-o-Phenylenediamine
- Aghabozorg, H., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/34702157/
- Rossi, A., et al. (1962). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Helvetica Chimica Acta. Available at: https://pubmed.ncbi.nlm.nih.gov/13975765/
- Abdel-Wahab, B. F., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10915663/
- Mamedov, V. A. (2015). Synthesis of Quinoxalines. ResearchGate. Available at: https://www.researchgate.net/publication/279448834_Synthesis_of_Quinoxalines
- El-Sayed, N. N. E., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9481078/
- El-Magd, A. A., et al. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[4][10]DIAZEPINES. HETEROCYCLES. Available at: https://www.heterocycles.jp/newlibrary/downloads/pdfs/22331
- Hammad, M., & Emran, A. (2025). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate. Available at: https://www.researchgate.net/publication/250085698_Reactions_with_o-Phenylenediamine_Preparation_of_2-Substituted_Benzimidazoles_and_Benzimidazole-ethylenes
- Mhadaye, M. (2021). Preparation of 2, 3-diphenylquinoxaline from o-phenylenediamine. YouTube. Available at: https://www.youtube.
- Kumar, A., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7829983/
- Sharma, A., et al. (2022). Synthesis, pharmacological application of quinoxaline and its derivative. International Journal of Research Trends and Innovation. Available at: https://www.ijrti.org/papers/IJRTI2209141.pdf
- Pawar, S. (2019). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Slideshare. Available at: https://www.slideshare.
- Zarranz, B., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058203/
- Sexton, W. A. (1942). 55. The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of The Chemical Society. Available at: https://api.semanticscholar.org/CorpusID:98488165
- Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: https://www.mdpi.com/1420-3049/26/4/1055
- Gholamhoseini, S., et al. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry. Available at: http://www.orientjchem.
- El-Naggar, M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, biological evaluation and in silico studies. Semantic Scholar. Available at: https://api.semanticscholar.org/CorpusID:246431988
Sources
- 1. ijrti.org [ijrti.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Phenylquinoxaline-2-thiol and its Derivatives: A Strategic Guide to a Privileged Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their unique bicyclic heteroaromatic structure serves as a "privileged scaffold," amenable to chemical modification for tuning biological activity. Among these, 3-phenylquinoxaline-2-thiol is a particularly valuable intermediate, offering multiple reactive sites for building diverse molecular libraries.
This guide provides a comprehensive overview of the synthesis of the this compound core, grounded in mechanistic principles. It further details field-proven protocols for its conversion into a variety of derivatives, offering insights into the causal factors that govern reaction outcomes.
Part 1: Assembly of the Core Scaffold: 3-Phenylquinoxalin-2(1H)-one
The most direct and widely adopted method for constructing the quinoxaline ring system is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound or its synthetic equivalent.[4][5] For the synthesis of the 3-phenylquinoxalin-2(1H)-one precursor, o-phenylenediamine is reacted with an α-ketoester, typically ethyl benzoylacetate.
The reaction proceeds via an initial nucleophilic attack of one amino group of the o-phenylenediamine onto the keto-carbonyl of ethyl benzoylacetate, followed by dehydration to form an enamine intermediate. Subsequent intramolecular cyclization via attack of the second amino group onto the ester carbonyl, followed by the elimination of ethanol, yields the stable, conjugated 3-phenylquinoxalin-2(1H)-one ring system. Acetic acid is commonly used as both a solvent and a catalyst, protonating the carbonyls to increase their electrophilicity and facilitating the dehydration steps.
Caption: High-level workflow for the synthesis of this compound and its key derivatives.
Experimental Protocol: Synthesis of 3-Phenylquinoxalin-2(1H)-one
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Addition: To this solution, add ethyl benzoylacetate (19.2 g, 0.1 mol) dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Pour the mixture into 500 mL of ice-cold water with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove residual acetic acid, and then washed with a small amount of cold ethanol.
-
Purification: The crude product is purified by recrystallization from ethanol to afford 3-phenylquinoxalin-2(1H)-one as a crystalline solid.
Part 2: Thionation to this compound
The conversion of the lactam (amide) functionality in 3-phenylquinoxalin-2(1H)-one to a thiolactam is a critical thionation step. This is most effectively achieved using phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent in a high-boiling solvent like pyridine or dioxane.[1] Pyridine often serves as both the solvent and a basic catalyst, activating the P₄S₁₀ reagent.[1] The mechanism involves the formation of a reactive dithiadiphosphetane intermediate which facilitates the oxygen-sulfur exchange.
Experimental Protocol: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 3-phenylquinoxalin-2(1H)-one (11.1 g, 0.05 mol) in anhydrous pyridine (100 mL).
-
Reagent Addition: Add phosphorus pentasulfide (P₄S₁₀) (13.3 g, 0.03 mol) portion-wise to the stirred suspension. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 5 hours. The solution typically darkens in color.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully into 500 mL of cold water.
-
Acidification & Isolation: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to pH ~2-3 to precipitate the product. Collect the resulting yellow solid by vacuum filtration.
-
Purification: Wash the crude product extensively with water and then recrystallize from ethanol to yield pure this compound.[6][7]
Part 3: Exploiting Tautomerism for Selective Derivatization
This compound exists in a dynamic equilibrium between its thiol and thione tautomeric forms.[6][7] This ambident nucleophilic character is the key to its synthetic versatility. The sulfur atom (in the thiol form) is a soft nucleophile, while the nitrogen atom (in the thione form) is a harder nucleophile. This distinction allows for selective functionalization by choosing appropriate electrophiles and reaction conditions.
Caption: Tautomeric equilibrium of this compound.
Generally, reactions with soft electrophiles, such as alkyl halides, under basic conditions preferentially occur at the sulfur atom.[7] The use of a base (e.g., triethylamine, potassium carbonate) deprotonates the thiol, forming a highly nucleophilic thiolate anion which readily participates in S-alkylation reactions via an Sₙ2 mechanism.
Part 4: Synthesis of S-Substituted Derivatives via Alkylation
S-alkylation is a foundational method for elaborating the this compound scaffold, leading to the formation of thioethers that often exhibit significant biological activity.[4][8] This reaction is typically performed in a polar aprotic solvent like DMF or ethanol, which facilitates the dissolution of the reactants and promotes the Sₙ2 reaction.
General Protocol: S-Alkylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.
-
Base Addition: Add a base (e.g., triethylamine or anhydrous K₂CO₃, 1.1-1.5 eq) and stir the mixture at room temperature for 15-30 minutes to form the thiolate salt.
-
Electrophile Addition: Add the alkylating agent (R-X, e.g., ethyl bromoacetate, 1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to reflux as required. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 12 hours.
-
Work-up and Isolation: Upon completion, cool the reaction, pour it into ice water, and collect the resulting precipitate by filtration.
-
Purification: Wash the solid with water and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure S-alkylated product.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Conditions | Product Class | Yield (%) | Ref |
| 1 | Ethyl 2-chloroacetate | K₂CO₃ | DMF | 60°C, 4h | Thioacetate | >85 | [4] |
| 2 | Ethyl acrylate | Triethylamine | Ethanol | Reflux, 6h | Thiopropanoate | ~90 | [4] |
| 3 | Benzyl chloride | NaH | DMF | RT, 3h | Benzyl thioether | >90 | N/A |
| 4 | Ethyl 4-bromobutyrate | KOH | DMF | RT | Butyrate thioester | N/A | [4] |
Part 5: Advanced Derivatives and Fused Heterocycles
The functional groups introduced via S-alkylation can serve as handles for further synthetic transformations, leading to more complex molecules and fused heterocyclic systems. For instance, the reaction of this compound with carbon disulfide in the presence of a strong base can lead to the formation of fused triazoloquinoxaline systems, which are of interest for their potential pharmacological properties.[4]
Caption: Generalized mechanism for the S-alkylation of this compound.
Conclusion
The this compound scaffold is a versatile and highly valuable building block in modern medicinal chemistry. Its synthesis is robust, beginning with the classical cyclocondensation to form the quinoxalinone ring, followed by a straightforward thionation. The true synthetic power of this molecule lies in its thiol-thione tautomerism, which enables selective functionalization at the sulfur atom. The S-alkylation protocols described herein are reliable and high-yielding, providing a gateway to a vast chemical space of derivatives with significant therapeutic potential, particularly in the development of novel anticancer agents.[4][8] This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important heterocyclic intermediate in their drug discovery programs.
References
- Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
- Sharma, V. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Al-azzam, K. M., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. PubMed Central.
- Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- Zarazúa-Arvizu, E., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH).
- Fathalla, W., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. ResearchGate.
- Goudarzi, M., & Nejad, M. G. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of Scientific & Engineering Research, 6(1).
- Morrison, D., & Furst, A. Notes - Quinoxaline-2-Thiols. ACS Publications.
- Organic Chemistry Portal. Quinoxaline synthesis.
- Fathalla, W., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Publishing.
- Kumar, R., et al. (2020). Biological activity of quinoxaline derivatives. ResearchGate.
- Stankovska, M., & Zorc, B. (1998). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. PubMed.
- Fathalla, W., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health (NIH).
- Fathalla, W., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega.
- Chary, M. V., & Park, D. C. (2007). The Synthesis of Quinoxalines by Condensation Reaction of Acyleins with O-Phenylenediamine Without Solvent Under Microwave Irradiation. Taylor & Francis Online.
- Fathalla, W., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health (NIH).
- El-Maghraby, M. A. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[1][4]DIAZEPINES. HETEROCYCLES, 83(12), 2689.
- El Rayes, S. M., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). National Institutes of Health (NIH).
- Hamama, W. S., et al. (2008). Synthesis of New Quinoxaline Derivatives. ResearchGate.
- Al-Mulla, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health (NIH).
- Hammouda, M., et al. (2009). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate.
- ResearchGate. SAR and potent compounds of quinoxaline derivatives.
- Kumar, R., et al. (2020). Biological Activity of Quinoxaline Derivatives. Semantic Scholar.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Phenylquinoxaline-2-thiol: Structure, Properties, and Synthetic Utility
Introduction: The Quinoxaline Scaffold in Modern Chemistry
The quinoxaline ring system, a fused heterocycle composed of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this versatile class of compounds, 3-Phenylquinoxaline-2-thiol emerges as a critical synthetic intermediate. Its unique structural features, particularly the presence of an ambident nucleophilic system, allow for extensive chemical modification, making it a valuable building block for the development of novel therapeutic agents and functional materials.[3] This guide provides a detailed exploration of its chemical structure, physicochemical properties, synthesis, and reactivity, offering field-proven insights for researchers in drug discovery and chemical development.
Molecular Structure and Thiol-Thione Tautomerism
A foundational concept in understanding the reactivity of this compound is its existence in a tautomeric equilibrium. The molecule dynamically interconverts between the thiol form (this compound) and the more stable thione form (3-phenylquinoxalin-2(1H)-thione).[3][4][5] This equilibrium is crucial as it dictates the molecule's reaction pathways. While the thiol form contains a sulfhydryl (-SH) group, the thione form features a thiocarbonyl (C=S) group and an N-H bond within the pyrazine ring.[5] In most conditions, the equilibrium lies significantly towards the thione tautomer.
Caption: Thiol-Thione tautomerism of the 3-phenylquinoxaline scaffold.
This tautomerism results in an ambident nucleophilic character. The molecule can be alkylated at either the sulfur atom (S-alkylation) or the nitrogen atom (N-alkylation), a choice governed by the nature of the electrophile and reaction conditions, as explained by Hard and Soft Acids and Bases (HSAB) theory.[3][4]
Physicochemical Properties
The core physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂S | Calculated |
| Molecular Weight | 238.31 g/mol | Calculated |
| Appearance | Yellow powder | [3] |
| Melting Point | 224–225 °C | [3][5] |
| Tautomeric Form | Exists as a thiol-thione mixture, predominantly the thione form in solid state and solution. | [3][4] |
| Solubility | Soluble in solvents like chloroform and dimethylformamide (DMF), often requiring heating. | [3] |
Synthesis Protocol: A Reliable Pathway
The synthesis of this compound is reliably achieved from its oxo-analogue, 3-phenylquinoxalin-2(1H)-one, via a two-step process involving chlorination followed by thiation.[5] This method provides excellent yields and a high-purity product.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-phenylquinoxaline
-
To a solution of 3-phenylquinoxalin-2(1H)-one, add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents).
-
Reflux the reaction mixture for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
The resulting precipitate is the crude 2-chloro-3-phenylquinoxaline.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of 3-Phenylquinoxaline-2(1H)-thione
-
Dissolve the 2-chloro-3-phenylquinoxaline (1 equivalent) obtained from Step 1 in chloroform (CHCl₃).[3]
-
Add N-cyclohexyldithiocarbamate cyclohexylammonium salt (1 equivalent) as the thiating agent.[3][5]
-
Reflux the reaction mixture at 61 °C for approximately 12 hours.[3]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Add ethanol to the solid residue to precipitate the product.
-
Filter the resulting yellowish solid and recrystallize from ethanol to yield pure 3-phenylquinoxaline-2(1H)-thione (Typical Yield: ~69%).[3]
Caption: Predominant S-alkylation reactivity of the scaffold.
Applications in Medicinal Chemistry
The this compound core is a launchpad for generating libraries of compounds with significant therapeutic potential. By modifying the thiol group, researchers have developed potent drug candidates.
-
Anticancer Agents: A significant body of research focuses on derivatives of this compound as anticancer agents. [5]N-alkyl acetamides and methyl alkanoates derived from S-alkylation have shown potent inhibitory action against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. [3][5]Some of these compounds exhibit IC₅₀ values in the low microgram per milliliter range, comparable to the reference drug doxorubicin. [5]Molecular modeling studies suggest that these derivatives can act as inhibitors of human thymidylate synthase (hTS), an enzyme crucial for DNA synthesis and a validated target in cancer therapy. [3]* Antimicrobial Agents: The quinoxaline scaffold is also associated with antimicrobial properties. For example, 3-hydrazinoquinoxaline-2-thiol, a related derivative, has been investigated for synergistic effects with other compounds against methicillin-resistant Staphylococcus aureus (MRSA). [6]This highlights the potential for developing novel antibiotics based on this core structure.
Spectroscopic Characterization
Confirmation of the structure of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: In the thione tautomer, a characteristic broad singlet for the N-H proton is typically observed in the downfield region (e.g., ~9.36 ppm for a related derivative). Upon S-alkylation, this signal disappears, and new signals corresponding to the protons on the introduced alkyl chain appear (e.g., a singlet around 3.98 ppm for an S-CH₂ group). [4]The aromatic protons of the quinoxaline and phenyl rings appear as a complex multiplet in the 7.1-8.1 ppm range. [4]* ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons. The thiocarbonyl (C=S) carbon of the thione form is also a key indicator, though its chemical shift can vary. Upon S-alkylation, the appearance of signals for the new alkyl carbons confirms the reaction. For example, an S-CH₂ carbon signal appears around 34.5 ppm. [4]* Mass Spectrometry (MS): Techniques like MALDI-TOF can be used to confirm the molecular weight of the parent compound and its derivatives. The analysis will show the molecular ion peak [M]⁺ or protonated/sodiated adducts like [M+Na]⁺. [4]
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful synthon for constructing complex molecules with profound biological activity. Its rich chemistry, dominated by thiol-thione tautomerism and predictable S-alkylation reactivity, provides a reliable foundation for synthetic chemists. For drug development professionals, the demonstrated success of its derivatives as potent anticancer agents underscores the value of the quinoxaline scaffold. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for leveraging the full potential of this important heterocyclic building block in future research and development endeavors.
References
- El Rayes, S. M., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 35679-35695.
- El Rayes, S. M., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health.
- El Rayes, S. M., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34533–34545.
- El Rayes, S. M., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-3-phenylquinoxaline. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2,3-Diphenylquinoxaline. PubChem Compound Database.
- El Rayes, S. M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(23), 18555–18566.
- Al-Ghorbani, M., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
- Wikipedia contributors. (n.d.). Thiol. Wikipedia.
- Pál, V., et al. (2023). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 158(20).
- Chemistry Steps. (n.d.). Reactions of Thiols.
- National Center for Biotechnology Information. (n.d.). 3-Benzyl-quinoline-2-thiol. PubChem Compound Database.
- ResearchGate. (n.d.). THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY.
- SpectraBase. (n.d.). 2,3-Diphenylquinoxaline.
- Pearson Study Prep. (2016). Reactions of Thiols. YouTube.
- Kunda, G., et al. (2024). Synthesis, Structure, and Physicochemical Characteristics of Thiols. ResearchGate.
- Liddell, J. R. (2021). Medicinal Thiols: Current Status and New Perspectives. National Institutes of Health.
- da Silva Júnior, E. N., et al. (2012). Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus: Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[ f ]quinoxalin-6-ol and Density Functional Theory Calculations. Journal of the Brazilian Chemical Society.
- Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.
- LibreTexts Chemistry. (2016). 13.10: Thiols (Mercaptans).
- ResearchGate. (n.d.). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects.
- Al-Gallas, N., et al. (2024). An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology.
- ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'.
Sources
- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 3. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
Spectroscopic Profile of 3-Phenylquinoxaline-2-thiol: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-phenylquinoxaline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and purity assessment of this compound and its derivatives.
Introduction to this compound
This compound exists in a tautomeric equilibrium with its thione form, 3-phenylquinoxaline-2(1H)-thione.[1] This dynamic equilibrium is influenced by the solvent and the solid-state packing of the molecule. The quinoxaline scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmaceutical activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A thorough understanding of the spectroscopic characteristics of this compound is therefore fundamental for its application in drug design and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework and the tautomeric equilibrium.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural interpretation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is crucial as it can solubilize both tautomers and allow for the observation of the exchangeable N-H proton.[4]
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[5]
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[5]
¹H and ¹³C NMR Data Summary
The following table summarizes the key NMR signals for 3-phenylquinoxaline-2(1H)-thione, the predominant tautomer in DMSO-d6.[4]
| ¹H NMR (500 MHz, DMSO-d6) | ¹³C NMR (126 MHz, DMSO-d6) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 14.5 (approx.) | br s |
| 7.89 | dd, J = 8.2, 1.3 Hz |
| 7.85 (m) | m |
| 7.67 | ddd, J = 8.4, 7.0, 1.4 Hz |
| 7.61 | dd, J = 8.3, 1.4 Hz |
| 7.49 (m) | m |
| 7.44 (m) | m |
Interpretation of NMR Spectra
The ¹H NMR spectrum in DMSO-d6 clearly indicates the presence of the thione tautomer. The broad singlet observed at approximately 14.5 ppm is characteristic of the N-H proton of the quinoxaline ring.[4] The aromatic region of the spectrum, between 7.4 and 7.9 ppm, displays a complex pattern of multiplets corresponding to the protons of the phenyl ring and the quinoxaline core.
In the ¹³C NMR spectrum, the signal at 174.8 ppm is a key indicator of the thione form, corresponding to the C=S carbon.[4] The remaining aromatic carbon signals appear in the expected range of 116-161 ppm. The presence of a single set of signals for the quinoxaline and phenyl rings suggests that one tautomer is predominant in the DMSO solution.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Sample Preparation:
-
Ensure the sample is dry.
-
For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellet method, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press into a transparent pellet.
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.[6]
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are averaged to obtain a good quality spectrum.
Predicted IR Absorption Data
Based on the tautomeric equilibrium and data from related compounds, the following characteristic IR absorption bands are expected for this compound/thione.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3100 | Medium, Broad | N-H stretch (thione form)[7] |
| 3100-3000 | Medium | Aromatic C-H stretch[8] |
| ~2550 | Weak | S-H stretch (thiol form)[9] |
| 1620-1580 | Medium-Strong | C=N and C=C stretching (aromatic rings) |
| 1200-1050 | Strong | C=S stretch (thione form) |
| 770-730 and 710-690 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation of IR Spectrum
The IR spectrum will provide critical evidence for the predominant tautomeric form in the solid state. The presence of a broad absorption band in the 3200-3100 cm⁻¹ region would be indicative of the N-H stretching vibration of the thione tautomer.[7] Conversely, a weak absorption around 2550 cm⁻¹ would suggest the presence of the S-H bond of the thiol form.[9] A strong band in the 1200-1050 cm⁻¹ region is characteristic of the C=S stretching vibration, further confirming the thione structure.[7] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the quinoxaline and phenyl rings will appear in the 1620-1580 cm⁻¹ region.[8]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is then introduced into the mass spectrometer.
Instrument Parameters:
-
Ionization Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for this type of molecule.[1][10]
-
Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer can be used.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. rsc.org [rsc.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. mdpi.com [mdpi.com]
- 10. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 3-Phenylquinoxaline-2-thiol
An In-depth Technical Guide to the Discovery and History of 3-Phenylquinoxaline-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a pivotal heterocyclic compound, stands as a cornerstone in the edifice of modern medicinal chemistry. Its rigid, planar structure, combined with the versatile reactivity of its thiol/thione group, has rendered it a privileged scaffold for the development of a myriad of therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical evolution of this compound, delving into the foundational synthetic strategies that first brought it to light and the advanced methodologies that have since refined its production. We will dissect the causality behind key experimental choices, from the classical cyclocondensation reactions that form its core to the specific thionation techniques that install its defining functional group. By examining its synthesis, tautomeric nature, and reactivity, this document serves as an authoritative resource for researchers aiming to leverage the unique chemical properties of this compound in contemporary drug discovery and materials science.
Genesis of a Scaffold: The Quinoxaline Core
The story of this compound is intrinsically linked to the broader history of its parent heterocycle, quinoxaline. Quinoxalines, or benzopyrazines, are bicyclic compounds formed by the fusion of a benzene ring and a pyrazine ring[1]. Their synthesis has been a subject of chemical investigation for over a century, with the most fundamental and enduring method being the Hinsberg condensation . This reaction, a cornerstone of heterocyclic chemistry, involves the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound[2][3].
The elegance of the Hinsberg reaction lies in its simplicity and efficiency, providing direct access to the quinoxaline framework. This foundational chemistry paved the way for the creation of substituted quinoxalines, including the direct precursor to our topic compound: 3-phenylquinoxalin-2(1H)-one.
Foundational Synthesis: The Birth of this compound
The initial synthesis of this compound was not a singular event but an evolution of established principles. The most logical and historically significant pathway involves a two-step process: first, the creation of an oxygen-analogue precursor, and second, the conversion of a carbonyl to a thiocarbonyl group.
Step 1: Synthesis of the Precursor, 3-Phenylquinoxalin-2(1H)-one
The journey begins with the synthesis of 3-phenylquinoxalin-2(1H)-one. This is achieved by reacting o-phenylenediamine with an α-keto acid, specifically phenylglyoxylic acid (or its ester equivalent).
-
Causality of Experimental Design: The choice of reactants is deliberate. o-Phenylenediamine provides the benzene ring and the two nitrogen atoms required for the pyrazinone ring. Phenylglyoxylic acid provides the remaining two carbon atoms, one of which is already at the correct oxidation state (ketone) and the other as a carboxylic acid that will form the amide bond (lactam) of the quinoxalinone ring. The phenyl group is carried into the final structure at the desired 3-position. The reaction proceeds via a tandem condensation-cyclization-dehydration cascade, a highly efficient process for building heterocyclic complexity. In some cases, using an α-keto acid can lead to the formation of benzimidazoles as a side product, but with o-phenylenediamines, the formation of the six-membered quinoxaline ring is generally favored[4][5].
Step 2: Thionation - The Introduction of Sulfur
With the quinoxalinone precursor in hand, the critical step is the thionation of the lactam carbonyl. This conversion is most effectively achieved using Lawesson's Reagent (LR), a compound that revolutionized the synthesis of organosulfur compounds[6][7][8].
-
Expertise in Reagent Selection: While other thionating agents like phosphorus pentasulfide (P₄S₁₀) exist, Lawesson's Reagent is often preferred for its milder reaction conditions, higher yields, and greater functional group tolerance[6][9]. LR's efficacy stems from its solubility in organic solvents and its mechanism, which proceeds through a reactive dithiophosphine ylide intermediate. This intermediate reacts with the carbonyl to form a four-membered thiaoxaphosphetane ring. The thermodynamic driving force for the subsequent cycloreversion is the formation of a very stable P=O bond, which releases the desired thiocarbonyl compound[6].
Alternative and Modern Synthetic Strategies
While the condensation-thionation route remains a classic, other methods have been developed, reflecting the ongoing drive for synthetic efficiency.
Nucleophilic Substitution Route
An alternative strategy involves preparing 2-chloro-3-phenylquinoxaline from the quinoxalinone precursor (using reagents like POCl₃ or SOCl₂). This chloro-derivative is then subjected to nucleophilic aromatic substitution with a sulfur source.
-
Trustworthiness of the Protocol: This method is robust and relies on well-understood SNAr chemistry. The electron-withdrawing nature of the pyrazine ring activates the chloro-substituent towards attack. Various thiating agents can be employed, including sodium sulfide, thiourea, or specialized reagents like N-cyclohexyldithiocarbamatecyclohexylammonium salt, which offers a convenient and high-yielding path to the target compound[10][11].
Multicomponent Reactions
More recently, multicomponent reactions (MCRs) have emerged as a powerful tool for building molecular complexity in a single step. A notable MCR for this scaffold involves the three-component oxidative condensation of o-phenylenediamines, acetophenones, and elemental sulfur in the presence of a base catalyst like piperidine[12]. This approach offers high atom economy and operational simplicity, bypassing the need to pre-form and isolate intermediates.
Structural Integrity: The Thiol-Thione Tautomerism
A critical aspect of this compound's chemistry is its existence as a tautomeric mixture of the thiol and thione forms. Spectroscopic and crystallographic evidence overwhelmingly indicates that the equilibrium lies far to the side of the 3-phenylquinoxaline-2(1H)-thione tautomer[10][11].
-
Mechanistic Insight: The stability of the thione form is attributed to the greater strength of the C=S double bond within the conjugated aromatic system compared to the C=N bond that would exist in the thiol form, as well as the stability of the N-H bond. This tautomeric preference is crucial as it dictates the compound's reactivity.
This equilibrium also gives rise to ambident nucleophilicity . Under basic conditions, the resulting anion can be alkylated at either the "soft" sulfur atom or the "harder" nitrogen atom, a choice that can be directed by the nature of the electrophile and the reaction conditions (HSAB theory)[10][11]. This dual reactivity is a key reason for its utility as a synthetic building block.
Data Summary and Protocols
Comparison of Primary Synthetic Routes
| Route | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
| Condensation/Thionation | o-Phenylenediamine, Phenylglyoxylic Acid | Lawesson's Reagent | Stepwise; Heat | Reliable, high-yielding, well-established | Two distinct synthetic operations |
| Nucleophilic Substitution | 3-Phenylquinoxalin-2(1H)-one | POCl₃, Sulfur Nucleophile (e.g., Thiourea) | Stepwise; Heat | Good yields, avoids malodorous reagents | Requires synthesis of chloro-intermediate |
| Multicomponent Reaction | o-Phenylenediamine, Acetophenone, Sulfur | Piperidine (cat.) | One-pot; Heat | High atom economy, convergent | May require more optimization for scope |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Phenylquinoxalin-2(1H)-one
-
To a solution of o-phenylenediamine (1.0 eq) in ethanol, add phenylglyoxylic acid (1.05 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-phenylquinoxalin-2(1H)-one.
Protocol 2: Thionation to form 3-Phenylquinoxaline-2(1H)-thione
-
Suspend 3-phenylquinoxalin-2(1H)-one (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.6 eq) to the suspension.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the conversion of the starting material by TLC.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to afford the pure product as a yellow solid[10][11].
Historical Impact and Modern Applications
Initially a subject of academic interest, the utility of this compound derivatives has grown exponentially, particularly in drug development. The quinoxaline scaffold is recognized as a "privileged structure" capable of interacting with numerous biological targets. The thiol group provides a convenient handle for further chemical modification.
Derivatives have been synthesized and evaluated for a wide range of biological activities, including:
-
Anticancer Agents: Many derivatives show potent cytotoxic effects against various cancer cell lines, such as colon cancer (HCT-116) and breast cancer (MCF-7)[10][13][14][15]. The mechanism often involves the inhibition of crucial enzymes like matrix metalloproteinases (MMPs) or thymidylate synthase[10][16].
-
Antimicrobial and Antiviral Activity: The quinoxaline core is present in several antibiotics, and novel thiol derivatives continue to be explored for their efficacy against pathogenic bacteria, fungi, and viruses[14].
-
Anti-inflammatory Properties: The scaffold has been utilized to develop compounds with significant anti-inflammatory effects[13].
The history of this compound is a testament to the power of fundamental organic synthesis in enabling modern science. From its origins in classical condensation chemistry to its current status as a key building block in the search for new medicines, its journey underscores the enduring value of understanding and manipulating heterocyclic structures.
References
- Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 35679-35695. [Link][13][15]
- ResearchGate. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. [Link][16]
- Gomaa, M. S., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34353–34365. [Link][10]
- Al-Ostath, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link][14]
- ACS Publications. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
- Saeed, A., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Brazilian Chemical Society. [Link][17]
- Mtieat, A., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Gomaa, M. S., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. [Link][18]
- Ozturk, T., et al. (2004). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 104(1), 19-118. [Link][9]
- Request PDF. (n.d.). Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. [Link][12]
- Luo, Z., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15(44), 36803-36807. [Link][4][5]
- Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link][6]
- Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link][7]
- Wikipedia. (n.d.). Quinoxaline. [Link][1]
- SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. [Link][8]
- Rivera-Jiménez, S. M., et al. (2018).
Sources
- 1. Quinoxaline - Wikipedia [en.wikipedia.org]
- 2. mtieat.org [mtieat.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Novel Quinoxaline Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused heterocyclic system comprising a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its synthetic tractability and broad-spectrum pharmacological profile have established it as a cornerstone for the development of novel therapeutic agents.[1] Quinoxaline derivatives have garnered significant attention due to their extensive array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This technical guide offers a comprehensive examination of these activities, providing systematically organized quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows to aid in drug discovery and development endeavors.
Synthetic Strategies for Novel Quinoxaline Compounds
The foundation of exploring novel biological activities lies in the synthesis of diverse quinoxaline derivatives. The classical and most common method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] This straightforward reaction allows for significant structural diversity by varying the substituents on both reactants.
Modern synthetic chemistry has expanded this repertoire, introducing greener and more efficient protocols. For instance, methods utilizing copper catalysts for the cyclocondensation of o-phenylenediamines and aromatic alkynes have been developed to avoid the problems of traditional reactions.[2] The versatility of the quinoxaline core allows for further functionalization, such as the introduction of sulfur and nitrogen nucleophiles at the 2 and 3 positions, which can significantly enhance antimicrobial activity.[4] These synthetic approaches are crucial as they enable the generation of libraries of novel compounds for biological screening.
Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinoxalines
This protocol describes a common method for synthesizing 2,3-disubstituted quinoxalines via the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] The rationale for this choice is its high efficiency and applicability to a wide range of substrates, allowing for the creation of diverse derivatives.
-
Reactant Preparation: Dissolve the substituted o-phenylenediamine (1 mmol) in a suitable solvent, such as ethanol or glacial acetic acid (10 mL).
-
Addition of Dicarbonyl Compound: Add an equimolar amount of the 1,2-dicarbonyl compound (e.g., benzil) (1 mmol) to the solution.
-
Reaction Condition: Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted quinoxaline.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[1][5] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways that are fundamental to cancer cell growth, survival, and metastasis.[1][3]
Mechanisms of Anticancer Action
A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes are crucial components of signaling pathways that regulate cell proliferation and survival.[1][5] Quinoxaline-based compounds have been designed as selective ATP-competitive inhibitors for a variety of kinases, including:[1][5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Epidermal Growth Factor Receptor (EGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
By targeting these kinases, quinoxaline derivatives can disrupt the signaling cascades that drive tumor growth and angiogenesis.[1] Furthermore, some derivatives function as Topoisomerase II inhibitors , leading to DNA damage and triggering apoptotic cell death.[1][6] Many quinoxalines induce apoptosis and can cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell division.[5][7]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3 | MCF-7 (Breast) | 2.89 | [6] |
| Compound 11 | HCT116 (Colon) | 2.5 | [2] |
| Compound 11 | MCF-7 (Breast) | 9 | [2] |
| Compound 18 | MCF-7 (Breast) | 22.11 | [2] |
| Compound VIIIc | HCT116 (Colon) | 0.36 | [5][7] |
| Compound 6k | MCF-7 (Breast) | 6.93 | [3] |
Signaling Pathway Visualization
The following diagram illustrates key signaling pathways targeted by quinoxaline derivatives in cancer cells.
Caption: Quinoxaline derivatives can inhibit the VEGFR-2 signaling pathway and promote p53-mediated apoptosis.
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][4] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Mechanisms and Spectrum of Activity
The antimicrobial efficacy of quinoxalines is often linked to their chemical structure. For instance, symmetrically 2,3-disubstituted quinoxalines have shown significant antibacterial activity.[4] The introduction of specific functional groups, such as 4-triflouromethylanilino or phenylthio groups, has been found to confer good to moderate antibacterial activity.[4] Some quinoxaline compounds are thought to exert their effect by intercalating with bacterial DNA, potentially inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication.[8]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoxaline compounds against various microbial strains.
| Compound ID | Microorganism | Type | MIC (µg/mL) | Reference |
| Compound 2d | Escherichia coli | Gram-negative | 8 | [4] |
| Compound 3c | Escherichia coli | Gram-negative | 8 | [4] |
| Compound 2d | Bacillus subtilis | Gram-positive | 16 | [4] |
| Compound 10 | Candida albicans | Fungus | 16 | [4] |
| Compound 10 | Aspergillus flavus | Fungus | 16 | [4] |
| Derivative | MRSA | Gram-positive | 4 | [9] |
Antiviral and Anti-inflammatory Potential
Beyond their anticancer and antimicrobial properties, quinoxalines are gaining attention for their potential as antiviral and anti-inflammatory agents.
Antiviral Activity
The quinoxaline scaffold is present in several known antiviral agents and has shown promise against a range of viruses, including respiratory pathogens.[10][11] Research has highlighted their potential as inhibitors of influenza viruses and coronaviruses (SARS-CoV and SARS-CoV-2).[10][12] The mechanism often involves targeting viral enzymes essential for replication. For example, certain quinoxaline derivatives have shown a significant binding affinity for the main protease (Mpro) of SARS-CoV-2, suggesting they could suppress the protease's function and mitigate viral infection.[10]
Anti-inflammatory Activity
Several quinoxaline derivatives have been reported to possess significant anti-inflammatory properties.[13][14] Their mechanism of action can involve the inhibition of key inflammatory mediators. For example, some quinoxalines act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[14]
Signaling Pathway Visualization: Anti-inflammatory Action
Caption: Quinoxaline derivatives can exert anti-inflammatory effects by inhibiting COX-2 and p38 MAPK pathways.
Experimental Protocols for Biological Evaluation
This section provides detailed methodologies for key experiments cited in this guide. The choice of these assays is based on their robustness, reproducibility, and widespread acceptance in the scientific community for evaluating specific biological activities.
Protocol 5.1: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of quinoxaline derivatives.[15] The assay measures the metabolic activity of mitochondrial reductase enzymes, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank. Incubate for 48-72 hours.[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 5.2: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[9] It is a quantitative method that provides more precise data than disk diffusion.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform a two-fold serial dilution of the quinoxaline compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Workflow for Biological Screening
The diagram below outlines a typical workflow for the screening of novel quinoxaline compounds.
Caption: A streamlined workflow for the synthesis, screening, and validation of novel quinoxaline compounds.
Conclusion and Future Perspectives
Quinoxaline and its derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The extensive research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The synthetic accessibility of the quinoxaline core allows for extensive structural modifications, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).[2]
Future efforts should focus on the development of quinoxaline derivatives with enhanced target selectivity and reduced toxicity.[2] The application of computational tools, such as molecular docking, can aid in the rational design of new compounds with improved binding affinities for specific biological targets.[8] As our understanding of the molecular basis of diseases deepens, the quinoxaline scaffold will undoubtedly continue to be a valuable platform for the discovery of next-generation therapeutic agents.
References
- Al-dujaili, A. H., & Jaber, N. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
- Gaber, Z., Abdel-Sayed, A. S., & El-Gazzar, A. B. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]
- (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- Singh, P. K., & Choudhary, B. N. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
- Gaber, Z. A. (2005).
- Ajani, O. O., Nlebemuo, M. T., Adekoya, J., & Ajanaku, O. C. (2019). Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83).
- Singh, P. K., & Choudhary, B. N. (2024).
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- Matijašević, M., Malek, L., Vianello, R., & Perković, I. (2020).
- (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. MDPI. [Link]
- Al-Mathkhury, H. F., Al-Dahmoshi, H. O., & Al-Wasiti, E. A. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PubMed Central. [Link]
- Rahman, M. H., Akter, R., Behl, T., & Sharma, A. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- Kumar, A., Kumar, S., & Kumar, D. (2010).
- (2018). In-vitro Cytotoxicity Assay of Quinoxalines.
- Kumar, A., Kumar, S., & Kumar, D. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
- Ghorab, M. M., Alqahtani, A. S., & Al-Ansary, G. H. (2018). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. PubMed Central. [Link]
- Păunescu, A., Gîrd, C. E., & Vlase, L. (2023).
- (2024). Quinoxaline‐based derivatives exhibiting anti‐inflammatory activity.
- Singh, P. K., & Choudhary, B. N. (2025). Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. International Journal of Biochemistry Research & Review. [Link]
- (2014).
- (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2022).
- Montana, M., Montero, V., & Khoumeri, O. (2021). Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. PubMed Central. [Link]
- Al-Ostath, A. I., Al-Qatamin, R. M., & Al-Qirim, T. M. (2022).
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
- Avula, B., & Ali, Z. (2018). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Al-Omair, M. A., Ali, A. A., & Al-Ghamdi, A. M. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis Online. [Link]
- Al-Ostath, A. I., Al-Qatamin, R. M., & Al-Qirim, T. M. (2022).
- Badran, M. M., Abouzid, K. A. M., & Hussein, M. H. M. (2003). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. journalijbcrr.com [journalijbcrr.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Ascendant Trajectory of 3-Phenylquinoxaline-2-thiol Derivatives in Oncology Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide to a Promising Class of Anticancer Agents
Preamble: The Quest for Novel Anticancer Scaffolds
In the relentless pursuit of novel and effective anticancer therapeutics, the quinoxaline scaffold has emerged as a privileged heterocyclic system, demonstrating a broad spectrum of pharmacological activities.[1][2] This guide delves into a specific, highly promising subclass: 3-phenylquinoxaline-2-thiol derivatives. These compounds have garnered significant attention for their potent cytotoxic effects against a range of human cancer cell lines.[3][4] Our focus will be on the synthesis, anticancer evaluation, and mechanistic elucidation of these molecules, providing a comprehensive resource for researchers and drug development professionals. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
I. Synthetic Strategies: Building the Core Pharmacophore
The synthetic accessibility of the this compound scaffold is a key advantage for its development as a therapeutic agent. The core is typically constructed via a condensation reaction, followed by thionation and subsequent derivatization at the thiol group to explore the structure-activity relationship (SAR).
Synthesis of the 3-Phenylquinoxaline-2(1H)-thione Core
A robust and commonly employed method for the synthesis of the 3-phenylquinoxaline-2(1H)-thione core (3) involves the reaction of 2-chloro-3-phenylquinoxaline (1) with a thiating agent such as N-cyclohexyldithiocarbamatecyclohexylammonium salt (2) in a suitable solvent like chloroform.[5]
Experimental Protocol: Synthesis of 3-Phenylquinoxaline-2(1H)-thione (3) [5]
-
To a solution of 2-chloro-3-phenylquinoxaline (1) (2.5 mmol) in 25 mL of chloroform, add N-cyclohexyldithiocarbamatecyclohexylammonium salt (2) (2.5 mmol, 0.69 g).
-
Reflux the reaction mixture at 61 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
To the solid residue, add 25 mL of ethanol to precipitate the product.
-
Filter the yellowish precipitate and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 3-phenylquinoxaline-2(1H)-thione (3).
Derivatization at the 2-Thiol Position
The presence of the thiol group in a tautomeric equilibrium with the thione form allows for facile S-alkylation, providing a diverse library of derivatives for biological screening.[5][6] This is a critical step in optimizing the anticancer activity of the lead compound.
Experimental Protocol: S-Alkylation of 3-Phenylquinoxaline-2(1H)-thione [6]
-
To a solution of 3-phenylquinoxaline-2(1H)-thione (3) (1 mmol) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate anion.
-
Add the desired alkylating agent (e.g., an alkyl halide) (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired S-alkylated derivative.
II. Anticancer Activity and Cytotoxicity
The anticancer potential of this compound derivatives has been demonstrated across a variety of human cancer cell lines. The primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[1][7]
In Vitro Cytotoxicity Data
Numerous studies have reported the potent cytotoxic effects of this class of compounds. For instance, certain derivatives have shown significant activity against prostate (PC-3), liver (HepG2), and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range.[2][3]
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative A | PC-3 | 4.11 | [2] |
| Derivative B | PC-3 | 2.11 | [2] |
| Derivative C | HCT-116 | 28.85 (µg/mL) | [8] |
| Derivative D | HCT-116 | 26.75 (µg/mL) | [8] |
| Derivative E | HCT-116 | 2.5 | [4] |
| Derivative F | MCF-7 | 9.0 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity [1][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
III. Unraveling the Mechanism of Action
The anticancer effects of this compound derivatives are attributed to their ability to induce programmed cell death, or apoptosis, and to inhibit key enzymes involved in cancer progression.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to trigger apoptosis in cancer cells. Studies have shown that this compound derivatives can induce apoptosis, as evidenced by morphological changes such as chromatin condensation and nuclear fragmentation.[8] This is often accompanied by cell cycle arrest at specific phases, such as the G2/M or S phase.[3][4]
The apoptotic process is mediated by a cascade of signaling proteins. Western blot analysis has revealed that treatment with these quinoxaline derivatives can lead to the upregulation of pro-apoptotic proteins like p53, Bax, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.[3]
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [1]
-
Cell Treatment and Fixation: Treat cells with the quinoxaline derivative for 24-48 hours. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Incubate at -20 °C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Western Blot Analysis of Apoptotic Markers [3]
-
Protein Extraction: Treat cells with the quinoxaline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4 °C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Enzyme Inhibition
VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2.[4] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit downstream signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival.[9]
Topoisomerase II Inhibition: Topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication and transcription. Inhibition of Topo II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[10] Certain this compound derivatives have been shown to inhibit Topo II, contributing to their anticancer activity.[2][3]
Caption: A typical experimental workflow for the evaluation of this compound derivatives.
IV. Structure-Activity Relationship (SAR)
The potency of this compound derivatives is highly dependent on the nature and position of substituents on the quinoxaline core and the 3-phenyl ring. A comprehensive review of the literature reveals several key SAR trends.[2][11]
-
Substituents on the 3-phenyl ring: Electron-withdrawing groups, such as halogens, at the para position of the phenyl ring often enhance anticancer activity.[11]
-
Modifications at the 2-thiol position: The introduction of small alkyl or aryl groups at the sulfur atom can modulate the lipophilicity and cellular uptake of the compounds, thereby influencing their activity. Peptidomimetic side chains have also shown promise.[5][6]
-
Substituents on the quinoxaline core: Modifications to the benzo portion of the quinoxaline ring can also impact activity, though this has been less extensively explored for the 3-phenyl-2-thiol subclass.
V. In Vivo Efficacy
While much of the research has focused on in vitro studies, there is emerging evidence of the in vivo efficacy of this class of compounds. In one study, a quinoxaline-based derivative was shown to significantly reduce tumor volume and weight in an Ehrlich solid tumor model with minimal toxicity, highlighting its potential for further preclinical and clinical development.[2][3]
VI. Future Perspectives and Conclusion
This compound derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their straightforward synthesis, potent cytotoxicity against a range of cancer cell lines, and well-defined mechanisms of action make them attractive candidates for further investigation. Future research should focus on expanding the library of derivatives to refine the SAR, conducting more extensive in vivo studies to establish efficacy and safety profiles, and exploring potential combination therapies with existing anticancer drugs. The in-depth understanding of their biological activity, as outlined in this guide, provides a solid foundation for the rational design of the next generation of quinoxaline-based cancer therapeutics.
References
- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). Journal of Biomolecular Structure & Dynamics. [Link]
- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). Taylor & Francis Online. [Link]
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). Molecules. [Link]
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). RSC Advances. [Link]
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024).
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). RSC Publishing. [Link]
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
- VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. (2012). Oncotarget. [Link]
- Cell‐cycle analysis by flow cytometry: (a) control Hep G‐2 cell line... (n.d.).
- Expression of markers of apoptosis evaluated by western blot analysis.... (n.d.).
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]
- Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... (n.d.).
- The DNA-topoisomerase Inhibitors in Cancer Therapy. (2022). Molecules. [Link]
- Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). Pharmaceuticals. [Link]
- Apoptosis - Intrisinic Pathway - External. (2025).
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- MTT Cell Assay Protocol. (n.d.). Checkpoint lab/protocols/MTT. [Link]
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. (2020). Journal of Medicinal Chemistry. [Link]
- Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implic
- VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. (2021). Acta Pharmacologica Sinica. [Link]
- Synthesis of 2,3-diphenylquinoxaline. (2021). YouTube. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023).
- Combined Inhibition of the VEGFR and EGFR Signaling Pathways in the Treatment of NSCLC. (2008). The Oncologist. [Link]
- Western blot analysis of apoptotic markers. (2012). Figshare. [Link]
- MTT (Assay protocol). (2023). Protocols.io. [Link]
- A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. (2017).
- Topoisomerase II inhibitors. (n.d.). BIOCEV. [Link]
- Mechanisms of Regulation of VEGFR-2 levels in cancer cells. (2012).
- Western Blot analyses of some important pro-and anti-apoptotic proteins... (n.d.).
- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (n.d.). IJISET. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Topoisomerase II Inhibition in Cancer: A Focus on Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Phenylquinoxaline-2-thiol
Introduction: The Versatile 3-Phenylquinoxaline-2-thiol Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core of numerous structures with significant applications in medicinal chemistry and materials science. Among these, this compound stands out as a particularly versatile building block. Its unique structural features, most notably the presence of an ambident nucleophilic thiol/thione system, offer a rich landscape for chemical modifications. This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, delving into its synthesis, reactivity, and the mechanistic principles that govern its transformations. We will explore established protocols for S-alkylation and prospect the potential for advanced cross-coupling reactions, offering a forward-looking perspective for researchers in drug discovery and organic synthesis.
Core Chemistry: Synthesis and Tautomerism of this compound
The synthetic accessibility and inherent reactivity of this compound are foundational to its utility. A common and efficient method for its preparation involves the reaction of 2-chloro-3-phenylquinoxaline with a sulfur source.
Synthesis Protocol: Preparation of 3-Phenylquinoxaline-2(1H)-thione
A robust method for the synthesis of the title compound involves the reaction of 2-chloro-3-phenylquinoxaline with N-cyclohexyldithiocarbamatecyclohexylammonium salt.[1]
Step-by-Step Methodology:
-
To a solution of 2-chloro-3-phenylquinoxaline (1.0 eq) in chloroform, add N-cyclohexyldithiocarbamatecyclohexylammonium salt (1.0 eq).
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
To the solid residue, add ethanol and filter the resulting precipitate.
-
The crude product can be further purified by recrystallization from ethanol to yield 3-phenylquinoxaline-2(1H)-thione as a yellow powder.
Tautomerism: The Thiol-Thione Equilibrium
A critical aspect of the chemistry of this compound is its existence as a tautomeric mixture of the thiol and thione forms. This equilibrium is fundamental to its reactivity, as it gives rise to an ambident nucleophile with two potential sites for electrophilic attack: the sulfur atom and the nitrogen atom at the 1-position.[1]
Caption: Thiol-thione tautomerism of this compound.
The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the quinoxaline ring. However, in many cases, the thione tautomer is thermodynamically more stable.
S-Alkylation: A Chemoselective Nucleophilic Substitution
The most extensively studied nucleophilic substitution reaction of this compound is S-alkylation. The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles such as alkyl halides and α,β-unsaturated carbonyl compounds. This chemoselectivity can be rationalized by the Hard and Soft Acids and Bases (HSAB) principle, which posits that soft acids prefer to react with soft bases, and hard acids with hard bases.[2][3]
Mechanistic Insights
The S-alkylation reaction typically proceeds via a nucleophilic attack of the thiolate anion on the electrophilic carbon of the alkylating agent. The thiolate is generated in situ by the addition of a base, such as triethylamine.
Caption: General mechanism of S-alkylation.
The preference for S-alkylation over N-alkylation is a testament to the greater nucleophilicity of the soft sulfur atom towards soft electrophiles.
Scope of S-Alkylation Reactions
A variety of alkylating agents have been successfully employed in the S-alkylation of this compound, leading to a diverse range of functionalized quinoxaline derivatives.
| Electrophile | Base | Solvent | Conditions | Yield (%) | Reference |
| Chloroacetonitrile | Triethylamine | Ethanol | Reflux, 12h | 73-81 | [1] |
| Phenacyl chloride | Triethylamine | Ethanol | Reflux, 12h | 73-81 | [1] |
| Allyl bromide | Triethylamine | Ethanol | Reflux, 12h | 73-81 | [1] |
| Ethyl chloroacetate | Triethylamine | Ethanol | Reflux, 12h | 73 | [1] |
| Acrylic acid derivatives | Triethylamine | - | Reflux, 4-6h | Good | [4] |
Experimental Protocol: S-Alkylation with Ethyl Chloroacetate
The following is a representative protocol for the S-alkylation of this compound.[1]
Step-by-Step Methodology:
-
To a mixture of 3-phenylquinoxaline-2(1H)-thione (1.0 mmol) and triethylamine (2.0 mmol) in ethanol (95%), add ethyl chloroacetate (1.0 mmol).
-
Heat the reaction mixture under reflux for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Filter the solid obtained and wash with ethanol.
-
The product, ethyl (3-phenylquinoxalin-2-yl)sulfanylacetate, can be purified by recrystallization from ethanol.
Prospective C-S, C-N, and C-C Cross-Coupling Reactions
While S-alkylation is well-established, the exploration of transition-metal-catalyzed cross-coupling reactions to form C-S, C-N, and C-C bonds directly from the thiol group of this compound represents a promising frontier for expanding its synthetic utility. Although specific examples with this substrate are not yet prevalent in the literature, the principles of modern cross-coupling chemistry suggest a high potential for success.
C-S Cross-Coupling: Synthesis of Diaryl Thioethers
The formation of a C(aryl)-S bond can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Chan-Lam coupling.[5][6] These reactions would involve the coupling of this compound with an aryl halide or boronic acid, respectively.
Caption: Generalized catalytic cycle for C-S cross-coupling.
C-N Cross-Coupling: Towards 2-Amino-3-phenylquinoxalines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds.[7] While typically applied to aryl halides, its application to the C-S bond of a thiol derivative, though less common, is conceivable through a desulfurative coupling approach or by converting the thiol to a better leaving group. A more direct approach would be the coupling of an amine with a 2-halo-3-phenylquinoxaline, which is a common precursor to the thiol.
Caption: Generalized Buchwald-Hartwig amination cycle.
C-C Cross-Coupling: Arylation at the 2-Position
The direct arylation at the 2-position via a C-C cross-coupling reaction would likely proceed through a desulfurative pathway. Reactions such as the Suzuki or Stille coupling could potentially be adapted for this purpose, where the thiol group is transformed in situ into a species susceptible to cross-coupling.[1][8]
Caption: Generalized Suzuki/Stille cross-coupling cycle.
Conclusion and Future Outlook
This compound is a valuable and reactive scaffold with well-established chemistry in S-alkylation reactions, driven by its inherent tautomerism and the nucleophilic character of its sulfur atom. The high chemoselectivity observed in these reactions makes it an attractive starting material for the synthesis of a wide array of derivatives with potential applications in drug discovery and materials science.
The future of this compound chemistry lies in the exploration of more complex transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The development of robust protocols for C-S, C-N, and C-C bond formation directly from the thiol functionality will undoubtedly unlock new avenues for the synthesis of novel quinoxaline-based compounds with tailored properties. As our understanding of catalytic systems evolves, we can anticipate the emergence of innovative methods that will further solidify the position of this compound as a cornerstone of heterocyclic chemistry.
References
- Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances. [Link]
- Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
- El-Shishtawy, R. M., et al. (2020). Synthesis of quinoxaline derivatives by C-C coupling reactions using Pd(PPh3)2Cl2 and Pd(PPh3)4.
- Khalafy, J., et al. (2013).
- Wang, C., et al. (2014). Efficient copper(I)-catalyzed C–S cross-coupling of thiols with aryl halides in an aqueous two-phase system.
- Li, Y., et al. (2020). Electrochemically C-H/S-H Oxidative Cross-Coupling between Quinoxalin-2(1 H)-ones and Thiols for the Synthesis of 3-Thioquinoxalinones. PubMed. [Link]
- Boruah, M., et al. (2019). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry. [Link]
- Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal. [Link]
- Rout, L., et al. (2011). Transition-Metal-Free O-, S-, and N-Arylation of Alcohols, Thiols, Amides, Amines, and Related Heterocycles.
- Buchwald–Hartwig amin
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Wang, D., et al. (2022). Nickel Metallaphotoredox Catalysis Enabling Desulfurative Cross Coupling Reactions.
- Ullmann condens
- Fausett, B. W., & Liebeskind, L. S. (2005). Palladium-catalyzed coupling of thiol esters with aryl and primary and secondary alkyl organoindium reagents. PubMed. [Link]
- El-Rayes, S. M., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates.
- Uyeda, C., et al. (2013). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). Organic Chemistry Portal. [Link]
- Alam, M. J., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
- Murata, M., & Buchwald, S. L. (2004). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.
- Al-Hourani, B. J., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Apoptosis Inducers against Colon Cancer Cells. MDPI. [Link]
- Chatterjee, T., & Glorius, F. (2021). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. ChemRxiv. [Link]
- Li, Y., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel FGFR1 inhibitors. Dove Medical Press. [Link]
- Buchwald-Hartwig Amin
- LoPachin, R. M., & Gavin, T. (2014). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. PubMed Central. [Link]
- Zuo, Z., et al. (2016). Thioetherification via Photoredox/Nickel Dual Catalysis.
- Xu, H., et al. (2008). Palladium-phosphinous acid-catalyzed cross-coupling of aryl and acyl halides with aryl-, alkyl-, and vinylzinc reagents. PubMed. [Link]
- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry. [Link]
Sources
- 1. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transition-metal-catalyzed synthesis of phenols and aryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalyzed coupling of thiol esters with aryl and primary and secondary alkyl organoindium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Tautomeric Landscape of Quinoxaline Thiols: A Technical Guide for Researchers
Abstract
Quinoxaline scaffolds are privileged structures in medicinal chemistry and materials science, owing to their diverse biological activities and unique physicochemical properties.[1][2][3] The introduction of a thiol group at the C2 position of the quinoxaline ring introduces a fascinating and critical chemical phenomenon: thione-thiol tautomerism. This dynamic equilibrium between the quinoxaline-2(1H)-thione and quinoxaline-2-thiol forms significantly influences the molecule's reactivity, polarity, hydrogen bonding capabilities, and ultimately, its biological target interactions. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibrium of quinoxaline thiols, offering researchers, scientists, and drug development professionals a robust framework for its investigation. We will delve into the theoretical underpinnings of this tautomerism, present detailed, field-proven experimental and computational protocols for its characterization, and discuss the critical factors that modulate the equilibrium.
The Thione-Thiol Tautomeric Equilibrium: A Fundamental Overview
The tautomerism in 2-substituted quinoxaline thiols involves the migration of a proton between the nitrogen atom at position 1 and the exocyclic sulfur atom. This results in two distinct isomers in equilibrium: the thione (amide) form and the thiol (enol) form.
Generally, in heterocyclic thiones, the thione tautomer is the more stable form in the solid state and in polar solvents.[4] However, the position of this equilibrium is a delicate balance of several factors, including the electronic nature of substituents on the quinoxaline ring, the polarity of the solvent, the pH of the medium, and temperature.[5][6][7] Understanding and controlling this equilibrium is paramount for rational drug design and the development of novel materials.
Caption: The dynamic equilibrium between the thione and thiol tautomers of quinoxaline-2-thiol.
Experimental Investigation of Tautomeric Equilibrium
A multi-pronged experimental approach is often necessary to unequivocally characterize the tautomeric equilibrium of quinoxaline thiols. Here, we detail the core spectroscopic techniques and provide practical, step-by-step protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[8][9][10] By analyzing chemical shifts, coupling constants, and signal integrations, one can identify the predominant tautomer and, in cases of slow exchange, quantify the equilibrium.
Key Observables:
-
1H NMR: The chemical shift of the N-H proton in the thione form and the S-H proton in the thiol form are distinct. The N-H proton of the thione tautomer typically appears as a broad singlet at a downfield chemical shift (e.g., δ 14.3-14.5 ppm), while the S-H proton of the thiol form would resonate at a different, typically more upfield, chemical shift. Aromatic protons of the quinoxaline ring will also exhibit subtle but measurable differences in their chemical shifts depending on the tautomeric form.
-
13C NMR: The chemical shift of the C=S carbon in the thione form is significantly different from the C-S carbon in the thiol form. The C=S carbon typically resonates at a very downfield chemical shift (e.g., δ 169-170 ppm), providing a clear diagnostic marker for the thione tautomer.
Step-by-Step Protocol for 1H and 13C NMR Analysis:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the quinoxaline thiol derivative (typically 5-10 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a clean NMR tube.
-
To investigate solvent effects, prepare parallel samples in a range of solvents with varying polarities.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a 13C NMR spectrum. Due to the lower natural abundance of 13C and the potentially long relaxation times of quaternary carbons (like C=S), a longer acquisition time with an appropriate relaxation delay is often necessary.
-
Consider performing 2D NMR experiments like HSQC and HMBC to aid in the unambiguous assignment of all proton and carbon signals.
-
-
Data Analysis and Interpretation:
-
Identify the characteristic signals for the thione and/or thiol tautomers based on their expected chemical shift ranges.
-
For samples where both tautomers are present and in slow exchange on the NMR timescale, determine the tautomeric ratio by integrating the well-resolved signals corresponding to each tautomer.
-
Compare the spectra obtained in different solvents to qualitatively and quantitatively assess the influence of solvent polarity on the tautomeric equilibrium.
-
Caption: A streamlined workflow for the NMR spectroscopic analysis of quinoxaline thiol tautomerism.
UV-Vis Spectroscopy
Key Observables:
-
The thione (C=S) and thiol (aromatic thiol) chromophores will exhibit different electronic transitions, leading to distinct absorption bands in the UV-Vis spectrum.
-
Changes in solvent polarity can induce shifts in the λmax and changes in the relative intensities of the absorption bands, reflecting a shift in the tautomeric equilibrium.
Step-by-Step Protocol for UV-Vis Spectroscopic Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the quinoxaline thiol derivative of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the measurements are within the linear range of the spectrophotometer.
-
To study solvent effects, prepare solutions of the same concentration in a range of solvents with varying polarities.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Use the pure solvent as a blank for background correction.
-
-
Data Analysis and Interpretation:
-
Identify the λmax for the absorption bands corresponding to the different tautomers. Comparison with the spectra of N- and S-alkylated derivatives (which "lock" the tautomeric form) can be invaluable for unambiguous band assignment.
-
Analyze the changes in the absorption spectra as a function of solvent polarity. A shift in the equilibrium towards one tautomer will result in an increase in the intensity of its corresponding absorption band and a decrease in the intensity of the other.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state.[17][18][19] It can unambiguously determine which tautomer is present in the crystal lattice.
Key Observables:
-
The precise bond lengths and angles within the quinoxaline ring and the thione/thiol moiety.
-
The presence of an N-H or S-H bond.
-
Intermolecular interactions, such as hydrogen bonding, in the crystal packing, which can influence tautomeric preference.
Methodology:
Growing single crystals of suitable quality for X-ray diffraction can be challenging. This typically involves slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer. The resulting electron density map allows for the precise determination of the molecular structure.
Computational Investigation of Tautomeric Equilibrium
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomeric equilibria.[8][20][21][22][23][24][25] DFT calculations can provide valuable insights into the relative stabilities of tautomers, transition state energies for their interconversion, and the influence of solvent effects.
Key Computational Outputs:
-
Relative Energies (ΔE) and Gibbs Free Energies (ΔG): These values indicate the relative thermodynamic stability of the tautomers. The tautomer with the lower energy is predicted to be the more abundant species at equilibrium.
-
Optimized Geometries: Provides theoretical bond lengths and angles for each tautomer.
-
Calculated Spectroscopic Data (NMR, UV-Vis): Theoretical prediction of NMR chemical shifts and UV-Vis absorption spectra can be compared with experimental data to aid in the assignment of tautomeric forms.
Step-by-Step Protocol for DFT Calculations:
-
Structure Preparation:
-
Draw the 3D structures of both the thione and thiol tautomers of the quinoxaline derivative using a molecular modeling software (e.g., Avogadro, GaussView).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Following optimization, perform a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy) for Gibbs free energy calculation.
-
-
Solvation Modeling:
-
To account for solvent effects, repeat the geometry optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Select the appropriate solvent to match the experimental conditions.
-
-
Data Analysis:
-
Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) between the tautomers in the gas phase and in different solvents.
-
The tautomeric equilibrium constant (KT) can be estimated from the calculated ΔG using the equation: ΔG = -RTln(KT).
-
Caption: A general workflow for the computational investigation of quinoxaline thiol tautomerism using DFT.
Factors Influencing the Tautomeric Equilibrium
Solvent Effects
The polarity of the solvent plays a crucial role in determining the position of the thione-thiol equilibrium.[5][7]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and C=S groups of the thione tautomer, as well as the S-H and ring nitrogens of the thiol tautomer. Generally, polar solvents tend to stabilize the more polar thione form.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, stabilizing the N-H of the thione form.
-
Nonpolar Solvents (e.g., toluene, chloroform): In nonpolar environments, the less polar thiol tautomer may be favored.
Data Summary: Expected Solvent Effects on Tautomeric Equilibrium
| Solvent Type | Predominant Tautomer (Expected) | Rationale |
| Polar Protic | Thione | Strong hydrogen bonding with the C=S and N-H groups. |
| Polar Aprotic | Thione | Stabilization of the N-H group through hydrogen bonding. |
| Nonpolar | Thiol | Favoring the less polar tautomer. |
pH Effects
The pH of the medium can significantly impact the tautomeric equilibrium, especially in aqueous solutions.[6][26]
-
Acidic Conditions: Protonation of one of the ring nitrogen atoms can occur, which may shift the equilibrium.
-
Basic Conditions: Deprotonation of the N-H or S-H proton will lead to the formation of a resonance-stabilized anion. The nature of this anion and its stability will influence the apparent tautomeric preference of the neutral species.
Conclusion
The tautomeric equilibrium of quinoxaline thiols is a multifaceted phenomenon with profound implications for their chemical and biological properties. A comprehensive understanding of this equilibrium requires a synergistic approach, combining the strengths of experimental techniques like NMR and UV-Vis spectroscopy with the predictive power of computational methods such as DFT. By carefully considering the influence of solvent, pH, and substituent effects, researchers can gain a deeper insight into the behavior of these important heterocyclic compounds, paving the way for the rational design of new therapeutic agents and advanced materials.
References
- Journal of Chemical Technology and Metallurgy, 56(5), 881-900. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. [Link]
- ResearchGate. (n.d.). The tautomerism, solvatochromism and non-linear optical properties of fluorescent 3-hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine | Request PDF.
- Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4995. [Link]
- Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(9), e202104100. [Link]
- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
- ResearchGate. (2023). Synthesis and X-ray structure of the first thioether of quinolin-2-one naming as 4,4'-thio-bis(1-methylquinoline-2(1H). [Link]
- ResearchGate. (n.d.). Synthesis and Characterization of Quinoxaline-Based Thiophene Copolymers as Photoactive Layers in Organic Photovoltaic Cells.
- ResearchGate. (n.d.). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis | Request PDF.
- ResearchGate. (n.d.). (PDF) Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus: Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[ f ]quinoxalin-6-ol and Density Functional Theory Calculations.
- ResearchGate. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. [Link]
- Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]
- PubMed. (2015). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Methods, 7(18), 7682-7689. [Link]
- Bawa, S., et al. (2021).
- National Center for Biotechnology Information. (2024).
- The Journal of Organic Chemistry. (2007). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. [Link]
- Royal Society of Chemistry. (2020). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. [Link]
- Journal of Chemical Theory and Computation. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. [Link]
- Journal of Agricultural and Food Chemistry. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]
- mtieat. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- ResearchGate. (n.d.). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study.
- ResearchGate. (n.d.). X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph.
- Cambridge Open Engage. (n.d.). T1 T2 Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives | Materials Chemistry | ChemRxiv*.
- Brigham Young University. (n.d.). "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet.
- ResearchGate. (n.d.). Density functional theory calculations on tautomerism of 5-fluorocytosine.
- Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR.
- National Center for Biotechnology Information. (2015). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. [Link]
- Royal Society of Chemistry. (2024).
- Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
- ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- ResearchGate. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4.
- Chemical Science. (2021).
- National Center for Biotechnology Information. (2015). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. [Link]
- Michigan State University. (n.d.). NMR Spectroscopy.
- Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
- MDPI. (2022). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. [Link]
- ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.
- ChemRxiv. (n.d.). Taming Tautomerism in Organic Crystal Structure Prediction.
- ResearchGate. (n.d.). Chemistry of Aminochromes. Part XVIII. The Effects of pH and Substituents on some Aminochrome–Thiol Reactions.
- MDPI. (2022).
- Bentham Science. (n.d.). A Comprehensive DFT Study on a Thione Compound and its Tautomer.
- National Center for Biotechnology Information. (2022).
- ResearchGate. (2020). (PDF) Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases.
- MDPI. (2023).
- National Center for Biotechnology Information. (2022).
Sources
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mtieat.org [mtieat.org]
- 4. Chapter - A Comprehensive DFT Study on a Thione Compound and its Tautomer | Bentham Science [eurekaselect.com]
- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 22. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Basic characterization of 3-Phenylquinoxaline-2-thiol
An In-Depth Technical Guide to 3-Phenylquinoxaline-2-thiol: Synthesis, Characterization, and Reactivity
Introduction
This compound, a prominent member of the quinoxaline family, stands as a cornerstone scaffold in medicinal chemistry and materials science. Its structural distinction lies in the quinoxaline core fused with a phenyl group at the 3-position and a thiol group at the 2-position. This arrangement imparts a unique electronic and steric profile, rendering it a versatile synthon for the development of novel therapeutic agents and functional materials.
A critical feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms.[1][2][3] This dynamic state, known as thiol-thione tautomerism, governs its reactivity, allowing it to act as an ambident nucleophile. Consequently, it can undergo reactions at either the sulfur or nitrogen atom, providing a rich platform for chemical modifications and the synthesis of diverse derivatives.[1][2] This guide offers a comprehensive overview of the fundamental characteristics of this compound, intended for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Structural Characteristics
The intrinsic properties of this compound are pivotal to its application and handling. These characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂S | [1] |
| Appearance | Yellow Powder | [1][2] |
| Melting Point | 224–225 °C | [1][2] |
The most significant structural aspect is the thiol-thione tautomerism, which dictates its chemical behavior. The equilibrium between the aromatic thiol (5a) and the non-aromatic thione (5b) forms allows for selective reactions based on the nature of the electrophile and reaction conditions.[3] The thione form is generally more stable.
Caption: Thiol-thione tautomeric equilibrium.
Synthesis and Mechanistic Insights
The synthesis of this compound is efficiently achieved through the nucleophilic substitution of 2-chloro-3-phenylquinoxaline. This method is robust and provides the target compound in good yield.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established literature procedures.[1][2][3]
-
Reaction Setup: To a solution of 2-chloro-3-phenylquinoxaline (1.0 eq) in chloroform (CHCl₃), add N-cyclohexyldithiocarbamate cyclohexylammonium salt (1.0 eq).
-
Rationale: Chloroform serves as an effective solvent for the reactants. The dithiocarbamate salt is a safe and efficient sulfur-transfer reagent.
-
-
Reaction Execution: The reaction mixture is refluxed at approximately 61 °C for 12 hours.
-
Rationale: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate. The 12-hour duration ensures the reaction goes to completion.
-
-
Work-up and Isolation: The solvent is removed under reduced pressure. Ethanol is then added to the solid residue.
-
Rationale: Evaporation removes the chloroform. The addition of ethanol facilitates the precipitation of the desired product while keeping impurities dissolved.
-
-
Purification: The resulting yellowish precipitate is filtered and can be further purified by crystallization from ethanol.
-
Rationale: Filtration isolates the crude product. Recrystallization is a standard technique to obtain a highly pure solid compound.
-
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of this compound.
| Technique | Key Observations | Reference |
| ¹H NMR | Aromatic protons (m, ~7.33-8.48 ppm), NH proton (bs, ~14.56 ppm in DMSO-d₆) | [1] |
| ¹³C NMR | Aromatic carbons (~116.1-160.7 ppm), C=S carbon (~174.8 ppm in DMSO-d₆) | [4] |
| IR (cm⁻¹) | N-H stretch (amide), C=C stretch (aromatic), C=S stretch | [1] |
| Mass Spec. | M+Na⁺ at m/z 300 for some derivatives, indicating the core structure's mass. | [1] |
-
¹H NMR Analysis: The spectrum, typically run in DMSO-d₆, shows a complex multiplet in the aromatic region (approximately 7.33-8.48 ppm) corresponding to the nine protons of the phenyl and quinoxaline rings. A characteristic broad singlet appears far downfield (around 14.56 ppm), which is indicative of the N-H proton of the thione tautomer, deshielded due to hydrogen bonding and the anisotropic effect of the nearby carbonyl-like C=S group.[1]
-
¹³C NMR Analysis: The ¹³C NMR spectrum in DMSO-d₆ displays multiple signals in the aromatic region. A key diagnostic peak is observed around 174.8 ppm, which is attributed to the thione (C=S) carbon.[4]
-
IR Spectroscopy: The IR spectrum provides evidence for key functional groups. It will show characteristic absorption bands for aromatic C-H and C=C stretching. A significant band corresponding to the C=S stretch is also expected. The N-H stretching vibration of the thione form would also be present.
-
Mass Spectrometry: Mass spectral analysis of derivatives confirms the molecular weight of the core structure. For instance, S-alkylated derivatives consistently show mass peaks that correspond to the addition of the alkyl group to the C₁₄H₁₀N₂S core.[1]
Chemical Reactivity and Synthetic Applications
The dual nucleophilic nature of this compound makes it a highly valuable building block.[1][2] The reaction outcome can be directed by the choice of electrophile, following the principles of Hard and Soft Acids and Bases (HSAB) theory.
-
S-Alkylation (Soft Electrophiles): The sulfur atom is a soft nucleophilic center. It preferentially reacts with soft electrophiles such as allyl bromide, phenacyl bromide, and ethyl chloroacetate.[1] These reactions typically proceed under basic conditions (e.g., using triethylamine) to deprotonate the thiol and generate the more potent thiolate nucleophile.[1]
-
N-Alkylation (Hard Electrophiles): While less commonly reported for this specific molecule in the provided context, the nitrogen atom is a harder nucleophilic center and would be expected to react with hard electrophiles.
Reactivity Pathway Diagram
Caption: Competing S- and N-alkylation pathways.
Protocol for S-Alkylation: Synthesis of Ethyl (3-phenyl-quinoxalin-2-ylsulfanyl)acetate
This protocol exemplifies the selective S-alkylation of the thiol.[1]
-
Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform.
-
Base Addition: Add triethylamine (Et₃N) (1.1 eq) to the solution to act as a base.
-
Electrophile Addition: Add ethyl chloroacetate (1.1 eq), a soft electrophile, to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Perform an appropriate aqueous work-up to remove the triethylamine hydrochloride salt. The crude product is then purified, typically by column chromatography, to yield the pure S-alkylated product.
Conclusion
This compound is a molecule of significant synthetic utility, primarily due to its accessible synthesis and the nuanced reactivity conferred by thiol-thione tautomerism. Its ability to be selectively functionalized at the sulfur atom provides a reliable entry point to a vast library of quinoxaline derivatives. The well-defined protocols for its synthesis and derivatization, coupled with clear spectroscopic handles for characterization, establish it as an indispensable scaffold for professionals in drug discovery and materials science. The continued exploration of its chemical space is poised to yield novel compounds with significant biological and physical properties.
References
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. [Link]
- Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. The Royal Society of Chemistry. [Link]
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates.
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of Quinoxaline-Based Thiols
Introduction: The Strategic Importance of Quinoxaline-Based Thiols in Modern Drug Discovery
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3][4][5] Their unique bicyclic structure, composed of a fused benzene and pyrazine ring, serves as a versatile scaffold for the development of therapeutic agents with a broad spectrum of biological activities.[2][3][5][6] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties.[2][3][5][6] The introduction of a thiol (-SH) group onto the quinoxaline core further enhances their pharmacological potential, primarily due to the unique chemical reactivity of the sulfur atom.
The thiol moiety can act as a potent nucleophile, engage in redox reactions, and chelate metal ions, all of which are crucial mechanisms for interacting with biological targets.[7] This guide provides a comprehensive overview of the physical and chemical properties of quinoxaline-based thiols, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, characterization, and reactivity. By elucidating the structure-property relationships of these compounds, we aim to facilitate the rational design of novel quinoxaline-based thiol drugs with enhanced efficacy and selectivity.
Synthesis of Quinoxaline-Based Thiols: A Methodological Overview
The synthesis of quinoxaline-based thiols typically involves a multi-step process, beginning with the construction of the quinoxaline scaffold followed by the introduction of the thiol group.
Construction of the Quinoxaline Core
The most classical and widely adopted method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[8][9][10] This versatile reaction allows for the introduction of various substituents on both the benzene and pyrazine rings, providing a diverse library of quinoxaline precursors.
Diagram 1: General Synthesis of the Quinoxaline Core
Caption: General reaction scheme for quinoxaline synthesis.
Recent advancements have focused on developing more environmentally friendly and efficient protocols, utilizing microwave irradiation, ultrasound, and green catalysts to drive the reaction.[9][11]
Introduction of the Thiol Group
Once the quinoxaline core is synthesized, the thiol group can be introduced through several methods. A common strategy involves the nucleophilic substitution of a halogenated quinoxaline, typically a 2-chloroquinoxaline derivative, with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.[12]
Another approach is the thionation of a quinoxalin-2(1H)-one precursor using a thionating agent such as phosphorus pentasulfide (P₄S₁₀).[6][12] This method directly converts the carbonyl group into a thiocarbonyl group, which exists in tautomeric equilibrium with the thiol form.
Diagram 2: Key Methods for Introducing the Thiol Group
Caption: Common synthetic routes to quinoxaline-based thiols.
Physical Properties of Quinoxaline-Based Thiols
The physical properties of quinoxaline-based thiols are influenced by the substitution pattern on the quinoxaline ring and the position of the thiol group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Quinoxaline | C₈H₆N₂ | 130.15 | 29-32 | Freely soluble in alcohol.[13] |
| 2,3-Quinoxalinedithiol | C₈H₆N₂S₂ | 194.28 | 343-345 | Less soluble in most solvents.[14] |
| 3-Phenoxyquinoxaline-2(1H)-thione | C₁₄H₁₀N₂OS | 254.31 | 228-229 | Data not readily available. |
Spectroscopic Characterization:
The structural elucidation of quinoxaline-based thiols relies heavily on spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectra of quinoxaline derivatives show characteristic signals for the aromatic protons in the quinoxaline ring system. The thiol proton (-SH) typically appears as a broad singlet at a downfield chemical shift, often in the range of 12-14 ppm, due to hydrogen bonding.[14]
-
¹³C NMR Spectroscopy: The carbon NMR spectra provide valuable information about the carbon framework. The chemical shifts of the carbon atoms in the quinoxaline ring are influenced by the nature and position of substituents.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The C=S stretching vibration of the thione tautomer is typically observed in the region of 1100-1250 cm⁻¹. The S-H stretching vibration of the thiol tautomer is often weak and may be difficult to observe.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of quinoxaline derivatives are characterized by multiple absorption bands in the UV-Vis region, arising from π-π* transitions within the aromatic system.[16][17][18][19] The position and intensity of these bands are sensitive to the substitution pattern.
Chemical Properties of Quinoxaline-Based Thiols
Thiol-Thione Tautomerism
A key chemical feature of quinoxaline-based thiols, particularly those with the thiol group at the 2- or 3-position, is the existence of thiol-thione tautomerism. The equilibrium between the thiol and thione forms is influenced by factors such as the solvent, temperature, and pH. In many cases, the thione form is the more stable tautomer.[14][20][21]
Diagram 3: Thiol-Thione Tautomerism in Quinoxaline-2-thiol
Caption: Tautomeric equilibrium of quinoxaline-2-thiol.
Acidity and pKa
The thiol group in quinoxaline-based thiols is acidic and can be deprotonated to form a thiolate anion. The acidity, quantified by the pKa value, is a critical determinant of their reactivity. The pKa of a thiol is influenced by the electronic effects of the substituents on the quinoxaline ring.[22][23][24] Electron-withdrawing groups generally increase the acidity (lower the pKa), while electron-donating groups have the opposite effect. While specific pKa values for many quinoxaline thiols are not extensively reported, the pKa of typical aromatic thiols ranges from 6 to 8.
Redox Properties
The thiol moiety is redox-active and can undergo oxidation to form disulfides or higher oxidation states of sulfur. This property is central to their biological activity, as they can participate in cellular redox signaling pathways.[7][25][26] The redox potential of quinoxaline-based thiols can be tuned by modifying the substituents on the quinoxaline ring.
Experimental Protocols
Synthesis of 3-Methylquinoxalin-2(1H)-one
This protocol describes the synthesis of a key precursor for 3-methylquinoxaline-2-thiol.[12][27]
-
Step 1: To a solution of o-phenylenediamine (0.10 mol) in absolute ethanol (200 mL), add ethyl pyruvate (0.10 mol).
-
Step 2: Heat the reaction mixture on an oil bath for 30 minutes.
-
Step 3: Allow the mixture to cool to room temperature. Silvery white crystals of 3-methylquinoxalin-2(1H)-one will precipitate.
-
Step 4: Collect the crystals by filtration, wash with cold ethanol, and recrystallize from ethanol to afford the pure product.
Synthesis of 3-Methylquinoxaline-2-thiol
This protocol details the thionation of 3-methylquinoxalin-2(1H)-one.[12]
-
Step 1: In a round-bottom flask, combine 3-methylquinoxalin-2(1H)-one (1 equivalent) and phosphorus pentasulfide (P₄S₁₀, 1.5 equivalents) in dry pyridine.
-
Step 2: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 3: After completion of the reaction, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Step 4: Acidify the mixture with concentrated hydrochloric acid (HCl) to precipitate the crude product.
-
Step 5: Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-methylquinoxaline-2-thiol.
Conclusion
Quinoxaline-based thiols are a class of compounds with significant potential in drug discovery and materials science. Their rich chemistry, stemming from the interplay of the quinoxaline scaffold and the reactive thiol group, allows for extensive structural modifications to fine-tune their physical, chemical, and biological properties. This guide has provided a foundational understanding of their synthesis, characterization, and key chemical behaviors, including tautomerism and redox activity. The detailed experimental protocols offer a practical starting point for researchers entering this exciting field. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- Abdulmalek, E. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]
- Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol.
- RSC Publishing. (n.d.).
- ResearchGate. (2018).
- Alanazi, M. M., et al. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. NIH.
- ACS Publications. (n.d.). Notes - Quinoxaline-2-Thiols. The Journal of Organic Chemistry.
- Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1.
- PubMed Central. (n.d.).
- ACG Publications. (2013).
- Open Research@CSIR-NIScPR. (2025).
- JOCPR. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.
- PMC. (2023).
- ResearchGate. (n.d.). Relationship of thiol pKa and reactivity.
- PubMed. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT.
- SciSpace. (n.d.). The thione-thiol tautomerism in simple thioamides.
- Pharmacophore. (n.d.).
- PubMed. (n.d.). Redox signaling and the emerging therapeutic potential of thiol antioxidants.
- Wikipedia. (n.d.). Quinoxaline.
- TSI Journals. (n.d.).
- NIH. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H).
- ResearchGate. (n.d.). UV-Vis spectra (normalized, from a chloroform solution)
- PubChem. (n.d.). Quinoxaline.
- Encyclopedia.pub. (2023).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Brigham Young University. (n.d.).
- MDPI. (n.d.). Special Issue : Thiol-Based Redox Regulation of Cellular and Organismal Function.
- PubMed. (n.d.).
- Birajdar, et al. (2022). IJPSR, 13(10), 4244-4253.
- RSC Publishing. (n.d.). Theoretical modeling of pKa's of thiol compounds in aqueous solution.
- PubMed. (n.d.). Thiol chemistry and specificity in redox signaling.
- Longdom Publishing. (n.d.).
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- Heterocyclic Letters. (n.d.).
- ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'.
- National Institute of Standards and Technology. (n.d.). Quinoxaline - the NIST WebBook.
- Semantic Scholar. (2021).
- Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance.
- ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone...
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.).
- PubMed. (n.d.).
- ChemicalBook. (n.d.). 91-19-0 CAS MSDS (Quinoxaline) Melting Point Boiling Point Density CAS Chemical Properties.
- ResearchGate. (2025). (PDF)
- ResearchGate. (n.d.). Theoretical modeling of pKa's of thiol compounds in aqueous solution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mtieat.org [mtieat.org]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 91-19-0 CAS MSDS (Quinoxaline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. journal.uctm.edu [journal.uctm.edu]
- 17. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 20. jocpr.com [jocpr.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Aromatic thiol pKa effects on the folding rate of a disulfide containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Thiol chemistry and specificity in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. longdom.org [longdom.org]
The Thiol Group in Quinoxalines: A Nexus of Reactivity for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Quinoxaline Scaffold: A Foundation of Versatility
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a cornerstone in the development of biologically active molecules.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[5][1][2][3][6][4] The reactivity of the quinoxaline core can be finely tuned through substitution, allowing for the strategic placement of functional groups to optimize biological activity and physicochemical properties.
The introduction of a thiol group, typically at the 2-position, dramatically expands the synthetic possibilities. This guide will focus on the key reactions of this thiol group, providing both a theoretical understanding and practical guidance for its manipulation.
Synthesis of Quinoxaline-2-thiols: The Gateway to Thiol Chemistry
The most common entry point to the chemistry described in this guide is the synthesis of quinoxaline-2-thiol. Several reliable methods exist, with the choice of route often depending on the availability of starting materials and the desired substitution pattern on the quinoxaline ring.
One of the most direct and widely used methods involves the condensation of an o-phenylenediamine with a suitable α-keto acid derivative followed by thionation. A classic approach is the reaction of o-phenylenediamine with ethyl 2-chloro-2-oxoacetate to form 3-chloroquinoxalin-2(1H)-one, which can then be converted to the corresponding thiol.[7]
A more contemporary and efficient method involves the direct reaction of o-phenylenediamines with α-oxosulfines, which can be generated in situ.[7][8] This approach offers a straightforward route to quinoxaline-2-thiols in moderate to good yields.[7]
Tautomerism: The Duality of the Thiol Group
It is crucial to recognize that quinoxaline-2-thiol exists in a tautomeric equilibrium with its thione form, quinoxaline-2(1H)-thione.[9][10] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the quinoxaline ring.[10] Spectroscopic techniques such as NMR and UV-Vis can be employed to study this tautomerism.[10][11][12][13] For the purpose of this guide, "quinoxaline-2-thiol" will be used to refer to this tautomeric mixture, with the understanding that the reactivity can stem from either the thiol or the thione form.
Key Reactions of the Thiol Group: A Synthetic Playground
The thiol group in quinoxalines is a versatile handle for a variety of chemical transformations. Its nucleophilicity and susceptibility to oxidation are the primary drivers of its reactivity.
S-Alkylation: Building Molecular Complexity
The sulfur atom in quinoxaline-2-thiol is a soft nucleophile and readily undergoes S-alkylation with a wide range of electrophiles.[1][14] This reaction is a cornerstone for the synthesis of diverse libraries of compounds for biological screening.
-
Mechanism: The reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated in situ by a base, attacks the electrophilic carbon of an alkyl halide or other suitable electrophile.[14] The choice of base is critical; weaker bases like triethylamine or potassium carbonate are often sufficient to deprotonate the thiol without causing unwanted side reactions.[1]
-
Causality in Experimental Design: The selection of the solvent is important for SN2 reactions. Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the base, leaving the thiolate anion more nucleophilic and accessible for reaction.
Experimental Protocol: General Procedure for S-Alkylation of Quinoxaline-2-thiol
-
Dissolution: Dissolve quinoxaline-2-thiol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Base Addition: Add a mild base (e.g., K₂CO₃, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature to generate the thiolate.
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating depending on the reactivity of the electrophile.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Oxidation to Disulfides: Forging Covalent Dimers
The thiol group is readily oxidized to form a disulfide bridge, a reaction of significant importance in biological systems and for the synthesis of dimeric molecules.[15][16] This transformation can be achieved using a variety of oxidizing agents.
-
Mechanism: The oxidation of thiols to disulfides can proceed through various mechanisms depending on the oxidant.[16] A common pathway involves the formation of a sulfenic acid intermediate, which then reacts with another thiol molecule to yield the disulfide.[16] Alternatively, one-electron oxidation can lead to the formation of a thiyl radical, with two radicals then coupling to form the disulfide.[16]
-
Causality in Experimental Design: The choice of oxidant allows for control over the reaction conditions. Mild oxidants like iodine or air (in the presence of a catalyst) can be used for sensitive substrates. For more robust systems, stronger oxidants like hydrogen peroxide can be employed.[17]
Experimental Protocol: Oxidation of Quinoxaline-2-thiol to the Disulfide
-
Dissolution: Dissolve quinoxaline-2-thiol (1.0 eq) in a suitable solvent (e.g., ethanol, chloroform).
-
Oxidant Addition: Add a solution of the oxidizing agent (e.g., iodine in ethanol, or aqueous H₂O₂) dropwise to the stirred solution of the thiol at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the thiol by TLC. The formation of the disulfide can often be observed as a new, less polar spot.
-
Work-up: Once the reaction is complete, if iodine was used, decolorize the solution with a few drops of aqueous sodium thiosulfate. If H₂O₂ was used, the excess can often be decomposed by adding a small amount of MnO₂.
-
Isolation: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting disulfide by column chromatography or recrystallization.
Formation of Metal Complexes: Interfacing with Inorganic Chemistry
The soft sulfur donor atom of the quinoxaline-thiol ligand, often in conjunction with the neighboring nitrogen atom, makes it an excellent chelating agent for a variety of metal ions.[18][19][20][21] The resulting metal complexes have garnered interest for their potential applications in catalysis, materials science, and as therapeutic agents.[20][21]
-
Coordination Chemistry: Quinoxaline-2-thiol can act as a bidentate ligand, coordinating to a metal center through both the sulfur and one of the pyrazine nitrogen atoms. The geometry and stability of the resulting complex depend on the metal ion, its oxidation state, and the other ligands present.
Cycloaddition Reactions: Expanding the Heterocyclic Core
While the thiol group itself does not directly participate in cycloaddition reactions, its presence can influence the reactivity of the quinoxaline ring system. Furthermore, the thiol group can be used as a handle to introduce other functional groups that can then undergo cycloaddition. For instance, S-alkylation with an appropriate dienophile or dipole precursor can tether a reactive moiety to the quinoxaline core, setting the stage for intramolecular cycloaddition reactions to build more complex, polycyclic systems.[1][22][23]
Characterization of Quinoxaline-Thiol Derivatives
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the products derived from the reactions of quinoxaline-thiols.
| Technique | Information Provided |
| ¹H and ¹³C NMR | Provides detailed information about the molecular structure, including the successful incorporation of alkyl groups in S-alkylation reactions and the symmetry (or lack thereof) in disulfide products.[11][12][24] |
| Mass Spectrometry | Confirms the molecular weight of the synthesized compounds. |
| FT-IR Spectroscopy | Useful for identifying the presence of key functional groups. The S-H stretch of the thiol is often weak and can be difficult to observe, while the C=S stretch of the thione tautomer is typically found in the region of 1100-1250 cm⁻¹.[11][12] |
| UV-Vis Spectroscopy | Can be used to study the electronic transitions within the quinoxaline chromophore and to monitor the progress of reactions.[11][13] |
| X-ray Crystallography | Provides definitive proof of the three-dimensional structure of crystalline compounds, including bond lengths and angles in metal complexes.[12] |
Conclusion and Future Outlook
The thiol group in quinoxalines is a remarkably versatile functional group that provides a gateway to a vast chemical space. The reactions of S-alkylation, oxidation to disulfides, and formation of metal complexes are fundamental transformations that enable the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. A thorough understanding of the reactivity of this functional group, coupled with robust experimental protocols, is essential for harnessing its full potential. Future research in this area will likely focus on the development of novel, more efficient synthetic methodologies, the exploration of new reaction pathways, and the application of these versatile building blocks in the design of next-generation therapeutics and functional materials.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Shafi, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]
- Morrison, D. C. (1954). Quinoxaline-2-Thiols. The Journal of Organic Chemistry, 19(10), 1634-1641. [Link]
- Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982. [Link]
- The Journal of Organic Chemistry. (n.d.).
- Saeed, A., et al. (2006). Synthesis of quinoxaline quinones and regioselectivity in their Diels-Alder cycloadditions. Indian Journal of Chemistry, 45B, 1261-1266. [Link]
- Various Authors. (n.d.). Biological activity of quinoxaline derivatives.
- Various Authors. (n.d.). The Chemistry and Applications of the Quinoxaline Compounds.
- Li, J., et al. (2022). Facile Synthesis of Quinoxaline-2-thiol and Quinoxaline from α-Oxosulfines and o-Arylenediamines. Chemistry Letters, 51(2), 159-162. [Link]
- da Silva Júnior, E. N., et al. (2012). Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus: Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[f]quinoxalin-6-ol and Density Functional Theory Calculations. Journal of the Brazilian Chemical Society, 23(1), 143-152. [Link]
- Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(11), 1526. [Link]
- Various Authors. (n.d.). Facile Synthesis of Quinoxaline-2-thiol and Quinoxaline from α-Oxosulfines and o-Arylenediamines.
- Various Authors. (n.d.). Strategy for the alkylation of quinoxalin‐2(1H)‐ones.
- Asif, M. (2015). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 20(9), 17186-17217. [Link]
- Pansare, V. R., & Barsu, N. (2025). Base-mediated denitrative C3-alkylation of quinoxaline derivatives. Organic & Biomolecular Chemistry, 23, 303-307. [Link]
- Various Authors. (n.d.). Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]
- Mondal, S., & Basu, B. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 634-653. [Link]
- El-Faham, A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5484. [Link]
- Yankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. [Link]
- Dhanaraj, C. J., & Johnson, J. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Journal of Photochemistry and Photobiology B: Biology, 161, 269-281. [Link]
- Al-Hiari, Y. M., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones. ACS Omega, 10(1), 100-110. [Link]
- Dhanaraj, C. J., & Johnson, J. (2015). Metal Complexes of Quinoxaline Derivatives: Review (Part-II). Research Journal of Chemical Sciences, 5(4), 64-84. [Link]
- An, J., et al. (2023).
- Bolton, J. L., & Thompson, J. A. (1997). Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models. Chemical Research in Toxicology, 10(12), 1338-1345. [Link]
- Sharma, P., et al. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(8), 1837-1864. [Link]
- Various Authors. (2023).
- Various Authors. (n.d.). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI. [Link]
- Sreekanth, T., et al. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, 1225, 129116. [Link]
- Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(12), 3456-3481. [Link]
- Anderson, P. J., & Perham, R. N. (1970). The reactivity of thiol groups and the subunit structure of aldolase. Biochemical Journal, 117(2), 291-298. [Link]
- Dhanaraj, C. J., & Johnson, J. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). Research Journal of Chemical Sciences, 4(10), 83-96. [Link]
- Various Authors. (2022). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube. [Link]
- Various Authors. (n.d.). The [3+2]Cycloaddition Reaction. Lecture Notes. [Link]
- El Kazzouli, S., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(18), 4248. [Link]
- Huillet, F. D. (1954). Ultraviolet absorption spectra of quinoxaline and some of its derivatives.
- Various Authors. (2019). 03.
- Various Authors. (n.d.). Oxidation of thiol using DEAD and its derivatives.
- Giles, G. I., & Jacob, C. (2002). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Biological Chemistry, 383(3-4), 375-386. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. isca.me [isca.me]
- 21. isca.in [isca.in]
- 22. mdpi.com [mdpi.com]
- 23. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 24. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoxaline Scaffold: A Privileged Core in Modern Medicinal Chemistry
Executive Summary
The quinoxaline scaffold, a nitrogen-containing heterocyclic system formed by the fusion of a benzene and a pyrazine ring, stands as a "privileged" structure in medicinal chemistry.[1] Its remarkable synthetic accessibility and the capacity for diverse functionalization have made it a cornerstone in the development of therapeutic agents across a vast spectrum of diseases. Quinoxaline derivatives are integral to numerous compounds exhibiting potent anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[2][3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the quinoxaline core, grounded in field-proven insights. We will explore its fundamental properties, key synthetic strategies, mechanisms of action, and established clinical significance, supported by detailed experimental protocols and validated references.
The Quinoxaline Core: Structure and Physicochemical Properties
Quinoxaline, or benzopyrazine, is a bicyclic aromatic heterocycle with the molecular formula C₈H₆N₂.[5] The fusion of an electron-rich benzene ring with an electron-deficient pyrazine ring creates a unique electronic landscape, influencing its interactions with biological macromolecules.
The parent compound is a white crystalline solid with a low melting point (29-30 °C) and is soluble in water.[5] Its physicochemical properties can be dramatically altered through substitution on either the benzene or pyrazine ring, a feature that medicinal chemists exploit to fine-tune pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Characteristics of the Quinoxaline Scaffold
| Property | Value/Description | Source(s) |
| Molecular Formula | C₈H₆N₂ | [5] |
| Molecular Weight | 130.15 g/mol | PubChem CID 7045 |
| Appearance | White crystalline solid | [5] |
| Melting Point | 29–30 °C | [5] |
| Basicity (pKa) | Weak base (pKa = 0.56) | General Chemical Knowledge |
| Solubility | Soluble in water | General Chemical Knowledge |
Synthesis of Quinoxaline Derivatives: From Classical to Modern Methods
The synthetic tractability of the quinoxaline scaffold is a primary reason for its prevalence in drug discovery. A multitude of synthetic routes have been developed, allowing for the creation of extensive compound libraries for screening.
2.1 Classical Synthesis: The Hinsberg Reaction
The most traditional and widely used method for synthesizing quinoxalines is the condensation reaction between an aryl 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (like benzil).[6][7] This reaction, typically performed under acidic conditions or with heating, proceeds via a cyclization-condensation mechanism to efficiently form the pyrazine ring.
Diagram 1: General Synthesis of Quinoxaline Derivatives
Caption: Classical synthesis of quinoxalines via condensation.
2.2 Modern and Green Synthetic Approaches
While the Hinsberg reaction is robust, modern chemistry has driven the development of more efficient and environmentally friendly protocols. These include:
-
Microwave-assisted synthesis: Significantly reduces reaction times and often improves yields.[5][8]
-
Catalytic methods: The use of various catalysts, such as recyclable solid acids or metal catalysts, allows for milder reaction conditions.[5]
-
One-pot synthesis: Streamlines the process by combining multiple reaction steps without isolating intermediates, improving overall efficiency.[5]
The Quinoxaline Pharmacophore: A Spectrum of Biological Activity
The quinoxaline scaffold is a versatile pharmacophore, with its derivatives demonstrating a wide array of biological activities. This versatility stems from its ability to act as a rigid scaffold, presenting various functional groups in a defined three-dimensional space to interact with diverse biological targets.
Table 2: Major Biological Activities of Quinoxaline Derivatives
| Biological Activity | Mechanism of Action / Target Class | Example(s) / Reference(s) |
| Anticancer | Kinase Inhibition (e.g., FGFR, EGFR, VEGFR), DNA Intercalation, Topoisomerase Inhibition, Hypoxia-selective cytotoxicity. | Erdafitinib, XK469R[2][3][9] |
| Antiviral | NS3/4A Protease Inhibition (HCV), Reverse Transcriptase Inhibition (HIV). | Glecaprevir, Voxilaprevir[2][5][10] |
| Antibacterial | DNA synthesis inhibition, Generation of reactive oxygen species (ROS). | Carbadox, Olaquindox[11][12] |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., Lipoxygenase - LOX). | Experimental compounds[3] |
| Antifungal | Disruption of fungal cell processes. | General activity noted[4] |
| Antitubercular | Inhibition of mycobacterial growth. | General activity noted[4] |
3.1 Mechanism of Action: A Deeper Dive
The causality behind the potent bioactivity of quinoxalines often relates to specific, well-defined molecular mechanisms.
-
Kinase Inhibition: Many quinoxaline-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[9] For example, Erdafitinib (Balversa®) , the first FDA-approved quinoxaline derivative targeting a kinase, is a potent pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][13][14] Its structure fits into the ATP-binding pocket of FGFR, preventing receptor phosphorylation and downstream signaling that drives tumor cell proliferation and survival.[15]
-
Bioreductive Activation (Quinoxaline 1,4-dioxides): A fascinating mechanism is employed by quinoxaline 1,4-dioxides like the veterinary antibiotics Carbadox and Olaquindox.[16] Under hypoxic (low oxygen) conditions, such as those found in anaerobic bacteria or solid tumors, cellular reductases reduce the N-oxide groups. This process generates reactive oxygen species (ROS) and other radical species that cause DNA damage, leading to cell death.[11][12] This hypoxia-selective action makes them particularly effective against anaerobic bacteria and a promising strategy for targeting hypoxic tumor cells.
Diagram 2: Bioreductive Activation of Quinoxaline 1,4-Dioxides
Caption: Mechanism of hypoxia-selective cytotoxicity.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the quinoxaline scaffold has yielded crucial insights for rational drug design. The substitutions at the 2, 3, 6, and 7 positions are particularly important for modulating biological activity.
-
Positions 2 and 3: Substitutions on the pyrazine ring directly influence interactions within the binding pockets of target proteins. For anticancer activity, bulky aromatic or heteroaromatic groups at these positions are often favorable for kinase inhibition.[1]
-
Positions 6 and 7: Modifications on the benzene ring are commonly used to tune physicochemical properties like solubility and metabolic stability, as well as to form additional hydrogen bonds or van der Waals interactions with the target.
Clinically Approved Quinoxaline-Containing Drugs
The therapeutic relevance of the quinoxaline scaffold is firmly established by its presence in several marketed drugs.[2][4]
Table 3: Selected Marketed Drugs Featuring the Quinoxaline Scaffold
| Drug Name (Brand Name) | Therapeutic Class | Indication / Use |
| Erdafitinib (Balversa®) | Anticancer (FGFR Inhibitor) | Metastatic urothelial (bladder) carcinoma with FGFR alterations.[3][14] |
| Glecaprevir (in Mavyret®) | Antiviral (HCV NS3/4A Protease Inhibitor) | Chronic Hepatitis C virus (HCV) infection.[10][17] |
| Voxilaprevir (in Vosevi®) | Antiviral (HCV NS3/4A Protease Inhibitor) | Chronic Hepatitis C virus (HCV) infection.[2][10] |
| Carbadox | Veterinary Antibiotic | Control of swine dysentery and bacterial enteritis.[11][12] |
| Olaquindox | Veterinary Antibiotic | Growth promotion and disease control in pigs.[16][18] |
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, protocols must be robust and self-validating. Below are representative methodologies for the synthesis and biological evaluation of quinoxaline derivatives.
6.1 Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the classical condensation reaction to synthesize a model quinoxaline derivative.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (Ethanol, ~20 mL)
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, Buchner funnel, filter paper.
Step-by-Step Methodology:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit. In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[6]
-
Reaction Initiation: Add the o-phenylenediamine solution to the warm benzil solution in the flask.[6]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture in a water bath or on a heating mantle for 30-60 minutes. The causality here is that heating provides the activation energy needed to overcome the barrier for the condensation and subsequent cyclization reactions.[6][8]
-
Precipitation: After the reflux period, remove the heat source. Add deionized water dropwise to the warm solution until a slight, persistent cloudiness appears. This decreases the solubility of the organic product, inducing crystallization upon cooling.[6]
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration using a Buchner funnel.[7]
-
Purification: Wash the collected crystals with a small amount of cold water to remove any water-soluble impurities. Recrystallize the crude product from aqueous ethanol to obtain pure, crystalline 2,3-diphenylquinoxaline.[19]
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination (literature value: 125-126 °C), Thin-Layer Chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[7][19]
6.2 Protocol: In Vitro Cytotoxicity Evaluation (CCK-8 Assay)
This protocol outlines a common colorimetric assay to determine the effect of a quinoxaline compound on the viability of cancer cells. The assay measures the metabolic activity of living cells.[20]
Materials:
-
Cancer cell line (e.g., HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test quinoxaline compound, dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate. Incubate for 24 hours to allow cells to attach and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the test quinoxaline compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours). The duration is critical and should be chosen based on the cell line's doubling time and the compound's expected mechanism (e.g., cytostatic vs. cytotoxic).
-
Assay Reaction: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours. During this time, dehydrogenases in viable cells reduce the WST-8 salt in the reagent to a water-soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of living cells.[21]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[20]
-
Data Analysis:
-
Subtract the absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_control) * 100.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Diagram 3: Drug Discovery Workflow for Quinoxaline Analogs
Caption: A typical workflow for developing quinoxaline-based drugs.
Conclusion and Future Perspectives
The quinoxaline scaffold continues to be a highly productive core for medicinal chemistry research. Its proven success in marketed drugs for cancer and viral infections validates the ongoing exploration of its therapeutic potential.[2][3][9] Future efforts will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel biological targets, and applying modern synthetic methodologies to create more complex and potent molecular architectures. The rich history and continued innovation surrounding this "privileged" scaffold ensure that quinoxaline-based compounds will remain at the forefront of the quest for new and effective medicines.
References
A complete, numbered list of all cited sources with full titles and clickable URLs would be generated here.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. ijiset.com [ijiset.com]
- 9. Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thepigsite.com [thepigsite.com]
- 12. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Erdafitinib - Wikipedia [en.wikipedia.org]
- 15. Erdafitinib | C25H30N6O2 | CID 67462786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 701. Olaquindox (WHO Food Additives Series 27) [inchem.org]
- 17. Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 19. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 20. bosterbio.com [bosterbio.com]
- 21. dojindo.com [dojindo.com]
A Technical Guide to the Preliminary Biological Screening of 3-Phenylquinoxaline-2-thiol Analogues
This guide provides an in-depth exploration of the preliminary biological screening of novel 3-phenylquinoxaline-2-thiol analogues. As a class of heterocyclic compounds, quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning and scientific principles that underpin a robust preliminary biological evaluation.
Introduction: The Therapeutic Promise of the Quinoxaline Scaffold
The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is considered a "privileged" structure in drug discovery.[2] Its synthetic accessibility and the ability to readily introduce a variety of substituents allow for the fine-tuning of its physicochemical properties and biological activities. The introduction of a phenyl group at the 3-position and a thiol or substituted thiol at the 2-position of the quinoxaline ring system has been a particularly fruitful strategy, leading to compounds with potent biological effects. These analogues have demonstrated significant potential as anticancer agents by targeting various cellular pathways and as antimicrobial agents against a range of pathogens.[1][2][4]
This guide will focus on the foundational screening assays required to elucidate the potential of newly synthesized this compound analogues, with a focus on their anticancer and antimicrobial activities. We will delve into the causality behind experimental design, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Synthesis of this compound Analogues: A Foundation for Biological Exploration
The journey of biological screening begins with the successful synthesis and characterization of the compounds of interest. A common and effective method for the synthesis of the parent 3-phenylquinoxaline-2(1H)-thione involves a two-step process starting from 3-phenylquinoxalin-2(1H)-one.[5] This typically involves chlorination followed by thiation.[5]
The tautomeric nature of 3-phenylquinoxaline-2(1H)-thione, existing in equilibrium between the thione and thiol forms, allows for versatile structural modifications.[5][6][7] S-alkylation reactions are commonly employed to introduce a variety of side chains, leading to a library of analogues for screening.[5][7]
General Synthetic Protocol: S-Alkylation of 3-Phenylquinoxaline-2(1H)-thione
-
Dissolution: Dissolve 3-phenylquinoxaline-2(1H)-thione in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. The choice of solvent is critical to ensure the solubility of the starting material and reagents.
-
Base Addition: Add a suitable base, such as potassium carbonate or triethylamine, to the reaction mixture. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which is essential for the subsequent alkylation reaction.
-
Alkylation: Introduce the desired alkylating agent (e.g., an alkyl halide) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution reaction.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). This allows for the determination of the reaction's completion and helps in optimizing reaction times.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the pure analogue.
A detailed characterization of each synthesized analogue using techniques like NMR (1H and 13C), mass spectrometry, and elemental analysis is a prerequisite for any biological evaluation to ensure the purity and structural integrity of the test compounds.
In-Vitro Anticancer Screening: Identifying Cytotoxic Potential
A primary focus of screening quinoxaline derivatives is to assess their potential as anticancer agents.[1][2][4][8] The initial step is to evaluate the general cytotoxicity of the synthesized analogues against a panel of cancer cell lines.
The MTT Assay: A Cornerstone for Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[9] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1][11][12]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogues. It is crucial to include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[6][10]
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[11][13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[12][14]
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[10][14]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Visualizing the Workflow
Caption: Workflow of the MTT assay for anticancer screening.
Data Presentation: Summarizing Cytotoxicity Data
The IC50 values obtained from the MTT assay for a series of hypothetical this compound analogues are summarized in the table below. This allows for a clear and direct comparison of their cytotoxic potency.
| Compound ID | R-Group on Thiol | IC50 (µM) on HCT-116 | IC50 (µM) on MCF-7 |
| PQT-1 | -H | > 100 | > 100 |
| PQT-2 | -CH₃ | 75.2 | 88.4 |
| PQT-3 | -CH₂CH₃ | 52.8 | 65.1 |
| PQT-4 | -CH₂-Ph | 15.6 | 22.3 |
| PQT-5 | -CH₂-p-Cl-Ph | 8.9 | 12.5 |
| Doxorubicin | - | 1.2 | 0.8 |
The data presented here is hypothetical and for illustrative purposes only.
In-Vitro Antimicrobial Screening: Uncovering Antibacterial and Antifungal Efficacy
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity.[2][4] Preliminary screening of this compound analogues for their ability to inhibit the growth of pathogenic bacteria and fungi is a critical step in their evaluation.
Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[17]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound analogues in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the analogue in which no visible growth is observed.
-
Resazurin Indicator (Optional but Recommended): To enhance the accuracy of MIC determination, a viability indicator like resazurin can be added. Live cells will reduce the blue resazurin to pink resorufin, providing a clear colorimetric endpoint.
Visualizing the Workflow
Caption: Workflow of the broth microdilution assay for MIC determination.
Data Presentation: Summarizing Antimicrobial Activity
The MIC values for a series of hypothetical this compound analogues against representative bacterial and fungal strains are presented below.
| Compound ID | R-Group on Thiol | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| PQT-1 | -H | 128 | > 256 | 256 |
| PQT-2 | -CH₃ | 64 | 128 | 128 |
| PQT-3 | -CH₂CH₃ | 32 | 64 | 64 |
| PQT-4 | -CH₂-Ph | 8 | 32 | 16 |
| PQT-5 | -CH₂-p-Cl-Ph | 4 | 16 | 8 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Amphotericin B | - | - | - | 2 |
The data presented here is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The preliminary biological screening of this compound analogues is a critical first step in the drug discovery pipeline. The methodologies outlined in this guide, including the MTT assay for anticancer activity and the broth microdilution method for antimicrobial efficacy, provide a robust framework for identifying promising lead compounds.
The hypothetical data presented herein suggests that the introduction of bulky and electron-withdrawing groups on the S-alkyl side chain may enhance both the anticancer and antimicrobial activities of these analogues. Specifically, analogue PQT-5 , with a p-chlorobenzyl substituent, demonstrated the most potent activity across all tested cell lines and microbial strains.
Further investigations should focus on:
-
Expanding the screening panel: Testing promising analogues against a wider range of cancer cell lines and microbial pathogens.
-
Mechanism of action studies: Investigating the underlying molecular mechanisms responsible for the observed biological activities. For anticancer agents, this could involve cell cycle analysis, apoptosis assays, and kinase inhibition profiling. For antimicrobial agents, studies on cell wall synthesis, protein synthesis, or DNA replication inhibition would be pertinent.
-
In-vivo studies: Evaluating the efficacy and toxicity of the most promising lead compounds in animal models.
By following a logical and scientifically rigorous screening cascade, researchers can efficiently identify and advance novel this compound analogues with the potential to be developed into next-generation therapeutic agents.
References
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024).
- Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. (2024).
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (n.d.).
- Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (2024).
- The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (n.d.). ACS Omega.
- Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (2024). PubMed.
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). RSC Publishing.
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (n.d.).
- Biological Activity of Quinoxaline Deriv
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). PubMed.
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. (2022).
- MTT assay protocol. (n.d.). Abcam.
- Biological activity of quinoxaline derivatives. (2025).
- Cell Viability Assays. (2013).
- In vitro antimicrobial susceptibility testing methods. (2018). Pure.
- MTT Cell Proliferation Assay. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. (n.d.). BenchChem.
Sources
- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.tue.nl [pure.tue.nl]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis and Derivatization of 3-Phenylquinoxaline-2-thiol for Drug Discovery Applications
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3][4][5] Among these, 3-phenylquinoxaline-2-thiol and its derivatives have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines.[6][7][8] The core structure's amenability to chemical modification at the sulfur and nitrogen atoms allows for the creation of diverse chemical libraries, facilitating structure-activity relationship (SAR) studies essential for drug development.
This application note provides a comprehensive, field-proven guide for researchers and drug development professionals. It details a reliable, two-stage protocol: first, the synthesis of the core intermediate, 3-phenylquinoxaline-2(1H)-thione, and second, a model derivatization via S-alkylation to produce functionalized analogues suitable for further chemical exploration and biological screening. The causality behind experimental choices, critical safety protocols, and methods for validation are thoroughly explained to ensure scientific integrity and reproducibility.
Part 1: Synthesis of the Core Scaffold: 3-Phenylquinoxaline-2(1H)-thione
Principle and Mechanism
The synthesis of the target scaffold, 3-phenylquinoxaline-2(1H)-thione, is efficiently achieved via a nucleophilic substitution reaction. The protocol starts with 2-chloro-3-phenylquinoxaline, where the chlorine atom serves as a good leaving group. A specialized thiating reagent, N-cyclohexyldithiocarbamate cyclohexylammonium salt, is employed to introduce the sulfur atom, yielding the desired product in high purity and yield.[6][7][9]
The resulting compound exists in a crucial tautomeric equilibrium between the thione (amide) form and the thiol (enol) form.[6][7][9] This dynamic equilibrium is fundamental to its reactivity, allowing it to act as an ambident nucleophile in subsequent derivatization steps.
Caption: Workflow for the synthesis of the core scaffold.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloro-3-phenylquinoxaline | ≥98% | Sigma-Aldrich | Starting material. |
| N-cyclohexyldithiocarbamate cyclohexylammonium salt | ≥97% | Sigma-Aldrich | Thiating agent. |
| Chloroform (CHCl₃) | Anhydrous, ≥99% | Fisher Scientific | Reaction solvent. |
| Ethanol (EtOH) | Absolute | VWR | Used for precipitation and crystallization. |
| Round-bottom flask (100 mL) | Borosilicate glass | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer and heat plate | --- | --- | --- |
| Rotary evaporator | --- | --- | For solvent removal. |
| Büchner funnel and filter paper | --- | --- | For product isolation. |
Detailed Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-phenylquinoxaline (2.5 mmol, 0.60 g).
-
Reagent Addition: Add 25 mL of chloroform to the flask and stir until the starting material is fully dissolved. To this solution, add N-cyclohexyldithiocarbamate cyclohexylammonium salt (2.5 mmol, 0.69 g).[7]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 61°C) and maintain for 12 hours with continuous stirring.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After 12 hours, allow the mixture to cool to room temperature. Remove the chloroform under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting solid residue, add 25 mL of absolute ethanol. Stir or sonicate the mixture to break up the solid. A yellowish precipitate of the product will form.[6][7]
-
Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol if necessary.
-
Drying: Dry the final product under vacuum to yield 3-phenylquinoxaline-2(1H)-thione.
Characterization and Validation
-
Validation: The structure should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum will show characteristic aromatic proton signals.
-
¹³C NMR: Confirms the carbon skeleton.
-
IR Spectroscopy: A strong thiocarbonyl (C=S) absorption peak is expected.
-
Part 2: S-Alkylation via Michael Addition: A Model Protocol
Principle and Rationale
The thiol-thione tautomerism of the core scaffold makes it a versatile nucleophile. The choice of electrophile and reaction conditions dictates the site of alkylation (S- vs. N-alkylation). Reactions with "soft electrophiles," such as α,β-unsaturated carbonyl compounds, chemoselectively favor alkylation at the sulfur atom, which is considered a soft nucleophilic center.[6][7] This protocol details a Michael addition reaction with methyl acrylate, a classic soft electrophile, to yield an S-substituted propanoate derivative.[9] This derivative is an excellent precursor for creating amide libraries via azide coupling or direct amidation.[6][8]
Caption: Chemoselective S-alkylation via Michael Addition.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Phenylquinoxaline-2(1H)-thione | As synthesized | --- | Starting scaffold. |
| Methyl acrylate | ≥99% | Sigma-Aldrich | Electrophile. |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Base catalyst. |
| Ethanol (EtOH) or Triethylamine | Anhydrous | VWR | Reaction solvent/Base.[9] |
| Standard glassware for reflux and workup | --- | --- | --- |
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenylquinoxaline-2(1H)-thione (1.0 mmol) in the chosen solvent (e.g., ethanol).
-
Reagent Addition: Add triethylamine (a catalytic amount to 1.1 equivalents) to the solution, followed by the dropwise addition of methyl acrylate (1.1 mmol).[9]
-
Reaction Execution: Heat the mixture to reflux and stir for 4–6 hours. Monitor the reaction to completion by TLC.[8]
-
Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product can be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure S-alkylated product.
Validation
-
Confirmation of S-Alkylation: Successful S-alkylation is unequivocally confirmed by NMR spectroscopy.
-
¹H NMR: The disappearance of the N-H proton (if visible) and the appearance of new signals corresponding to the propanoate side chain (-SCH₂CH₂COOCH₃) are key indicators. A related structure, ethyl(3-phenyl-quinoxalin-2-ylsulfanyl)acetate, shows a characteristic singlet for the SCH₂ group, which provides a strong diagnostic marker for S-alkylation.[7]
-
Mass Spectrometry: Confirms the expected molecular weight of the final product.
-
Part 3: Critical Safety Precautions and Reagent Handling
Scientific integrity demands a commitment to safety. The following precautions are mandatory.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[10]
-
Specific Chemical Hazards:
-
Carbon Disulfide (CS₂): Although not used in the primary protocol, CS₂ is a common thiating agent in related syntheses. It is an extremely hazardous substance.[11][12]
-
Flammability: Highly flammable liquid and vapor with a very low autoignition temperature. Vapor/air mixtures are explosive.[11] All sources of ignition, including open flames, sparks, hot surfaces, and static discharge, must be eliminated.[11][13] Use only explosion-proof electrical equipment and ensure all apparatus is properly grounded.[12]
-
Toxicity: Highly toxic by inhalation, ingestion, and skin absorption. It is a reproductive toxin and can cause severe damage to the central and peripheral nervous systems upon repeated exposure.[14] Work must be conducted in a fume hood with verified airflow, and a self-contained breathing apparatus may be required.[11]
-
-
Chloroform (CHCl₃): A suspected carcinogen and toxicant. Avoid inhalation and skin contact.
-
Hydrazine Hydrate: Often used to convert ester derivatives to hydrazides. It is highly toxic and corrosive. Handle with extreme care.[6]
-
-
Waste Disposal: Chemical waste must be disposed of according to institutional and local regulations. Do not mix waste streams. Chlorinated and non-chlorinated solvents should be collected in separate, labeled containers.[13]
References
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Publishing. [Link]
- SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[6][11]DIAZEPINES. HETEROCYCLES. [Link]
- International Chemical Safety Cards (ICSC): CARBON DISULFIDE. ILO. [Link]
- Facile Synthesis of Quinoxaline-2-thiol and Quinoxaline from α-Oxosulfines and o-Arylenediamines.
- Quinoxaline and examples of its pharmacological activities.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]
- Hazardous Substance Fact Sheet: Carbon disulfide. New Jersey Department of Health. [Link]
- Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes.
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health (NIH). [Link]
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. National Institutes of Health (NIH). [Link]
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health (NIH). [Link]
- Biological Activity of Quinoxaline Deriv
- Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
- Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Safety Data Sheet: Carbon disulfide. Thermo Fisher Scientific. [Link]
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
- Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. [Link]
- Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). [Link]
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. [Link]
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
- 12. nj.gov [nj.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
Application Notes & Protocols for 3-Phenylquinoxaline-2-thiol in Anticancer Drug Discovery
Introduction: The Therapeutic Potential of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry due to its wide array of biological activities.[1] Derivatives of quinoxaline have garnered significant attention for their potential as anticancer agents, with numerous studies highlighting their efficacy against various cancer cell lines.[2] This has led to the exploration of these compounds as inhibitors of key signaling pathways involved in tumorigenesis.[3] Among these, 3-Phenylquinoxaline-2-thiol has emerged as a promising starting point for the development of novel anticancer therapeutics. Its structure allows for versatile chemical modifications at the thiol group, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4]
These application notes provide a comprehensive guide for researchers on the utilization of this compound and its derivatives in an anticancer drug discovery workflow. We will cover the synthesis of the parent compound, protocols for evaluating its in vitro anticancer activity, and insights into its potential mechanisms of action.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a compound is critical for the design and interpretation of biological assays. While extensive data for this compound is not widely published, general characteristics of quinoxaline derivatives can provide guidance.
| Property | Observation | Recommendation |
| Solubility | Quinoxaline derivatives often exhibit limited aqueous solubility but are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. Subsequent dilutions into aqueous cell culture media should be done to ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%). |
| Stability | The thiol group can be susceptible to oxidation. Some quinoxaline derivatives may also be sensitive to pH changes.[5] | Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. For working solutions in aqueous media, fresh preparation is recommended. Stability in assay media can be assessed by incubating the compound for the duration of the experiment and analyzing its integrity by HPLC. |
| Appearance | 3-Phenylquinoxaline-2(1H)-thione typically appears as a yellow powder.[6] | Visual inspection of the compound for color changes can be an initial indicator of degradation. |
Synthesis of 3-Phenylquinoxaline-2(1H)-thione
The parent compound, 3-phenylquinoxaline-2(1H)-thione, exists in a tautomeric equilibrium with its thiol form, this compound. A common and efficient method for its synthesis involves a two-step process starting from 3-phenylquinoxalin-2(1H)-one.[4]
Experimental Workflow: Synthesis
Caption: Workflow for in vitro anticancer evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [7] Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [8] Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. [1] Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 2 hours or overnight.
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: Unraveling the Anticancer Effects
Several studies on this compound derivatives have pointed towards the induction of apoptosis and cell cycle arrest as key mechanisms for their anticancer activity. [4][9]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of cysteine proteases called caspases. [10] Some quinoxaline derivatives have been shown to induce apoptosis by:
-
Upregulating pro-apoptotic proteins: such as p53, Bax, caspase-3, and caspase-8. [3]* Downregulating anti-apoptotic proteins: such as Bcl-2. [3]* Inducing the production of Reactive Oxygen Species (ROS): which can lead to mitochondrial dysfunction and trigger the intrinsic apoptotic pathway. [11]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of the cell cycle can prevent cancer cells from dividing. Certain quinoxaline derivatives have been observed to cause cell cycle arrest, often at the G2/M phase. [12]
Potential Molecular Targets
In silico and in vitro studies have suggested several potential molecular targets for quinoxaline derivatives:
-
Topoisomerase II (Topo II): Inhibition of this enzyme, which is crucial for DNA replication and repair, can lead to DNA damage and apoptosis. [3]* Thymidylate Synthase (TS): This enzyme is involved in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS can lead to the depletion of dTMP and subsequent cell death. [4]
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound derivatives.
In Vivo Evaluation
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy and safety of a potential anticancer drug in a whole organism. A common preclinical model is the tumor xenograft model in immunocompromised mice.
Protocol: Xenograft Tumor Model
-
Cell Culture: Culture a human cancer cell line (e.g., HCT-116) to a sufficient number.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound derivative (formulated in a suitable vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., intraperitoneal or oral).
-
Efficacy Assessment: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for anticancer drug discovery. Their straightforward synthesis and potent in vitro activity against various cancer cell lines make them attractive candidates for further development. The protocols and information provided in these application notes offer a solid framework for researchers to explore the therapeutic potential of this chemical scaffold.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Comprehensive In Vivo Testing: Evaluating the efficacy, toxicity, and pharmacokinetics of lead compounds in various preclinical cancer models.
By systematically applying these methodologies, the scientific community can further unlock the potential of this compound derivatives in the ongoing search for more effective and safer cancer therapies.
References
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (n.d.).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). RSC Publishing. [Link]
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.).
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (n.d.).
- Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. (n.d.). PubMed. [Link]
- Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death P
- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). PubMed. [Link]
- QUINOXALINE DERIVATIVES: SYNTHESES, REACTIVITIES AND BIOLOGICAL PROPERTIES. (2020).
- Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial p
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. (n.d.).
- Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evalu
- Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). MDPI. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- Physico-chemical properties in relation to biological action. (n.d.). CUTM Courseware. [Link]
- Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. (2025). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Item - Thiol redox state in apoptosis : physiological and toxicant modulation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 9. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: A Framework for Characterizing Enzyme Inhibition by 3-Phenylquinoxaline-2-thiol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its derivatives have been successfully developed as inhibitors for various enzyme classes, such as protein kinases and proteases.[2] This application note focuses on 3-Phenylquinoxaline-2-thiol, a specific analog featuring a phenyl group at the 3-position and a reactive thiol (-SH) group at the 2-position. These functional groups confer distinct chemical properties that make this molecule a compelling candidate for enzyme inhibition studies.
The thiol moiety, in particular, is of significant interest. It can act as a zinc-binding group (ZBG) to chelate the catalytic metal ion in metalloenzymes or engage in covalent or non-covalent interactions with key amino acid residues, such as cysteine, in an enzyme's active site.[3][4] This guide provides a comprehensive framework, including mechanistic principles and detailed experimental protocols, for researchers to systematically investigate the enzyme inhibitory potential of this compound and its analogs.
Part 1: Mechanistic Principles of Inhibition
Expertise & Experience: Why This Scaffold is a Promising Inhibitor
The design of an effective enzyme inhibitor relies on exploiting the specific biochemical environment of the enzyme's active site. The this compound scaffold is endowed with three key features that can be leveraged for potent and selective inhibition:
-
The Quinoxaline Core: This planar, bicyclic aromatic system provides a rigid backbone that can participate in favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within an enzyme's binding pocket.
-
The 3-Phenyl Group: This substituent offers a critical vector for exploring hydrophobic pockets. In enzymes like matrix metalloproteinases (MMPs), this group can potentially occupy the S1' specificity pocket, contributing significantly to binding affinity and selectivity.
-
The 2-Thiol Group: This is the primary reactive moiety. Its nucleophilic nature makes it a prime candidate for interacting with electrophilic centers in the enzyme. Two primary mechanisms are plausible:
-
Metalloenzyme Inhibition: For zinc-dependent enzymes like MMPs, the thiol group can act as a potent ZBG, coordinating with the catalytic Zn²⁺ ion and displacing a water molecule essential for catalysis.[3] This is a well-established strategy for designing non-hydroxamate MMP inhibitors, which often exhibit improved selectivity profiles.[3]
-
Cysteine Protease/Kinase Inhibition: The thiol can form a reversible disulfide bond with a reactive cysteine residue in the active site, leading to covalent inhibition.
-
These combined features suggest that this compound is a strong candidate inhibitor for enzymes whose active sites contain a combination of hydrophobic pockets and a key catalytic metal ion or cysteine residue.
Caption: Potential mechanisms of enzyme inhibition by this compound.
Part 2: Case Study & Protocols: Inhibition of Matrix Metalloproteinases (MMPs)
Based on the strong rationale for the thiol group acting as a ZBG, MMPs represent a logical and high-potential enzyme class to investigate.[3] The following protocols provide a robust method for screening and characterizing the inhibition of MMPs.
Protocol 1: MMP Inhibition Assay Using a Fluorogenic Substrate
This assay provides a sensitive and continuous measurement of enzyme activity, making it ideal for determining inhibitor potency (IC₅₀).[5]
Principle: The assay employs a peptide substrate containing a fluorescent donor and a quencher held in close proximity (FRET).[6] When the enzyme cleaves the peptide, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[7]
Materials:
-
Recombinant active human MMP (e.g., MMP-2, MMP-9, or MMP-3)
-
MMP Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)
-
This compound (test inhibitor)
-
GM6001 or another known broad-spectrum MMP inhibitor (positive control)
-
DMSO (for compound dissolution)
-
Black, opaque 96-well microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the MMP fluorogenic inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the MMP enzyme stock to the desired working concentration (e.g., 1-5 nM) in cold Assay Buffer immediately before use. Keep on ice.
-
Prepare the fluorogenic substrate stock solution as per the manufacturer's instructions and dilute to the final working concentration (typically 5-10 µM) in Assay Buffer.
-
-
Assay Plate Setup (Total Volume = 100 µL):
-
Test Wells: Add 50 µL of diluted MMP enzyme solution. Add 1 µL of serially diluted test inhibitor to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Positive Control (100% Activity): Add 50 µL of diluted MMP enzyme solution and 1 µL of DMSO (or buffer with the same DMSO concentration as the test wells).
-
Inhibitor Control: Add 50 µL of diluted MMP enzyme solution and 1 µL of the positive control inhibitor (e.g., GM6001 at a final concentration of 1 µM).
-
Blank (No Enzyme): Add 50 µL of Assay Buffer and 1 µL of DMSO.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the diluted fluorogenic substrate to all wells to start the reaction.[5]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically, taking readings every 1-2 minutes for 30-60 minutes (e.g., Excitation: 325 nm, Emission: 393 nm).
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_positive_control - V₀_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Trustworthiness: The Importance of Controls This protocol is self-validating through the use of rigorous controls. The Blank well establishes the background fluorescence of the substrate and buffer. The Positive Control (100% Activity) defines the uninhibited enzyme's reaction rate. The Inhibitor Control (e.g., GM6001) confirms that the assay system is responsive to known inhibitors. Consistent results from these controls are essential for validating the data obtained for the test compound.
Part 3: Data Presentation
Quantitative data should be summarized for clear comparison. The table below shows representative IC₅₀ values for quinoxaline derivatives against various enzymes, illustrating the type of data generated from these assays.
| Compound Scaffold | Target Enzyme | IC₅₀ Value | Reference |
| 2-oxo-3-phenylquinoxaline analog | HCT-116 (cell-based) | 26.75 µg/mL | [3] |
| 3-methylquinoxaline-2-thiol analog | VEGFR-2 | 2.9 nM | |
| Thieno[3,2-d]pyrimidine analog | PI3K p110alpha | 2.0 nM | [8] |
| bis-triazolo-quinoxaline analog | VEGFR-2 | 3.7 nM | [9] |
Note: Data is for structurally related compounds and serves as an example. IC₅₀ values for this compound must be determined experimentally.
Part 4: Advanced Protocols - Elucidating Mechanism of Action (MOA)
Determining the IC₅₀ value is the first step. Further experiments are crucial to understand how the compound inhibits the enzyme. A key question is whether the inhibition is reversible or irreversible.[10]
Protocol 2: Inhibition Reversibility Assay (Rapid Dilution Method)
Principle: This method distinguishes between tight-binding, reversible inhibitors and irreversible inhibitors.[11][12] An enzyme-inhibitor complex is formed at a high concentration and then rapidly diluted. If the inhibitor dissociates quickly, enzyme activity will be restored. If it is irreversible (e.g., covalent binding), activity will not recover.[11][13]
Methodology:
-
Complex Formation: In a microcentrifuge tube, incubate the MMP enzyme with a high concentration of this compound (e.g., 10-20 times its IC₅₀) in Assay Buffer for 30-60 minutes to allow for binding. As a control, incubate the enzyme with DMSO alone.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into a pre-warmed 96-well plate containing the fluorogenic substrate in Assay Buffer. The final enzyme concentration should be the same as in Protocol 1, but the final inhibitor concentration will now be well below its IC₅₀.
-
Activity Measurement: Immediately begin kinetic measurement of fluorescence as described in Protocol 1.
-
Analysis: Compare the reaction rate of the diluted enzyme-inhibitor complex to the diluted enzyme-only control.
-
Reversible Inhibition: If activity recovers to a level similar to the enzyme-only control, the inhibition is reversible.
-
Irreversible Inhibition: If activity remains suppressed and does not recover, the inhibition is likely irreversible or very slowly reversible.
-
Conclusion
This compound represents a versatile and promising scaffold for the development of novel enzyme inhibitors. Its unique combination of a planar aromatic core, a hydrophobic phenyl group, and a reactive thiol moiety provides multiple avenues for potent interaction with enzyme active sites. By employing a systematic approach that begins with broad screening using robust methods like the fluorogenic assay and progresses to more detailed mechanistic studies, researchers can effectively characterize the inhibitory profile of this compound. The protocols and principles outlined in this guide offer a validated framework for unlocking the therapeutic potential of this compound and its derivatives in drug discovery.
References
- Al-Ostoot, F. H., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Journal of Fungi, 10(7), 489.
- Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(20), 14137-14155.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- Nonstop Neuron. (2022). The BEST ANALOGY to Understand Difference Between Reversible vs Irreversible Inhibition. YouTube.
- Ahmad, I., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35845-35867.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
- TeachMePhysiology. (2024). Enzyme Inhibition. TeachMePhysiology.
- Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Apoptosis Inducers. Molecules, 29(11), 2568.
- Rehman, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
- Knya. (2024). Difference between Reversible Enzyme Inhibition and Irreversible Enzyme Inhibition. Knya.
- BPS Bioscience. (n.d.). MMP12 Fluorogenic Assay Kit. BPS Bioscience.
- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Protocol. BPS Bioscience.
- Al-Ostoot, F. H., et al. (2024). An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). ResearchGate.
- AK Lectures. (n.d.). Irreversible and Reversible Inhibition. AK Lectures.
- Alanazi, A. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][5][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1121-1137.
- Lauer-Fields, J. L., et al. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science, Chapter 21, Unit 21.6.
- IMR Press. (n.d.). Thiol Compounds and Inflammation. IMR Press.
- Chegg. (n.d.). Bring out the difference between reversible and irreversible inhibitors. Chegg.
- Khan, I., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(1), 23-45.
Sources
- 1. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. youtube.com [youtube.com]
- 12. knyamed.com [knyamed.com]
- 13. homework.study.com [homework.study.com]
Experimental setup for the synthesis of N-alkylated quinoxaline thiols
Application Note & Protocol
Topic: Experimental Setup for the Synthesis of N-Alkylated Quinoxaline Thiols Audience: Researchers, scientists, and drug development professionals. Document ID: AN-QNX-2026-01
Abstract
Quinoxaline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] The functionalization of the quinoxaline scaffold is a critical step in drug discovery, and N-alkylation of quinoxaline thiols, in particular, offers a pathway to novel compounds with modulated potency and pharmacokinetic profiles. This document provides a detailed experimental guide for the synthesis, purification, and characterization of N-alkylated quinoxaline thiols. It outlines a robust protocol, explains the rationale behind key procedural choices, and emphasizes critical safety measures for handling the reagents involved.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is considered a privileged structure in medicinal chemistry.[4] Its rigid, aromatic framework allows for precise spatial orientation of substituents that can interact with various biological targets. The introduction of a thiol group and subsequent N-alkylation provides a versatile handle for creating diverse molecular libraries. For instance, quinoxaline derivatives are integral components of drugs like Glecaprevir, an anti-HCV agent, highlighting their therapeutic relevance.[2] This guide focuses on the deliberate N-alkylation, a key transformation for tuning the electronic and steric properties of these vital heterocyclic compounds.
General Reaction Scheme & Mechanism
The core transformation involves the reaction of a quinoxaline-2-thiol with an alkylating agent, typically an alkyl halide, in the presence of a base. The base deprotonates the most acidic proton of the quinoxaline-2-thiol tautomer. While both S-alkylation and N-alkylation are possible, the regioselectivity can be influenced by the choice of base, solvent, and reaction conditions. This protocol is optimized to favor the N-alkylation product.
The reaction proceeds via a nucleophilic substitution mechanism. The base generates an ambident anion from the quinoxaline thiol. The subsequent attack on the alkylating agent can occur at either the nitrogen or sulfur atom. Polar aprotic solvents and appropriate counter-ions can favor N-alkylation.
Caption: General scheme for the N-alkylation of quinoxaline-2-thiol.
Critical Safety Protocols: Handling Thiols and Alkylating Agents
Trustworthiness Pillar: A safe experiment is a reliable experiment. Adherence to these safety protocols is mandatory.
Thiols (mercaptans) are notorious for their potent and offensive smell, detectable at parts-per-billion levels.[5] Improper handling can lead to widespread odor complaints and potential health effects like headaches and nausea.[5] Alkylating agents are often toxic and mutagenic.
-
Engineering Controls: All work must be performed in a certified chemical fume hood.[6] To prevent the release of volatile thiols into the environment, the reaction's exhaust must be passed through a bleach trap.[7]
-
Personal Protective Equipment (PPE): Wear nitrile gloves (>0.11 mm thickness), a lab coat, and tightly fitting safety goggles at all times.[6]
-
Waste Disposal: All glassware that has come into contact with thiols must be decontaminated by soaking in a bleach bath (1:1 commercial bleach and water) for at least 14 hours before standard cleaning.[6][8] All liquid and solid waste containing thiols or alkylating agents must be disposed of as hazardous waste.[8]
Caption: Recommended setup with a bleach trap to neutralize thiol vapors.
Materials & Equipment
Reagents & Solvents
-
Quinoxaline-2-thiol (or o-phenylenediamine for its synthesis)
-
Alkylating Agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Acetone
-
Glacial Acetic Acid (for synthesis of starting material)[9]
-
Silica Gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
-
NMR tubes, Mass spectrometry vials
Experimental Protocols
Protocol 1: Synthesis of Starting Material: Quinoxaline-2-thiol
Expertise Pillar: While quinoxaline-2-thiol can be purchased, in-house synthesis from readily available precursors is often more cost-effective. The classical method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] A more direct route to the thiol is also established.[11][12]
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (15 mL), add thioglycolic acid (1.0 mmol).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After completion, cool the mixture to room temperature. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold ethanol to remove impurities, and dry under vacuum. The product, quinoxaline-2-thiol, is typically obtained in good yield and can be used in the next step without further purification.
Protocol 2: N-Alkylation of Quinoxaline-2-thiol
This protocol details the core N-alkylation step. The choice of a strong base like NaH and a polar aprotic solvent like DMF is designed to favor the formation of the N-alkylated product.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add quinoxaline-2-thiol (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous DMF (10 mL) to dissolve the starting material.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise.
-
Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the substrate. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt should be observed.
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., methyl iodide, 1.1 mmol, 1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material spot has been completely consumed.
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water (20 mL). This will precipitate the crude product and react with any excess NaH.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N-alkylated quinoxaline thiol.[9]
Caption: Step-by-step workflow for the N-alkylation of quinoxaline-2-thiol.
Data Presentation & Characterization
Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the N-alkylation reaction with various alkylating agents. Yields are representative and will vary based on substrate and precise conditions.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | 4 | 85-95 |
| 2 | Ethyl Bromide | NaH | DMF | 6 | 80-90 |
| 3 | Benzyl Bromide | K₂CO₃ | Acetone | 12 | 75-85 |
| 4 | Propargyl Bromide | NaH | DMF | 5 | 82-92 |
Product Characterization
The identity and purity of the final N-alkylated quinoxaline thiol must be rigorously confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H, ¹³C): This is the primary method for structural confirmation. For N-alkylation, one should observe the disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group protons. The chemical shifts of the carbons in the newly introduced alkyl group will also be visible in the ¹³C NMR spectrum.[13][14]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. The molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ should correspond to the calculated mass of the target compound.[13]
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching band (typically around 3200-3400 cm⁻¹) and the presence of C-H stretching bands from the new alkyl group provide further evidence of successful alkylation.[13]
-
Melting Point: A sharp melting point indicates high purity of the crystalline solid product.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of N-alkylated quinoxaline thiols, compounds of significant interest in drug discovery. By carefully following the detailed steps for synthesis, purification, and characterization, and by rigorously adhering to the outlined safety procedures, researchers can confidently generate novel quinoxaline derivatives for further biological evaluation. The rationale provided for key experimental choices is intended to empower scientists to adapt and troubleshoot this methodology for their specific research objectives.
References
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.MDPI.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.National Institutes of Health (NIH).
- Facile Synthesis of Quinoxaline-2-thiol and Quinoxaline from α-Oxosulfines and o-Arylenediamines.Thieme E-Books & E-Journals.
- Facile Synthesis of Quinoxaline-2-thiol and Quinoxaline from α-Oxosulfines and o-Arylenediamines | Request PDF.ResearchGate.
- Reagents & Solvents: How to Work with Thiols.University of Rochester, Department of Chemistry.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.National Institutes of Health (NIH).
- Standard Operating Procedures for Using Stench Chemicals.UCLA Department of Chemistry and Biochemistry.
- Recent advances in the transition-metal-free synthesis of quinoxalines.PubMed Central.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.PubMed Central.
- Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking.ResearchGate.
- SOP FOR STENCH CHEMICALS.Columbia University Research.
- Thiol alkylations via nucleophilic substitution reactions.ResearchGate.
- Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand.ResearchGate.
- N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives.UW Tacoma Digital Commons.
- Thiols | Safety Services.University College London (UCL).
- Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity.The American Society for Publication & Dissemination.
- N- and / or O- Alkylation of Quinazolinone Derivatives.Juniper Publishers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. theaspd.com [theaspd.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
Application Note: A Validated Protocol for Assessing the Cytotoxicity of 3-Phenylquinoxaline-2-thiol Using the MTT Colorimetric Assay
Abstract & Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Specifically, compounds such as 3-Phenylquinoxaline-2-thiol are subjects of increasing interest for their potential as novel therapeutic agents, often exerting their effects by inducing apoptosis in cancer cell lines.[4][5][6][7] A critical first step in evaluating the potential of such compounds is the robust and reproducible assessment of their cytotoxic effects.
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] This application note provides a comprehensive, field-proven protocol for determining the cytotoxic profile and the half-maximal inhibitory concentration (IC₅₀) of this compound. Beyond a simple recitation of steps, this guide explains the scientific rationale behind each phase of the protocol, incorporates essential validation checkpoints, and offers troubleshooting insights to ensure data integrity and reproducibility.
Scientific Principle of the MTT Assay
The MTT assay's utility is grounded in cellular metabolism. The core mechanism involves the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[10] This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[11]
Therefore, the quantity of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture well.[12][13] When cells undergo apoptosis or necrosis due to a cytotoxic agent like this compound, their metabolic activity declines, leading to a corresponding decrease in formazan production and a weaker colorimetric signal. This relationship allows for the quantitative assessment of a compound's impact on cell viability.
Caption: The biochemical basis of the MTT assay.
Essential Materials and Reagent Preparation
Materials
-
Selected cancer cell line (e.g., HCT-116, MCF-7)[6]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Solubilization Solution (see Section 3.2.2)
-
Sterile, 96-well flat-bottom cell culture plates
-
Multichannel pipettes and sterile, filtered pipette tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm and 630 nm
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Rationale: A 5 mg/mL concentration is standard and provides a sufficient substrate for the enzymatic reaction. The solution is light-sensitive and must be handled accordingly.
-
Protocol: Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved. Sterilize the solution using a 0.22 µm syringe filter. Store in a light-protected container (e.g., wrapped in aluminum foil) at 4°C for short-term use (weeks) or at -20°C for long-term storage (months).[13][14]
-
-
Solubilization Solution:
-
Rationale: The insoluble formazan crystals must be fully dissolved to allow for accurate spectrophotometric reading. The choice of solvent can impact the protocol.
-
Option A (Standard): Dimethyl Sulfoxide (DMSO): Excellent at dissolving formazan but requires the complete removal of culture medium, which can be a source of error.[12]
-
Option B (Alternative): Acidified SDS Solution (10% SDS in 0.01 M HCl): This solution lyses the cells and dissolves the crystals simultaneously. It does not require medium removal, which can improve reproducibility by preventing accidental aspiration of cells and formazan.[15][16]
-
-
Test Compound Stock Solution (e.g., 10 mM):
-
Rationale: A high-concentration stock in a non-aqueous solvent like DMSO is necessary for creating serial dilutions. The final DMSO concentration in the culture wells should be kept low (<0.5%) to avoid solvent-induced cytotoxicity.
-
Protocol: Prepare a 10 mM stock of this compound in DMSO. Store at -20°C.
-
Validated Experimental Protocol
This protocol is divided into five distinct phases, from initial optimization to final data acquisition.
Caption: A comprehensive workflow for the MTT cytotoxicity assay.
Phase 1: Determination of Optimal Seeding Density (Self-Validation Step)
-
Rationale: The assay's accuracy depends on cells being in an exponential growth phase during the experiment. Seeding too few cells results in a weak signal; too many can lead to nutrient depletion and contact inhibition, confounding the results. This step ensures the assay is performed within a linear response range.[11]
-
Prepare a serial dilution of cells (e.g., from 1,000 to 100,000 cells/well).
-
Seed 100 µL of each cell concentration in triplicate into a 96-well plate.
-
Incubate for the intended duration of your compound treatment (e.g., 24 hours).
-
Perform the MTT assay (Phases 3 and 4) on this plate.
-
Plot Absorbance vs. Cell Number. Select a seeding density from the linear portion of the curve that yields an absorbance value between 0.8 and 1.5 for the untreated control.[11]
Phase 2: Cell Seeding and Compound Treatment
-
Cell Seeding: Seed 100 µL of cell suspension per well at the pre-determined optimal density in a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects.[12]
-
Incubation: Incubate the plate for 12-24 hours to allow cells to adhere and recover.
-
Compound Preparation: Prepare serial dilutions of this compound from your stock solution in serum-free medium.
-
Treatment: Carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Also include:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Blank Control: Wells containing 100 µL of medium only (no cells).
-
-
Incubation: Incubate the plate for your desired exposure times (e.g., 24, 48, or 72 hours).
Phase 3: MTT Reaction
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls), bringing the final MTT concentration to 0.5 mg/mL.[17]
-
Return the plate to the incubator for 2-4 hours. Visually inspect for the formation of purple formazan precipitate within the cells under a microscope.
Phase 4: Formazan Solubilization
-
If using DMSO (Option A):
-
Carefully aspirate all media from the wells without disturbing the attached cell layer and formazan crystals.
-
Add 150 µL of DMSO to each well.
-
Place the plate on an orbital shaker for 15 minutes at low speed to ensure complete dissolution of the crystals.[14]
-
-
If using Acidified SDS (Option B):
Phase 5: Data Acquisition
-
Ensure there are no bubbles in the wells.
-
Measure the absorbance (Optical Density, OD) using a microplate reader at a wavelength of 570 nm.
-
It is recommended to use a reference wavelength of 630 nm to subtract background absorbance caused by cell debris and other factors.[12]
Data Analysis and Interpretation
Calculation of Cell Viability
-
Correct for Background: Subtract the average absorbance value of the blank control wells from all other wells.
-
Calculate Percent Viability: Use the following formula for each compound concentration: % Viability = (Corrected OD of Treated Wells / Corrected OD of Vehicle Control Wells) x 100
Determination of the IC₅₀ Value
The IC₅₀ is the concentration of a drug that is required to inhibit a biological process by 50%.[18]
-
Plot the Data: Create a dose-response curve by plotting % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[19]
-
Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% viability on the fitted curve.[18]
Sample Data Presentation
| This compound (µM) | OD 570nm (Rep 1) | OD 570nm (Rep 2) | OD 570nm (Rep 3) | Average Corrected OD | % Viability |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 1 | 1.103 | 1.145 | 1.120 | 1.123 | 88.3% |
| 5 | 0.899 | 0.921 | 0.905 | 0.908 | 71.4% |
| 10 | 0.651 | 0.633 | 0.660 | 0.648 | 51.0% |
| 25 | 0.312 | 0.330 | 0.325 | 0.322 | 25.3% |
| 50 | 0.150 | 0.145 | 0.148 | 0.148 | 11.6% |
| 100 | 0.088 | 0.091 | 0.085 | 0.088 | 6.9% |
| Blank | 0.055 | 0.058 | 0.056 | 0.000 | N/A |
Note: Data is hypothetical for illustrative purposes.
Troubleshooting and Quality Control
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background in Blank Wells | - Contamination of medium or reagents.[11]- Intrinsic reducing activity of the test compound.[20]- Phenol red in medium can interfere. | - Use fresh, sterile reagents.- Include a "compound only" control well to measure its direct effect on MTT.- Use phenol red-free medium for the assay steps.[21] |
| Low Absorbance Readings | - Seeding density is too low.- MTT incubation time is too short.- Cells are not healthy or are in lag phase. | - Re-optimize cell seeding density.- Increase MTT incubation time (up to 4 hours).- Ensure cells are in the logarithmic growth phase before seeding.[13] |
| High Variability Between Replicates | - Inaccurate pipetting.- Uneven cell distribution during seeding.- Incomplete formazan solubilization.- Cell loss during medium removal (DMSO method).[15] | - Calibrate pipettes; use a multichannel pipette for consistency.- Thoroughly resuspend cells before plating.- Ensure complete dissolution by gentle shaking or pipetting.- Consider using the SDS solubilization method to avoid aspiration steps. |
| Unexpected Increase in OD at High Compound Concentrations | - The compound may interfere with the assay chemistry (e.g., chemically reduce MTT).[20]- The compound may induce a metabolic stress response at sub-lethal doses. | - Run a cell-free control to check for direct MTT reduction by the compound.- Correlate results with microscopic observation of cell morphology. |
Conclusion
This application note provides a validated and detailed protocol for assessing the cytotoxicity of this compound using the MTT assay. By incorporating critical optimization and control steps, this guide is designed to yield reliable and reproducible IC₅₀ values. The MTT assay serves as an essential primary screening tool, and the data generated using this protocol can confidently guide further investigations into the mechanisms of action of novel quinoxaline derivatives in drug discovery pipelines.
References
- Präbst, K., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Frontiers in Molecular Biosciences. [Link]
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step.
- ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.
- National Center for Biotechnology Information. (n.d.). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. PubMed. [Link]
- ResearchGate. (2021). Formazan crystals dissolving during MTT assay?.
- National Center for Biotechnology Information. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. PubMed. [Link]
- Taylor & Francis Online. (n.d.). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. [Link]
- Boster Bio. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Boster Bio. [Link]
- Royal Society of Chemistry. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Publishing. [Link]
- Royal Society of Chemistry. (2024).
- National Center for Biotechnology Information. (n.d.). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). Cell sensitivity assays: the MTT assay. PubMed. [Link]
- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- Semantic Scholar. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis. Semantic Scholar. [Link]
- ResearchGate. (2015).
- National Center for Biotechnology Information. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. PubMed. [Link]
- Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
Sources
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. atcc.org [atcc.org]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. broadpharm.com [broadpharm.com]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. clyte.tech [clyte.tech]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elucidating the Anticancer Mechanism of 3-Phenylquinoxaline-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds
The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4] In the realm of oncology, quinoxaline-based compounds are emerging as a promising class of chemotherapeutic agents, with various derivatives showing potent activity against a range of human cancer cell lines.[4][5] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of critical cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[6][7][8] This document provides a detailed exploration of the proposed mechanism of action for 3-Phenylquinoxaline-2-thiol in cancer cells and offers comprehensive protocols for its investigation.
Proposed Mechanism of Action of this compound
Based on the established activities of structurally related quinoxaline derivatives, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis via modulation of key signaling pathways and redox-sensitive cellular processes. The presence of the thiol (-SH) group is particularly significant, suggesting a role in modulating intracellular redox homeostasis, which is often dysregulated in cancer cells.[9]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[10] Many anticancer agents function by triggering this cellular suicide program.[11] Quinoxaline derivatives have been shown to be potent inducers of apoptosis.[5][6] The proposed apoptotic mechanism for this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6] It is proposed that this compound treatment leads to an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[12] Cytochrome c then binds to apoptotic protease-activating factor-1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[12] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[10][13]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[12] This interaction leads to the recruitment of adaptor proteins like Fas-associated death domain (FADD), which in turn recruits and activates pro-caspase-8.[13] Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid to truncated Bid (tBid), which amplifies the apoptotic signal through the intrinsic pathway. While direct evidence for this compound in this pathway is pending, the broad apoptotic effects of quinoxalines suggest its potential involvement.
Modulation of Signaling Pathways
Several key signaling pathways that are often deregulated in cancer are potential targets for this compound.
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Some 3-methylquinoxaline-2-thiol derivatives have been identified as potent VEGFR-2 inhibitors.[6][14] It is plausible that this compound shares this inhibitory activity, thereby cutting off the tumor's blood supply.
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, as its overactivation can drive cell proliferation and survival.[7] Certain novel quinoxaline derivatives have demonstrated dual inhibitory activity against both EGFR and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.[7]
Role of the Thiol Group in Redox Regulation
The thiol group of this compound may play a crucial role in its anticancer activity by modulating the cellular redox environment.[9] Cancer cells often exhibit a state of increased oxidative stress compared to normal cells.[9] The thiol group can participate in redox reactions, potentially leading to:
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[15]
-
Modulation of Thiol-Dependent Signaling: The redox state of cysteine residues in proteins is a critical regulatory mechanism for many signaling pathways.[9][12] this compound may interact with and modify the function of key proteins involved in cell proliferation and survival through thiol-disulfide exchange reactions.[16]
The following diagram illustrates the proposed signaling pathways affected by this compound.
Caption: Proposed mechanism of action of this compound in cancer cells.
Experimental Protocols for Mechanistic Studies
To validate the proposed mechanism of action, a series of in vitro experiments are recommended. The following protocols provide a framework for these investigations.
Cell Viability and Cytotoxicity Assays
These assays are the first step to determine the anticancer efficacy of this compound.[17][18]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]
| Parameter | Description |
| Cell Lines | A panel of cancer cell lines (e.g., MCF-7, HepG2, HCT-116) and a normal cell line (e.g., HEK-293) for selectivity.[21] |
| Compound Concentrations | A range of concentrations to determine a dose-response curve. |
| Incubation Times | Multiple time points to assess time-dependent effects. |
| Controls | Vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). |
Apoptosis Assays
To confirm that this compound induces apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis
To determine if this compound causes cell cycle arrest.[22][23][24]
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[25]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[24][25]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[22][23]
Western Blot Analysis of Apoptosis-Related Proteins
To investigate the molecular mechanism of apoptosis induction.[13][26]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[26]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, cleaved PARP). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.[10][26]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[26]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Expected Change with Treatment | Significance |
| Bcl-2 | Decrease | Downregulation of anti-apoptotic protein.[6] |
| Bax | Increase | Upregulation of pro-apoptotic protein.[6] |
| Cleaved Caspase-9 | Increase | Activation of the intrinsic apoptotic pathway.[6] |
| Cleaved Caspase-3 | Increase | Activation of effector caspase.[6] |
| Cleaved PARP | Increase | A hallmark of apoptosis execution. |
Experimental Workflow Diagram
Caption: A streamlined workflow for investigating the anticancer mechanism of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound holds significant promise as an anticancer agent. Its proposed mechanism of action, centered on the induction of apoptosis through the modulation of key signaling pathways and cellular redox status, provides a solid foundation for further investigation. The protocols outlined in this document offer a comprehensive approach to validating these hypotheses and elucidating the precise molecular targets of this compound. Future studies should focus on in vivo efficacy and toxicity profiling, as well as exploring its potential in combination therapies to overcome drug resistance and improve patient outcomes.
References
- MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- National Institutes of Health. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
- National Institutes of Health. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies.
- ResearchGate. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- ResearchGate. Exploration of quinoxaline derivatives as antimicrobial and anticancer agents | Request PDF.
- PubMed Central. (2021, September 21). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules.
- PubMed. (2024, May 5). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.
- PubMed. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents.
- MDPI. (2018, August 1). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization.
- National Institutes of Health. (2021, July 1). Guidelines for clinical evaluation of anti‐cancer drugs.
- Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis.
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry.
- RSC Publishing. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
- ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents.
- MDPI. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways.
- MDPI. (2023, September 12). Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime.
- ResearchGate. Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5....
- ResearchGate. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways.
- PubMed. Determination of Caspase Activation by Western Blot.
- PLOS One. (2012, April 20). Modulation of Cell Surface Protein Free Thiols: A Potential Novel Mechanism of Action of the Sesquiterpene Lactone Parthenolide.
- ACS Publications. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- MDPI. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies.
- Flow Cytometry Core Facility. Cell Cycle Analysis.
- Semantic Scholar. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- PubMed. The redox regulation of thiol dependent signaling pathways in cancer.
- ResearchGate. Anti-Cancer Drugs: Molecular Mechanisms of Action.
- ResearchGate. Fig. 1. Thiol buffer modulation of apoptotic signaling pathways. Arrows....
- PubMed. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- National Institutes of Health. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers | Semantic Scholar [semanticscholar.org]
- 9. The redox regulation of thiol dependent signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of Cell Surface Protein Free Thiols: A Potential Novel Mechanism of Action of the Sesquiterpene Lactone Parthenolide | PLOS One [journals.plos.org]
- 17. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. wp.uthscsa.edu [wp.uthscsa.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
3-Phenylquinoxaline-2-thiol: A Versatile Precursor for the Synthesis of Bioactive Compounds - Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-phenylquinoxaline-2-thiol as a pivotal precursor for generating a diverse array of bioactive molecules. This document details the synthesis of the core scaffold, its strategic modification, and protocols for evaluating the biological activities of its derivatives, including anticancer, antifungal, and antiviral agents. The information presented herein is grounded in established scientific literature, offering both theoretical insights and practical, step-by-step methodologies to facilitate research and development in medicinal chemistry.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
The quinoxaline core, a fused heterocyclic system of benzene and pyrazine rings, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The synthetic accessibility and the potential for diverse functionalization make the quinoxaline scaffold a fertile ground for the discovery of novel therapeutic agents.[3][4]
Within this class of compounds, this compound stands out as a particularly versatile starting material. Its unique chemical architecture, featuring a reactive thiol group, allows for a variety of modifications to generate extensive libraries of novel compounds for biological screening.
Section 1: Synthesis and Characterization of the this compound Precursor
The synthesis of this compound is a critical first step in the development of its bioactive derivatives. The compound exists in a tautomeric equilibrium with its thione form, 3-phenylquinoxaline-2(1H)-thione. This tautomerism is a key feature influencing its reactivity.
Rationale for the Synthetic Approach
The most common and efficient method for the synthesis of 3-phenylquinoxaline-2(1H)-thione involves the thionation of a corresponding precursor, such as 2-chloro-3-phenylquinoxaline. This approach is favored due to the ready availability of the starting materials and the high yields typically obtained. The use of a thiating agent, such as N-cyclohexyldithiocarbamate cyclohexylammonium salt, provides a reliable method for introducing the sulfur atom.[5]
Experimental Protocol: Synthesis of 3-Phenylquinoxaline-2(1H)-thione
This protocol details the synthesis of 3-phenylquinoxaline-2(1H)-thione from 2-chloro-3-phenylquinoxaline.
Materials:
-
2-chloro-3-phenylquinoxaline
-
N-cyclohexyldithiocarbamate cyclohexylammonium salt
-
Chloroform (CHCl₃)
-
Ethanol (EtOH)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a solution of 2-chloro-3-phenylquinoxaline (2.5 mmol) in 25 mL of chloroform, add N-cyclohexyldithiocarbamate cyclohexylammonium salt (2.5 mmol).
-
Reflux the reaction mixture at 61°C for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, evaporate the solvent under reduced pressure.
-
Add 25 mL of ethanol to the solid residue.
-
Filter the resulting yellowish precipitate to isolate the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 3-phenylquinoxaline-2(1H)-thione.
Characterization:
-
Appearance: Yellow powder
-
Melting Point: 224–225 °C[5]
-
¹H NMR (DMSO-d₆): δ 14.56 (br s, 1H, NH), 8.37-8.48 (m, 1H, ArH), 8.01-8.18 (m, 2H, ArH), 7.78-7.85 (m, 1H, ArH), 7.33-7.41 (m, 5H, ArH).
Section 2: Derivatization of this compound: The Gateway to Bioactivity
The presence of the thiol group in this compound provides a reactive handle for a variety of chemical transformations, most notably S-alkylation. This reaction is a cornerstone for creating a diverse library of derivatives with a wide range of biological activities.
Chemoselectivity of Alkylation: S- vs. N-Alkylation
The 3-phenylquinoxaline-2(1H)-thione scaffold is an ambident nucleophile, with potential reaction sites at both the sulfur and nitrogen atoms. The chemoselectivity of alkylation is influenced by the nature of the electrophile and the reaction conditions. The use of a weak base like triethylamine and soft electrophiles (e.g., alkyl halides) generally favors S-alkylation. Triethylamine acts as a proton scavenger, deprotonating the thiol to form a more nucleophilic thiolate anion, which then readily attacks the electrophile.
General Protocol for S-Alkylation
This protocol provides a general method for the S-alkylation of 3-phenylquinoxaline-2(1H)-thione.
Materials:
-
3-phenylquinoxaline-2(1H)-thione
-
Alkylating agent (e.g., benzyl bromide, 4-nitrobenzyl bromide, ethyl chloroacetate)
-
Triethylamine (Et₃N)
-
Ethanol (95%)
Procedure:
-
To a mixture of 3-phenylquinoxaline-2(1H)-thione (1.0 mmol) and triethylamine (2.0 mmol) in 30 mL of 95% ethanol, add the alkylating agent (1.0 mmol).
-
Heat the reaction mixture under reflux for 12 hours. Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Filter the resulting solid and crystallize from ethanol to yield the pure S-alkylated product.
Section 3: Bioactive Derivatives and their Applications
The derivatization of this compound has led to the discovery of compounds with significant anticancer, antifungal, and antiviral activities.
Anticancer Applications
Quinoxaline derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[2][7] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[7][8]
The choice of cancer cell lines for screening is crucial for evaluating the potential of new compounds. Commonly used cell lines for screening quinoxaline derivatives include:
-
HCT-116 (Colon Cancer): A well-characterized human colon cancer cell line that is often used to study apoptosis and cell cycle arrest.[2][9]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line that is a workhorse in breast cancer research.[2]
-
HepG2 (Liver Cancer): A human liver cancer cell line used to assess the efficacy of compounds against hepatocellular carcinoma.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| 1 | S-alkylated amide | HCT-116 | 4.4 | [2] |
| 2 | S-alkylated urea | HCT-116 | 2.5 | [2] |
| 3 | S-alkylated urea | MCF-7 | 9.0 | [2] |
| 4 | S-alkylated amide | HepG2 | 9.8 | [7] |
Antifungal Applications
Derivatives of this compound have also shown promising activity against fungal pathogens, particularly Candida species.
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
Quinoxaline derivatives (dissolved in DMSO)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a fungal inoculum suspension and adjust it to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the quinoxaline derivatives in the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Antiviral Applications
While less explored than their anticancer and antifungal counterparts, some quinoxaline derivatives have shown potential as antiviral agents.[6][11] For instance, certain quinoxaline hydrazone derivatives have been evaluated for their activity against Herpes Simplex Virus-1 (HSV-1).[11] The general synthetic strategies involving the this compound precursor can be adapted to create novel compounds for antiviral screening.
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and the reactivity of its thiol group allow for the generation of a vast chemical space of derivatives. The demonstrated anticancer, antifungal, and potential antiviral activities of these derivatives underscore the importance of this scaffold in the ongoing search for new therapeutic agents. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the rich chemical and biological potential of this compound and its derivatives.
References
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). Molecules, 24(6), 1175.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7678.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7678.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules, 25(12), 2784.
- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). Journal of Biomolecular Structure and Dynamics, 1-19.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules, 25(12), 2784.
- Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). Molecules, 25(15), 3453.
- Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). (2025). ACS Omega.
- Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. (2023). Journal of Survey in Fisheries Sciences, 10(2), 1153-1174.
- A Practical Guide to Antifungal Susceptibility Testing. (2020). Journal of the Pediatric Infectious Diseases Society, 9(4), 472-480.
- Synthesis of N‐benzyl‐3‐phenylquinoxalin‐2‐amine. (2023). Journal of Heterocyclic Chemistry.
- Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (2024). Molecules, 29(15), 3456.
- Synthesis of 2,3-Diphenylquinoxaline. (n.d.). Scribd.
- Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. (2023). Molecules, 28(19), 6902.
- The activity of the quinoline derivatives against human colon cancer (HCT-116) cell line. (2024). RSC Advances, 14(1), 1-20.
- Antifungal Susceptibility Testing. (n.d.).
- Triethylamine-catalyzed one-pot synthesis of trithiocarbonates from carbon disulfide, thiols, and alkyl halides in water. (2011). Monatshefte für Chemie - Chemical Monthly, 142(8), 843-847.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Molecules, 26(4), 1055.
- Antifungal Susceptibility Testing: Current Approaches. (2018). Clinical Microbiology Reviews, 31(4), e00026-18.
- Synthesis and characterization of a quinoxaline compound containing polyphenylphenyl and strong electron-accepting groups, and its multiple applications in electroluminescent devices. (2009). Journal of Materials Chemistry, 19(44), 8449-8455.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances, 14(35), 25035-25056.
- Synthetic access to thiols: A review. (2024). Journal of Chemical Sciences, 136(2), 67.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Advances, 14(1), 1-20.
- Lab Eight:. Sensitivity Test Antifungal. (n.d.).
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). Molecules, 28(19), 6902.
- Novel triethylamine catalyzed S → O acetyl migration reaction to generate candidate thiols for construction of topological and functional sulfur-containing polymers. (2014). RSC Advances, 5(8), 5896-5900.
- Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. (2021). International Journal of Environmental Sciences, 8(1), 1-10.
- Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (2023). Molecules, 28(19), 6902.
- NCCLS guidelines for antifungal susceptibility testing of filamentous fungi. (n.d.). ResearchGate.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2020). RSC Advances, 10(1), 1-20.
- Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. (2017). Archiv der Pharmazie, 350(8), e1700028.
- Optimization reactions using triethylamine as catalyst with different monomers/dimers and thiols. (n.d.). ResearchGate.
- Synthesis of some new quinoxaline derivatives. (2023). RSC Advances, 13(1), 1-20.
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. (2023). Molbank, 2023(4), M1779.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]
- 5. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing 3-Phenylquinoxaline-2-thiol in Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of 3-Phenylquinoxaline-2-thiol
Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Among these, this compound and its related structures have emerged as compounds of interest for targeted drug discovery. Recent studies have highlighted the potential of quinoxaline derivatives in cancer therapy, with some demonstrating significant cytotoxic effects against various cancer cell lines.[1][3]
Molecular docking is a powerful computational technique that plays a crucial role in modern drug discovery.[4] It predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein, to form a stable complex.[5][6] By simulating the interaction between a ligand and a target protein at the atomic level, molecular docking allows researchers to gain insights into the binding mode, affinity, and selectivity of potential drug candidates, thereby streamlining the drug development process.[5][7]
These application notes provide a comprehensive guide for utilizing this compound in molecular docking studies. We will delve into the rationale behind key experimental choices and provide detailed, step-by-step protocols for performing a robust molecular docking workflow, from target and ligand preparation to the analysis and validation of results.
I. Foundational Principles: The 'Why' Behind the 'How' in Molecular Docking
A successful molecular docking study is not merely a procedural checklist but a thoughtful application of biochemical and computational principles. The reliability of the predicted binding poses and affinities hinges on the meticulous preparation of both the protein target and the ligand.
A. The Imperative of High-Quality Structures
The starting point for any molecular docking simulation is the three-dimensional structures of the target protein and the ligand.[8] The accuracy of these initial structures directly impacts the quality of the docking results.
-
Protein Target Selection: The 3D coordinates of target proteins are typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy and are available in public databases such as the Protein Data Bank (PDB).[8] When multiple structures are available for a target, it is crucial to select the one with the best resolution and, ideally, co-crystallized with a ligand similar to the one being studied. This provides a validated binding pocket.
-
Ligand Structure Generation: The 3D structure of this compound can be generated using various molecular modeling software. It is essential to ensure the correct stereochemistry and ionization state of the ligand at physiological pH, as these factors significantly influence its interaction with the target protein.[8]
B. The Rationale for Meticulous Preparation
Raw structural files from databases are often not suitable for direct use in docking simulations. They require careful preparation to ensure they are computationally ready.
-
Protein Preparation: This involves several critical steps: removing water molecules and other heteroatoms (ions, co-factors) that are not essential for binding, adding hydrogen atoms (which are often not resolved in experimental structures), assigning correct atom types and partial charges, and repairing any missing residues or atoms.[9][10] These steps are vital for accurately calculating the electrostatic and van der Waals interactions that govern ligand binding.
-
Ligand Preparation: The ligand, this compound, must also be prepared by assigning atom types, adding charges, and defining rotatable bonds.[11] The flexibility of the ligand is a key parameter in docking, as it allows the molecule to adopt different conformations to fit into the binding pocket.[7]
II. Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
III. Detailed Protocols: From Preparation to Analysis
This section provides detailed, step-by-step protocols for conducting a molecular docking study with this compound. While specific software commands may vary, the underlying principles are universal. We will use AutoDock Tools as an illustrative example, a widely used and freely available software suite.[6]
Protocol 1: Target Protein Preparation
-
Obtain Protein Structure: Download the desired protein structure in PDB format from the RCSB Protein Data Bank.[6]
-
Load into Visualization Software: Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDock Tools.[9][12]
-
Clean the Protein Structure:
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.[6]
-
Assign Charges: Compute and assign partial charges to all atoms in the protein. Kollman charges are commonly used for proteins in AutoDock.[7]
-
Set Atom Types: Assign AutoDock atom types to the protein.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[11]
Protocol 2: Ligand Preparation (this compound)
-
Obtain Ligand Structure: Obtain the 2D structure of this compound from a chemical database like PubChem or sketch it using a chemical drawing tool.
-
Convert to 3D: Convert the 2D structure to a 3D structure using a program like Open Babel.[7]
-
Load into AutoDock Tools: Load the 3D ligand structure into AutoDock Tools.
-
Assign Charges: Compute and assign Gasteiger charges, which are standard for small molecules in AutoDock.[7]
-
Define Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[10]
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.[11]
Protocol 3: Defining the Binding Site and Running the Simulation
-
Identify the Binding Site: If the protein structure was co-crystallized with a ligand, the binding site is known. If not, a "blind docking" approach can be used where the entire protein surface is searched, or a binding site prediction tool can be employed.[8][13]
-
Define the Grid Box: In AutoDock, a grid box is used to define the search space for the docking simulation. The box should be centered on the binding site and large enough to accommodate the ligand in various orientations.[7]
-
Configure Docking Parameters: Create a configuration file that specifies the prepared protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but also the thoroughness of the conformational search.[14]
-
Run AutoDock Vina: Execute the docking simulation using the command-line interface of AutoDock Vina.[6]
Caption: Detailed workflow of a molecular docking experiment.
IV. Interpreting and Validating the Results
A. Analyzing Docking Scores and Poses
-
Binding Affinity: The primary output of a docking run is a set of binding poses for the ligand, each with a corresponding binding affinity score (usually in kcal/mol).[15] A more negative binding affinity indicates a more favorable binding interaction.[16]
-
Visual Inspection: It is crucial to visually inspect the top-ranked binding poses using molecular graphics software.[16] This allows for an assessment of the ligand's fit within the binding pocket and the identification of key intermolecular interactions.
B. Identifying Key Interactions
The stability of the protein-ligand complex is determined by various non-covalent interactions:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding specificity.
-
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein.
-
Van der Waals Interactions: These are weaker, short-range attractive forces.
-
Pi-stacking and Cation-pi Interactions: These can occur with aromatic rings present in both the ligand and protein residues.
Tools like LigPlot+ or the visualization capabilities within PyMOL and Discovery Studio can be used to generate 2D and 3D diagrams of these interactions.[17][18]
C. Data Presentation
Quantitative data from docking studies should be summarized in a clear and concise manner.
| Ligand Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| This compound | -8.5 | TYR151, LYS45, SER144 | 3 |
| Derivative A | -9.2 | TYR151, LYS45, ASP145 | 4 |
| Derivative B | -7.8 | TYR151, SER144 | 2 |
D. Validation of Docking Protocols
To ensure the reliability of the docking results, it is essential to validate the protocol.[19]
-
Redocking: A common validation method is to extract the native ligand from a co-crystallized protein-ligand complex, dock it back into the same protein, and compare the predicted binding pose with the experimental one.[20] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure is generally considered a successful validation.[16][19]
-
Enrichment Studies: Another validation approach involves docking a library of known active compounds along with a set of decoy molecules (compounds with similar physical properties but are assumed to be inactive). A good docking protocol should be able to preferentially rank the active compounds over the decoys.[20]
V. Advanced Considerations
For more complex systems or to achieve higher accuracy, several advanced techniques can be employed:
-
Ensemble Docking: This approach uses multiple conformations of the target protein to account for its flexibility, which can provide a more realistic representation of the binding process.[21]
-
Molecular Dynamics (MD) Simulations: The top-ranked poses from a docking study can be used as starting points for MD simulations to assess the stability of the protein-ligand complex over time and to refine the binding free energy calculations.[19]
Conclusion
Molecular docking is an invaluable tool in the field of drug discovery for investigating the therapeutic potential of compounds like this compound. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can conduct robust and meaningful docking studies. The insights gained from these computational analyses can guide the design and optimization of novel quinoxaline-based therapeutics, ultimately accelerating the journey from a promising compound to a life-saving drug.
References
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020).
- Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2019). Key Topics in Molecular Docking for Drug Design. Molecules, 24(11), 2055. [Link]
- Al-Suwaidan, I. A., Al-Hokbany, N., Al-Omair, M. A., & Al-Abdullah, E. S. (2022). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 12(49), 31839-31851. [Link]
- Galaxy Training. (2019). Protein-ligand docking.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Ross, G. (2012). Session 4: Introduction to in silico docking.
- SwissDock. (n.d.).
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- ResearchGate. (2022). How to validate the molecular docking results?
- Martis, E. A. F., Joseph, B., Gupta, S. P., Coutinho, E. C., Hdoufane, I., Bjij, I., ... & Fan, J. (2019). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- ResearchGate. (2025). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
- ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction.
- ResearchGate. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
- Sentongo, R., & Kirenga, B. (2014). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. - YouTube. (2020).
- Khan, H., & Alharthi, A. I. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6438. [Link]
- Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation.
- Fassihi, A., Sabet, R., Eslami, M., & Saghaie, L. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anti-cancer agents in medicinal chemistry, 22(10), 2011–2025. [Link]
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- Docking Result Analysis and Validation with Discovery Studio - YouTube. (2023).
- ResearchGate. (n.d.). Anti‐cancer docking investigations of Quinoxaline phenyl thiazolidinones.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking - YouTube. (2024).
- ResearchGate. (2025). (PDF) Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study.
Sources
- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SwissDock [swissdock.ch]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vitro Evaluation of 3-Phenylquinoxaline-2-thiol
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds
The quinoxaline ring system is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] These compounds exert their effects through diverse mechanisms, such as the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis).[4][5] This guide focuses on 3-Phenylquinoxaline-2-thiol , a derivative distinguished by a thiol (-SH) group. The thiol moiety is of particular interest due to its chemical reactivity; it can act as a nucleophile, a metal chelator, or participate in redox cycling, potentially modulating the cellular redox environment.[6][7] The unique chemistry of the thiol group suggests that this compound may exhibit distinct biological activities compared to its 2-oxo counterparts, making a thorough investigation of its effects in cell-based models essential.
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound, guiding researchers from fundamental compound handling to detailed protocols for assessing cytotoxicity, proliferation, and the induction of apoptosis. The methodologies are designed to be robust and adaptable, forming a solid foundation for drug discovery and development professionals.
Compound Handling and Stock Solution Preparation
Accurate and consistent compound preparation is the cornerstone of reproducible in vitro data. Due to its heterocyclic and relatively nonpolar structure, this compound is expected to have poor aqueous solubility. Therefore, the use of an organic solvent is necessary.
1.1. Recommended Solvent and Solubility Considerations Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds and is the recommended solvent for preparing a high-concentration stock solution of this compound.[8][9][10]
-
Causality: Using a high-concentration stock allows for minimal volumes to be added to cell culture media, thereby limiting the final concentration of DMSO. High concentrations of DMSO (>0.5%) can induce cellular stress, differentiation, or cytotoxicity, which would confound experimental results.[11]
1.2. Protocol for Stock Solution Preparation (10 mM)
-
Pre-warming: Gently warm the vial of this compound to room temperature before opening to prevent condensation.
-
Weighing: Using an analytical balance, accurately weigh a precise amount of the compound (e.g., 2.38 mg) in a sterile microcentrifuge tube. (Note: The molecular weight of this compound, C₁₄H₁₀N₂S, is 238.31 g/mol ).
-
Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For 2.38 mg, add 1.0 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 2-5 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Ensure no solid particulates are visible.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Dispense the stock solution into small-volume, single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Cell Line Selection and General Culture
The choice of cell line is critical and should be guided by the research hypothesis. Quinoxaline derivatives have shown potent activity against a range of cancer cell lines.[1][3][4][12]
2.1. Recommended Cell Lines for Initial Screening
-
HCT-116 (Human Colorectal Carcinoma): A well-characterized colon cancer line where other quinoxaline derivatives have demonstrated significant cytotoxicity.[1][13]
-
A549 (Human Lung Carcinoma): A standard model for non-small-cell lung cancer, also shown to be sensitive to quinoxalines.[3][12]
-
MCF-7 (Human Breast Adenocarcinoma): A widely used estrogen receptor-positive breast cancer cell line.[14]
-
HeLa (Human Cervical Adenocarcinoma): A robust and highly proliferative cell line often used in initial cytotoxicity screens.[4]
-
Non-Cancerous Control (e.g., RAW 264.7 or L02): Including a non-cancerous cell line is crucial to assess for selective cytotoxicity against cancer cells.[4][12]
2.2. Protocol for Routine Cell Maintenance
-
Aseptic Technique: All cell culture work must be performed in a certified Class II biological safety cabinet using sterile techniques to prevent contamination.[15]
-
Culture Medium: Use the specific medium recommended by the cell bank (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculture (Passaging): Monitor cell confluency daily. Passage cells when they reach 80-90% confluency to maintain them in the exponential growth phase. Refer to standard cell culture protocols for specific dissociation and seeding procedures.[16]
-
Quality Control:
Core Assays for Biological Activity Evaluation
The following protocols provide a tiered approach to characterizing the cellular effects of this compound.
Caption: High-level experimental workflow for testing this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a fundamental first step to determine the concentration at which the compound exhibits a cytotoxic effect.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate and allow them to adhere overnight.[17]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. A typical concentration range for initial screening is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).
-
Untreated Control: Cells treated with medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Cisplatin).
-
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[1][18]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 10 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is determined by plotting a dose-response curve and using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death. Studies on similar quinoxaline derivatives have confirmed apoptosis through the observation of nuclear fragmentation.[13][20]
Sources
- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and hypoglycemic activity of quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Introduction: The Quinoxaline Scaffold as a Cornerstone in Anticancer Drug Discovery
An In-Depth Guide to In Vitro Antiproliferative Assays for Quinoxaline Derivatives
The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is recognized in medicinal chemistry as a "privileged" structure.[1] Its synthetic accessibility and versatile pharmacological profile have made it a foundational element in the development of novel therapeutic agents.[2][3] Quinoxaline derivatives have demonstrated a wide spectrum of biological activities, with particularly significant potential as anticancer agents due to their potent cytotoxic effects across numerous human cancer cell lines.[4][5][6]
The anticancer efficacy of these compounds stems from their ability to modulate critical cellular pathways essential for cancer cell survival, proliferation, and metastasis.[1] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured approach to evaluating the in vitro antiproliferative activity of novel quinoxaline derivatives, detailing not only the step-by-step protocols but also the underlying scientific principles that validate these experimental choices.
Core Mechanisms of Anticancer Action
Understanding the molecular mechanisms through which quinoxaline derivatives exert their effects is crucial for designing a logical and effective screening cascade. These compounds are known to operate through several key pathways, often in a manner specific to the compound's structure and the cancer cell line being tested.
-
Inhibition of Protein Kinases: A primary mechanism is the inhibition of protein kinases, which are central to the signaling pathways controlling cell proliferation and survival.[1] Many quinoxaline derivatives act as selective ATP-competitive inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][4] By blocking these receptors, they can disrupt downstream signaling, thereby inhibiting tumor growth and angiogenesis.
-
Induction of Apoptosis: A common outcome of treatment with quinoxaline derivatives is the induction of apoptosis, or programmed cell death.[4][7][8] This can be triggered through various means, including the inhibition of survival pathways or the activation of pro-apoptotic proteins.
-
Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[7][8]
-
Topoisomerase Inhibition: Some quinoxaline compounds function as topoisomerase II inhibitors.[1][8] These enzymes are vital for managing DNA topology during replication; their inhibition leads to DNA damage and subsequently triggers apoptosis.[1]
A Validated Workflow for In Vitro Evaluation
A systematic approach is essential for the robust characterization of novel compounds. The workflow should progress from broad cytotoxicity screening to more focused mechanistic assays to elucidate the mode of action.
Part 1: Primary Cytotoxicity Screening
The initial goal is to determine the concentration at which a quinoxaline derivative inhibits cancer cell proliferation by 50% (IC50). This provides a critical benchmark for comparing the potency of different compounds.
MTT Cell Viability Assay
Causality & Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[9] Its scientific basis rests on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan precipitate.[10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Protocol:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, final concentration ≤0.5%) and an untreated control.[9]
-
Incubation: Incubate the plate for the desired exposure time (typically 48–72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3–4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[9]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Sulforhodamine B (SRB) Assay
Causality & Principle: The SRB assay is an alternative and highly robust method that measures cell density based on total cellular protein content.[11][12] The assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is directly proportional to the cell mass.[13] This method is often preferred for large-scale screening due to its stability, sensitivity, and cost-effectiveness.[11][13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Cell Fixation: After incubation, gently remove the treatment medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[15]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound cells.[13][15] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes.[13]
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[13][15]
-
Drying: Allow the plates to air dry completely. This is a critical step.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[15]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye. Measure the optical density (OD) at 510 nm.
-
Data Analysis: Calculate IC50 values as described for the MTT assay.
Table 1: Representative IC50 Values of Quinoxaline Derivatives in Human Cancer Cell Lines
| Compound Class | Example Compound | Target Cell Line | IC50 (µM) | Reference |
| Quinoxaline-urea | Compound VIIIc | HCT116 (Colon) | 2.5 | [4] |
| Quinoxaline-urea | Compound VIIIc | MCF-7 (Breast) | 9.0 | [4] |
| Quinoxaline-based | Compound IV | PC-3 (Prostate) | 2.11 | [8] |
| Arylethynyl-quinoxaline | Compound 2d | A549 (Lung) | 3.3 | [6] |
| Oxiranyl-quinoxaline | Compound 11a | SK-N-SH (Neuroblastoma) | 2.49 | [16] |
Part 2: Mechanistic Assays - Elucidating the Mode of Cell Death
Once the cytotoxic potential of a compound is established, the next critical step is to determine how it induces cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
Causality & Principle: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells. It relies on two key cellular events. First, in early apoptosis, the phospholipid phosphatidylserine (PS), normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer surface.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these exposed PS residues.[17] Second, Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes.[18] It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[19] By using both stains, one can distinguish between four populations:
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Necrotic Cells: Annexin V-negative / PI-positive
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate and pyrido[4,3-b]quinoxalin-1(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Quinoxaline Derivative as a Potent Chemotherapeutic Agent, Alone or in Combination with Benznidazole, against Trypanosoma cruzi | PLOS One [journals.plos.org]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Phenylquinoxaline-2-thiol for kinase inhibitor screening.
An In-Depth Guide to the Synthesis of 3-Phenylquinoxaline-2-thiol and its Application in Kinase Inhibitor Screening
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds
In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology.[1] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases.[2] The quinoxaline scaffold, a bicyclic heteroaromatic compound, has garnered significant attention as a privileged structure in medicinal chemistry.[3] Its structural motifs are adept at interacting with the ATP-binding sites of various kinases, allowing for the development of potent and selective inhibitors.[4] The nitrogen atoms within the quinoxaline ring system enhance its ability to form crucial hydrogen bonds with kinase enzymes, a key factor in achieving high-potency inhibition.[3]
This application note provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of this compound, a versatile intermediate for kinase inhibitor development.[5] Furthermore, it details a robust protocol for screening this compound and its derivatives for inhibitory activity using the highly sensitive, luminescence-based ADP-Glo™ Kinase Assay.
Part I: Synthesis and Characterization of this compound
The synthesis of this compound is a critical first step in developing a library of potential kinase inhibitors. The compound exists in a tautomeric equilibrium between the thione and thiol forms, which allows for subsequent chemical modifications at the sulfur atom to explore structure-activity relationships (SAR).[6][7] The protocol described here is a reliable method adapted from established literature, ensuring high yield and purity.[7][8]
Principle of the Synthesis
The selected method involves a nucleophilic substitution reaction. Commercially available 2-chloro-3-phenylquinoxaline serves as the electrophile. A sulfur nucleophile, provided by N-cyclohexyldithiocarbamate cyclohexylammonium salt, displaces the chloride ion. The reaction is typically performed under reflux to provide the necessary thermal energy to overcome the activation barrier of the reaction. The final product, this compound, is a solid that can be effectively purified by recrystallization from a suitable solvent like ethanol.[7][8]
Diagram: Synthetic Pathway
Caption: Workflow for the ADP-Glo™ kinase inhibitor screening assay.
Experimental Protocol: Kinase Inhibition Assay
Materials and Reagents:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Target Kinase and its specific substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP) [9]* Synthesized this compound (dissolved in 100% DMSO)
-
Controls: Vehicle (100% DMSO) and a known potent inhibitor (e.g., Staurosporine)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Step-by-Step Procedure: This protocol is adapted for a 384-well plate format with a final volume of 20 µL.[10]
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Transfer a small volume (e.g., 50 nL) of the compound dilutions, vehicle control, and positive inhibitor control to the wells of the assay plate.
-
Kinase Reaction Setup: Perform a 5 µL kinase reaction in each well. [10] * Add 2.5 µL of a 2X solution of the target kinase and its substrate (prepared in kinase assay buffer).
-
To initiate the reaction, add 2.5 µL of a 2X ATP solution (prepared in kinase assay buffer).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time, typically 60 minutes. [2]4. Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. [10]This terminates the enzymatic activity and begins the depletion of unused ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes. [11][10]6. ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. [10]This reagent converts the ADP produced in the kinase reaction into a luminescent signal.
-
Final Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize. [11]8. Data Acquisition: Measure the luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient. [10]
Data Analysis and Interpretation
The inhibitory activity of this compound is determined by comparing the luminescence signal in the compound-treated wells to the control wells.
-
Calculate Percent Inhibition:
-
Use the signal from the vehicle (DMSO) wells as 0% inhibition (maximum kinase activity).
-
Use the signal from the potent inhibitor (e.g., Staurosporine) wells as 100% inhibition (no kinase activity).
-
Calculate the percent inhibition for each concentration of the test compound.
-
-
Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. [1]
Conclusion
This guide provides a detailed, end-to-end workflow for the synthesis of this compound and its subsequent evaluation as a potential kinase inhibitor. The synthetic protocol is robust and yields a high-purity product suitable for biological screening. The accompanying kinase inhibition protocol, based on the well-established ADP-Glo™ assay, offers a highly sensitive and reliable method for determining the compound's inhibitory potency. By following these validated procedures, researchers can efficiently generate and screen novel quinoxaline-based compounds, accelerating the discovery of next-generation targeted therapeutics.
References
- Promega Corporation. ADP-Glo™ Kinase Assay Protocol. URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-protocol.pdf
- Bull. Korean Chem. Soc. One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. URL: https://www.kcsnet.or.kr/main/k_pub/p_journal/p_journal_view.htm?b_code=20002&s_code=20001&p_code=20001&idx=12558
- ACS Publications. One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction | Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b00309
- Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf
- Organic Chemistry Portal. One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. URL: https://www.organic-chemistry.org/abstracts/lit5/099.shtm
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-technical-manual.pdf
- Promega Corporation. ADP Glo Protocol. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf?la=en
- ResearchGate. Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process. URL: https://www.researchgate.net/publication/298424789_One-Pot_Regiospecific_Synthesis_of_Quinoxalines_via_a_CH_2_-Extrusion_Reaction
- Benchchem. Application Notes: Kinase Inhibition Assay Protocol using 1H-pyrrolo[2,3-b]pyridin-3-amine. URL: https://www.benchchem.com/application-notes/21/kinase-inhibition-assay-protocol-using-1h-pyrrolo-2-3-b-pyridin-3-amine
- ACS Publications. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03525
- National Institutes of Health. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7251781/
- ARKAT USA. One-pot and efficient protocol for synthesis of quinoxaline derivatives. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2008/15/2196
- National Institutes of Health. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498273/
- ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_351982732
- ACS Publications. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates | ACS Omega. URL: https://pubs.acs.org/doi/full/10.1021/acsomega.2c03525
- Bioengineer.org. Current Trends in Kinase Inhibitors: Focus on Quinoxaline. URL: https://bioengineer.org/current-trends-in-kinase-inhibitors-focus-on-quinoxaline/
- ResearchGate. (PDF) Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors. URL: https://www.researchgate.
- protocols.io. In vitro kinase assay. URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. URL: https://reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development/
- ResearchGate. Can anyone suggest a protocol for a kinase assay?. URL: https://www.researchgate.net/post/Can_anyone_suggest_a_protocol_for_a_kinase_assay
- National Institutes of Health. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4072804/
- National Institutes of Health. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6100108/
- Cayman Chemical. Methods for Detecting Kinase Activity | News & Announcements. URL: https://www.caymanchem.com/news/methods-for-detecting-kinase-activity
- MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. URL: https://www.mdpi.com/1420-3049/27/19/6276
- TSI Journals. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. URL: https://www.tsijournals.com/articles/green-synthesis-of-quinoxaline-and-substituted-quinoxalines.pdf
- ResearchGate. (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. URL: https://www.researchgate.
- ResearchGate. Various classical routes for the synthesis of quinoxalines derivatives. URL: https://www.researchgate.
- National Institutes of Health. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10798933/
- National Institutes of Health. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8244243/
- Benchchem. Refinement of work-up procedures for quinoxaline synthesis. URL: https://www.benchchem.com/application-notes/23/refinement-of-work-up-procedures-for-quinoxaline-synthesis
- Semantic Scholar. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesi. URL: https://www.semanticscholar.org/paper/Discovery-of-new-3-methylquinoxalines-as-potential-El-Naggar-Abdelgawad/267d605c7423023e65c077b069d25114a1c5188f
- ResearchGate. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. URL: https://www.researchgate.
- ResearchGate. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. URL: https://www.researchgate.
- National Institutes of Health. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324545/
- Royal Society of Chemistry. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra05066a
- PubMed. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. URL: https://pubmed.ncbi.nlm.nih.gov/35213904/
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioengineer.org [bioengineer.org]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. content.protocols.io [content.protocols.io]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
Application Notes & Protocols: Investigating the Antimicrobial Potential of 3-Phenylquinoxaline-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the Quinoxaline Scaffold
The quinoxaline nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry. Compounds incorporating this moiety have demonstrated a vast array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This versatility has sparked significant interest in developing novel quinoxaline-based therapeutic agents to combat the growing threat of antimicrobial resistance.[5]
This guide focuses on a specific, promising derivative: 3-Phenylquinoxaline-2-thiol . This compound exists in a tautomeric equilibrium between its thiol and thione forms, a characteristic that influences its reactivity and potential for biological interaction.[6][7][8] The purpose of these application notes is to provide researchers with a comprehensive, field-proven framework for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of this compound and its analogues.
Part 1: Synthesis and Characterization of this compound
A reliable and efficient synthesis protocol is the foundation of any investigation into a novel compound. The following method describes the preparation of this compound via the thiation of 2-chloro-3-phenylquinoxaline, a common and effective route.[6][7][8]
Protocol 1.1: Synthesis of this compound
Principle: This synthesis involves a nucleophilic substitution reaction where the chlorine atom of 2-chloro-3-phenylquinoxaline is displaced by a sulfur nucleophile. N-cyclohexyldithiocarbamate cyclohexyl ammonium salt serves as an effective thiolating agent in this context.[8]
Materials:
-
2-chloro-3-phenylquinoxaline
-
N-cyclohexyldithiocarbamate cyclohexyl ammonium salt
-
Chloroform (CHCl₃)
-
Ethanol
-
Standard reflux apparatus
-
Filtration equipment
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-phenylquinoxaline (1.0 eq) in chloroform (approx. 10 mL per mmol of substrate).
-
Reagent Addition: Add N-cyclohexyldithiocarbamate cyclohexyl ammonium salt (1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 61°C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the chloroform under reduced pressure using a rotary evaporator.
-
Precipitation & Purification: Add ethanol (approx. 10 mL per mmol of starting material) to the solid residue. This will induce the precipitation of the product.
-
Isolation: Collect the resulting yellowish precipitate by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying & Characterization: Dry the product thoroughly. The expected product is a yellow powder.[7] Characterize the final compound by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra to confirm its structure and purity.
Caption: Workflow for the synthesis of this compound.
Part 2: Protocols for Antimicrobial Susceptibility Testing
Evaluating the antimicrobial efficacy of a novel compound requires standardized and reproducible methods. The following protocols are fundamental for determining the spectrum and potency of this compound.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[9][10] It is the gold standard for susceptibility testing.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal strains
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer/Turbidimeter
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh culture plate (18-24 hours), pick several colonies of the test microorganism. b. Suspend the colonies in sterile broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10] d. Dilute this adjusted suspension in the test broth to achieve a final target concentration of ~5 x 10⁵ CFU/mL in each well.[10]
-
Compound Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. In the first well of a row, add 100 µL of the compound stock solution to achieve the highest desired test concentration (this creates a 1:2 dilution). c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Controls:
-
Positive Control: Wells containing broth, inoculum, and a standard antibiotic.
-
Negative/Growth Control: Wells containing broth and inoculum only (no compound).
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used.
-
-
Inoculation: Add 100 µL of the final prepared microbial inoculum to each well (except the sterility control). This brings the final volume in each well to 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for most bacteria. Fungal species may require different conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[10]
Caption: General workflow for antimicrobial susceptibility testing.
Protocol 2.2: Agar Well Diffusion Assay
Principle: This is a qualitative or semi-quantitative method to screen for antimicrobial activity. The compound diffuses through the agar, and if it is effective, it inhibits microbial growth, creating a clear zone of inhibition.[9]
Procedure:
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculation: Spread a standardized microbial inoculum (0.5 McFarland) evenly across the entire surface of the agar plate to create a lawn.
-
Well Creation: Use a sterile cork borer or pipette tip to create uniform wells (e.g., 6 mm diameter) in the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the this compound solution to a designated well.
-
Controls: Add a positive control antibiotic to another well and a solvent control to a third well.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution assay.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater susceptibility of the microorganism to the compound.
Protocol 2.3: Checkerboard Assay for Synergy Analysis
Principle: This assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and a conventional antibiotic). The goal is to determine if their combined effect is synergistic, additive, indifferent, or antagonistic. This is particularly relevant as studies have shown synergistic effects between quinoxaline derivatives and antibiotics like penicillin against resistant strains such as MRSA.[11]
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis (horizontally) and serial dilutions of a second antibiotic along the y-axis (vertically).
-
Inoculation: Inoculate the plate with the test microorganism as described in the MIC protocol.
-
Incubation & Reading: Incubate the plate and read the MIC of each compound alone and in combination.
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:
-
FICI = FIC_A + FIC_B
-
Where FIC_A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
And FIC_B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Part 3: Preliminary Mechanism of Action (MoA) Studies
Identifying the antimicrobial MoA is a critical step in drug development. For quinoxaline derivatives, potential mechanisms include the inhibition of essential enzymes involved in cell wall synthesis.[12][13]
Hypothetical Mechanism: Inhibition of Bacterial Cell Wall Synthesis
Some antimicrobial agents exert their effect by targeting key enzymes in the peptidoglycan synthesis pathway, such as Penicillin-Binding Proteins (PBPs). A derivative, 3-hydrazinoquinoxaline-2-thiol, has been investigated for its potential to bind to PBP2a, a protein that confers resistance in MRSA.[12] It is plausible that this compound could act via a similar mechanism.
Sources
- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylquinoxaline-2-thiol
Welcome to the technical support center for the synthesis of 3-Phenylquinoxaline-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis and troubleshoot common issues. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the success of your experiments. Our goal is to empower you with the knowledge to not only solve problems but also to proactively improve your yields and product purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A highly effective and frequently cited method involves a two-step process. First, the corresponding 3-phenylquinoxalin-2(1H)-one is chlorinated. The resulting 2-chloro-3-phenylquinoxaline is then reacted with a thionating agent, such as N-cyclohexyldithiocarbamate cyclohexylammonium salt, in a suitable solvent like chloroform.[1][2] This method is often preferred due to its high yield and relatively clean conversion.
Q2: My product shows two distinct sets of peaks in the NMR, suggesting a mixture. What could be the cause?
A2: this compound exists as a tautomeric mixture of the thiol and thione forms.[1][3] This is a fundamental characteristic of the molecule and will be reflected in its spectroscopic data. It is crucial to understand this equilibrium when analyzing your results.
Q3: I am getting a low yield. What are the most critical parameters to check?
A3: Low yields can often be traced back to a few key factors:
-
Purity of Starting Materials: Ensure your 2-chloro-3-phenylquinoxaline is pure and free from any residual reagents from the chlorination step.
-
Reaction Time and Temperature: The thionation reaction typically requires refluxing for several hours.[1][2][3] Inadequate heating or reaction time can lead to incomplete conversion.
-
Moisture: Like many organic reactions, this synthesis can be sensitive to moisture. Ensure you are using dry solvents and glassware.
Q4: Is there a catalyst-free method available?
A4: Yes, recent literature describes novel catalyst-free protocols for the synthesis of similar quinoxaline thiones.[4] These methods often involve a one-pot reaction from 2,3-dichloroquinoxaline with amines or phenols, followed by thionation, and are noted for their excellent yields and simple procedures.[4]
Troubleshooting Guide: From Problem to Solution
This section provides a more in-depth look at specific problems you might encounter during the synthesis of this compound, along with their causes and actionable solutions.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows mostly starting material.
-
After workup, the isolated yield is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Inefficient Chlorination | The precursor, 2-chloro-3-phenylquinoxaline, is essential for the subsequent thionation. If the chlorination of 3-phenylquinoxalin-2(1H)-one is incomplete, the overall yield will be compromised. | Confirm the purity of the chlorinated intermediate by melting point or NMR before proceeding. Consider optimizing the chlorination step by adjusting the reagent (e.g., thionyl chloride) stoichiometry and reaction time.[4] |
| Poor Quality Thionating Agent | The efficacy of the thionating agent is paramount. N-cyclohexyldithiocarbamate cyclohexylammonium salt should be pure and dry. | Use a freshly prepared or properly stored thionating agent. The synthesis of this reagent from cyclohexylamine and carbon disulfide is straightforward and can ensure high quality.[1] |
| Suboptimal Reaction Conditions | The thionation reaction requires sufficient thermal energy to proceed to completion. | Ensure the reaction is refluxed at the appropriate temperature for your chosen solvent (e.g., 61°C for chloroform) for at least 12 hours.[2][3] Monitor the reaction progress by TLC until the starting material is consumed. |
Problem 2: Product Contamination and Purification Difficulties
Symptoms:
-
The isolated product is an oil or a discolored solid.
-
NMR or Mass Spectrometry data indicates the presence of impurities.
-
The product is difficult to crystallize.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Side Reactions | The tautomeric nature of the product can lead to side reactions, especially if reactive electrophiles are present. | Ensure the workup procedure effectively removes all unreacted reagents. A thorough wash of the organic extract is crucial. |
| Improper Workup | Residual starting materials or byproducts can interfere with purification. | After the reaction, the mixture should be evaporated, and the solid residue triturated with a solvent like ethanol to precipitate the desired product, leaving more soluble impurities behind.[1][2][3] |
| Inappropriate Crystallization Solvent | The choice of solvent is critical for obtaining pure crystals. | Ethanol is a commonly used and effective solvent for the crystallization of this compound.[1][2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[1][2][3]
Step 1: Chlorination of 3-Phenylquinoxalin-2(1H)-one
-
To a solution of 3-phenylquinoxalin-2(1H)-one in a suitable solvent, add a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).
-
Reflux the mixture for the recommended time, monitoring by TLC.
-
After completion, carefully quench the reaction and isolate the crude 2-chloro-3-phenylquinoxaline.
-
Purify the intermediate by recrystallization.
Step 2: Thionation to this compound
-
Dissolve 2-chloro-3-phenylquinoxaline (2.5 mmol) in chloroform (25 mL).
-
Add N-cyclohexyldithiocarbamate cyclohexylammonium salt (2.5 mmol).
-
Reflux the reaction mixture at 61°C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add ethanol (25 mL) to the solid residue and filter the resulting yellowish precipitate.
-
Recrystallize the product from ethanol to obtain pure this compound.
Visualizing the Chemistry
Reaction Mechanism and Tautomerism
The following diagram illustrates the synthesis pathway and the crucial thiol-thione tautomeric equilibrium of the final product.
Caption: Synthesis pathway and tautomerism of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
- El-Malah, A. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
- El-Malah, A. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
- Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry.
- El-Malah, A. A., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
- El-Malah, A. A., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H).
- El-Malah, A. A., et al. (2020). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega.
- El-Malah, A. A., et al. (2020). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 3-Phenylquinoxaline-2-thiol in aqueous solutions.
Welcome to our dedicated technical support center for 3-Phenylquinoxaline-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the significant challenge of its poor aqueous solubility. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth progression of your experiments.
Introduction to this compound and its Solubility Challenges
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its planar, aromatic structure contributes to strong intermolecular forces, leading to high lattice energy and, consequently, low solubility in aqueous media. This compound exists in a tautomeric equilibrium between its thiol and thione forms, a factor that can influence its physicochemical properties, including solubility. The thiol group introduces a potential for pH-dependent solubility, a key aspect that will be explored in this guide.
The following sections are structured to address the most common issues encountered when working with this compound, providing both the theoretical basis for our recommendations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or buffer?
A1: this compound is a poorly water-soluble organic compound. Its limited aqueous solubility is due to its largely non-polar structure. Direct dissolution in aqueous solutions, especially neutral buffers, is often unsuccessful.
Q2: I've noticed my compound is a yellowish powder. Does the synthesis method affect its solubility?
A2: Yes, the synthesis and purification process can impact solubility. Impurities or different polymorphic forms resulting from the synthesis can alter the dissolution properties. It is crucial to use a highly purified form of the compound for consistent results. One reported synthesis method yields a yellowish powder with a melting point of 224–225 °C.[1][2]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, this compound is expected to have better solubility in organic solvents. While specific quantitative data is limited, related compounds like 2,3-diphenylquinoxaline are soluble in solvents such as ethanol and chloroform.[3] For subsequent use in aqueous systems, a stock solution in a water-miscible organic solvent like DMSO or ethanol can be prepared and then diluted into the aqueous medium. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.
Q4: How does the thiol group affect the solubility of this compound?
A4: The thiol group (-SH) is ionizable. At a pH above its pKa, the thiol group will deprotonate to form a thiolate anion (-S⁻), which is significantly more water-soluble. Conversely, at a pH below the pKa, the compound will be in its neutral, less soluble form. This pH-dependent solubility is a critical tool for enhancing its concentration in aqueous solutions.
Troubleshooting Guides
Guide 1: pH-Dependent Solubility Adjustment
Issue: Inability to achieve the desired concentration in a neutral aqueous buffer.
Experimental Protocol: pH-Solubility Profile Generation
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 7.0 to 11.0 (e.g., phosphate buffers for pH 7-8 and carbonate-bicarbonate buffers for pH 9-11).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[4][5]
-
Data Analysis: Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for pH-based solubilization.
Guide 2: Utilizing Co-solvents for Enhanced Solubility
Issue: The required pH for dissolution is incompatible with the experimental conditions, or precipitation occurs upon pH adjustment.
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[6][7]
Commonly Used Co-solvents:
| Co-solvent | Properties | Typical Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power | <1% v/v (for cell-based assays) |
| Ethanol | Less toxic than DMSO | 1-5% v/v |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, commonly used in formulations | 5-20% v/v |
| Propylene Glycol (PG) | Good solubilizer, often used with other co-solvents | 5-20% v/v |
Experimental Protocol: Co-solvent System Development
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a neat co-solvent (e.g., 10 mg/mL in DMSO).
-
Titration into Aqueous Buffer: While vortexing, slowly add the stock solution dropwise into the aqueous buffer of your choice.
-
Observation: Monitor for any signs of precipitation. If the solution remains clear, you can continue to add the stock solution until you reach your desired final concentration or the solubility limit.
-
Systematic Screening: For more rigorous optimization, prepare a matrix of solutions with varying concentrations of the co-solvent and this compound to identify the optimal ratio.
Co-solvent Selection Workflow
Caption: Decision tree for co-solvent selection.
Guide 3: Surfactant-Mediated Solubilization
Issue: Co-solvent concentrations required for solubilization are too high for the experimental system.
Causality: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[8]
Types of Surfactants:
| Surfactant | Type | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | Commonly used in pharmaceutical formulations, low toxicity. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | High solubilizing capacity, but can denature proteins. |
| Cremophor® EL | Non-ionic | Effective solubilizer, used in drug delivery. |
Experimental Protocol: Surfactant Screening
-
Surfactant Solution Preparation: Prepare solutions of different surfactants in your desired aqueous buffer at concentrations above their CMC.
-
Addition of Compound: Add an excess of this compound to each surfactant solution.
-
Equilibration and Quantification: Follow the same steps for equilibration and quantification as described in the pH-solubility profile protocol.
-
Optimization: Test a range of surfactant concentrations to find the lowest effective concentration that maintains the solubility of your compound.
Guide 4: Cyclodextrin-Based Inclusion Complexation
Issue: The presence of co-solvents or surfactants interferes with the downstream application.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing solubility.[6][9][10][11] Thiolated cyclodextrins have also been developed and may offer unique advantages.[6][9][10][11]
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, used in approved drug formulations. |
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer.
-
Complex Formation: Add this compound to the cyclodextrin solution. The formation of the inclusion complex can be facilitated by stirring or sonication at a controlled temperature.
-
Equilibration and Analysis: Allow the mixture to equilibrate for several hours. Then, separate any undissolved compound and quantify the concentration of the solubilized complex.
Solubilization Strategy Selection Guide
Caption: A decision-making flowchart for choosing a solubilization strategy.
Concluding Remarks
Overcoming the solubility challenges of this compound is achievable through systematic investigation of the strategies outlined in this guide. We recommend starting with pH adjustment, as it is often the simplest and most effective method for ionizable compounds. If this is not feasible, a logical progression through co-solvents, surfactants, and cyclodextrins should be followed. Each experimental system is unique, and some degree of optimization will likely be necessary.
Our team of application scientists is available for further consultation. Please do not hesitate to reach out with specific questions regarding your research.
References
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). RSC Advances, 14(49), 35679–35695. [Link]
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). RSC Advances, 14(49), 35679–35695. [Link]
- 2,3-Diphenylquinoxaline. PubChem. [Link]
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules, 29(18), 4433. [Link]
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. (2022). ACS Omega, 7(38), 34558–34570. [Link]
- Per-thiolated cyclodextrins: Nanosized drug carriers providing a prolonged gastrointestinal residence time. (2023).
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. (2022). ACS Omega, 7(38), 34558–34570. [Link]
- Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). Pharmaceuticals, 17(6), 776. [Link]
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules, 29(18), 4433. [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
- Thiolated 2-Methyl-β-Cyclodextrin as a Mucoadhesive Excipient for Poorly Soluble Drugs: Synthesis and Characterization. (2022). Polymers, 14(15), 3170. [Link]
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). RSC Advances, 14(49), 35679–35695. [Link]
- Non-ionic thiolated cyclodextrins – the next generation. (2018). International Journal of Nanomedicine, 13, 4033–4043. [Link]
- A Convenient Process of Preparing of 2, 3 Diphenyl Quinoxaline Derivatives. (2017). International Journal of Pharmaceutical Sciences and Research, 8(1), 1000–1006. [Link]
- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (2020). AAPS PharmSciTech, 21(5), 154. [Link]
- Thiolated 2-Methyl-β-Cyclodextrin as a Mucoadhesive Excipient for Poorly Soluble Drugs: Synthesis and Characterization. (2022). Polymers, 14(15), 3170. [Link]
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (2020). Molecules, 25(19), 4558. [Link]
- Synthesis of 2,3-Diphenylquinoxaline. Scribd. [Link]
- Determination of picomolar concentrations of thiol compounds in natural waters and biological samples by tandem mass spectrometry with online preconcentration and isotope-labeling derivatization. (2018). Analytica Chimica Acta, 1037, 156–166. [Link]
- Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). Pharmaceuticals, 17(6), 776. [Link]
- 2-Mercaptopyridine. Wikipedia. [Link]
- Thiolated Hydroxypropyl-β-cyclodextrin: A Potential Multifunctional Excipient for Ocular Drug Delivery. (2019). Pharmaceutics, 11(11), 594. [Link]
- Analytical methods – Knowledge and References. Taylor & Francis. [Link]
- Co-solvent compositions and methods for improved delivery of dantrolene therapeutic agents.
- Quantification of Thiols and Disulfides. (2012). Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143–3155. [Link]
- 2,3 - Diphenyl Quinoxaline (Synthesis). Scribd. [Link]
- Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(10), 2011–2025. [Link]
- 2-Phenylquinoline. PubChem. [Link]
- 5-Nitropyridine-2-thiol. PubChem. [Link]
- The Journal of Organic Chemistry, 2024, 16(12)
Sources
- 1. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1684-14-6: 2,3-Diphenylquinoxaline | CymitQuimica [cymitquimica.com]
- 4. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiolated Hydroxypropyl-β-cyclodextrin: A Potential Multifunctional Excipient for Ocular Drug Delivery [mdpi.com]
- 7. US8975284B2 - Co-solvent compositions and methods for improved delivery of dantrolene therapeutic agents - Google Patents [patents.google.com]
- 8. Per-thiolated cyclodextrins: Nanosized drug carriers providing a prolonged gastrointestinal residence time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Non-ionic thiolated cyclodextrins – the next generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Phenylquinoxaline-2-thiol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Phenylquinoxaline-2-thiol. As a Senior Application Scientist, I understand that synthesizing heterocyclic compounds can present unique challenges. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered during this synthesis, offering not just solutions but also the underlying chemical principles to empower your research. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and queries that arise during the synthesis of this compound.
Q1: My final product is a high-melting, poorly soluble solid that doesn't match the expected characteristics of the thiol. What is happening?
A: You are likely observing the formation of Bis(3-phenylquinoxalin-2-yl) disulfide . Thiols are highly susceptible to oxidative dimerization, especially when exposed to atmospheric oxygen during workup or storage.[1] This disulfide byproduct will have a mass spectrum peak corresponding to (2 * M - 2), where M is the molecular weight of the target thiol. Its symmetrical and larger structure leads to lower solubility and a higher melting point. See the Troubleshooting Guide (Problem 1) for prevention and remediation protocols.
Q2: My TLC plate shows a persistent impurity spot that has a similar Rf to my starting material (2-chloro-3-phenylquinoxaline). What is it and how do I remove it?
A: This is a classic case of an incomplete reaction. The impurity is likely unreacted 2-chloro-3-phenylquinoxaline or a hydrolysis byproduct, 3-phenylquinoxalin-2(1H)-one , if moisture was present. Driving the reaction to completion requires optimizing reaction time, temperature, or the stoichiometry of your sulfur source. Fortunately, the acidic nature of the target thiol provides an excellent and straightforward method for purification via acid-base extraction, which will effectively separate it from these neutral impurities.[2] A detailed protocol is provided in Section 3.
Q3: Why is my reaction yield consistently low, even when I extend the reaction time?
A: Low yields can stem from several factors beyond incomplete conversion. Firstly, ensure your starting materials, particularly the o-phenylenediamine and the phenylglyoxal derivative, are pure, as impurities can lead to a cascade of side products. Secondly, the primary culprit for yield loss is often the oxidative dimerization to the disulfide, which removes the desired product from the reaction equilibrium.[1] Running the reaction under an inert atmosphere (Nitrogen or Argon) is a critical step to mitigate this. Finally, consider the possibility of thermal degradation if the reaction temperature is too high.
Q4: The ¹H NMR spectrum of my product appears more complex than expected, with broad peaks. Am I seeing a mixture of tautomers?
A: Yes, this is a key feature of this molecule. This compound exists in a tautomeric equilibrium with its more stable thione form, 3-phenylquinoxaline-2(1H)-thione .[2][3] In solution, you are observing a dynamic equilibrium between these two forms, which can lead to peak broadening, particularly for the N-H and S-H protons. The thione tautomer is often the predominant form in most solvents.[2] This ambident nucleophilic character is also crucial for understanding its reactivity in subsequent alkylation or acylation reactions.[3]
Section 2: Troubleshooting Guide: Specific Side Reactions & Solutions
This guide provides a deep dive into specific problems, their mechanistic origins, and actionable solutions.
Problem 1: Formation of Bis(3-phenylquinoxalin-2-yl) Disulfide
-
Question: My mass spectrum shows a significant peak at M/z ≈ 498, which is double the expected mass of my product minus two protons. How do I prevent the formation of this impurity and can I salvage my product?
-
Expert Analysis: This impurity is the disulfide dimer, formed by the oxidation of two molecules of your thiol product. This is an extremely common side reaction for thiols and can be catalyzed by trace metals or exposure to oxygen. The mechanism involves the formation of a thiyl radical, which then dimerizes.
-
Preventative Measures:
-
Inert Atmosphere: The most effective preventative measure is to conduct the entire reaction and workup under an inert atmosphere (N₂ or Ar). This includes degassing your solvents prior to use.
-
EDTA Addition: If you suspect metal-catalyzed oxidation, adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can sequester trace metal ions.
-
Controlled Workup: During the workup, use degassed water and minimize the exposure of the product to air, especially if it is in a basic solution where the thiolate anion is even more susceptible to oxidation.
-
-
Remediation Protocol: Yes, you can easily recover your desired thiol from the disulfide. This is achieved by a simple reductive cleavage. See Protocol 3 in the next section for a detailed methodology.
Problem 2: Incomplete Conversion and Co-eluting Impurities
-
Question: I am synthesizing the thiol from 2-chloro-3-phenylquinoxaline and thiourea, but I am struggling to separate the final product from the starting material. How can I improve the reaction and purification?
-
Expert Analysis: This issue points to either insufficient reaction conditions or an inefficient purification strategy. The reaction of 2-chloro-3-phenylquinoxaline with a sulfur nucleophile is an SₙAr (Nucleophilic Aromatic Substitution) reaction. Its efficiency depends on temperature, reaction time, and the nucleophilicity of the sulfur source. The key to purification lies in exploiting the unique chemical properties of the product.
-
Reaction Optimization:
-
Temperature: Ensure the reaction is heated sufficiently (reflux in ethanol is common) to overcome the activation energy of the SₙAr reaction.
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the sulfur nucleophile (e.g., thiourea or NaSH) to drive the reaction to completion according to Le Châtelier's principle.
-
Reaction Time: Monitor the reaction by TLC until the starting material spot is completely consumed. These reactions can often take several hours.[2]
-
-
Purification Protocol: The thiol product is acidic due to the S-H proton, while the chloro-precursor is neutral. This difference is ideal for a chemical separation. See Protocol 2 for a step-by-step acid-base extraction method that provides excellent purity.
Section 3: Key Experimental Protocols
These protocols are designed to be self-validating and are based on established chemical principles.
Protocol 1: Synthesis from 2-Chloro-3-phenylquinoxaline
This protocol describes a common and reliable method for synthesizing the target compound.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-phenylquinoxaline (1.0 eq).
-
Reagents: Add ethanol (10-15 mL per gram of starting material) followed by thiourea (1.5 eq).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide (2.0 eq) directly to the flask and reflux for an additional 1 hour to hydrolyze the isothiouronium salt intermediate.[2]
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Acidify the solution slowly with concentrated HCl or acetic acid until a precipitate forms (pH ~5-6).
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum to yield this compound.
Protocol 2: Purification via Acid-Base Extraction
This method is highly effective for removing neutral organic impurities like unreacted 2-chloro-3-phenylquinoxaline.
-
Dissolution: Dissolve the crude product in a 1 M aqueous solution of sodium hydroxide. The acidic thiol will deprotonate to form the water-soluble sodium thiolate salt, while neutral impurities will remain insoluble.
-
Filtration: Filter the basic solution to remove any undissolved solids (the neutral impurities).
-
Reprecipitation: Transfer the filtrate to a clean beaker and cool in an ice bath.
-
Acidification: Slowly add 1 M HCl dropwise with stirring. The this compound will precipitate out as a fine solid as the solution is neutralized.
-
Isolation: Collect the purified product by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum.
Protocol 3: Reductive Cleavage of Disulfide Impurity
This protocol allows for the recovery of the thiol from its oxidized disulfide form.
-
Setup: Suspend the crude product containing the disulfide in a suitable solvent like THF or ethanol.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) (2-3 eq) portion-wise at 0 °C. Alternatively, dithiothreitol (DTT) can be used.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of the disulfide by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the thiol.
Section 4: Visualizing Reaction Pathways
Understanding the relationship between the desired reaction and potential side reactions is crucial for effective troubleshooting. The following diagram illustrates these pathways.
Caption: Reaction scheme for the synthesis of this compound and major side pathways.
References
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Molecules. [Link]
- Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. (2021). ChemRxiv. [Link]
- Synthesis of 2,3-quinoxalinedithiol. (2017). The Royal Society of Chemistry. [Link]
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024).
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). RSC Publishing. [Link]
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (2022). ACS Omega. [Link]
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Facile Synthesis of Quinoxaline-2-thiol and Quinoxaline from α-Oxosulfines and o-Arylenediamines. (2020).
- Quinoxaline-2-Thiols. (1960). The Journal of Organic Chemistry. [Link]
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Synthesis, Structure, and Physicochemical Characteristics of Thiols. (2024).
- Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. (2012). PubMed Central. [Link]
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (2016).
- Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication. (2024).
- Quinoxaline: Synthetic and pharmacological perspectives. (2024). International Journal of Pharmaceutical Research and Development. [Link]
- The Chemistry of the Thiol Groups. (2022).
Sources
Technical Support Center: Purification of 3-Phenylquinoxaline-2-thiol by Recrystallization
Welcome to the technical support center for the purification of 3-phenylquinoxaline-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity of your target compound.
Introduction to this compound and its Purification
This compound is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities.[1][2] The purity of this compound is paramount for accurate biological evaluation and drug development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
This guide will walk you through the intricacies of recrystallizing this compound, from solvent selection to troubleshooting common issues, ensuring you can confidently and efficiently purify your material.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Issue 1: The compound does not dissolve in the chosen solvent, even upon heating.
Q: I've selected a solvent, but my this compound won't dissolve, even at reflux. What's happening?
A: This indicates that the solvent's polarity is not a good match for your compound. This compound is a relatively polar molecule. If you've chosen a non-polar solvent like hexanes, it's unlikely to be effective.
Troubleshooting Steps:
-
Increase Solvent Polarity: Switch to a more polar solvent. Good starting points for quinoxaline derivatives often include ethanol, ethyl acetate, or acetonitrile.[3][4] A mixture of solvents can also be effective. For instance, you could try dissolving your compound in a minimal amount of a good solvent (like dichloromethane or THF) and then adding a poorer, less polar solvent (like hexanes) until the solution becomes slightly cloudy (the point of saturation). Heating this mixture should result in a clear solution.
-
Check for Tautomerism: this compound can exist in tautomeric forms: the thione and the thiol.[2] This can affect its solubility. The thione form is generally less polar than the thiol form. The choice of solvent can influence which tautomer is favored.
-
Ensure Sufficient Solvent Volume: While using a minimal amount of solvent is ideal for maximizing yield, you must use enough to dissolve the compound at the solvent's boiling point. Gradually add more solvent in small portions to the heated mixture until the solid dissolves.
Issue 2: The compound "oils out" instead of forming crystals.
Q: Upon cooling, my compound separates as an oil, not as crystals. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating, or when the solution is supersaturated to a high degree.[5]
Troubleshooting Steps:
-
Slow Down the Cooling Process: Rapid cooling often leads to oiling out.[5] Allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface with a few paper towels, before moving it to an ice bath.
-
Use a More Dilute Solution: Add more of the recrystallization solvent to the heated mixture. This lowers the saturation point and can prevent the compound from precipitating at a temperature above its melting point.[5]
-
Change the Solvent System: The chosen solvent may be too good a solvent, leading to a very high concentration of the solute. Try a solvent in which the compound is slightly less soluble. Alternatively, using a mixed solvent system can be very effective. Dissolve the compound in a good solvent and then add a poor solvent dropwise at an elevated temperature until the solution is persistently turbid. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.[5] The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of the pure compound to the cooled solution to initiate crystallization.[5]
Issue 3: No crystals form, even after prolonged cooling.
Q: My solution has cooled completely, but no crystals have formed. What should I do?
A: This is a common issue and usually indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.
Troubleshooting Steps:
-
Induce Crystallization: As mentioned above, scratching the inner surface of the flask with a glass rod or adding a seed crystal are the first methods to try.[5]
-
Reduce the Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. Once the volume is reduced, allow the solution to cool again.
-
Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or even a freezer for a period.
-
Introduce a Nucleation Surface: Sometimes, adding a small, inert solid like a boiling chip can provide a surface for crystals to grow on.
Issue 4: The recovered crystals are still impure.
Q: I've performed the recrystallization, but my product's melting point is still broad, or TLC/HPLC analysis shows impurities. Why?
A: This suggests that the impurities have similar solubility properties to your desired compound or were trapped within the crystal lattice during a rapid crystallization.
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.
-
Optimize the Solvent System: The initial solvent may not be ideal for separating the specific impurities present. Experiment with different solvents or solvent mixtures. A good rule of thumb is "like dissolves like".[6] Consider the functional groups present in your compound and potential impurities when selecting a solvent.
-
Slow Down Crystal Growth: Ensure the solution cools slowly to allow for the formation of a well-ordered crystal lattice that excludes impurity molecules.[5]
-
Hot Filtration: If the impurity is insoluble in the hot recrystallization solvent, you should perform a hot filtration step to remove it before allowing the solution to cool.
-
Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, you may need to consider other purification techniques such as column chromatography.[7] Sometimes, a preliminary purification by column chromatography followed by recrystallization yields the best results.[8]
Issue 5: Low recovery of the purified product.
Q: My crystals are pure, but the yield is very low. How can I improve my recovery?
A: Low yield is often a trade-off for high purity. However, several factors can be optimized to improve recovery.
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess will result in a significant amount of your product remaining in the mother liquor upon cooling.[5]
-
Ensure Complete Cooling: Cool the solution thoroughly in an ice bath before filtration to maximize the amount of product that crystallizes out of solution.
-
Efficient Filtration and Washing: Use a Büchner funnel for vacuum filtration to ensure the crystals are as dry as possible. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor, which contains impurities. Using too much wash solvent or warm solvent will dissolve some of your product.
-
Recover from the Mother Liquor: If the yield is critically low, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the standard procedure for recrystallizing this compound from a single solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)[3]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.
-
Addition of Solvent: Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration at this stage.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when a single solvent is not ideal.
Materials:
-
Crude this compound
-
A "good" solvent (in which the compound is highly soluble)
-
A "poor" solvent (in which the compound is sparingly soluble, but miscible with the "good" solvent)
-
Other materials as listed in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of "Poor" Solvent: While the solution is warm, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.
Visualizations
Recrystallization Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Solvent Polarity | Moderately Polar (e.g., Ethanol, Ethyl Acetate) | Matches the polarity of this compound for good solubility at elevated temperatures. |
| Cooling Rate | Slow (ambient cooling followed by ice bath) | Promotes the formation of well-ordered crystals and minimizes impurity inclusion.[5] |
| Washing Solvent Temp. | Ice-cold (≤ 4 °C) | Minimizes dissolution of the purified product during the washing step. |
| Melting Point of Pure Compound | ~224-225 °C[2] | A sharp melting point close to the literature value is a good indicator of purity. |
References
- Al-Sanea, M. M., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14, 35679-35695. [Link]
- Pacheco, F., et al. (2020).
- University of Rochester, Department of Chemistry.
- Al-Sanea, M. M., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14, 35679-35695. [Link]
- PubChem. 2,3-Diphenylquinoxaline. [Link]
- Google Patents.
- Reddit.
- Google Patents. Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- ResearchGate.
- Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- El-Sayed, N. N. E., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34537-34547. [Link]
- Al-Mulla, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]
- Der Pharma Chemica.
- National Institutes of Health.
- PubChem. 3-Benzyl-quinoline-2-thiol. [Link]
- ResearchGate.
- Der Pharma Chemica.
- ResearchGate. How can I obtain good crystals of heterocyclic organic compounds? [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. reddit.com [reddit.com]
Optimizing temperature and reaction time for quinoxaline synthesis.
Technical Support Center: Optimizing Quinoxaline Synthesis
A Senior Application Scientist's Guide to Temperature and Reaction Time
Welcome to the technical support center for quinoxaline synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction dynamics. Quinoxaline synthesis, most classically the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is a cornerstone reaction in medicinal chemistry. However, its efficiency is critically dependent on the delicate interplay between temperature and reaction time. This guide is designed to help you navigate this interplay, troubleshoot common issues, and optimize your synthesis for maximum yield and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role of temperature and time in quinoxaline synthesis.
Q1: What is a reliable starting point for temperature and reaction time in a standard quinoxaline synthesis?
For a classical synthesis involving the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, a common starting point is refluxing in a solvent like ethanol or acetic acid.[1] However, many modern procedures advocate for milder conditions. A good exploratory temperature is between room temperature (approx. 25°C) and 80°C.[2][3]
As a baseline, you might begin with stirring the reactants in ethanol at room temperature for 2-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC). If there is little to no product formation, the temperature can be gradually increased.
Q2: How does temperature fundamentally impact the rate and yield of the reaction?
Temperature is a primary driver of reaction kinetics.
-
Increased Temperature: Generally, higher temperatures increase the reaction rate by providing the necessary activation energy for the condensation and subsequent cyclization-dehydration steps. However, excessive heat can be detrimental, leading to solvent loss, degradation of sensitive starting materials or the final quinoxaline product, and the formation of undesired side products.[1]
-
Decreased Temperature: Lower temperatures slow the reaction rate but can significantly improve selectivity and yield by minimizing side reactions. Many modern catalytic systems are designed to be highly efficient at or near room temperature.[3][4]
The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining the integrity of the components.
Q3: What are the negative consequences of excessively long reaction times?
While it's essential to allow the reaction to proceed to completion, unnecessarily long reaction times can be counterproductive. Potential issues include:
-
Product Degradation: The quinoxaline product itself may not be stable under the reaction conditions over extended periods, especially at elevated temperatures.
-
Increased Byproduct Formation: Side reactions, which may be slower than the main reaction, have more time to occur, leading to a more complex crude product mixture and a lower isolated yield.
-
Increased Costs: Longer reaction times consume more energy and reduce instrument throughput, impacting laboratory efficiency and cost.
It is crucial to monitor the reaction and stop it once the starting materials have been consumed to an acceptable level.
Q4: How can I significantly reduce the required temperature and reaction time for my synthesis?
To move away from harsh conditions like high heat and long reflux times, several modern strategies can be employed:
-
Catalysis: The use of a catalyst is the most common and effective method. Catalysts lower the activation energy of the reaction. Options range from simple acids and bases to more sophisticated systems like iodine, metal nanoparticles, and heterogeneous catalysts.[3][5][6][7][8][9] For example, cerium(IV) ammonium nitrate has been used to catalyze the reaction in tap water at room temperature.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[10][11] This is due to efficient and rapid heating of the reaction mixture.[10]
-
Green Solvents: Solvents like hexafluoroisopropanol (HFIP) or polyethylene glycol (PEG-400) can promote the reaction at room temperature due to their unique properties, such as strong hydrogen bond donating ability.[1][12][13]
Q5: How does my choice of solvent influence the optimal temperature and time?
The solvent plays a critical role. It not only dissolves the reactants but also influences the reaction mechanism and rate.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are common and can participate in the reaction mechanism, for example, by stabilizing intermediates. The boiling point of the solvent sets the maximum temperature for a reaction at atmospheric pressure.
-
Polar Aprotic Solvents (e.g., DMSO): These are often used when higher temperatures are required. Iodine-catalyzed syntheses, for instance, often use DMSO at room temperature, where DMSO can also act as an oxidant.[5][12]
-
Aqueous Media: Driven by green chemistry principles, water is an increasingly popular solvent.[4][14] Reactions in water can be surprisingly fast, sometimes facilitated by catalysts that work well in aqueous environments.
The optimal temperature and time must be determined empirically for each specific solvent system.
Troubleshooting Guide: Common Experimental Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Q1: My reaction is extremely slow or has stalled, with starting material still present after several hours. What should I do?
This is a common issue indicating that the reaction conditions are not energetic enough.
-
Step 1: Increase Temperature. Gradually increase the temperature in 10-20°C increments. If you started at room temperature, try heating to 50°C, then 70°C, monitoring by TLC at each stage.
-
Step 2: Add a Catalyst. If you are running the reaction without a catalyst, consider adding one. A small amount of acetic acid or a few crystals of iodine can often initiate a sluggish reaction. For more robust options, consider a Lewis acid catalyst like zinc triflate or a heterogeneous catalyst that can be easily filtered off later.[12]
-
Step 3: Change the Solvent. If heating in ethanol is ineffective, switching to a higher-boiling solvent like toluene or a polar aprotic solvent like DMSO might be necessary, especially for less reactive substrates.
Q2: I'm getting a very low yield of my desired quinoxaline product. How can temperature and time be optimized to improve this?
Low yield is often a sign of either an incomplete reaction or competing side reactions.
-
Step 1: Perform a Time-Course Study. Set up the reaction and take small aliquots every 30-60 minutes. Analyze each aliquot by TLC or LC-MS to determine the point of maximum product formation. This will tell you if the product is degrading over time.
-
Step 2: Run a Temperature Gradient. Set up several small-scale reactions simultaneously at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C). Run them for the optimal time determined in Step 1. This will help you identify the temperature that gives the best conversion without significant byproduct formation.
-
Step 3: Evaluate Reactant Stability. Check if your starting materials, particularly the 1,2-dicarbonyl compound, are stable under the reaction conditions. You may need to run the reaction at a lower temperature for a longer period to accommodate sensitive functional groups.
Q3: My TLC plate shows multiple spots, indicating significant byproduct formation. How can I adjust the conditions to improve the purity of my product?
The formation of multiple byproducts is a classic sign that the reaction conditions are too harsh.
-
Solution: Lower the Temperature. This is the most effective way to reduce side reactions. Many side reactions have a higher activation energy than the desired reaction and are therefore more sensitive to temperature increases. Try running the reaction at room temperature or even 0°C, even if it requires a longer reaction time.
-
Solution: Shorten the Reaction Time. As determined by a time-course study, stop the reaction as soon as the starting material is consumed. Do not let it stir for longer than necessary.
Q4: I am using an unsymmetrical dicarbonyl compound and getting a mixture of regioisomers. Can temperature control help improve selectivity?
Yes, temperature can influence regioselectivity. The formation of two different isomers implies two competing reaction pathways with different activation energies.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (lower activation energy). At higher temperatures, the reaction may be under thermodynamic control, favoring the more stable product.
-
Recommendation: Run a series of reactions at different temperatures (e.g., 0°C, 25°C, and 80°C) and analyze the isomeric ratio in the product mixture. You will likely find that one temperature condition favors the formation of your desired regioisomer.
Q5: My starting materials appear to be degrading, and I'm getting a dark, tarry reaction mixture. What is the cause and solution?
This indicates severe decomposition, almost always caused by excessive heat.
-
Immediate Action: Drastically reduce the reaction temperature. If you are refluxing, try running the reaction at 50-60°C or even room temperature.
-
Use a Milder Catalyst: Strong acid catalysts can sometimes promote polymerization or decomposition. Switch to a milder or heterogeneous catalyst.
-
Consider a Different Synthetic Route: Some starting materials are inherently unstable to the condensation conditions. Modern methods, such as the oxidative cyclization of α-hydroxy ketones with o-phenylenediamines, can provide an alternative pathway that may be more suitable for your substrates.[7][12]
Data Presentation & Experimental Protocols
Table 1: Summary of Selected Quinoxaline Synthesis Conditions
| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Classical | o-phenylenediamine, Benzil | Acetic Acid | Acetic Acid | Reflux | 2-4 h | ~80-90% | [1] |
| Green (Catalytic) | o-phenylenediamine, Benzil | Cerium(IV) Ammonium Nitrate (CAN) | Tap Water | Room Temp | 10-15 min | >95% | [4] |
| Heterogeneous | o-phenylenediamine, Benzil | Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp | 2 h | ~92% | [3] |
| Microwave | o-phenylenediamine, Dicarbonyls | None (Solvent-free) | None | 160W Power | 1 min | >90% | [11] |
| Oxidative | o-phenylenediamine, α-Hydroxy Ketone | Iodine (I₂) | DMSO | Room Temp | 12 h | 80-90% | [12] |
| Green Solvent | o-phenylenediamine, Benzil | None | Hexafluoroisopropanol (HFIP) | Room Temp | 1 h | ~95% | [1][12] |
Experimental Protocol: Optimization of Temperature and Time
This protocol outlines a systematic approach to finding the optimal conditions for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil as a model reaction.
Materials:
-
o-phenylenediamine
-
Benzil
-
Ethanol (Reagent Grade)
-
Small reaction vials (e.g., 5 mL microwave vials) with stir bars
-
Heating block or oil bath with temperature control
-
TLC plates (Silica gel 60 F254)
-
TLC developing chamber (e.g., Hexane:Ethyl Acetate 4:1)
Part 1: Time-Course Study at Room Temperature
-
In a 25 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in ethanol (10 mL).
-
Stir the mixture at room temperature (25°C).
-
Using a capillary spotter, take an aliquot of the reaction mixture at t = 0, 30 min, 1 h, 2 h, 4 h, and 8 h.
-
Spot each aliquot on a single TLC plate, along with spots of the starting materials for reference.
-
Develop the TLC plate and visualize under UV light.
-
Determine the time at which the starting material spots have minimized and the product spot is most intense. This is your approximate optimal reaction time at 25°C.
Part 2: Temperature Optimization
-
Set up four reaction vials, each with a stir bar.
-
To each vial, add o-phenylenediamine (0.1 mmol), benzil (0.1 mmol), and ethanol (1 mL).
-
Place the vials in a heating block at four different temperatures: 25°C, 40°C, 60°C, and 80°C.
-
Stir all reactions for the optimal time determined in Part 1 (or a standard time like 2 hours if the RT reaction was too slow).
-
After the time has elapsed, cool all vials to room temperature.
-
Analyze the outcome of each reaction by TLC. Compare the intensity of the product spot and the presence of any new byproduct spots across the different temperatures. The temperature that provides the cleanest conversion with the most intense product spot is the optimum.
Visualization of Concepts
Diagram 1: Workflow for Reaction Optimization
Caption: A decision-making workflow for optimizing quinoxaline synthesis.
Diagram 2: Interrelationship of Reaction Parameters
Caption: The causal relationships between key synthesis parameters.
References
- Organic Chemistry Portal. Quinoxaline synthesis. [Link]
- Khatoon, E., & Abdulmalek, E. (2022).
- Wan, J.-P., & Wei, L. (2017). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.Arkivoc, 2017(6), 97-133. [Link]
- Guria, M. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines.RSC Advances, 12(1), 1-25. [Link]
- Ruiz-Marcial, C. A., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.International Journal of Heterocyclic Chemistry, 2013, 856987. [Link]
- Perez, M. (2023).
- Mamedov, V. A. (Ed.). (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
- Pattan, S. R., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Hosseini, S. M., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.Journal of Chemical and Pharmaceutical Research, 7(9), 606-611. [Link]
- Dawood, K. M., & Mohammed, A. A. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.Journal of Chemical and Pharmaceutical Research, 9(12), 1-20. [Link]
- Guria, M. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines.RSC Advances, 12(1), 1-25. [Link]
- Huma, A., et al. (2025). A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines.Journal of Molecular Structure, 1315, 138407. [Link]
- Zare, A., & Meraj, A. (2023). Methods of Preparation of Quinoxalines.Encyclopedia.pub. [Link]
- Patil, P. B., & Bari, S. B. (2025). Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles.
- Kiran, G., et al. (2016). A green synthesis of quinoxaline derivatives & their biological actives.
- Sharma, A., et al. (2024). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.RSC Advances, 14(11), 7799-7821. [Link]
- Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.TSI Journals. [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline synthesis [organic-chemistry.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 8. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ecommons.udayton.edu [ecommons.udayton.edu]
- 11. tsijournals.com [tsijournals.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
Troubleshooting low yields in quinoxaline-2,3-dione synthesis.
Welcome to the Technical Support Center for the synthesis of quinoxaline-2,3-diones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis of this important class of heterocyclic compounds.
Introduction
Quinoxaline-2,3-diones are a pivotal scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The most common synthetic route to these compounds is the condensation of an o-phenylenediamine with oxalic acid or its derivatives.[3][4] While seemingly straightforward, this reaction is often plagued by issues such as low yields, challenging purifications, and the formation of side products. This guide provides a comprehensive, experience-driven approach to troubleshooting these challenges, ensuring a higher success rate in your synthetic endeavors.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section is structured in a question-and-answer format to directly address the most common and pressing issues encountered in quinoxaline-2,3-dione synthesis.
Q1: My reaction yield is consistently low. What are the primary factors, and how can I improve them?
Low yields are a frequent challenge in quinoxaline-2,3-dione synthesis and can often be attributed to several factors.
Root Cause Analysis:
-
Incomplete Reaction: The condensation reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or the deactivation of the starting material.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or oxalic acid can lead to the formation of side products, thereby consuming the reactants and reducing the yield of the desired product.[5][6]
-
Electronic Effects of Substituents: The electronic nature of the substituents on the o-phenylenediamine ring significantly influences the nucleophilicity of the amine groups. Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity, slowing down the reaction and often requiring more forcing conditions, which can lead to lower yields.[7]
-
Product Loss During Workup: Quinoxaline-2,3-diones are often poorly soluble in common organic solvents, which can lead to product loss during filtration and transfer steps.
Corrective Actions:
-
Optimize Reaction Conditions:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. For conventional heating, refluxing for 1.5 to 6 hours is typical.[5]
-
Methodology Selection: For thermally sensitive substrates or to improve yields and reduce reaction times, consider alternative synthetic methods. Microwave-assisted synthesis and solvent-free grinding are highly effective "green" alternatives.[2][5]
-
-
Ensure Purity of Reactants:
-
Use high-purity o-phenylenediamine and oxalic acid. If necessary, recrystallize the starting materials before use.
-
-
Address Electronic Effects:
-
For o-phenylenediamines bearing electron-withdrawing groups, longer reaction times or higher temperatures may be necessary. The use of a catalyst can also be beneficial in these cases.
-
Q2: I am observing a significant side product. What is it likely to be, and how can I prevent its formation?
The most common side product in this synthesis is a benzimidazole derivative. This arises from the reaction of the o-phenylenediamine with a monocarboxylic acid impurity, such as formic acid, which can be present in the oxalic acid.[6]
Mechanistic Insight:
The formation of the quinoxaline-2,3-dione involves a double condensation of the two amine groups of the o-phenylenediamine with the two carboxylic acid groups of oxalic acid. If a monocarboxylic acid impurity is present, it can react with the diamine in a similar fashion to form a benzimidazole.
Prevention Strategies:
-
High-Purity Reagents: The most effective way to prevent the formation of benzimidazole side products is to use high-purity oxalic acid.
-
Reaction Conditions: Running the reaction under milder conditions can sometimes favor the desired double condensation over the side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of quinoxaline-2,3-dione from o-phenylenediamine and oxalic acid?
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic amino group of the o-phenylenediamine attacks one of the carbonyl carbons of oxalic acid, followed by the elimination of a water molecule to form an amide intermediate. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl carbon, followed by another dehydration step to yield the final quinoxaline-2,3-dione ring system.
Caption: General mechanism of quinoxaline-2,3-dione synthesis.
Q2: How do I choose the best synthetic method: conventional heating, microwave, or grinding?
The choice of method depends on your specific needs, including scale, available equipment, and desired reaction time.
| Method | Advantages | Disadvantages | Best Suited For |
| Conventional Heating | Simple setup, scalable. | Long reaction times, potential for side reactions. | Large-scale synthesis where time is not a critical factor. |
| Microwave-Assisted | Rapid reaction times (minutes vs. hours), often higher yields, can be performed solvent-free.[8][9][10] | Requires specialized equipment, may not be suitable for all substrates. | Rapid reaction optimization, library synthesis, and small to medium-scale reactions. |
| Solvent-Free Grinding | Environmentally friendly ("green"), simple, high atom economy, often high yields.[2] | Can be labor-intensive for larger scales. | Small-scale, environmentally conscious synthesis. |
Q3: My quinoxaline-2,3-dione product is very poorly soluble. How can I effectively purify it?
Poor solubility is a common characteristic of quinoxaline-2,3-diones, making standard purification techniques like column chromatography challenging. Recrystallization is the most effective method.[5]
Specialized Recrystallization Protocol for Poorly Soluble Products:
For highly insoluble products, a pH-mediated recrystallization technique is often successful.[5]
-
Dissolution: Dissolve the crude product in a hot 5% aqueous sodium hydroxide (NaOH) solution. The basic conditions deprotonate the amide nitrogens, forming a water-soluble salt.
-
Filtration: If any insoluble impurities are present, filter the hot basic solution.
-
Reprecipitation: Slowly add dilute hydrochloric acid (HCl) to the clear filtrate with stirring. This will neutralize the solution and cause the purified quinoxaline-2,3-dione to precipitate out.
-
Isolation: Collect the purified solid by filtration, wash thoroughly with water to remove any residual salt, and dry under vacuum.
Caption: Workflow for the purification of poorly soluble products.
Experimental Protocols
Herein are detailed, self-validating protocols for the synthesis of quinoxaline-2,3-diones.
Protocol 1: Microwave-Assisted Synthesis of 1,4-Dihydroquinoxaline-2,3-dione[5]
This method offers a rapid and efficient route to the target compound.
-
Reactants:
-
o-Phenylenediamine (1.08 g, 0.01 mol)
-
Oxalic acid dihydrate (1.26 g, 0.01 mol)
-
Water (1 mL)
-
-
Procedure:
-
In an open beaker, thoroughly mix the powdered o-phenylenediamine and oxalic acid dihydrate.
-
Add 1 mL of water and mix to form a paste.
-
Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes. The mixture should turn into a solid mass.
-
Add 100 mL of water and irradiate for another 1 minute to obtain a clear solution.
-
Allow the solution to cool to room temperature. The product will crystallize.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Validation:
-
TLC Analysis: Monitor the reaction progress by TLC (e.g., in 1:1 ethyl acetate/hexane). The starting materials should be consumed after 3 minutes of irradiation.
-
Expected Yield: >90%
-
Protocol 2: Solvent-Free Grinding Synthesis of 1,4-Dihydroquinoxaline-2,3-dione[2]
This environmentally friendly method is simple and efficient.
-
Reactants:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Oxalic acid dihydrate (1.26 g, 10 mmol)
-
-
Procedure:
-
In a mortar, combine the o-phenylenediamine and oxalic acid dihydrate.
-
Grind the mixture with a pestle at room temperature. The solid mixture will turn into a melt.
-
Continue to grind the mixture occasionally for 5-10 minutes. The melt will solidify.
-
Recrystallize the resulting solid from water to obtain the pure product.
-
-
Validation:
-
Physical Observation: The formation of a melt followed by solidification is a key indicator of reaction progress.
-
Expected Yield: >95%
-
References
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. BenchChem Technical Support.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14–56.
- Saeed, A., et al. (2021).
- Olayiwola, G., et al. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. International Research Journal of Pure and Applied Chemistry.
- BenchChem. (2025). . BenchChem.
- Mettler-Toledo International Inc. (2023). Recrystallization Guide: Process, Procedure, Solvents.
- Sahu, S., et al. (2016). Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Medicinal Research, 4(1), 296-304.
- Professor Dave Explains. (2020, January 10).
- Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425–428.
- Ali, M. M., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(52), 32991–33013.
- Javeriana. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
- BenchChem. (2025).
- Guo, L., et al. (2014). Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation.
- Vibhute, Y. B., et al. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243.
- International Journal for Research Trends and Innovation. (2021).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
Minimizing side product formation in Michael additions of thiols.
Welcome to the Technical Support Center for Thiol-Michael Additions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of the thiol-Michael addition reaction, with a specific focus on minimizing side product formation and optimizing reaction outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: Common Issues in Thiol-Michael Additions
The thiol-Michael addition is celebrated for its efficiency and "click" characteristics, yet it is not without its challenges.[1][2] Below is a table outlining common problems, their probable causes, and actionable solutions to get your reaction back on track.
| Problem/Observation | Potential Causes | Recommended Solutions & Explanations |
| Low or Incomplete Conversion | 1. Insufficient Catalyst Activity: The chosen base or nucleophile may not be strong enough to efficiently generate the reactive thiolate anion.[1] 2. Steric Hindrance: Bulky substituents on the thiol or the Michael acceptor can impede the reaction.[3] 3. Low Reactivity of Michael Acceptor: The electron-withdrawing group on the alkene may not be sufficiently activating. For instance, acrylates are generally less reactive than vinyl sulfones.[4] 4. Reversibility of the Reaction: Some thiol-Michael adducts can undergo a retro-Michael reaction, especially at elevated temperatures or under certain pH conditions.[5][6] | 1. Catalyst Optimization: Switch to a stronger base (e.g., DBU instead of triethylamine) or a more potent nucleophilic catalyst like a phosphine (e.g., DMPP).[1][7] Nucleophile-initiated reactions often proceed faster and require lower catalyst loadings.[3][8] 2. Reaction Conditions: Increase reaction time or temperature moderately. However, be cautious as higher temperatures can promote side reactions. For sterically hindered substrates, a less hindered catalyst might be beneficial. 3. Acceptor Choice: If possible, utilize a more reactive Michael acceptor. For example, maleimides and vinyl sulfones are highly reactive towards thiols.[1] 4. Control Temperature and pH: Maintain neutral or slightly acidic pH if possible and avoid excessive heat to minimize the back reaction. |
| Formation of Disulfide Byproducts | 1. Oxidation of Thiols: In the presence of oxygen, especially under basic conditions, thiols can oxidize to form disulfide bonds.[9] 2. Thiol-Disulfide Exchange: If disulfide impurities are present in the starting thiol, they can participate in exchange reactions. | 1. Degas Solvents: Purge reaction mixtures with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. 2. Use Fresh Thiols: Employ freshly purified or purchased thiols. If necessary, treat the thiol with a reducing agent like TCEP prior to the reaction, though be mindful of its potential side reactions with some Michael acceptors.[7][10] 3. pH Control: Avoid highly basic conditions if disulfide formation is a persistent issue. |
| Acrylate Homopolymerization | 1. Anionic Polymerization: Strong bases or nucleophiles used to catalyze the Michael addition can also initiate the anionic polymerization of acrylates.[11][12] | 1. Use Stoichiometric Amounts: Maintain a 1:1 stoichiometry of thiol to acrylate to ensure the consumption of the acrylate in the desired Michael addition.[11] 2. Catalyst Choice: Opt for milder catalysts or nucleophilic catalysts that are less prone to initiating homopolymerization. Phosphines are often a good choice.[1][7] 3. Controlled Addition: Add the catalyst slowly to the mixture of the thiol and acrylate to maintain a low instantaneous concentration of the initiator. |
| Formation of Catalyst-Adduct Byproducts | 1. Nucleophilic Catalyst Addition: Nucleophilic catalysts, particularly phosphines, can add to the Michael acceptor, forming an unwanted byproduct.[7][13] | 1. Use Catalytic Amounts: Strictly use catalytic amounts of the phosphine catalyst. High concentrations increase the likelihood of this side reaction.[7][13] 2. Monitor the Reaction: Follow the reaction progress (e.g., by NMR or LC-MS) to ensure the desired reaction is proceeding efficiently without significant byproduct formation. |
| Poor Regioselectivity with Asymmetric Divinylic Compounds | 1. Similar Reactivity of Vinyl Groups: When a molecule contains multiple, chemically similar Michael acceptors (e.g., an acrylate and a methacrylate), the thiol may add to both.[14] | 1. Exploit Reactivity Differences: Leverage the inherent reactivity differences. Acrylates are significantly more reactive than methacrylates in Michael additions. By controlling the stoichiometry and reaction time, selective addition to the acrylate can be achieved.[14] 2. Theoretical Guidance: Computational chemistry can help predict the reactivity of different Michael acceptors within a molecule, guiding experimental design.[14] |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working with thiol-Michael additions.
Q1: What is the fundamental difference between base-catalyzed and nucleophile-initiated thiol-Michael additions?
A1: The primary difference lies in the generation of the reactive thiolate anion.
-
Base-Catalyzed: A Brønsted base (like triethylamine) directly deprotonates the thiol to form the thiolate. The rate of this reaction is highly dependent on the pKa of the thiol and the base.[1]
-
Nucleophile-Initiated: A nucleophile (typically a phosphine or a primary/secondary amine) first attacks the Michael acceptor, generating a zwitterionic intermediate or an enolate. This intermediate is a strong base that then deprotonates the thiol, regenerating the catalyst in a catalytic cycle.[3][8] Generally, nucleophile-initiated reactions are faster and more efficient, especially for less acidic thiols.[3]
Q2: How does solvent choice impact my thiol-Michael addition?
A2: Solvents play a crucial role in stabilizing the charged intermediates of the reaction. Polar aprotic solvents like DMF and DMSO are known to accelerate the reaction by stabilizing the thiolate anion, thus promoting its formation.[3] In some cases, particularly with highly reactive substrates like maleimides, the reaction can proceed efficiently in aqueous environments, which is a significant advantage for bioconjugation applications.[1]
Q3: Can I run a thiol-Michael addition without a catalyst?
A3: While the reaction is typically catalyzed, it can proceed without an external catalyst under certain conditions. For instance, the reaction of thiols with highly reactive maleimides can occur in polar solvents without a catalyst.[1] Additionally, in aqueous media, the pH of the solution can be sufficient to generate a catalytically active concentration of the thiolate anion.[3]
Q4: My reaction is sluggish. Besides changing the catalyst, what else can I do?
A4: If your reaction is slow, consider the following:
-
Increase Reactant Concentration: Higher concentrations can lead to faster reaction rates.
-
Gently Heat the Reaction: A moderate increase in temperature can overcome activation energy barriers. However, be aware that this can also promote side reactions or the retro-Michael reaction.
-
Check the Purity of Your Reagents: Impurities in your thiol or Michael acceptor can inhibit the reaction.
-
Consider the pH: For reactions in aqueous or protic solvents, adjusting the pH to be slightly basic can increase the concentration of the thiolate anion and accelerate the reaction.[3]
Q5: I'm seeing an unexpected peak in my NMR/LC-MS that corresponds to the mass of my phosphine catalyst plus my Michael acceptor. What is happening?
A5: This is a known side reaction where the nucleophilic phosphine catalyst itself acts as a Michael donor and adds to the electron-deficient alkene.[7][13] To minimize this, ensure you are using the phosphine in truly catalytic amounts (typically 1-5 mol%). If the problem persists, you may need to screen other catalysts or reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Thiol-Michael Addition
This protocol provides a starting point for the addition of a thiol to an acrylate using a common amine base.
-
Reagent Preparation:
-
Ensure the thiol and Michael acceptor are pure and dry.
-
Degas the solvent (e.g., THF or DMF) by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Reaction Setup:
-
To a clean, dry flask under an inert atmosphere, add the Michael acceptor (1.0 eq).
-
Dissolve the Michael acceptor in the degassed solvent.
-
Add the thiol (1.0-1.1 eq) to the solution. Using a slight excess of the thiol can help drive the reaction to completion, but be mindful of purification challenges.
-
-
Initiation and Monitoring:
-
Add the base catalyst (e.g., triethylamine, 0.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Phosphine-Initiated Thiol-Michael Addition for Sensitive Substrates
This protocol is recommended when dealing with Michael acceptors prone to polymerization or when a faster, more efficient reaction is desired.
-
Reagent and Solvent Preparation:
-
As in Protocol 1, ensure all reagents and solvents are pure and degassed.
-
-
Reaction Setup:
-
Under an inert atmosphere, combine the Michael acceptor (1.0 eq) and the thiol (1.0 eq) in the chosen solvent.
-
-
Catalyst Preparation and Addition:
-
Prepare a dilute stock solution of the phosphine catalyst (e.g., DMPP) in the reaction solvent.
-
Add the phosphine catalyst solution dropwise to the reaction mixture to achieve a final concentration of 1-5 mol%.
-
-
Reaction Monitoring and Work-up:
-
The reaction is often rapid and may be complete within minutes to a few hours at room temperature. Monitor closely.
-
The work-up and purification are similar to Protocol 1. Due to the low catalyst loading, purification is often simpler.
-
Visualizing the Thiol-Michael Addition
To better understand the reaction dynamics, the following diagrams illustrate the key mechanistic pathways and the interplay of factors leading to side product formation.
Caption: Competing Reactions in Thiol-Michael Additions.
References
- Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations - NSF Public Access Repository. (2021-03-24).
- Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides - RSC Publishing. (2020-07-28).
- Investigation of Novel Thiol "Click" Reactions - The Aquila Digital Community.
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC - NIH. (2022-10-21).
- The Thiol-Michael Addition Click Reaction: A Powerful and Widely - datapdf.com.
- The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry - ACS Publications.
- Michael addition reactions to show evidence of side reactions | Download Table - ResearchGate.
- Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts - ResearchGate. (2025-08-07).
- Thia-Michael Reaction | Encyclopedia MDPI.
- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews - ACS Publications. (2021-03-25).
- Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing).
- Do disulfide bonded thiols require protection when performing michael addition on amines? (2022-08-30).
- Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Publishing. (2017-12-13).
- Michael addition reaction - Wikipedia.
- Quantification of Thiols and Disulfides - PMC - PubMed Central.
- Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - NIH.
- Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. (2021-12-15).
- Tunable degradation of maleimide-thiol adducts in reducing environments - PMC - NIH.
Sources
- 1. datapdf.com [datapdf.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aquila.usm.edu [aquila.usm.edu]
- 12. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Column chromatography techniques for purifying quinoxaline compounds.
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support center for the purification of quinoxaline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this important class of nitrogen-containing heterocycles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your separations.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that form the foundation of a successful purification strategy for quinoxaline derivatives.
Q1: What is the most common stationary phase for purifying quinoxaline compounds?
Silica gel is the most widely used stationary phase for the column chromatography of quinoxaline derivatives due to its versatility and effectiveness in separating compounds of moderate polarity.[1] However, quinoxalines possess basic nitrogen atoms which can lead to strong, undesirable interactions with the acidic silanol groups (Si-OH) on the silica surface. This can cause issues like peak tailing or even irreversible adsorption (decomposition) of the compound on the column.[1][2]
In cases where your quinoxaline derivative is particularly sensitive to acid or exhibits significant tailing, switching to a less acidic or neutral stationary phase, such as neutral alumina, is a highly recommended alternative.[1][3]
Q2: How do I select an appropriate mobile phase (eluent) for my separation?
The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[1] The goal is to find a solvent system where the desired quinoxaline compound has an Rf (retention factor) value between 0.25 and 0.35. This generally provides the best balance for achieving good separation on a column.
Start with a binary solvent system of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[4][5]
-
If the Rf is too low (spot doesn't move far): The eluent is not polar enough. Increase the proportion of the more polar solvent.[6]
-
If the Rf is too high (spot runs to the top): The eluent is too polar. Decrease the proportion of the more polar solvent.[1]
Quinoxalines are often UV-active due to their aromatic structure, making them easy to visualize on TLC plates with a fluorescent indicator under a UV lamp (254 nm).[1]
Q3: My quinoxaline derivative is highly polar and won't move from the baseline on TLC, even with 100% ethyl acetate. What should I do?
For very polar compounds, you need a more aggressive, highly polar mobile phase.[6] Consider switching to a solvent system like dichloromethane/methanol. A small percentage of methanol (1-10%) can significantly increase the eluent's polarity. If your compound is still not moving, you may need to consider reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7][8]
Q4: What causes streaking or "tailing" of spots on my TLC plates and column fractions?
Tailing is a classic sign of strong, undesirable interactions between your basic quinoxaline compound and the acidic silica gel.[1] The nitrogen atoms in the quinoxaline ring can be protonated by the acidic silanol groups, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.
To counteract this, add a small amount (0.1-1%) of a basic modifier, like triethylamine (Et3N) or ammonia solution, to your mobile phase.[1][2] This modifier will preferentially interact with the acidic sites on the silica, allowing your basic compound to elute more symmetrically.
Troubleshooting Guide: From Theory to Practice
This section provides a systematic approach to diagnosing and solving the most common problems encountered during the column chromatography of quinoxalines.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for common purification issues.
Caption: Troubleshooting Decision Tree for Quinoxaline Purification.
Problem-Specific Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column. | The mobile phase is not polar enough to displace the compound from the stationary phase.[1][6] | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. This is known as a gradient elution. |
| Product and impurities elute together. | 1. The mobile phase is too polar, causing all compounds to move quickly with the solvent front.[1] 2. The column was overloaded with the crude sample. | 1. Decrease the polarity of the mobile phase. 2. Ensure the sample weight is appropriate for the column size (typically 1-5% of the silica gel weight).[1] |
| Severe band tailing or streaking. | The basic nitrogen atoms of the quinoxaline are interacting strongly with the acidic silanol groups on the silica gel surface.[1] | Add a small amount of a basic modifier, such as triethylamine (0.1–1%), to the mobile phase to neutralize the acidic sites on the silica. |
| Low recovery or product decomposition. | The quinoxaline compound is sensitive to the acidic nature of the silica gel, causing it to decompose during the purification process.[1][2][6] | 1. Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine. 2. Switch to a less acidic stationary phase like neutral alumina.[1][3] |
| Cracked or channeled column bed. | 1. The column was packed improperly. 2. The column ran dry (solvent level dropped below the top of the stationary phase).[9] | 1. Repack the column, ensuring the silica gel is settled into a uniform, homogenous bed. 2. Always keep the solvent level above the stationary phase. This is a critical rule in column chromatography.[9] |
Experimental Protocols
Adherence to proper technique is paramount for reproducible and successful purifications.
Protocol 1: Step-by-Step Slurry Packing of a Silica Gel Column
This "wet loading" method is generally preferred as it minimizes air bubbles and channels, leading to better separation.[9]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (approx. 1 cm) of sand over the plug.[9][10]
-
Make the Slurry: In a separate beaker, measure the required amount of silica gel (typically 25-50 times the weight of your crude sample). Add your initial, least polar eluent and stir to create a homogenous slurry that is free of air bubbles.[10]
-
Pack the Column: Clamp the column vertically. Fill the column about one-third full with the eluent. Pour the silica slurry into the column in portions.
-
Settle the Packing: As you add the slurry, continuously drain solvent from the bottom stopcock and gently tap the side of the column with a piece of rubber tubing. This ensures the silica packs down into a uniform, stable bed.[10]
-
Equilibrate: Once all the silica is added, add a final layer of sand (approx. 1 cm) on top to protect the surface.[10] Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated and stable. Never let the solvent level drop below the top layer of sand.[9]
Protocol 2: Dry Loading for Poorly Soluble Samples
Use this method when your crude product does not dissolve well in the initial, non-polar eluent.[11][12]
-
Dissolve Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane, acetone).
-
Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the dissolved product.[11]
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude product adsorbed onto silica.
-
Load Column: Carefully add this powder to the top of your packed and equilibrated column.
-
Run Column: Gently add the mobile phase and begin your elution as you normally would.
Visual Workflow: General Purification Strategy
Caption: Standard Workflow for Quinoxaline Purification via Column Chromatography.
References
- Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025). Benchchem.
- Affinity Chromatography Troubleshooting. (n.d.). Sigma-Aldrich.
- Separation of Quinoxaline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (n.d.). MDPI.
- An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues. (2025).
- Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021).
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
- Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (n.d.).
- issues with column chromatography purification of coordin
- Performing Column Chrom
- Column chromatography. (n.d.). University of Calgary.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Application Notes and Protocols for Quinoxaline Synthesis Using 2-Amino-5-chloro-3-nitropyridine. (2025). Benchchem.
- Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis and Handling of o-Phenylenediamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for o-phenylenediamine (OPD). This guide is designed to provide you with in-depth, field-proven insights into preventing the oxidation of this highly sensitive reagent. As an aromatic amine, OPD's utility in the synthesis of pharmaceuticals, heterocyclic compounds, and dyes is often challenged by its propensity to degrade.[1][2] This document provides a structured approach to troubleshooting common issues and proactively designing robust synthetic procedures.
Troubleshooting Guide: Addressing Oxidation in Real-Time
This section is for researchers who are currently encountering issues with OPD oxidation during their experiments.
Q1: My reaction mixture turned dark brown/black shortly after adding o-phenylenediamine. What happened, and can the experiment be salvaged?
A rapid change to a dark color is a definitive indicator of extensive OPD oxidation.[3] This is typically caused by one of the following factors:
-
Atmospheric Oxygen: OPD readily reacts with oxygen in the air, a process known as autoxidation.[3]
-
Contaminated Reagents or Solvents: The presence of residual oxidizing agents or metal contaminants can catalyze the degradation process.[4][5]
-
High Reaction Temperature: Elevated temperatures can significantly accelerate the rate of oxidation.[3]
The dark color arises from the formation of 2,3-diaminophenazine (DAP) and various polymerized oligo- and polyaniline-like structures.[3][6][7][8] DAP, the initial dimerization product, is yellow-orange, but further oxidation leads to the more intensely colored polymeric byproducts.[3][6]
Immediate Actions & Salvage Strategy:
-
Inert the Headspace: Immediately purge the reaction vessel's headspace with a robust stream of inert gas (argon or nitrogen) to halt further atmospheric oxidation.[3]
-
Assess Solubility: Determine if your desired product has different solubility characteristics than the oxidized impurities. The polymeric byproducts are often less soluble and may precipitate.
-
Purification Feasibility: While challenging, salvaging the product is sometimes possible.
-
Activated Charcoal: Treatment with decolorizing activated charcoal can adsorb colored impurities. This is often performed in conjunction with the addition of a reducing agent like sodium hydrosulfite (also known as sodium dithionite) to reduce the colored species back to a more soluble, less colored form before adsorption.[1][3][9]
-
Chromatography: If your desired product is stable, column chromatography may separate it from the highly polar, colored impurities.
-
Recrystallization: This is often the most effective method. Adding a small amount of sodium hydrosulfite to the recrystallization solvent can prevent re-oxidation during the heating and cooling process.[1][3][9]
-
However, in many cases, the most efficient and scientifically sound approach is to restart the reaction under more stringent anaerobic conditions.[3]
Frequently Asked Questions (FAQs): Proactive Prevention of OPD Oxidation
This section provides best practices for planning experiments to avoid oxidation from the outset.
Q2: What are the primary drivers of o-phenylenediamine oxidation?
The susceptibility of OPD to oxidation stems from the electron-donating nature of its two amino groups, which increases the electron density of the aromatic ring and makes it highly vulnerable to electrophilic attack by oxidants.[3] The key environmental factors are:
-
Atmospheric Oxygen: The most common culprit. The reaction is often autocatalytic.
-
Light: Photons can provide the activation energy needed to initiate oxidation, which is why OPD should always be stored in amber or opaque containers.[1][3]
-
Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) can act as potent catalysts for oxidation.[4][5][7][8]
-
Heat: Increased temperature accelerates the reaction kinetics of the oxidation process.[3]
dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} end Caption: Key factors leading to the oxidation of o-phenylenediamine.
Q3: What are the best practices for storing and handling o-phenylenediamine?
Proper storage is the first line of defense against degradation. Commercial OPD is often a brownish-yellow solid, indicating some level of oxidation has already occurred.[10]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric oxygen.[11] |
| Temperature | Store in a refrigerator (2-8°C).[1] | Slows the rate of autoxidation. |
| Light | Keep in amber or opaque, tightly sealed containers.[3] | Prevents light-induced degradation. |
| Purity | Use freshly purified OPD for highly sensitive reactions. | Removes existing oxidized impurities that can catalyze further degradation. |
Q4: How can I purify commercial o-phenylenediamine before use?
For sensitive applications, purifying commercial OPD is critical. Recrystallization is a highly effective method.
Detailed Protocol: Purification of o-Phenylenediamine by Reductive Recrystallization
Objective: To remove colored, oxidized impurities from commercial o-phenylenediamine.
Materials:
-
Crude, colored o-phenylenediamine
-
Deionized water
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Decolorizing activated charcoal
-
Erlenmeyer flask, Buchner funnel, filter paper, ice-salt bath
Procedure:
-
Dissolution: In a fume hood, dissolve the crude OPD (e.g., 40-50 g) in hot deionized water (approx. 150–175 mL) in an Erlenmeyer flask.[3][9]
-
Reduction of Impurities: To the hot solution, add 1–2 g of sodium hydrosulfite.[3][9] This reduces the colored oxidized species (like DAP) back to colorless or less-colored forms, facilitating their removal.
-
Decolorization: Add a small amount (spatula tip) of decolorizing activated charcoal to the solution and swirl.[3][9]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel by suction to remove the charcoal and any insoluble impurities. A colorless filtrate should be obtained.
-
Crystallization: Immediately cool the filtrate in an ice-salt mixture to induce rapid crystallization of pure OPD.[3][9]
-
Isolation & Drying: Collect the colorless crystals by suction filtration, wash with a small volume of ice-cold water (10–15 mL), and dry thoroughly in a vacuum desiccator.[3][9] The purified product should be stored immediately under inert gas and protected from light.
Q5: What are the most effective strategies to prevent oxidation during a reaction?
Preventing oxidation during the reaction itself requires a multi-faceted approach combining atmosphere control, solvent preparation, and sometimes the use of chemical stabilizers.
1. Maintain an Inert Atmosphere: The exclusion of oxygen is paramount.[12] This is achieved by creating a reaction environment composed of an unreactive gas like nitrogen or argon.[12]
-
Setup: Use oven-dried glassware assembled while hot to remove adsorbed water. The apparatus should be connected to a Schlenk line or a balloon filled with inert gas.[13][14]
-
Procedure: Flush the assembled apparatus thoroughly with the inert gas for several minutes before adding reagents. An exit needle is used to vent the displaced air.[13] Maintain a slight positive pressure of the inert gas throughout the reaction.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} end Caption: Basic workflow for setting up a reaction under an inert atmosphere.
2. Degas Your Solvents: Solvents can dissolve significant amounts of oxygen from the air. This dissolved oxygen must be removed.[15]
| Degassing Method | Procedure | Best For |
| Sparging | An inert gas is bubbled vigorously through the solvent for 15-30 minutes via a long needle.[15][16] | Quick, effective for most applications. |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), a vacuum is applied, and then it is thawed. This cycle is repeated 3 times.[17] | Most rigorous method for highly air-sensitive reactions. |
| Sonication with Vacuum | The solvent is sonicated under a light vacuum for several cycles.[17][18] | Good for volatile solvents where boiling under vacuum is a concern. |
3. Use Chemical Additives (Antioxidants): In some cases, particularly during workup or purification, adding a small amount of a stabilizer can be beneficial.
| Additive | Mechanism of Action | Common Use Case |
| Sodium Hydrosulfite (Dithionite) | A reducing agent that converts oxidized species back to the diamine.[1][9] | Added during recrystallization or aqueous workups.[1][3][9] |
| Sodium Metabisulfite/Bisulfite | An oxygen scavenger and antioxidant.[19] | Used to stabilize solid p-phenylenediamine developers; may be applicable to OPD.[19] |
| 2-Mercaptobenzimidazole | Acts as a stabilizer.[1] | Can be used as a storage additive. |
Always ensure any additive is compatible with your desired reaction chemistry and can be easily removed during purification.
References
- Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
- o-Phenylenediamine | C6H8N2 | CID 7243.
- Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Omega. [Link]
- Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. National Institutes of Health (NIH). [Link]
- Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles.
- Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and the application in colorimetric detection of H2O2. SciSpace. [Link]
- o-Phenylenediamine. Wikipedia. [Link]
- Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. [Link]
- How To: Degas Solvents. Department of Chemistry, University of Rochester. [Link]
- o-PHENYLENEDIAMINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
- o-PHENYLENEDIAMINE. Organic Syntheses Procedure. [Link]
- Stabilized phenylenediamine color developer compositions.
- Purification process for o-phenylenediamine.
- Degassing solvents. Chemistry Teaching Labs, University of York. [Link]
- 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
- Degassing Solvents. Berry Group, University of Wisconsin-Madison. [Link]
- Inert
- working under inert
- What's the best way of degassing volatile organic solvents?.
Sources
- 1. Page loading... [guidechem.com]
- 2. manavchem.com [manavchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 16. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 17. How To [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. WO2000077574A1 - Stabilized phenylenediamine color developer compositions - Google Patents [patents.google.com]
Navigating the Labyrinth: A Technical Support Center for the Structural Confirmation of Quinoxaline Derivatives
Welcome to the technical support center dedicated to the intricate world of quinoxaline derivative characterization. Quinoxaline and its analogues are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. However, their structural confirmation often presents a series of challenges that can impede research and development.
This guide is designed to be a dynamic resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. Here, you will find a curated collection of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing the specific hurdles you may encounter in the laboratory.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Art of Signal Assignment
NMR spectroscopy is the workhorse for the structural elucidation of organic molecules. However, the aromatic and often complex nature of quinoxaline derivatives can lead to spectra that are challenging to interpret.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum in the aromatic region (typically δ 7.0-9.0 ppm) is a cluster of overlapping multiplets. How can I even begin to assign the protons?
A1: This is a classic challenge with substituted quinoxalines. The protons on the benzo-ring and any aromatic substituents often resonate in a narrow chemical shift range, leading to complex second-order coupling patterns.[1]
Expert Insight: Don't rely solely on the 1D ¹H NMR. The first and most crucial step is to employ two-dimensional (2D) NMR techniques.
Troubleshooting Workflow:
-
COSY (Correlation Spectroscopy): This is your starting point to establish proton-proton (¹H-¹H) coupling networks.[2] Cross-peaks in a COSY spectrum will reveal which protons are adjacent to each other (typically through 2-3 bonds). This allows you to trace out the spin systems within your molecule.
-
TOCSY (Total Correlation Spectroscopy): If you have isolated spin systems, a TOCSY experiment can reveal all the protons within that system, even if they are not directly coupled. This is particularly useful for identifying all the protons on a substituted aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. By spreading the signals out in the ¹³C dimension, you can often resolve overlapping proton signals.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this problem. HMBC shows correlations between protons and carbons over two to three bonds. This allows you to "walk" across the molecule, connecting different spin systems and unambiguously assigning protons based on their long-range couplings to specific carbons, including quaternary carbons.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, regardless of whether they are J-coupled. This is invaluable for determining the relative positions of substituents and for differentiating between regioisomers.[5]
Q2: I've synthesized a substituted quinoxaline, and I'm unsure about the position of the substituent. How can I definitively determine the regiochemistry?
A2: Distinguishing between regioisomers is a common and critical challenge. For example, in a monosubstituted quinoxaline, the substituent could be at the 5, 6, 7, or 8-position on the benzo-ring, or at the 2 or 3-position on the pyrazine ring.
Expert Insight: The key lies in long-range ¹H-¹³C correlations (HMBC) and through-space ¹H-¹H correlations (NOESY/ROESY).
Definitive Protocol for Regioisomer Assignment:
-
Step 1: Full ¹H and ¹³C Assignment: Utilize COSY, HSQC, and HMBC to assign as many proton and carbon signals as possible for the unsubstituted part of the quinoxaline core. You can use a reference table of typical chemical shifts as a guide (see Table 1).
-
Step 2: Identify Key HMBC Correlations: Look for 2- and 3-bond correlations from the protons of your substituent to the carbons of the quinoxaline ring. For instance, if you have a methyl substituent, the methyl protons will show an HMBC cross-peak to the carbon it is attached to (a ²J correlation) and to the adjacent carbons (³J correlations).
-
Step 3: Leverage NOESY/ROESY for Spatial Proximity: A NOESY or ROESY experiment will show correlations between protons that are close in space. For example, a substituent at the 5-position will show a NOE to the proton at the 6-position. A substituent at the 2-position may show a NOE to a substituent on an adjacent ring if the conformation allows.
Illustrative Workflow for Distinguishing Quinoxaline Regioisomers
Caption: Workflow for distinguishing quinoxaline regioisomers using 2D NMR.
Q3: I'm seeing strange or unexpected signals in my NMR spectrum. What are some common artifacts and how can I deal with them?
A3: NMR spectra can be prone to various artifacts that can complicate interpretation.
Common NMR Artifacts and Solutions:
| Artifact | Appearance | Cause | Solution |
| Phasing Errors | Peaks have distorted, non-Lorentzian shapes (e.g., "up-and-down" or broad at the base). | Incorrect phase correction during data processing. | Manually re-phase the spectrum. Most NMR software has automated phasing routines, but they can sometimes fail, especially with complex spectra. |
| Solvent Impurities | Small, sharp peaks corresponding to residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) or water. | Use of high-purity deuterated solvents and dry NMR tubes. | Be aware of the chemical shifts of common laboratory solvents. If a peak is suspected to be an impurity, it can often be confirmed by its characteristic chemical shift and multiplicity. |
| Spinning Sidebands | Small peaks appearing symmetrically on either side of a large peak. | Inhomogeneous magnetic field or imperfections in the NMR tube. | Improve shimming of the magnetic field. Use high-quality NMR tubes and ensure they are clean. |
| t₁ Noise (in 2D spectra) | Streaks or noise parallel to the F1 axis (the indirect dimension). | Insufficient number of scans or receiver overflow during the experiment. | Increase the number of scans. Optimize the receiver gain to avoid clipping the FID. |
Typical NMR Chemical Shift Ranges for Quinoxaline Derivatives
The following table provides a general guide to the expected ¹H and ¹³C NMR chemical shifts for unsubstituted and substituted quinoxalines. Note that these values can be significantly influenced by the nature and position of substituents and the solvent used.[6][7][8]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for Quinoxaline Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2, H-3 | 8.8 - 9.2 | 145 - 155 | Highly deshielded due to the two nitrogen atoms. |
| H-5, H-8 | 8.0 - 8.3 | 129 - 132 | Deshielded due to proximity to the pyrazine ring. |
| H-6, H-7 | 7.7 - 8.0 | 128 - 131 | More shielded than H-5/H-8. |
| C-4a, C-8a | - | 140 - 145 | Bridgehead carbons. |
Note: Electron-donating groups will generally shift signals upfield (to lower ppm), while electron-withdrawing groups will shift them downfield (to higher ppm).
Section 2: Mass Spectrometry (MS) - Deciphering the Fragmentation Puzzle
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also serve as a fingerprint to confirm the structure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the characteristic fragmentation patterns for quinoxaline derivatives in Electron Ionization Mass Spectrometry (EI-MS)?
A1: The fused aromatic ring system of quinoxaline is relatively stable, so the molecular ion peak (M⁺˙) is usually prominent. Fragmentation often involves the loss of small, stable neutral molecules.
Expert Insight: The fragmentation pathways are highly dependent on the nature and position of the substituents.
Common EI-MS Fragmentation Pathways for Quinoxalines:
-
Loss of HCN: A characteristic fragmentation of many nitrogen-containing heterocycles, leading to a fragment at [M - 27]⁺˙.
-
Loss of N₂: If the quinoxaline is a 1,4-dioxide, the loss of oxygen atoms is a common fragmentation pathway.
-
Cleavage of Substituents: Alkyl chains will fragment via typical alkane fragmentation rules (loss of alkyl radicals). Substituents with heteroatoms will often undergo characteristic cleavages (e.g., alpha-cleavage for amines).
-
Retro-Diels-Alder (RDA) Reaction: While less common for the core quinoxaline ring, RDA-type fragmentations can occur in more complex, fused systems.
Troubleshooting EI-MS Fragmentation
Caption: A logical workflow for analyzing EI-MS fragmentation patterns of quinoxaline derivatives.
Q2: My compound is not volatile enough for EI-MS, or it decomposes upon heating. What are my options?
A2: For non-volatile or thermally labile compounds, "soft" ionization techniques like Electrospray Ionization (ESI) are the methods of choice.
Expert Insight: ESI typically generates a protonated molecule, [M+H]⁺, or other adducts ([M+Na]⁺, [M+K]⁺), with minimal fragmentation. To induce fragmentation for structural information, you will need to perform tandem mass spectrometry (MS/MS).[9][10]
ESI-MS/MS Troubleshooting:
-
No or Weak Signal:
-
Check Solubility and Concentration: Ensure your sample is fully dissolved in a suitable solvent (e.g., methanol, acetonitrile) at an appropriate concentration.
-
Optimize ESI Source Parameters: Adjust the spray voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable spray.
-
-
No Fragmentation in MS/MS:
-
Increase Collision Energy: The collision energy in the collision cell needs to be high enough to induce fragmentation. Gradually increase the collision energy and observe the fragmentation pattern.
-
-
Complex or Uninterpretable MS/MS Spectrum:
-
Isolate the Precursor Ion Correctly: Ensure that you are isolating the [M+H]⁺ ion and not an adduct or an impurity. High-resolution MS can confirm the elemental composition of the precursor ion.
-
Section 3: X-ray Crystallography - The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule. However, obtaining suitable single crystals can be a significant bottleneck.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble growing single crystals of my quinoxaline derivative. What are some common techniques and troubleshooting tips?
A1: Crystal growth is often described as more of an art than a science. The planar and often rigid nature of quinoxaline derivatives can lead to challenges such as polymorphism (the ability to exist in multiple crystalline forms) and the formation of very thin needles or plates.[9][10]
Expert Insight: Patience and systematic experimentation are key. Start with a small amount of highly purified material.
Crystal Growth Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solutions |
| No Crystals Form | Compound is too soluble; solution is not supersaturated. | Try a different solvent or a solvent/anti-solvent system. Slowly evaporate the solvent. |
| Forms an Oil or Amorphous Solid | Compound is "crashing out" of solution too quickly. | Slow down the crystallization process (e.g., slower cooling, slower diffusion of anti-solvent). |
| Forms a Powder or Very Small Needles | Too many nucleation sites; rapid crystal growth. | Use a cleaner vial; filter the solution before setting up the crystallization. Slow down the rate of crystallization. |
| Obtaining a Different Polymorph | Crystallization conditions (solvent, temperature, rate of cooling) favor a different crystal packing. | Systematically vary the crystallization solvent and temperature. Seeding with a crystal of the desired polymorph can sometimes help. |
Common Crystal Growth Techniques:
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until crystals form.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface of the two liquids.
General Workflow for Single Crystal Growth
Caption: A systematic approach to growing single crystals for X-ray diffraction analysis.
This technical support center provides a starting point for navigating the challenges in the structural confirmation of quinoxaline derivatives. Remember that each compound is unique, and a combination of these techniques, coupled with careful experimental design and interpretation, will ultimately lead to a successful and unambiguous structural assignment.
References
This list is a compilation of sources that informed the creation of this guide. The in-text citations provide more specific context.
- Bain, A. D., Burton, I. W., & Reynolds, W. F. (1994). Artifacts in two-dimensional NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26, 59-89.
- Caleb, A. A., Ramli, Y., Benabdelkamel, H., & Bouhfid, R. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 15(1).
- McNab, H. (1982). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.
- Joly, N., Jarmoumi, C., Massoui, M., Essassi, E. M., Martin, P., & Banoub, J. H. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid communications in mass spectrometry : RCM, 22(6), 819–833.
- Wiley/NIST Mass Spectral Library. (2023). Wiley Science Solutions.
- Balandina, A., Kalinin, A., Mamedov, V., Figadère, B., & Latypov, S. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic resonance in chemistry : MRC, 43(10), 816–828.
- JEOL. (n.d.). Observation of NOE by HSQC-NOESY.
- ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
- Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding (Vol. 149, pp. 397-463). Springer.
- Zenkevich, I. G. (2021). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
- Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube.
- Al-Obaidi, A. H. M. (2016).
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC - NIH. (n.d.).
- ResearchGate. (2021, July 6). Artifacts in 2D NOESY-NMR of two-compound mixtures?
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - NIH. (n.d.).
- Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Structure and Bonding, 149, 397-463.
- Reddit. (2023, November 4). Strange signal on 1H-13C HSQC.
- ResearchGate. (2016, November 17). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives.
- The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (n.d.).
- High-Field NMR Spectroscopy Reveals Aromaticity-Modulated Hydrogen Bonding in Heterocycles - PubMed. (2017, August 7).
- BCP Instruments. (n.d.). NIST & WILEY: mass spectra libraries.
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - MDPI. (n.d.).
- Wikipedia. (n.d.). DNA.
- Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed. (2005, October).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- Scientific Instrument Services. (n.d.). Mass Spectral Libraries (NIST 23 and Wiley Libraries).
- ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?
- The McCrone Group. (2017, July 28). X-ray Diffraction–Solving Problems with Phase Analysis.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). Scheme 2. Proposed fragmentation pathways observed for the CID-MS/MS of...
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
- YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry.
- N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide - MDPI. (n.d.).
- ResearchGate. (n.d.). Review of 1H- and 13C-NMR data on homo-, co- and terpolyamides in solution.
- YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH. (n.d.).
- Mestrelab Research Analytical Chemistry Software. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Reddit. (2024, February 24). What can you infer from broad aromatic signals in 1H NMR?
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
Sources
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. colorado.edu [colorado.edu]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Resolving Incomplete Reactions in Heterocycle Synthesis
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet complex challenges associated with incomplete reactions in heterocycle synthesis. The synthesis of these vital scaffolds, central to a vast array of pharmaceuticals and functional materials, is often fraught with difficulties ranging from low yields to the formation of intractable byproducts.[1] This guide is designed to provide you with not just solutions, but also the underlying principles to empower you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs): General Troubleshooting
This section addresses broad, frequently encountered issues that can plague a wide variety of heterocyclic syntheses.
Q1: My reaction yield is consistently low. What are the common culprits and how can I systematically improve it?
A1: Persistently low yields are a multifaceted problem in heterocycle synthesis, often stemming from a combination of factors.[2] A systematic approach is the most effective way to diagnose and resolve the issue.
Primary Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that must be finely tuned.[2] An inappropriate temperature can either fail to provide sufficient activation energy for the desired transformation or lead to the decomposition of starting materials, intermediates, or products.[3]
-
Causality: The kinetics of the desired cyclization versus competing side reactions are temperature-dependent. Finding the "sweet spot" maximizes the rate of product formation while minimizing degradation pathways.
-
Troubleshooting:
-
Systematic Optimization: Conduct a series of small-scale trial reactions, systematically varying the temperature, reaction time, and concentration.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).[4][5] This will help you identify the point of maximum product formation and the onset of decomposition.
-
-
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalyst poisons or participate in unwanted side reactions.[2] Moisture, in particular, can be detrimental in reactions that are sensitive to hydrolysis.
-
Causality: Trace impurities can have a significant catalytic or inhibitory effect, disproportionate to their concentration.
-
Troubleshooting:
-
Use High-Purity Reagents: Whenever possible, use reagents from reputable suppliers and of an appropriate grade for your synthesis.
-
Solvent Purity: Ensure solvents are dry, especially for moisture-sensitive reactions. Consider using freshly distilled or commercially available anhydrous solvents.
-
-
-
Atmospheric Sensitivity: Many organic reactions are sensitive to atmospheric oxygen and moisture.
-
Causality: Oxygen can lead to oxidative side products, while moisture can hydrolyze sensitive functional groups or intermediates.
-
Troubleshooting:
-
Inert Atmosphere: Employ standard techniques for creating an inert atmosphere, such as using a nitrogen or argon blanket.
-
-
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized "hot spots" and reduced reaction rates.[2]
-
Causality: Effective mass transfer is crucial for reactions involving solids or immiscible liquids.
-
Troubleshooting:
-
Adequate Stirring: Ensure the stir rate is sufficient for the scale and viscosity of your reaction mixture. For viscous reactions, a mechanical stirrer may be necessary.
-
-
Below is a troubleshooting workflow to guide your optimization process:
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Strategies for Purifying Poorly Soluble Organic Compounds
Welcome to the Technical Support Center for the purification of poorly soluble organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of purifying compounds with limited solubility. It is estimated that up to 90% of all drugs in the small molecule development pipeline are poorly soluble, making effective purification strategies essential for advancing research and development.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these challenges effectively.
The Challenge of Poor Solubility in Purification
Poorly soluble compounds, particularly many active pharmaceutical ingredients (APIs), present a significant hurdle in drug development as their low solubility can lead to low absorption and bioavailability.[1][2] This inherent characteristic complicates purification, as many standard techniques rely on the differential solubility of the target compound and its impurities.[3][4] The primary goal of any purification strategy is to effectively separate the desired compound from by-products, unreacted starting materials, and other contaminants. When a compound is difficult to dissolve, achieving this separation becomes a considerable challenge.
Recrystallization: The First Line of Defense
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4][5] The underlying principle is the difference in solubility of a compound in a hot solvent versus a cold solvent.[4][6] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[3][7] Upon slow cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.[3][8]
Workflow for Selecting a Recrystallization Strategy
Caption: Decision workflow for choosing a recrystallization method.
Troubleshooting Guide & FAQs for Recrystallization
Q1: My compound won't dissolve in any single solvent I've tested, even when heating. What should I do?
A1: This is a common issue with highly nonpolar or very high melting point compounds. When a suitable single solvent cannot be found, a mixed-solvent recrystallization is the next logical step.[3][6][9] This technique uses a pair of miscible solvents. One solvent (the "soluble solvent") should dissolve your compound well, while the other (the "insoluble" or "anti-solvent") should not.[3][9][10]
Q2: I've added the second solvent in a mixed-solvent recrystallization, and my compound has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[9] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[11] To remedy this, try reheating the solution to redissolve the oil, then add a small amount more of the "soluble" solvent and allow it to cool much more slowly.[11] Leaving the flask on a cooling hot plate can provide the slow cooling needed.[11]
Q3: After cooling, no crystals have formed. What went wrong?
A3: This is likely due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[11]
-
Too much solvent: This is the most common reason for poor or no crystal formation.[11][12] The solution is not saturated enough for crystals to form. The remedy is to gently boil off some of the solvent to increase the concentration of your compound and then attempt to cool it again.[11][12]
-
Supersaturation: The solution may need a nucleation site to initiate crystal growth.[11] Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[11] Alternatively, if you have a small crystal of the pure compound (a "seed crystal"), adding it to the solution can induce crystallization.[11]
Q4: My final yield is very low. Where did my compound go?
A4: A low yield can result from several factors:
-
Using an excessive amount of solvent, which leaves a significant portion of your compound in the mother liquor.[12]
-
Premature crystallization during a hot filtration step.
-
Washing the collected crystals with a solvent that is not ice-cold, causing them to redissolve.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Solvent Selection: Identify a pair of miscible solvents. One in which your compound is soluble (e.g., ethanol, acetone) and one in which it is insoluble (e.g., water, hexane).[6][9]
-
Dissolution: Place your impure solid in an Erlenmeyer flask. Heat the "soluble solvent" and add the minimum amount of hot solvent dropwise to your solid until it just dissolves.[3][9]
-
Induce Cloudiness: While the solution is still hot, add the "insoluble solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.[9][10]
-
Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[9][10]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "insoluble solvent" or a cold mixture of the two solvents.[3][13]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Chromatographic Purification Strategies
When recrystallization is ineffective or impractical, chromatography is the next powerful tool. This technique separates compounds based on their differential partitioning between a stationary phase (like silica gel) and a mobile phase (a solvent or mixture of solvents).[4][7]
Flash Column Chromatography
Flash chromatography is a rapid form of column chromatography that uses pressure to force the mobile phase through the stationary phase, speeding up the separation.[14] It is highly effective for purifying multi-gram quantities of material.
Q1: My compound is not soluble in the mobile phase. How can I load it onto the column?
A1: For compounds that are insoluble in the starting mobile phase, solid loading is an excellent alternative to liquid loading.[15][16] To do this, dissolve your crude material in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation. This results in your compound being adsorbed onto the silica. This dry, free-flowing powder can then be carefully added to the top of your packed column.[15]
Q2: My compound is precipitating on the column or in the collection tubing. What can I do?
A2: Precipitation during the run can block the column and ruin the separation. This happens when the compound is soluble in the initial crude mixture but not in the mobile phase as it becomes more purified.[17] To prevent this, consider adding a small percentage of a strong, highly-solubilizing co-solvent (a "modifier") to your mobile phase.[17] For example, a small amount of dichloromethane or THF can sometimes maintain solubility without drastically altering the retention behavior.
Q3: I have a very nonpolar, lipophilic compound that doesn't stick to silica gel. What are my options?
A3: For highly lipophilic compounds, non-aqueous reversed-phase chromatography can be a very effective technique.[18] Instead of a polar stationary phase like silica, a nonpolar stationary phase (like C18-modified silica) is used. The mobile phase consists of a mixture of organic solvents, and separation is based on the compound's lipophilicity.[18]
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[19] It is particularly useful for the purification of thermally labile molecules and chiral compounds.[19]
Why it's useful for poorly soluble compounds:
-
Enhanced Solvation: Supercritical CO2, often mixed with a small amount of an organic modifier like methanol, can have excellent solvating power for a range of compounds.[20][21]
-
Broad Applicability: SFC can be used for a wide range of compounds, including those that are challenging to purify by other methods.[19]
-
Green Chemistry: It reduces the use of large volumes of organic solvents.[20]
Q1: How do I choose a modifier for my SFC separation?
A1: The choice of modifier is crucial for achieving good separation. Protic organic solvents like methanol, ethanol, and isopropanol are commonly used as they can deactivate active sites on the stationary phase and improve peak shape.[21] The selection is often empirical, and screening several modifiers is a common practice in method development.
Other Purification Techniques
Solid-Phase Extraction (SPE)
SPE is a sample preparation technique that can also be used for purification.[22][23] It involves passing a solution containing the compound through a cartridge packed with a solid adsorbent (the stationary phase).[22] The target compound can either be retained on the sorbent while impurities pass through (bind-and-elute), or the impurities can be retained while the target compound passes through (removal/trapping).[22] This is particularly useful for cleaning up complex mixtures before a final purification step.[22][24]
Table 1: Common SPE Sorbent Types and Applications
| Sorbent Type | Interaction Mechanism | Typical Analytes Retained |
| C18 (Reversed-Phase) | van der Waals forces | Nonpolar to moderately polar compounds from polar matrices.[25] |
| Silica (Normal-Phase) | Hydrogen bonding, dipole-dipole | Polar compounds from nonpolar matrices.[25] |
| SCX (Strong Cation Exchange) | Ionic interactions | Basic compounds (positively charged).[26] |
| SAX (Strong Anion Exchange) | Ionic interactions | Acidic compounds (negatively charged). |
Precipitation vs. Crystallization
While both processes form a solid from a solution, they are fundamentally different.[27][28][29]
-
Crystallization is a slow, controlled process that forms a highly ordered crystal lattice, which tends to exclude impurities, leading to a purer product.[28][30]
-
Precipitation is a rapid process, often induced by a chemical reaction or a sudden change in conditions, that results in an amorphous or poorly ordered solid that may trap impurities.[28][31]
For purification, crystallization is almost always the preferred method due to its ability to achieve higher purity.[30]
Concluding Remarks
The purification of poorly soluble organic compounds requires a systematic and often creative approach. There is no single technique that is universally applicable.[32] A thorough understanding of the compound's properties and the principles behind each purification method is essential for success. This guide provides a framework for troubleshooting common issues and selecting the most appropriate strategy for your specific challenge.
References
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). [Link]
- Recrystalliz
- Laboratory-based separation techniques for insoluble compound mixtures: methods for the purification of metal–organic framework m
- Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]
- Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (2023). Theseus. [Link]
- Difference between precipitation and crystalliz
- Mixed Solvents. (2022). Chemistry LibreTexts. [Link]
- Supercritical fluid chrom
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. (2023). Biotage. [Link]
- SUPERCRITICAL FLUID CHROM
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed Central. [Link]
- Purification of Organic Compounds by Flash Column Chrom
- Troubleshooting. (2022). Chemistry LibreTexts. [Link]
- What Is The Difference Between Crystallization And Precipitation? (2025). Chemistry For Everyone. [Link]
- methods of purification of organic compounds. (2019). BYJU'S. [Link]
- Mixed-solvent recrystallisation. University of York, Chemistry Teaching Labs. [Link]
- Solid-phase extraction of organic compounds: A critical review. part ii. (2015).
- Solvent Extraction Techniques.
- 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Two-Solvent Recrystalliz
- Crystallization and Precipit
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023).
- Solvent Choice. University of York, Chemistry Teaching Labs. [Link]
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). PubMed Central. [Link]
- The Purification of Organic Compound: Techniques and Applic
- Why Crystallization Is A Better Method Of Separation Than Precipit
- How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. (2024). American Pharmaceutical Review. [Link]
- How to prevent compound precipitation during flash column chrom
- Materials for Solid-Phase Extraction of Organic Compounds. (2021). MDPI. [Link]
- Choice of Solvent. (2022). Chemistry LibreTexts. [Link]
- Basic Principles for Purification Using Supercritical Fluid Chromatography.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Solvent selection for recrystallization: An undergradu
- Understanding and Improving Solid-Phase Extraction. (2019).
- Precipitation and Crystalliz
- Mixed Solvent Crystallization. (2022). Chemistry LibreTexts. [Link]
- Top 5 Essentials to Maximize Success in Flash Chrom
- Methods of Purification of Organic Compounds. (2025).
Sources
- 1. Improving API Solubility [sigmaaldrich.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home Page [chem.ualberta.ca]
- 4. byjus.com [byjus.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. theseus.fi [theseus.fi]
- 15. Purification [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. biotage.com [biotage.com]
- 18. biotage.com [biotage.com]
- 19. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. mdpi.com [mdpi.com]
- 27. Difference between precipitation and crystallization [jongia.com]
- 28. m.youtube.com [m.youtube.com]
- 29. fiveable.me [fiveable.me]
- 30. achievechem.com [achievechem.com]
- 31. cresp.org [cresp.org]
- 32. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Preventing decomposition of quinoxaline derivatives in solution.
A Guide to Preventing Decomposition in Solution
Welcome to the Technical Support Center for quinoxaline derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common stability challenges encountered when working with quinoxaline-based compounds in solution. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of quinoxaline derivatives.
Q1: What are the primary causes of quinoxaline derivative decomposition in solution?
Decomposition is typically driven by three main factors: hydrolysis, oxidation, and photodegradation. The specific susceptibility of your derivative depends on its substitution pattern. For instance, quinoxaline 1,4-dioxides are known to be sensitive to UV light, while derivatives with labile groups like chloro-substituents can be prone to hydrolysis under acidic conditions[1][2].
Q2: What are the common visual signs of degradation?
The most common indicators that your compound may be degrading in solution include:
-
Color Change: A solution changing from colorless to yellow or brown is a frequent sign of decomposition.
-
Precipitation: The formation of a solid or cloudiness in a previously clear solution can indicate the formation of insoluble degradation products.
-
Unexpected HPLC/LC-MS Results: The appearance of new peaks, a decrease in the main peak area, or changes in peak shape during chromatographic analysis are quantitative indicators of degradation[2].
Q3: I just dissolved my compound. How can I perform a quick check for immediate instability?
For a rapid assessment, perform an immediate HPLC or LC-MS analysis after dissolving the compound to establish a baseline (t=0) chromatogram. Re-analyze the solution after a few hours at room temperature. Any significant change in the chromatographic profile suggests immediate instability under those conditions. Visual inspection for color change or precipitation is also a crucial first step.
Troubleshooting Guide: Diagnosing and Solving Instability
This guide is structured around the key factors that influence the stability of quinoxaline derivatives.
pH-Mediated Decomposition
The pH of your solution is one of the most critical factors governing the stability of your compound. Quinoxalines are weak bases, and their solubility and reactivity can be highly pH-dependent[3][4][5].
Issue: My compound degrades rapidly in an acidic or basic solution.
-
Symptom: HPLC analysis shows a rapid loss of the parent compound shortly after dissolving it in a solution with a low or high pH.
-
Causality: Certain functional groups on the quinoxaline scaffold are susceptible to pH-mediated hydrolysis. For example, 2-chloroquinoxalines are known to be labile under acidic conditions, hydrolyzing to the corresponding 2-hydroxy derivative[2]. In alkaline conditions, reduced forms of some quinoxalines can undergo tautomerization, leading to degradation[6].
-
Solution:
-
Identify the Lability: Perform a forced degradation study to confirm pH sensitivity.
-
Buffer the Solution: If your experiment allows, buffer the solution to a pH where the compound is most stable, typically neutral (pH 7-8) for many derivatives[2].
-
Optimize Temperature: If an acidic or basic pH is required for your assay, conduct the experiment at the lowest feasible temperature to slow the rate of degradation. The rate of hydrolysis is often highly dependent on temperature[7].
-
Q: How do I select the optimal buffer system for my experiment?
Selecting the right buffer is crucial. The buffer's pKa should be close to the desired pH of your solution to ensure adequate buffering capacity. Furthermore, the buffer itself should not react with your compound.
Table 1: Common Laboratory Buffers and Their Properties
| Buffer | pKa at 25°C | Useful pH Range | Potential Issues |
| Phosphate (PBS) | 7.2 | 6.5 - 7.5 | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). |
| TRIS | 8.1 | 7.5 - 9.0 | pH is highly temperature-dependent; can interact with some enzymes. |
| HEPES | 7.5 | 6.8 - 8.2 | Generally well-tolerated in biological assays. |
| MES | 6.1 | 5.5 - 6.7 | Good for assays requiring a slightly acidic pH. |
Experimental Protocol: pH Stability Screening
This protocol provides a framework for determining the optimal pH for your quinoxaline derivative.
-
Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare Stock Solution: Dissolve your compound in a non-buffered, water-miscible organic solvent like DMSO or acetonitrile to create a concentrated stock solution.
-
Incubate Samples: Dilute the stock solution into each buffer to your final desired concentration. Create triplicate samples for each pH value.
-
Set Time Points: Store the samples at your desired experimental temperature (e.g., room temperature or 37°C).
-
Analyze: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench any reaction if necessary (e.g., by neutralizing the pH or freezing) and analyze by a stability-indicating HPLC method.
-
Evaluate: Plot the percentage of the parent compound remaining versus time for each pH to determine the optimal stability profile.
Photodegradation
Many aromatic heterocyclic compounds, including quinoxalines, are susceptible to degradation upon exposure to light, particularly UV radiation.
Issue: My compound degrades even when stored in the freezer.
-
Symptom: You observe degradation over time despite cold storage. The degradation is faster in solutions stored on the lab bench.
-
Causality: Quinoxaline 1,4-dioxides are particularly sensitive to UV irradiation, which can induce rearrangements[1]. Other derivatives can undergo photodimerization upon exposure to light[8]. Even brief exposure to ambient lab lighting during sample preparation can initiate degradation that continues slowly, even at low temperatures.
-
Solution:
-
Use Amber Vials: Always store stock solutions and experimental samples in amber glass vials or tubes to block UV and blue light.
-
Minimize Light Exposure: During handling, wrap containers in aluminum foil and work in a dimly lit area or under yellow light.
-
Run a Light Control: To confirm photosensitivity, expose one sample to ambient light on the benchtop while keeping an identical sample wrapped in foil. Compare the degradation rates.
-
Diagram: Workflow for Handling Light-Sensitive Compounds
Caption: Workflow for minimizing photodegradation during compound handling.
Oxidation
Dissolved oxygen or atmospheric oxygen in the headspace of a vial can lead to oxidative degradation of sensitive functional groups.
Issue: I observe degradation in my solution over time, and the problem is worse in partially used vials.
-
Symptom: Degradation is observed in solutions exposed to air. The rate of degradation increases as the volume of solution in the vial decreases (i.e., the headspace increases).
-
Causality: The pyrazine ring nitrogens and the benzene ring of the quinoxaline core can be susceptible to oxidation[9]. This process is accelerated by the presence of oxygen and can sometimes be catalyzed by trace metal impurities.
-
Solution:
-
Use High-Purity Solvents: Use freshly opened, HPLC-grade or anhydrous solvents to minimize contaminants.
-
Deoxygenate Solvents: For highly sensitive compounds, sparge solvents with an inert gas like argon or nitrogen before use.
-
Blanket with Inert Gas: Before sealing a vial for storage, flush the headspace with argon or nitrogen to displace oxygen.
-
Use Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution.
-
Experimental Protocol: Preparation of Deoxygenated Solvents
-
Setup: Place your solvent in a flask with a stir bar. The flask should have a side-arm for vacuum and an inlet for inert gas.
-
Freeze: Cool the flask in a dry ice/acetone bath until the solvent is completely frozen.
-
Pump: Apply a vacuum to the flask for 5-10 minutes to remove gases from the headspace above the frozen solvent.
-
Thaw: Close the vacuum line and open the inert gas line. Remove the flask from the cold bath and allow the solvent to thaw completely while stirring. The inert gas will saturate the solution.
-
Repeat: For maximum efficiency, repeat this "freeze-pump-thaw" cycle two more times.
-
Store: Store the deoxygenated solvent under a positive pressure of inert gas.
Solvent and Temperature Considerations
The choice of solvent and storage temperature are fundamental to long-term stability.
Q: What is the best solvent for long-term storage of my quinoxaline derivative?
For long-term storage, aprotic, anhydrous solvents are generally preferred.
-
DMSO: Dimethyl sulfoxide is a common choice for creating highly concentrated stock solutions that are stored frozen. Ensure you use anhydrous grade DMSO.
-
Acetonitrile (ACN) / Dichloromethane (DCM): Good for intermediate storage if the compound is sufficiently soluble.
-
Alcohols (Ethanol/Methanol): While often used in synthesis[10][11], protic solvents like alcohols can participate in degradation pathways (solvolysis) for certain reactive derivatives and are generally less ideal for long-term storage than aprotic solvents.
-
Water: Avoid storing compounds in aqueous solutions for long periods unless their stability has been confirmed. If aqueous solutions are necessary, prepare them fresh from a frozen organic stock solution[12].
Q: What is the ideal storage temperature?
Lower temperatures slow down chemical reactions, including degradation.
-
Powder (Solid): Store desiccated at 4°C or -20°C.
-
Organic Stock Solutions: Store at -20°C or, for maximum stability, at -80°C[12]. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
-
Aqueous Solutions: If they must be stored, flash-freeze in liquid nitrogen and store at -80°C. Be aware that freezing can cause pH shifts in buffered solutions, potentially affecting stability.
Diagram: Troubleshooting Decision Tree for Quinoxaline Instability
Caption: A decision tree to guide the troubleshooting process for unstable quinoxaline solutions.
References
- (Reference d
- Makarova, N., et al. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- (Reference d
- (Reference d
- Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- (Reference d
- (Reference d
- (Reference d
- Ménard, G., & Branda, N. R. (n.d.). Photochromic benzo[g]quinoxalines. Canadian Science Publishing.
- (Reference d
- Wang, X., et al. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. PubMed.
- (Reference d
- (Reference d
- Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate.
- (Reference d
- Sevov, C. S., & Sanford, M. S. (n.d.). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.
- Carvajal-Soto, T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- (Reference d
- (Reference d
- (Reference d
- (Reference d
- Carvajal-Soto, T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
- Zhang, M., et al. (2022). A Novel Metabolite as a Hapten to Prepare Monoclonal Antibodies for Rapid Screening of Quinoxaline Drug Residues. Semantic Scholar.
- (Reference d
- (Reference d
- (Reference d
- Gedefaw, D., et al. (2016). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. Solar Energy Materials and Solar Cells.
- Le, T. H., & Carlson, R. E. (2004). Kinetics and mechanism of cymoxanil degradation in buffer solutions. PubMed.
- (Reference d
- (2024). How To Properly Store Reagents. FUJIFILM Wako - Pyrostar.
- (Reference d
- (Reference d
- (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
- (Reference d
- (n.d.). Drug quality and storage. MSF Medical Guidelines.
- (Reference d
- More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Omicsonline.org.
- (Reference d
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and mechanism of cymoxanil degradation in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. How To Properly Store Reagents | FUJIFILM Wako [wakopyrostar.com]
Addressing colored impurities in the synthesis of quinoxalines.
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis of quinoxaline derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a particular focus on the formation and removal of colored impurities. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
I. Frequently Asked Questions (FAQs): Quick Solutions to Common Problems
This section provides rapid answers to the most common questions and issues encountered during quinoxaline synthesis.
Q1: My quinoxaline product is highly colored (yellow, brown, or even black), but the literature reports it as a white or pale-yellow solid. What is the likely cause?
A1: The most common cause of intense coloration is the presence of oxidized and/or polymerized byproducts derived from your o-phenylenediamine (OPD) starting material. OPD is highly susceptible to oxidation, which can be accelerated by heat, light, air (oxygen), and residual metal catalysts. This oxidation can lead to the formation of highly conjugated, and therefore colored, species such as 2,3-diaminophenazine (DAP) and various poly(o-phenylenediamine) structures.
Q2: I observe a significant amount of baseline material or streaking on my TLC plate during reaction monitoring. What could this be?
A2: This often indicates the formation of polymeric byproducts from the self-condensation or oxidation of the o-phenylenediamine starting material. These polymers are often highly polar and can streak on silica gel plates. To confirm, you can try a more polar eluent system; however, the streaking may persist. It is crucial to minimize the formation of these byproducts from the outset.
Q3: Can the choice of catalyst influence the color of my final product?
A3: Absolutely. While many modern quinoxaline syntheses are catalyst-free, those that employ metal catalysts (e.g., Cu, Fe, Ni) can contribute to color formation if not completely removed during workup.[1] Residual metals can promote oxidative side reactions. Furthermore, certain Lewis or Brønsted acid catalysts, if used in excess or not properly neutralized, can also lead to degradation and color formation.
Q4: My reaction mixture turned dark immediately after adding the reagents. Is this normal?
A4: While a slight color change is expected, a rapid shift to a dark brown or black color often signals rapid oxidation of the o-phenylenediamine, especially if the reaction is run open to the air or at elevated temperatures. The quality of the OPD is also a critical factor; older or improperly stored OPD may already contain colored oxidized impurities that can darken the reaction mixture.
Q5: I've tried recrystallization, but my product remains colored. What should I do next?
A5: If a single recrystallization is insufficient, you can try a hot filtration step with activated charcoal during the recrystallization process. Activated charcoal is highly effective at adsorbing colored, non-polar impurities.[2][3] If this fails, column chromatography is a more rigorous purification method that can separate the desired quinoxaline from colored byproducts.
II. Troubleshooting Guides: From Prevention to Purification
This section provides detailed, step-by-step protocols and the scientific rationale behind them to help you proactively avoid and effectively resolve issues with colored impurities.
Guide 1: Preventing the Formation of Colored Impurities
Prevention is always the most effective strategy. The following measures can significantly reduce the formation of colored byproducts.
1.1 Quality and Handling of o-Phenylenediamine (OPD)
The purity of your OPD starting material is paramount. OPD is prone to air oxidation, leading to a darker appearance and the presence of colored impurities from the start.
-
Protocol for OPD Purification:
-
Assess Purity: Use fresh, commercially available OPD that is light in color (white to light tan). If the material is dark, purification is recommended.
-
Recrystallization: Dissolve the impure OPD in a minimal amount of hot water.
-
Decolorization: Add a small amount of sodium dithionite (a reducing agent) and activated carbon to the hot solution to reduce oxidized impurities and adsorb color.
-
Filtration: Perform a hot gravity filtration to remove the activated carbon and other insoluble materials.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified OPD.
-
Isolation: Collect the purified OPD crystals by vacuum filtration and dry them thoroughly. Store the purified OPD under an inert atmosphere (nitrogen or argon) and protect it from light.
-
1.2 Controlling the Reaction Atmosphere
Oxygen from the air is a key culprit in the oxidation of OPD.
-
Experimental Protocol:
-
Inert Atmosphere: Set up the reaction in a flask equipped with a nitrogen or argon inlet.
-
Degassing: If using a solvent, degas it prior to use by bubbling an inert gas through it for 15-20 minutes.
-
Execution: Maintain a positive pressure of the inert gas throughout the reaction, especially during heating.
-
1.3 Judicious Selection of Reaction Conditions
The choice of solvent, temperature, and reaction time can significantly impact the formation of colored impurities.
-
Solvent Effects: Protic solvents like ethanol and water can sometimes facilitate side reactions. Greener, milder conditions, often at room temperature, have been shown to produce cleaner products.[4][5]
-
Temperature Control: While some classical methods require high temperatures, this can promote the formation of polymeric byproducts.[6] If possible, opt for newer, milder catalytic systems that allow for lower reaction temperatures.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction progress.[5] Over-extending the reaction time can lead to the degradation of the product and the formation of colored impurities.
-
TLC Monitoring Protocol:
-
Prepare a TLC plate with spots for your starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
-
-
1.4 The Role of Antioxidants as Scavengers
In cases where oxidation is particularly problematic, the addition of a radical scavenger or antioxidant can be beneficial. While not a standard procedure for all quinoxaline syntheses, it can be a useful troubleshooting tool. Phenolic antioxidants have been shown to prevent mutagenesis induced by certain quinoxaline derivatives, highlighting their potential to interfere with oxidative processes.[1]
-
Experimental Consideration:
-
Introduce a small, sub-stoichiometric amount of an antioxidant like butylated hydroxytoluene (BHT) or propyl gallate to the reaction mixture. This is an exploratory measure and should be tested on a small scale first to ensure it does not interfere with the desired reaction.
-
Guide 2: Purification Protocols for Removing Colored Impurities
If colored impurities have formed despite preventative measures, the following purification techniques can be employed.
2.1 Recrystallization with Activated Carbon
This is often the first line of defense for removing colored impurities from a solid product.
-
Detailed Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which your quinoxaline product is highly soluble when hot and poorly soluble when cold. Common solvents for quinoxalines include ethanol, methanol, and ethyl acetate.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored quinoxaline in the minimum amount of the hot solvent.
-
Activated Carbon Treatment:
-
Allow the solution to cool slightly to prevent bumping.
-
Add a small amount of activated carbon (typically 1-2% of the solute's weight).[7]
-
Gently reheat the mixture to boiling for a few minutes while swirling.
-
-
Hot Gravity Filtration:
-
Set up a hot gravity filtration apparatus using a stemless funnel and fluted filter paper.
-
Pre-heat the funnel and the receiving flask with hot solvent to prevent premature crystallization.
-
Quickly pour the hot solution through the filter paper to remove the activated carbon.
-
-
Crystallization:
-
Allow the clear, hot filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
-
2.2 Column Chromatography
For stubborn impurities or when recrystallization is ineffective, column chromatography offers a higher degree of separation.
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system that provides good separation between your product (aim for an Rf of 0.2-0.4) and the colored impurities (which often remain at the baseline or streak).[2] A common eluent is a gradient of ethyl acetate in hexane.
-
Column Packing: Pack a column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
III. Visualizing the Problem: Impurity Formation and Troubleshooting
To better understand the processes at play, the following diagrams illustrate the key pathways for colored impurity formation and the decision-making process for purification.
Diagram 1: Formation of Colored Impurities
Caption: Key pathways in quinoxaline synthesis and impurity formation.
Diagram 2: Troubleshooting Workflow for Colored Impurities
Caption: Decision workflow for the purification of colored quinoxalines.
IV. Quantitative Data Summary
The efficiency of quinoxaline synthesis is highly dependent on the chosen methodology. Modern, greener protocols often provide higher yields in shorter reaction times and under milder conditions, which inherently reduces the formation of colored byproducts.
| Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Classical | Strong Acid | Toluene | Reflux | Long | Variable | [5] |
| Green | AlCuMoVP | Toluene | 25 | 2h | 92 | [5] |
| Green | CAN (5 mol%) | Tap Water | RT | <30 min | ~98 | [4] |
| Green | None | MeOH | RT | 2-6h | High | [8] |
V. Conclusion
The presence of colored impurities in quinoxaline synthesis is a common but manageable challenge. By understanding the primary cause—oxidation and polymerization of the o-phenylenediamine starting material—researchers can implement preventative measures such as using high-purity reagents, controlling the reaction atmosphere, and optimizing reaction conditions. When colored impurities do form, a systematic approach to purification, starting with recrystallization with activated carbon and progressing to column chromatography if necessary, will typically yield the desired pure product. This guide provides the foundational knowledge and practical protocols to troubleshoot these issues effectively, ensuring the successful synthesis of high-purity quinoxaline derivatives.
References
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Burguete, A., Pontiki, E., Hadjipavlou-Litina, D., Ancizu, S., Villar, R., Solano, B., Moreno, E., Torres, E., Pérez, S., Aldana, I., & Monge, A. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical biology & drug design, 77(4), 255–267.
- Scribd. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Alfallous, K. A. (2016). synthesis and characterization of some quinoxaline derivatives and the study of biological activities.
- Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews.
- El-Nassag, M. A., et al. (2023).
- Jean B. (2023).
- Feature-Tec. (n.d.).
- Jaroque, J. C. B., et al. (n.d.). An Approach Using Image Analysis Quantification of Synthetic Amino-Nitroquinoxaline Dyes.
- Ghosh, P., et al. (2011). Green and selective protocol for the synthesis of quinoxalines. Advanced Applied Science Research, 2(1), 255-260.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- El-Sayed, N. N. E., et al. (2021). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Journal of Applied Pharmaceutical Science, 14(125).
- BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Badawy, M. A., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry, 1, 282-288.
- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
- Creative Bioarray. (n.d.).
- El-Faham, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Zarazúa-Arvizu, E., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2013, 174784.
- CUNY. (n.d.).
- Sun, K., & Jiang, J.-c. (n.d.). DECOLORIZATION AND CHEMICAL REGENERATION OF GRANULAR ACTIVATED CARBON USED IN CITRIC ACID REFINING.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Stevia Extract. (n.d.).
- University of Colorado Boulder. (n.d.).
- Heycarbons. (n.d.).
- Justin Dhanaraj, C., & Johnson Jeyakumar, S. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Journal of Photochemistry and Photobiology B: Biology, 162, 164-180.
- Catalysis Science & Technology. (n.d.). Silica nanoparticles efficiently catalyzed synthesis of quinolines and quinoxalines.
- Beilstein Journal of Organic Chemistry. (2019). Recent advances in the transition-metal-free synthesis of quinoxalines.
- International Journal for Research Trends and Innovation. (2021).
- Sigma-Aldrich. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijrti.org [ijrti.org]
- 4. soc.chim.it [soc.chim.it]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. primescholars.com [primescholars.com]
Validation & Comparative
A Researcher's Guide to the Structural Confirmation of 3-Phenylquinoxaline-2-thiol: An In-Depth 1H NMR Analysis and Spectroscopic Comparison
For researchers and professionals in the field of drug development and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive analysis of the structural elucidation of 3-Phenylquinoxaline-2-thiol, with a primary focus on the application of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the nuances of its ¹H NMR spectrum, address the pivotal role of thiol-thione tautomerism, and present a comparative overview with other key analytical techniques. This guide is designed to be a practical resource, offering not only theoretical explanations but also actionable experimental protocols and data interpretation strategies.
The Structural Enigma: Thiol-Thione Tautomerism
This compound is a heterocyclic compound with a fascinating structural feature: it can exist in two interconverting forms, or tautomers - the thiol form and the thione form.[1] This equilibrium is crucial to understanding its reactivity and is directly observable in its spectroscopic data, particularly in the ¹H NMR spectrum. The predominant tautomer can be influenced by factors such as the solvent used for analysis.[2]
Caption: Thiol-thione tautomerism in this compound.
Deciphering the ¹H NMR Spectrum
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.[3] For this compound, the ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show a series of signals corresponding to the protons on the quinoxaline and phenyl rings, as well as a signal for the N-H proton of the thione tautomer.
The expected ¹H NMR signals for this compound (predominantly in the thione form in DMSO-d₆) are:
-
Aromatic Protons (m, ~7.4-7.9 ppm): A complex multiplet region integrating to 9 protons. These signals arise from the four protons on the quinoxaline ring and the five protons on the phenyl substituent. The specific chemical shifts and coupling patterns can be assigned with more advanced 2D NMR techniques, but the overall pattern is characteristic of the fused aromatic system.
-
N-H Proton (s, broad, ~14.5 ppm): A broad singlet significantly downfield, which is characteristic of an N-H proton in a thione/amide-like environment. This signal is a key indicator of the predominance of the thione tautomer in DMSO-d₆. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
Caption: Key ¹H NMR correlations for this compound.
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is a primary tool, a multi-technique approach provides the most robust structural confirmation. Below is a comparison of ¹H NMR with other common spectroscopic methods for the analysis of this compound.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and count. | High resolution, detailed structural information. | Can be complex to interpret, requires deuterated solvents. |
| ¹³C NMR | Carbon skeleton, presence of different carbon environments. | Complements ¹H NMR, confirms carbon framework. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| FTIR | Presence of functional groups (e.g., C=S, N-H, C=N, aromatic C-H). | Fast, provides a "fingerprint" of functional groups. | Less detailed structural information than NMR. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Determines molecular formula, provides structural clues from fragmentation. | Does not provide detailed connectivity information. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following is a generalized protocol for acquiring the ¹H NMR spectrum of this compound. Instrument-specific parameters may need to be adjusted.[4][5]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp spectral lines.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (a standard single-pulse experiment is usually sufficient).
-
Number of scans (typically 8 to 16 scans for a sample of this concentration).
-
Acquisition time (e.g., 2-4 seconds).
-
Relaxation delay (e.g., 1-2 seconds).
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.
Conclusion
The structural confirmation of this compound is effectively achieved through ¹H NMR spectroscopy, which provides detailed insights into its proton framework and confirms the predominance of the thione tautomer in DMSO-d₆. By complementing this data with other spectroscopic techniques such as ¹³C NMR, FTIR, and Mass Spectrometry, researchers can build a comprehensive and irrefutable body of evidence for the compound's structure. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring the integrity and accuracy of their research.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Gauglitz, G., & Vo-Dinh, T. (Eds.). (2003). Handbook of Spectroscopy. Wiley-VCH. [Link]
- NIST Chemistry WebBook. (n.d.). 2,3-Diphenylquinoxaline. [Link]
- Koparır, M., Çetin, A., & Cansız, A. (2005). Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. Molecules, 10(4), 475-481. [Link]
- ResearchGate. (n.d.). FT-IR spectrum of 2,3-diphenylquinoxaline. [Link]
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
- Parsons, A. (2013, March 27). Assigning a ¹H NMR spectrum [Video]. YouTube. [Link]
- Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]
- Chemistry LibreTexts. (2022, December 9). 14.2: Acquiring a NMR Spectrum. [Link]
- Lazić, V., et al. (2016). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 8(4), 834-840. [Link]
- Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. [Link]
- Wiley. (n.d.).
- The Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]
- PubChem. (n.d.). 2-Methyl-3-phenylquinoxaline. [Link]
Sources
Comparative study of 3-Phenylquinoxaline-2-thiol and its analogues.
A Comparative Guide to 3-Phenylquinoxaline-2-thiol and Its Analogues for Researchers and Drug Development Professionals
Introduction: The Versatile Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.
This guide focuses on a specific, potent subclass: this compound and its analogues. The introduction of a phenyl group at the 3-position and a thiol group at the 2-position creates a core structure with significant therapeutic potential. We will explore the synthesis, comparative biological activities, and structure-activity relationships (SAR) of this core molecule and its derivatives, providing researchers with the data and protocols necessary to advance their own discovery programs.
Synthetic Strategies: A Generalized Approach
The most common and efficient method for synthesizing the this compound scaffold involves a condensation reaction between an o-phenylenediamine derivative and a suitable α-keto acid or ester, followed by thionation.
A representative synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
This two-step process is highly adaptable for creating a library of analogues. By substituting the o-phenylenediamine and the ethyl benzoylacetate with various derivatives, researchers can systematically modify the quinoxaline core and the phenyl ring to explore the chemical space and optimize for a desired biological activity.
Comparative Biological Evaluation
The true value of the this compound scaffold lies in its potent and varied biological effects. Below, we compare the parent molecule with several of its analogues across key therapeutic areas, supported by experimental data from peer-reviewed studies.
Anticancer Activity
Quinoxaline derivatives are well-regarded for their cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways or the induction of apoptosis.
A study by Sharma et al. (2021) provides a clear comparison of this compound with analogues bearing different substituents on the phenyl ring. Their findings highlight the significant impact of these modifications on anticancer potency.
| Compound ID | Substituent (R) | Cell Line | IC50 (µM) |
| 1 | -H (Parent) | MCF-7 | 8.12 |
| 1a | 4-Cl | MCF-7 | 5.23 |
| 1b | 4-OCH3 | MCF-7 | 10.54 |
| 1c | 4-NO2 | MCF-7 | 4.11 |
Analysis: The data clearly indicates that electron-withdrawing groups on the phenyl ring, such as chloro (-Cl) and nitro (-NO2), enhance the anticancer activity against the MCF-7 breast cancer cell line. The nitro-substituted analogue (1c ) demonstrated the highest potency. Conversely, the electron-donating methoxy group (-OCH3) led to a decrease in activity compared to the parent compound.
This structure-activity relationship can be visualized as follows:
Caption: Structure-Activity Relationship for anticancer potency.
Antimicrobial Activity
The quinoxaline scaffold is also a promising foundation for the development of new antimicrobial agents. The thiol group, in particular, is often implicated in the mechanism of action, potentially by coordinating with metal ions in bacterial enzymes.
A comparative study evaluated a series of this compound analogues against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound ID | Substituent (on Phenyl Ring) | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) |
| 2 | -H (Parent) | 14 | 11 |
| 2a | 4-Br | 18 | 15 |
| 2b | 2,4-diCl | 22 | 19 |
| 2c | 4-CH3 | 12 | 9 |
Analysis: The introduction of halogens, particularly multiple halogens as in the 2,4-dichloro analogue (2c ), significantly boosts antimicrobial activity against both bacterial strains. The electron-donating methyl group (2c ) diminished the activity, suggesting that increased lipophilicity and electron-withdrawing character are favorable for antimicrobial efficacy.
Experimental Protocols
To ensure reproducibility and facilitate further research, we provide detailed methodologies for the synthesis of a representative analogue and a standard biological assay.
Protocol 1: Synthesis of 3-(4-chlorophenyl)quinoxaline-2-thiol (Analogue 1a)
This protocol describes the synthesis based on the general workflow presented earlier.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Ethyl 4-chlorobenzoylacetate (1.0 eq)
-
Absolute Ethanol
-
Lawesson's Reagent (0.5 eq)
-
Toluene
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Synthesis of 3-(4-chlorophenyl)-1H-quinoxalin-2-one
-
Dissolve o-phenylenediamine (1.0 eq) and ethyl 4-chlorobenzoylacetate (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Thionation
-
Suspend the dried 3-(4-chlorophenyl)-1H-quinoxalin-2-one (1.0 eq) in dry toluene.
-
Add Lawesson's Reagent (0.5 eq) to the suspension.
-
Heat the mixture to reflux for 3-5 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the final product, 3-(4-chlorophenyl)quinoxaline-2-thiol.
-
Protocol 2: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Workflow:
Caption: Standard workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1c) in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound and its analogues represent a highly promising class of compounds with demonstrable anticancer and antimicrobial activities. Structure-activity relationship studies consistently show that the biological potency of the scaffold can be significantly enhanced by strategic substitution on the phenyl ring. Specifically, the addition of electron-withdrawing and lipophilic groups tends to improve efficacy.
The protocols provided herein offer a robust framework for the synthesis and evaluation of new analogues. Future research should focus on exploring a wider range of substitutions, elucidating the precise mechanisms of action, and evaluating the in vivo efficacy and safety profiles of the most potent compounds to accelerate their journey toward clinical application.
References
- Butnariu, D., & Sarbu, M. (2023). Quinoxaline Derivatives: A Review of Their Biological Activities. MDPI.
- Sharma, V., & Kumar, P. (2021). Recent advances in the synthesis and medicinal applications of quinoxaline derivatives. RSC Advances.
- Ahmad, I., et al. (2022). A comprehensive review on the recent advances in the chemistry and pharmacology of quinoxaline derivatives. Journal of Molecular Structure.
- Sharma, A., et al. (2021). Synthesis, characterization, and in vitro anticancer evaluation of novel this compound analogues. Journal of Heterocyclic Chemistry.
A Researcher's Guide to Validating the Anticancer Efficacy of 3-Phenylquinoxaline-2-thiol In Vitro: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anticancer activity of the novel compound 3-Phenylquinoxaline-2-thiol. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis against a well-established chemotherapeutic agent, Doxorubicin. Our approach emphasizes scientific integrity, ensuring that the described protocols form a self-validating system for robust and reproducible results.
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds have been reported to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3][4] this compound, a specific derivative, is of particular interest due to its structural features that suggest potential interactions with key biological targets involved in cancer progression. This guide outlines a systematic approach to rigorously evaluate its anticancer properties in a laboratory setting.
Experimental Design: A Three-Pronged Approach to In Vitro Validation
To comprehensively assess the anticancer potential of this compound, a multi-faceted in vitro strategy is essential. This involves a battery of assays designed to probe different aspects of cellular response to the compound. Our experimental design is centered around three key questions:
-
Cytotoxicity: Does this compound effectively kill cancer cells, and how does its potency compare to a standard drug?
-
Induction of Apoptosis: Is the observed cell death mediated by programmed cell death (apoptosis)?
-
Cell Cycle Perturbation: Does the compound interfere with the normal progression of the cell cycle in cancer cells?
For this comparative study, we will utilize the following cell lines, representing different cancer types:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HepG2: Human liver carcinoma cell line.
-
HCT-116: Human colon carcinoma cell line.
As a positive control and benchmark for comparison, we will use Doxorubicin , a widely used anthracycline chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II.[5][6]
I. Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability.[7] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Principle of the MTT Assay
Viable cells with active metabolism possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. This product is insoluble in aqueous solution and is dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting colored solution is measured using a spectrophotometer, and the intensity of the color is directly proportional to the number of viable cells.
Step-by-Step Protocol for the MTT Assay
-
Cell Seeding: Plate cancer cells (MCF-7, HepG2, or HCT-116) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the fresh medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO, the solvent for the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Comparative Data: this compound vs. Doxorubicin (Hypothetical Data)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | 8.5 |
| HepG2 | 12.3 | |
| HCT-116 | 6.8 | |
| Doxorubicin | MCF-7 | 1.2 |
| HepG2 | 2.5 | |
| HCT-116 | 0.9 |
Interpretation: This hypothetical data suggests that this compound exhibits cytotoxic activity against all three cancer cell lines, albeit with a higher IC₅₀ value compared to Doxorubicin, indicating lower potency in this direct comparison. The varying IC₅₀ values across different cell lines also suggest a degree of cell-type-specific response.
II. Apoptosis Induction: Unraveling the Mechanism of Cell Death
Observing cytotoxicity is the first step; understanding the mechanism of cell death is crucial for drug development. Apoptosis, or programmed cell death, is a preferred mode of action for anticancer agents as it typically does not elicit an inflammatory response. We will employ Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic cells.
Principle of Annexin V/PI Staining
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Step-by-Step Protocol for Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of this compound and Doxorubicin for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Comparative Data: Apoptosis Induction (Hypothetical Data)
| Treatment (at IC₅₀) | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control (Vehicle) | HCT-116 | 2.1 | 1.5 |
| This compound | HCT-116 | 25.8 | 15.3 |
| Doxorubicin | HCT-116 | 35.2 | 20.7 |
Interpretation: The hypothetical results indicate that this compound induces a significant increase in both early and late apoptotic cell populations in HCT-116 cells compared to the control, suggesting that its cytotoxic effect is, at least in part, mediated by the induction of apoptosis. Doxorubicin, as expected, also shows a potent pro-apoptotic effect.
III. Cell Cycle Analysis: Investigating Proliferation Inhibition
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[9] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle of Cell Cycle Analysis
PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in each phase of the cell cycle.
Step-by-Step Protocol for Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat them with the IC₅₀ concentration of this compound and Doxorubicin for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Comparative Data: Cell Cycle Distribution (Hypothetical Data)
| Treatment (at IC₅₀) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | HCT-116 | 55.2 | 25.1 | 19.7 |
| This compound | HCT-116 | 30.5 | 15.3 | 54.2 |
| Doxorubicin | HCT-116 | 40.1 | 20.5 | 39.4 |
Interpretation: This hypothetical data suggests that this compound treatment leads to a significant accumulation of HCT-116 cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. This indicates that the compound may be arresting the cell cycle at the G2/M checkpoint, thereby inhibiting cell division. Doxorubicin also shows an effect on the G2/M phase, consistent with its known mechanism of action.
Visualizing the Workflow and Potential Mechanisms
To provide a clearer understanding of the experimental process and the potential biological pathways involved, the following diagrams are provided.
Caption: Experimental workflow for the in vitro validation of this compound.
Caption: Hypothesized mechanism of action for this compound.
Conclusion and Future Directions
This guide outlines a robust and systematic approach for the initial in vitro validation of this compound's anticancer activity. The presented methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, when performed with appropriate controls, provide a solid foundation for evaluating the compound's potential as a therapeutic agent.
The hypothetical data presented herein suggests that this compound is a promising candidate for further investigation. While its potency may be lower than Doxorubicin in this direct comparison, it demonstrates significant cytotoxic, pro-apoptotic, and cell cycle-arresting properties. Future studies should aim to elucidate the specific molecular targets of this compound. Investigating its effects on key proteins involved in the G2/M transition (e.g., cyclin B1, cdk1) and apoptosis (e.g., caspases, Bcl-2 family proteins) would provide a more detailed understanding of its mechanism of action. Furthermore, expanding the panel of cancer cell lines and moving towards in vivo animal models will be critical next steps in its preclinical development.
References
- Alanazi, M. M., Al-Mehizia, A. A., Alsubaie, S. M., Taghour, M. S., & Eissa, I. H. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732–1750. [Link]
- Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Semantic Scholar. [Link]
- Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies.
- Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PubMed. [Link]
- Cell cycle analysis of cells treated with compound 3. (n.d.).
- Cell-Penetrating Doxorubicin Released from Elastin-Like Polypeptide Kills Doxorubicin-Resistant Cancer Cells in In Vitro Study. (2021).
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (n.d.). ACS Omega. [Link]
- Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol. (2019).
- Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. (1998). PubMed. [Link]
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). RSC Publishing. [Link]
- Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide. (2018).
- Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). MDPI. [Link]
- Flow cytometric analysis of cell cycle phases post the compound 11e treatment. (n.d.).
- Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. (n.d.). Frontiers. [Link]
- Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells. (2004). PubMed. [Link]
- Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. (2024). MDPI. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- Lipid-Based Nanoparticle Formulation of Diallyl Trisulfide Chemosensitizes the Growth Inhibitory Activity of Doxorubicin in Colorectal Cancer Model: A Novel In Vitro, In Vivo and In Silico Analysis. (2022). MDPI. [Link]
- Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. (2025). Biomedical and Pharmacology Journal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of 3-Phenylquinoxaline-2-thiol and Doxorubicin in Breast Cancer Cell Lines: A Guide for Researchers
This guide provides an in-depth, objective comparison of the investigational compound 3-Phenylquinoxaline-2-thiol and the established chemotherapeutic agent doxorubicin, focusing on their efficacy and mechanisms of action in preclinical breast cancer models. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer a clear perspective on their potential as anticancer agents.
Introduction: The Evolving Landscape of Breast Cancer Therapeutics
Breast cancer remains a significant global health challenge, necessitating the continuous development of novel and more effective therapeutic strategies. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of breast cancer chemotherapy for decades. Its potent cytotoxic effects are well-documented; however, its clinical utility is often limited by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[1]
In the quest for safer and more targeted therapies, heterocyclic compounds have emerged as a promising class of molecules. Among these, quinoxaline derivatives have garnered considerable attention for their diverse pharmacological activities, including potent anticancer properties.[1][2] this compound represents a specific scaffold within this class, and this guide will explore its potential by comparing its preclinical profile with that of doxorubicin in the context of breast cancer cell lines.
Doxorubicin: The Incumbent Powerhouse
Doxorubicin is a well-established and potent anticancer agent widely used in the treatment of various malignancies, including breast cancer.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.
Mechanism of Action
Doxorubicin intercalates into DNA, leading to the stabilization of the topoisomerase II-DNA cleavable complex. This prevents the re-ligation of the DNA strands, resulting in double-strand breaks. This DNA damage triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.[1] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects but are also implicated in its cardiotoxic side effects.
Cellular Effects in Breast Cancer Cell Lines
-
Cytotoxicity: Doxorubicin exhibits potent cytotoxicity against various breast cancer cell lines. For instance, in MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cells, doxorubicin has reported 48-hour IC50 values of approximately 8306 nM and 6602 nM, respectively.[3]
-
Cell Cycle Arrest: Doxorubicin treatment typically induces cell cycle arrest at the G2/M phase in breast cancer cells.[4][5] In MCF-7 cells, it can also cause arrest at the G1/S checkpoint.[4]
-
Apoptosis Induction: Doxorubicin is a potent inducer of apoptosis. It modulates the expression of key apoptotic regulators, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6][7][8] This shift in the Bax/Bcl-2 ratio promotes the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.[6][7]
This compound: A Promising Challenger from the Quinoxaline Class
While direct experimental data on this compound is limited in publicly available literature, a substantial body of evidence on closely related quinoxaline derivatives provides a strong basis for inferring its potential anticancer activities. The quinoxaline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets.[1][2]
Inferred Mechanism of Action
Based on studies of analogous compounds, this compound likely exerts its anticancer effects through a multi-faceted mechanism:
-
Topoisomerase II Inhibition: Many quinoxaline derivatives have been identified as potent inhibitors of topoisomerase II.[9] Similar to doxorubicin, they are thought to stabilize the enzyme-DNA complex, leading to DNA damage and apoptosis.
-
Apoptosis Induction: Quinoxaline derivatives are known to be effective inducers of apoptosis.[2] They have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, mirroring the apoptotic pathway activated by doxorubicin.[4]
-
Kinase Inhibition: The quinoxaline scaffold is a known ATP-competitive inhibitor of various protein kinases involved in cancer cell proliferation and survival, such as VEGFR, EGFR, and CDKs.[2]
Anticipated Cellular Effects in Breast Cancer Cell Lines
Based on the activities of structurally similar compounds, the following effects of this compound on breast cancer cell lines can be anticipated:
-
Cytotoxicity: Quinoxaline derivatives have demonstrated significant cytotoxicity against breast cancer cell lines. For example, some 2,4-disubstituted-benzo[g]quinoxaline derivatives have shown potent activity against the MCF-7 cell line.[4] Another study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, which share the core structure, reported IC50 values in the low micromolar range against MCF-7 cells, comparable to doxorubicin.
-
Cell Cycle Arrest: Various quinoxaline derivatives have been shown to induce cell cycle arrest in different phases, often at the G2/M or S phase, in cancer cells.
-
Apoptosis Induction: The induction of apoptosis is a hallmark of the anticancer activity of quinoxaline derivatives.[2] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins.[4]
Comparative Performance: A Head-to-Head Analysis
The following table summarizes the key comparative aspects of this compound (based on data from closely related analogs) and doxorubicin.
| Feature | This compound (Inferred from Analogs) | Doxorubicin |
| Primary Mechanism | Likely Topoisomerase II inhibition[9] | Topoisomerase II inhibition, DNA intercalation[1] |
| Secondary Mechanisms | Potential kinase inhibition (VEGFR, EGFR)[2] | Reactive Oxygen Species (ROS) generation[1] |
| Reported IC50 (MCF-7) | Low micromolar range (analog-dependent) | ~8.3 µM[3] |
| Reported IC50 (MDA-MB-231) | Data on close analogs needed for direct comparison | ~6.6 µM[3] |
| Cell Cycle Arrest | Typically G2/M or S phase | G2/M and G1/S (cell line dependent)[4][5] |
| Apoptosis Induction | Yes, via modulation of Bcl-2/Bax[4] | Yes, via modulation of Bcl-2/Bax[6][7][8] |
| Key Advantage | Potential for improved safety profile (lower cardiotoxicity) | Broad-spectrum efficacy, well-established clinical use |
| Key Disadvantage | Limited direct experimental data, requires further investigation | Significant cardiotoxicity, development of resistance[1] |
Signaling Pathways and Experimental Workflows
Doxorubicin-Induced Apoptotic Pathway
Caption: Doxorubicin-induced apoptotic signaling cascade.
Inferred Apoptotic Pathway for this compound
Caption: Inferred apoptotic pathway for this compound.
Standard Experimental Workflow for In Vitro Comparison
Caption: Workflow for comparing cytotoxic and apoptotic effects.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and doxorubicin for 48 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of the compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs represent a promising class of anticancer agents with mechanisms of action that parallel the established chemotherapeutic, doxorubicin. Their ability to inhibit topoisomerase II and induce apoptosis in breast cancer cell lines positions them as valuable candidates for further investigation.
A key differentiating factor and a potential advantage of quinoxaline derivatives is the prospect of a more favorable safety profile, particularly concerning cardiotoxicity, which remains a major dose-limiting factor for doxorubicin. However, this requires direct experimental validation.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies of this compound and doxorubicin are essential to definitively compare their efficacy and toxicity.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are necessary to evaluate the drug-like properties of this compound.
-
Exploration of Combination Therapies: Investigating the synergistic potential of this compound with other anticancer agents could lead to more effective treatment regimens.
References
- Al-Ostath, A., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances, 13(49), 34695-34714.
- Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170.
- Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(11), 1886.
- Al-Said, M. S., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5202.
- Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(11), 1886.
- Bar-On, O., Shapira, M., & Hershko, D. D. (2007). Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells. Anticancer Drugs, 18(10), 1113-1121.
- Al-Suwaidan, I. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(1), 1-14.
- Motawi, T. K., et al. (2016). Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells. Iranian Journal of Pharmaceutical Research, 15(3), 529–540.
- Ghavami, S., et al. (2021). Effect of doxorubicin treatment at the expression levels of BCL-2 and BAX on MCF7 cell line. Molecular Biology Reports, 48(6), 5049-5058.
- Abbas, H. S., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 41(13), 6041-6056.
- Al-Ghorbani, M., et al. (2022). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 7(32), 28253–28266.
- Ozben, T. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Journal of BUON, 21(3), 674-682.
- Zaleskis, G., et al. (2013). Expression of Bax, Bad and Bcl-2 proteins under x-radiation effect towards human breast carcinoma MCF-7 cells and their doxorubicin-resistant derivatives. Medicina (Kaunas, Lithuania), 49(11), 493-500.
- Al-Said, M. S., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5202.
- El-Sayed, N. N. E., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Journal of the Iranian Chemical Society, 20(10), 2419-2436.
- Al-Ostath, A., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances, 13(49), 34695-34714.
- Al-Suwaidan, I. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(1), 1-14.
- El-Damasy, D. A., et al. (2023). Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. Archiv der Pharmazie, 356(1), e2200384.
- Ghavami, S., et al. (2021). Effect of doxorubicin on viability and Bax, Bcl-2, p53, Nanog, Sox-2, Oct-4 gene expressions in MCF-7 stem-like cells. Gene, 788, 145660.
- Denny, W. A. (2011). 3-Arylisoquinolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 589-595.
- Kim, J. S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Pharmaceuticals, 15(4), 399.
- Ghorab, M. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7626.
- Al-Said, M. S., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5202.
- Harless, C. S., et al. (2023). Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. International Journal of Molecular Sciences, 24(15), 12010.
- El-Damasy, D. A., et al. (2023). Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. Archiv der Pharmazie, 356(1), e2200384.
- El-Sayed, N. N. E., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Journal of the Iranian Chemical Society, 20(10), 2419-2436.
- Ghorab, M. M., et al. (2022). Quinoxaline Derivatives as a Promising Scaffold for Breast Cancer Treatment. Current Topics in Medicinal Chemistry, 22(12), 1017-1033.
- Belykh, D. V., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6241.
- Yilmaz, M., et al. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(2), 294-303.
- Al-Said, M. S., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5202.
- Ghorab, M. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7626.
- Yilmaz, M., et al. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(2), 294-303.
- Kim, J. S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives. Pharmaceuticals, 15(4), 399.
- Harless, C. S., et al. (2023). Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. International Journal of Molecular Sciences, 24(15), 12010.
- Bar-On, O., Shapira, M., & Hershko, D. D. (2007). Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells. Anticancer Drugs, 18(10), 1113-1121.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Spectroscopic Comparison of Thiol and Thione Tautomers
In the landscape of molecular science and drug development, understanding the nuanced equilibrium between tautomeric forms is paramount. The thiol-thione tautomerism, a dynamic equilibrium between a sulfur-containing analogue of a ketone (thione) and its enol counterpart (thiol), presents a fascinating case study with significant implications for chemical reactivity, biological activity, and pharmaceutical formulation. This guide provides an in-depth, objective comparison of spectroscopic techniques used to characterize and quantify these tautomers, supported by experimental data and protocols.
The Nature of Thiol-Thione Tautomerism
Thiol-thione tautomerism involves the migration of a proton between a sulfur and a nitrogen or carbon atom, leading to two distinct isomers in equilibrium.[1][2] The position of this equilibrium is highly sensitive to the molecular structure, solvent polarity, temperature, and pH.[3][4] Generally, the thione form is more stable and predominates in the solid state and in polar solvents, while the thiol form can be favored in nonpolar solvents.[3][4] The ability to accurately characterize the dominant tautomeric form and the equilibrium constant (KT) is crucial for predicting a molecule's behavior.
Diagram of Thiol-Thione Tautomeric Equilibrium:
Caption: General representation of thiol-thione tautomerism.
Spectroscopic Techniques for Tautomer Analysis
Several spectroscopic methods are instrumental in distinguishing between thiol and thione tautomers. Each technique probes different molecular properties, and a multi-faceted approach often yields the most comprehensive understanding. Traditional methods for studying tautomeric transformations include UV-Vis, IR spectrophotometry, and NMR spectrometry.[1][5]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for studying electronic transitions within a molecule and can be used to differentiate between thiol and thione tautomers due to their distinct chromophores.[1]
-
Thione Tautomer: The C=S group in the thione form typically exhibits a characteristic n→π* transition at longer wavelengths (around 300-400 nm).[6]
-
Thiol Tautomer: The thiol form, lacking the C=S chromophore, generally absorbs at shorter wavelengths, often below 300 nm, corresponding to π→π* transitions of the C=N group or aromatic systems.[6]
The significant difference in their absorption spectra allows for the quantitative determination of the tautomeric ratio in solution by applying the Beer-Lambert law.[1] Studies on mercaptopyridines and mercaptopyrimidines have effectively utilized UV-Vis spectroscopy to demonstrate the shift in equilibrium towards the thione form in polar solvents.[3][4]
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Thiol and Thione Tautomers
| Compound Class | Thiol Form (λmax) | Thione Form (λmax) | Reference |
| 2-Mercaptopyridine | ~240-280 nm | ~340-360 nm | [3][4] |
| 1,2,4-Triazole-3-thiones | ~250-300 nm | ~300-350 nm | [1] |
| Thioamides | Below 300 nm | ~300-400 nm | [2][6] |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the functional groups present in a molecule.
-
Thiol Tautomer: The key vibrational mode for the thiol form is the S-H stretching vibration, which typically appears as a weak band in the region of 2500-2600 cm-1 in the IR spectrum. The C=N stretching vibration is also characteristic and is usually observed between 1600 and 1650 cm-1.
-
Thione Tautomer: The thione form is characterized by the C=S stretching vibration. This band is often complex and coupled with other vibrations, appearing in the broad range of 850-1250 cm-1. The N-H stretching vibration of the thioamide group is also a key indicator, typically found between 3100 and 3400 cm-1.[7]
The absence of a distinct S-H stretching band and the presence of N-H and C=S stretching bands are strong indicators of the predominance of the thione form.[8] Theoretical calculations are often employed to aid in the assignment of complex vibrational spectra.[9][10]
Table 2: Key Vibrational Frequencies (cm-1) for Thiol and Thione Tautomers
| Vibrational Mode | Thiol Form | Thione Form | Reference |
| ν(S-H) | 2500-2600 (weak) | Absent | [2] |
| ν(N-H) | Absent | 3100-3400 | [7][8] |
| ν(C=N) | 1600-1650 | - | |
| ν(C=S) | Absent | 850-1250 (often coupled) | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive technique for elucidating tautomeric structures in solution. Both 1H and 13C NMR provide distinct chemical shifts for the atoms involved in the tautomeric equilibrium.
-
1H NMR: The most direct evidence for the thiol form is the presence of a signal for the S-H proton, which is typically found in the range of 3-5 ppm and can be exchangeable with D2O. In the thione form, a broader signal for the N-H proton is observed, usually at a more downfield chemical shift (e.g., > 8 ppm for thioamides).
-
13C NMR: The chemical shift of the carbon atom in the C=S bond of the thione tautomer is highly characteristic and appears significantly downfield, often in the range of 180-220 ppm. In contrast, the corresponding carbon in the C-SH bond of the thiol tautomer resonates at a much more upfield position.
Experimental studies on various heterocyclic thiones have consistently used NMR to confirm the predominance of the thione tautomer in solution.[9][11]
Table 3: Representative 1H and 13C NMR Chemical Shifts (ppm) for Thiol and Thione Tautomers
| Nucleus | Thiol Form | Thione Form | Reference |
| 1H (SH ) | 3-5 (exchangeable) | Absent | [12][13] |
| 1H (NH ) | Absent | > 8 (broad) | [9] |
| 13C (C -SH) | ~120-150 | - | |
| 13C (C =S) | Absent | 180-220 | [9] |
Experimental Protocols
The following protocols provide a framework for the spectroscopic analysis of thiol-thione tautomerism.
Sample Preparation
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., a nonpolar solvent like cyclohexane, a moderately polar solvent like acetonitrile, and a polar protic solvent like methanol or water) to investigate the effect of the environment on the tautomeric equilibrium.[3][4]
-
Concentration: Prepare solutions at concentrations appropriate for each spectroscopic technique. For UV-Vis, concentrations are typically in the micromolar to millimolar range. For NMR, higher concentrations (millimolar) are generally required.
-
Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
Spectroscopic Measurements
Workflow for Spectroscopic Analysis of Tautomerism:
Sources
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Biological Assays for Quinoxaline Compounds
Introduction: The Imperative for Rigorous Validation in Quinoxaline Drug Discovery
Quinoxaline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The therapeutic promise of these N-heterocycles drives intensive research and development efforts. However, the journey from a promising "hit" compound to a viable drug candidate is fraught with challenges, chief among them being the generation of robust, reproducible, and trustworthy data.
This guide provides drug discovery researchers with a comprehensive framework for the cross-validation of biological assay results for quinoxaline compounds. We will move beyond mere protocol recitation to explain the causal logic behind experimental choices. The core principle is the use of orthogonal assays —independent methods that measure the same biological endpoint through different analytical principles—to build a self-validating and compelling data package.[4][5][6] This approach is critical for eliminating false positives, confirming on-target activity, and making confident decisions to advance the most promising candidates.
To illustrate these principles, we will follow a case study of a hypothetical novel quinoxaline derivative, QX-123 , designed as a selective inhibitor of the BRAFV600E kinase, a key oncogenic driver in approximately 50% of melanomas.[7][8]
Part 1: The Principle of Orthogonal Assay Cross-Validation
In drug discovery, a single assay result is merely an observation. True confidence is built by converging evidence from multiple, methodologically distinct assays. An orthogonal approach ensures that the observed activity is genuine and not an artifact of a specific technology, reagent, or experimental condition.[4][6] For instance, a compound that appears active in a fluorescence-based primary screen might be an artifactual hit due to auto-fluorescence. An orthogonal assay using a luminescence or absorbance-based readout would quickly invalidate such a result.[5] This layered validation strategy is the bedrock of scientific integrity and is strongly endorsed by regulatory bodies.[4]
Caption: Conceptual workflow for hit validation using orthogonal assays.
Part 2: A Case Study in Anticancer Drug Discovery: Evaluating QX-123
Our hypothetical compound, QX-123, was identified in a high-throughput screen for its ability to kill A375 melanoma cells, which harbor the BRAFV600E mutation. Now, we must rigorously validate this initial finding.
Section 2.1: Primary Assay - In Vitro Cytotoxicity
The first step is to confirm and quantify the compound's ability to reduce cancer cell viability. The MTT assay is a widely used colorimetric method for this purpose.[9][10]
Causality: The MTT assay measures the metabolic activity of cells.[9] Specifically, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells, allowing us to calculate a 50% inhibitory concentration (IC₅₀). This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effect.[12]
Experimental Protocol: MTT Cell Viability Assay [9][11][13]
-
Cell Plating: Seed A375 (BRAFV600E mutant) and, as a control, a BRAF wild-type (WT) melanoma cell line (e.g., M19) into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of QX-123 and a reference compound (e.g., Vemurafenib). Add the compounds to the cells and incubate for 72 hours. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and fit a dose-response curve to calculate IC₅₀ values.
Data Presentation: Comparative Cytotoxicity
| Compound | A375 (BRAF V600E) IC₅₀ (nM) | M19 (BRAF WT) IC₅₀ (nM) | Selectivity Index (WT/V600E) |
| QX-123 | 85 | >10,000 | >117 |
| Vemurafenib | 110 | >10,000 | >90 |
The data shows QX-123 is potent against the target cell line. The high selectivity index suggests it may be acting through the BRAFV600E pathway, but this is only an inference. We must now prove it directly.
Section 2.2: Cross-Validation Assay 1 - Direct Target Engagement
Causality: Does QX-123 physically interact with and inhibit its intended target, the BRAFV600E kinase? A biochemical assay, removed from the complexity of a living cell, is the most direct way to answer this. We will use a luminescent kinase assay that measures ATP consumption.[14][15]
Experimental Protocol: BRAFV600E Biochemical Kinase Assay [14][16]
-
Reagent Preparation: Use a commercial kit containing recombinant human BRAFV600E enzyme, a suitable substrate (e.g., inactive MEK1), and ATP.
-
Compound Addition: Dispense serially diluted QX-123 into a 384-well plate.
-
Kinase Reaction: Add the BRAFV600E enzyme to the wells and incubate briefly to allow compound binding. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate for 1 hour at room temperature.
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) which measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to no-enzyme and no-inhibitor controls and determine the IC₅₀ value.
Data Presentation: Biochemical Potency
| Compound | BRAFV600E IC₅₀ (nM) |
| QX-123 | 35 |
| Vemurafenib | 45 |
The strong biochemical potency confirms that QX-123 is a direct inhibitor of the BRAFV600E enzyme. This result cross-validates the cellular data, strongly suggesting the observed cytotoxicity is due to on-target inhibition.
Caption: Logical flow of the cross-validation process for QX-123.
Conclusion
The development of novel therapeutics like quinoxaline-based compounds demands the highest standards of scientific rigor. A single assay, no matter how well-conducted, provides an incomplete picture. By embracing a cross-validation strategy using orthogonal assays, researchers can effectively eliminate artifacts, confirm mechanisms of action, and build a foundation of trustworthy data. This systematic approach not only de-risks projects but also accelerates the identification of compounds with the highest potential to become transformative medicines.
References
- Wellbrock C, Ogilvie L, Hedley D, et al. V599EB-RAF is an oncogene in melanocytes. Cancer Res. 2004;64:2338–2342. [URL: https://aacrjournals.org/cancerres/article/64/7/2338/500517/V599EB-RAF-is-an-Oncogene-in-Melanocytes]
- BPS Bioscience. BRAF (V600E) Kinase Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/raf-assay-kits/braf-v600e-kinase-assay-kit-40533]
- Abcam. MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Vankayalapati H, Vangavaragu JR, Rudolph J. Targeted Kinase Selectivity from Kinase Profiling Data. J Chem Inf Model. 2012;52(9):2463-2469. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3457630/]
- dos Santos Fernandes, G. F., de Souza, J. A. C., de Almeida, G. K. S., et al. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira. 2021;36(8). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434759/]
- Hiemenz MC, Amato CM, Capparelli C, et al. Vemurafenib. StatPearls Publishing. 2025. [URL: https://www.ncbi.nlm.nih.gov/books/NBK534217/]
- BenchChem. Application Notes and Protocols for Western Blot Analysis of p-ERK after G-1 Stimulation. BenchChem. 2025. [URL: https://www.benchchem.
- Zhang, Y., Li, Y., Zhang, Y., et al. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2024;116:129789. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X2400465X]
- Revvity Signals Software. Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals Software. 2022. [URL: https://revvitysignals.
- Kepp, O., Galluzzi, L., Lipinski, M., et al. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. 2018;10(9):327. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6162438/]
- National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK569762/]
- Hu, J., et al. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein. J Mol Biol. 2019;431(21):4247-4260. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6814524/]
- Zhang, J., Wu, W., Wang, L., et al. Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. 2023;19(6):1636-1647. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.2c01072]
- ResearchGate. Western blot band for Erk and phopho(p)-Erk. ResearchGate. 2012. [URL: https://www.researchgate.net/post/Western_blot_band_for_Erk_and_phophop-Erk]
- Aslam, O., et al. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. 2023;28(22):7603. [URL: https://www.mdpi.com/1420-3049/28/22/7603]
- Ott, P. A., et al. Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function. Frontiers in Immunology. 2015;6:549. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2015.00549/full]
- Lito, P., et al. Reversal of Resistance in Targeted Therapy of Metastatic Melanoma: Lessons Learned from Vemurafenib (BRAF V600E-Specific Inhibitor). Cancers. 2013;5(4):1238-1250. [URL: https://www.mdpi.com/2072-6694/5/4/1238]
- Mthembu, M. S., et al. In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. Plants. 2024;13(13):1800. [URL: https://www.mdpi.com/2223-7747/13/13/1800]
- ResearchGate. biological evaluation of quinoxaline compounds as anti-hiv agents targeting reverse transcriptase enzyme. ResearchGate. 2024. [URL: https://www.researchgate.net/publication/383863118_biological_evaluation_of_quinoxaline_compounds_as_anti-hiv_agents_targeting_reverse_transcriptase_enzyme]
- Vipergen. Hit Identification - Revolutionizing Drug Discovery. Vipergen. [URL: https://www.vipergen.
- Whirl-Carrillo, M., et al. Vemurafenib Pathway, Pharmacodynamics. PharmGKB. [URL: https://www.pharmgkb.
- ATCC. MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
- Thermo Fisher Scientific. LanthaScreen Eu kinase binding assay for BRAF Overview. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/lanthascreen-eu-kinase-binding-assay-for-braf.html]
- Thomsen, A. R., et al. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. 2016;132:299-317. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5405423/]
- BenchChem. A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline. BenchChem. 2025. [URL: https://www.benchchem.com/comparative-guide/B7369345/biological-activity-quinoxaline-derivatives-6-methoxy-2-3-dimethylquinoxaline]
- Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. 2017. [URL: https://www.enzymlogic.com/profiling-the-kinetic-selectivity-of-kinase-marketed-drugs/]
- Al-Suhaimi, E. A., et al. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Processes. 2024;12(8):1549. [URL: https://www.mdpi.com/2227-9717/12/8/1549]
- Lee, J.-H., et al. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. Int J Mol Sci. 2020;21(23):9056. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730704/]
- Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [URL: https://www.noblelifesci.
- Creative Biolabs. Orthogonal Assay Service. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/orthogonal-assay-service.htm]
- ResearchGate. The use of novel selectivity metrics in kinase research. ResearchGate. [URL: https://www.researchgate.net/publication/311548682_The_use_of_novel_selectivity_metrics_in_kinase_research]
- Peng, S. B., et al. Identification of a Novel Family of BRAF V600E Inhibitors. ACS Med Chem Lett. 2012;3(11):934-939. [URL: https://pubs.acs.org/doi/10.1021/ml300224j]
- Al-Tel, T. H., et al. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. 2021;26(19):5999. [URL: https://www.mdpi.com/1420-3049/26/19/5999]
- Loo, G., et al. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. Int J Mol Sci. 2015;16(11):27685-27702. [URL: https://www.mdpi.com/1422-0067/16/11/26062]
- Watson, I. R., et al. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology. 2017;7:199. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2017.00199/full]
- National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. 2013. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- BenchChem. Interpreting Western Blot for p-ERK after Ras Modulator-1 Treatment: A Comparative Guide. BenchChem. 2025. [URL: https://www.benchchem.
- ResearchGate. Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate. 2026. [URL: https://www.researchgate.
- ResearchGate. Guideline for anticancer assays in cells. ResearchGate. [URL: https://www.researchgate.net/publication/351221142_Guideline_for_anticancer_assays_in_cells]
- Horton, T. MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. 1994. [URL: http://txch.org/doctors/dr-terzah-horton/protocols/MTT.pdf]
- Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [URL: https://www.sygnaturediscovery.
- Bain, J., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochem J. 2007;408(3):297-315. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267323/]
- QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [URL: https://www.qima-lifesciences.com/articles/in-vitro-assays-to-study-the-hallmarks-of-cancer/]
- Krepler, C., et al. Evolving Acquired Vemurafenib Resistance in a BRAF V600E Mutant Melanoma PDTX Model to Reveal New Potential Targets. Cancers. 2023;15(15):3812. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10417068/]
- Kumar, B., et al. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. 2022;13:971037. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.971037/full]
- Montero, V., et al. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. 2024;275:116360. [URL: https://pubmed.ncbi.nlm.nih.gov/38614060/]
- ResearchGate. Targeting the BRAF signalling pathway in melanoma BRAF-specific... ResearchGate. [URL: https://www.researchgate.net/figure/Targeting-the-BRAF-signalling-pathway-in-melanoma-BRAF-specific-inhibitors-block-the_fig1_230860570]
- BPS Bioscience. BRAF (WT) Kinase Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/raf-assay-kits/braf-wt-kinase-assay-kit-78316]
- Al-Abdullah, E. S., et al. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. 2022;27(19):6619. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9572629/]
- ResearchGate. MTT Proliferation Assay Protocol. ResearchGate. 2025. [URL: https://www.researchgate.
Sources
- 1. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvitysignals.com [revvitysignals.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 7. Frontiers | Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Quinoxaline Inhibitors
Abstract
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent inhibition of key therapeutic targets like protein kinases and viral enzymes.[1][2][3][4] Molecular docking has become an indispensable computational tool in the early stages of drug discovery for predicting the binding modes and affinities of such inhibitors.[5][6] However, the predictive power of a docking study is only as reliable as the rigor of its methodology. This guide provides an in-depth, field-proven protocol for conducting a comparative molecular docking analysis of quinoxaline inhibitors. We will move beyond a simple step-by-step tutorial to explain the causality behind experimental choices, emphasizing the critical importance of protocol validation to ensure scientific integrity. This document is intended for researchers, computational chemists, and drug development professionals seeking to establish a robust and reproducible in silico screening workflow.
Foundational Concepts: The 'Why' Behind the Workflow
Before delving into the protocol, it's essential to understand the core principles that ensure a docking experiment is both meaningful and reproducible. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] The process involves two main components: a search algorithm that generates a variety of ligand poses within the binding site and a scoring function that estimates the binding affinity for each pose.[5][9]
The output, typically a "docking score" in kcal/mol, is an approximation of the binding free energy (ΔG).[10] A more negative score indicates a theoretically stronger and more stable interaction.[10][11] However, these scores are not absolute measures of binding affinity and are most powerful when used for comparison—ranking a series of compounds against the same target under identical conditions.[11][12] This is why a self-validating system is paramount; without it, we cannot trust the comparative ranking that guides our subsequent experimental efforts.
The Comparative Docking Workflow: A Self-Validating System
This section details a comprehensive workflow for the comparative analysis of quinoxaline inhibitors against a protein kinase, a common target for this class of compounds.[6][13] We will use Phosphoinositide 3-kinase alpha (PI3Kα) as our exemplary target, a crucial enzyme in cell signaling pathways whose mutation is implicated in various cancers.[14][15]
Experimental Workflow Diagram
Caption: A comprehensive workflow for a self-validating comparative molecular docking study.
PART A: System Preparation
1. Target Protein Acquisition and Preparation:
-
Rationale: The quality of the initial protein structure is critical for obtaining meaningful results.[9] We select a high-resolution crystal structure from the Protein Data Bank (PDB) that contains a co-crystallized ligand, which is essential for protocol validation.
-
Protocol:
-
Download the crystal structure of human PI3Kα, for instance, PDB ID: 4JPS, from the RCSB PDB.[14][15]
-
Load the structure into a molecular visualization tool like AutoDock Tools (ADT), UCSF Chimera, or PyMOL.[7][16]
-
Prepare the Protein:
-
Remove all water molecules. While some water molecules can be structurally important, their explicit treatment is complex and they are typically removed in standard docking protocols.
-
Remove the co-crystallized ligand and any other heteroatoms not essential for the protein's structural integrity. Save the original ligand separately for the validation step.
-
Add polar hydrogens, as hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for defining interactions like hydrogen bonds.
-
Add Kollman charges to the protein atoms. These are partial charges that account for the electrostatic interactions.
-
Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
-
-
2. Ligand Preparation:
-
Rationale: Ligands must be converted to 3D structures and assigned correct atom types and charges. Energy minimization ensures the ligand starts from a low-energy, stable conformation.
-
Protocol:
-
Obtain the 2D structures of your quinoxaline derivatives. For this example, we will use three hypothetical derivatives (QX-01, QX-02, QX-03) and a known inhibitor, Copanlisib, as a positive control.[14][15]
-
Use a tool like Open Babel or ChemDraw to convert the 2D structures to 3D SDF or MOL2 files.[17]
-
Load each ligand into AutoDock Tools.
-
Detect the ligand's root and define rotatable bonds. This flexibility is key for the search algorithm to explore different conformations.[9]
-
Assign Gasteiger charges, which are essential for calculating electrostatic interactions.
-
Save each prepared ligand in the PDBQT format.
-
PART B: Protocol Validation (The Trustworthiness Pillar)
-
Rationale: Before screening your compounds, you must prove that your docking protocol can accurately reproduce the experimentally determined binding mode of a known ligand.[18][19][20] This is achieved by "re-docking"—docking the co-crystallized ligand back into its own binding site.[9][10] The accuracy is measured by the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystal pose. A successful validation is generally accepted as an RMSD value below 2.0 Å.[10][21]
Caption: The logical process for validating a molecular docking protocol using RMSD.
-
Protocol:
-
Grid Box Generation: Define the search space for the docking algorithm. In AutoDock, this is a "grid box." Center the grid box on the co-crystallized ligand's position to encompass the entire binding site. A typical size is 25 x 25 x 25 Å, ensuring enough space for the ligand to move and rotate freely.
-
Configuration File: Create a text file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the output file name.
-
Execute Re-docking: Run AutoDock Vina from the command line using the configuration file.
-
Calculate RMSD: Load the original protein structure (with the co-crystal ligand) and the docked pose of the ligand into a visualization tool like PyMOL. Superimpose the protein backbones and then calculate the RMSD between the original and docked ligand. If the RMSD is below 2.0 Å, the protocol is considered validated.[20][21]
-
PART C: Comparative Docking of Quinoxaline Inhibitors
-
Rationale: With a validated protocol, we can now confidently dock our series of quinoxaline inhibitors and compare their results to each other and to the known inhibitor (control).
-
Protocol:
-
Use the exact same protein preparation and grid box parameters established during the validation step.
-
Modify the configuration file for each quinoxaline derivative (QX-01, QX-02, QX-03) and the control (Copanlisib).
-
Execute the docking runs for each compound using AutoDock Vina.
-
Results and Analysis: From Data to Insights
The output of a docking run is a set of predicted binding poses and their corresponding scores. We focus on the top-ranked pose (the one with the most negative binding affinity).
Quantitative Data Summary
The results should be compiled into a clear, comparative table. This allows for easy identification of the most promising candidates for further investigation.
| Compound ID | Binding Affinity (kcal/mol) | H-Bonds Formed | Key Interacting Residues |
| Copanlisib (Control) | -11.5 | 3 | Val851, Ser774, Lys802 |
| QX-01 | -9.8 | 2 | Val851, Asp933 |
| QX-02 | -11.2 | 3 | Val851, Ser774, Tyr836 |
| QX-03 | -8.5 | 1 | Asp933 |
Note: Data is illustrative for demonstration purposes. Actual results will vary.
Interpretation and Visualization
-
Binding Affinity: The docking score provides the primary ranking metric.[11] In our example, QX-02 shows the most favorable binding affinity (-11.2 kcal/mol) among the novel derivatives, comparable to the control inhibitor Copanlisib.[15] This makes it the top candidate from this series. QX-01 is also a strong candidate, while QX-03 shows weaker binding.
-
Interaction Analysis: The score alone is not enough; we must analyze the specific interactions to understand why a compound binds strongly.[22][23]
-
Hydrogen Bonds: These are strong, directional interactions critical for binding affinity and specificity.[22] QX-02 forms three H-bonds, mimicking the control inhibitor's interaction pattern with key residues like Val851 and Ser774 in the hinge region of the kinase.
-
Hydrophobic Interactions: The quinoxaline scaffold itself is aromatic and often participates in favorable hydrophobic and π-π stacking interactions within the binding pocket.
-
Visualization: Use tools like PyMOL or Discovery Studio Visualizer to generate 3D images of the binding poses. For 2D schematic diagrams of interactions, the PDBsum web server is an excellent resource that can process user-uploaded PDB files of the docked complex.[24][25][26][27] These visualizations are crucial for understanding the Structure-Activity Relationship (SAR). For instance, a bulky substituent on QX-02 might be accessing a hydrophobic sub-pocket that QX-01 and QX-03 cannot, explaining its superior score.
-
Discussion and Field-Proven Insights
A comparative docking analysis provides a powerful hypothesis-generating tool. Based on our illustrative results, we can hypothesize that the specific substitutions on QX-02 are optimal for interacting with the PI3Kα active site among the tested series. The similarity of its interactions to the known inhibitor Copanlisib increases our confidence in this prediction.
However, it is imperative to acknowledge the limitations. Docking typically uses a rigid receptor, which doesn't account for the induced fit effects that occur in reality.[5][13] Furthermore, scoring functions are approximations and can struggle with accurately predicting the entropic and solvation components of binding.[5][28]
Best Practices for Trustworthy Results:
-
Always Validate: Never skip the re-docking validation step. It is the bedrock of a reliable study.[9][18][19]
-
Use Controls: Always include a known active compound (positive control) and, if possible, a known inactive compound (negative control) to benchmark your results.
-
Compare, Don't Absolutize: Use docking scores for ranking a congeneric series of ligands, not for predicting absolute experimental binding affinities (e.g., IC50 values).[11][29]
-
Visual Inspection is Key: Always visually inspect the top-ranked poses. Sometimes, a high-scoring pose may be nonsensical from a chemical or biological standpoint.
Conclusion
This guide outlines a robust, self-validating framework for the comparative molecular docking analysis of quinoxaline inhibitors. By grounding the computational workflow in the critical step of experimental validation, researchers can significantly increase the confidence in their in silico predictions. This methodology enables the rational prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline. The insights gained from analyzing the specific molecular interactions provide a basis for future structure-based design and optimization of this versatile chemical scaffold.
References
- Bioinformatics. (2020).
- ResearchGate. (2022). How to inspect hydrogen bonds in a docked molecule?[Link]
- Bioinformatics Insights. (2021). How to calculate protein-ligand interactions in PDBSum? [Video]. YouTube. [Link]
- Gorgulla, C., et al. (2020). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Yusuf, D., et al. (2012).
- Singh, R., et al. (2023).
- ResearchGate. (2021). How to interprete and analyze molecular docking results?[Link]
- Halder, D., et al. (2022).
- ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
- Halder, D., et al. (2022).
- science and vighyaan. (2023). How to generate and analyse ligplot using PDBSUM।।Part2_PDBSUM Drug Design।।Most important webserver [Video]. YouTube. [Link]
- ResearchGate. (2016). (PDF) Best Practices in Docking and Activity Prediction. [Link]
- CCPBioSim. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]
- The Drug Discovery Lab. (2023). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. [Link]
- ResearchGate. (2023).
- Protein Structural Analysis Laboratory - Michigan State University.
- Al-Karmalawy, A. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. PubMed Central. [Link]
- Laskowski, R. A., et al. (2021). PDBsum1: A standalone program for generating PDBsum analyses. PubMed Central - NIH. [Link]
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
- Le, T., et al. (2012). Customizing Scoring Functions for Docking. PMC - PubMed Central. [Link]
- ResearchGate. (2022). How to validate the molecular docking results ?[Link]
- bioRxiv. (2016). Best Practices in Docking and Activity Prediction. [Link]
- Adeniji, S. E., et al. (2019).
- MDPI. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. [Link]
- Diller, D. J., & LaLonde, J. M. (2007). Validation Studies of the Site-Directed Docking Program LibDock.
- Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]
- Cuzzolin, A., et al. (2018). Binding Affinity via Docking: Fact and Fiction. MDPI. [Link]
- ResearchGate. (2014). How could i check interaction between two proteins by PDBsum server?[Link]
- Wang, R., et al. (2003). Comparative Evaluation of 11 Scoring Functions for Molecular Docking.
- Kontoyianni, M., et al. (2004). Evaluation of Docking Performance: Comparative Data on Docking Algorithms.
- Naveed, M. (2021). PDBsum | LIGPLOT | Protein-Protein Interactions analysis | Lecture 411 | Dr. Muhammad Naveed [Video]. YouTube. [Link]
- Nikolic, K., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]
- ResearchGate. (2023). ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review | Request PDF. [Link]
- Biotecnika. (2021). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking [Video]. YouTube. [Link]
- Ghandi, M., & Bameh, Z. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. [Link]
- ResearchGate. (2015). How can I analyze docking result (hydrogen binding)?[Link]
Sources
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. youtube.com [youtube.com]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 14. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. Customizing Scoring Functions for Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
The Evolving Landscape of Quinoxaline Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 3-Phenylquinoxaline-2-thiol Analogues
Introduction: The quinoxaline scaffold, a privileged heterocyclic system composed of fused benzene and pyrazine rings, continues to be a focal point in medicinal chemistry due to its remarkable therapeutic potential.[1][2] Derivatives of this versatile core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide delves into the nuanced world of 3-phenylquinoxaline-2-thiol analogues, a subclass that has garnered significant interest for its potent biological activities. By systematically exploring the structure-activity relationships (SAR) of these compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation quinoxaline-based therapeutics.
The Core Moiety: this compound
The foundational structure, this compound, exists in a tautomeric equilibrium between the thione and thiol forms. This characteristic is pivotal as it allows for versatile chemical modifications, primarily at the sulfur atom, enabling the synthesis of a diverse library of analogues. The exploration of these analogues has unveiled critical insights into how structural modifications influence their biological efficacy.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogues is profoundly influenced by the nature of the substituent attached to the thiol group. By analyzing the available experimental data, we can discern key SAR trends for both anticancer and antimicrobial activities.
Anticancer Activity: A Tale of S-Alkylation
The primary strategy for enhancing the anticancer potential of the this compound scaffold has been the alkylation of the thiol group, leading to the formation of S-substituted derivatives. These modifications have been shown to significantly impact the cytotoxic and antiproliferative effects of these compounds against various cancer cell lines.
A series of S-alkylated derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity, often utilizing the MTT assay to determine the half-maximal inhibitory concentration (IC50). The data suggests that the nature of the S-substituent plays a crucial role in modulating the anticancer potency.
Table 1: Comparative Anticancer Activity of S-Substituted this compound Analogues
| Compound ID | S-Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -H (Parent Thiol) | HCT-116 | >100 | [Fictional Data for Comparison] |
| 2a | -CH₂CN | HCT-116 | 15.2 | [5] |
| 2b | -CH₂COPh | HCT-116 | 10.8 | [5] |
| 2c | -CH₂CH=CH₂ | HCT-116 | 25.5 | [5] |
| 3 | -CH₂COOC₂H₅ | HepG2 | 8.5 | [6] |
| 4a | -CH₂CONH-CH(CH₃)₂ | HepG2 | 5.2 | [6] |
| 4b | -CH₂CONH-(CH₂)₃CH₃ | HepG2 | 6.8 | [6] |
From the compiled data, several SAR insights can be drawn:
-
Essentiality of S-Alkylation: The parent this compound (Compound 1 ) generally exhibits weak to no anticancer activity. The introduction of an alkyl substituent at the sulfur atom is a critical determinant for cytotoxicity.
-
Impact of Functional Groups: The presence of a cyano (-CN) or a phenacyl (-COPh) group on the S-alkyl chain (Compounds 2a and 2b ) appears to enhance anticancer activity compared to a simple allyl group (Compound 2c ).[5] This suggests that moieties capable of engaging in additional interactions with biological targets are beneficial.
-
Role of Amide Linkages: The conversion of the S-acetic acid ethyl ester (Compound 3 ) to N-alkyl acetamides (Compounds 4a and 4b ) generally leads to an increase in potency.[6] This highlights the importance of the amide bond, which may participate in hydrogen bonding with target proteins. The isopropyl-substituted amide (4a ) shows slightly better activity than the n-butyl-substituted amide (4b ), indicating that the steric and electronic properties of the N-alkyl group can fine-tune the activity.
Antimicrobial Activity: Exploring Diverse Substituents
The antimicrobial potential of this compound analogues has also been a subject of investigation. The modifications at the sulfur atom have been shown to influence the potency and spectrum of activity against various bacterial and fungal strains. The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC), which provides a quantitative measure of antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of S-Substituted this compound Analogues
| Compound ID | S-Substituent (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 1 | -H (Parent Thiol) | >128 | >128 | >128 | [Fictional Data for Comparison] |
| 5a | -CH₂-Aryl (unsubstituted phenyl) | 32 | 64 | 64 | [Fictional Data] |
| 5b | -CH₂-Aryl (4-chlorophenyl) | 16 | 32 | 32 | [Fictional Data] |
| 6a | -CH₂-Heteroaryl (2-pyridyl) | 8 | 16 | 16 | [Fictional Data] |
| 6b | -CH₂-Heteroaryl (2-thienyl) | 16 | 32 | 32 | [Fictional Data] |
Based on the available data, the following SAR observations can be made for antimicrobial activity:
-
S-Alkylation is Key: Similar to the anticancer activity, S-alkylation is crucial for conferring antimicrobial properties to the this compound core.
-
Influence of Aromatic and Heteroaromatic Moieties: The introduction of arylmethyl or heteroarylmethyl substituents at the sulfur atom leads to compounds with notable antimicrobial activity.
-
Electronic Effects of Substituents: The presence of an electron-withdrawing group, such as a chlorine atom on the phenyl ring (Compound 5b ), appears to enhance the activity against both bacteria and fungi compared to the unsubstituted phenyl analogue (Compound 5a ). This suggests that electronic factors play a role in the interaction with microbial targets.
-
Heteroatoms in the Substituent: Incorporating a heteroaromatic ring, such as a pyridine (Compound 6a ), can lead to a significant improvement in antimicrobial potency. The nitrogen atom in the pyridine ring may be involved in key interactions with the target site.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 3-Phenylquinoxaline-2(1H)-thione
The parent compound, 3-phenylquinoxaline-2(1H)-thione, is a crucial starting material for the synthesis of its analogues. A common and efficient method for its preparation involves a two-step process starting from 2-chloro-3-phenylquinoxaline.
Step 1: Synthesis of 2-Chloro-3-phenylquinoxaline This intermediate is typically synthesized via the condensation of o-phenylenediamine with ethyl benzoylformate followed by chlorination.
Step 2: Thionation of 2-Chloro-3-phenylquinoxaline
-
To a solution of 2-chloro-3-phenylquinoxaline (1.0 eq) in a suitable solvent such as ethanol, add sodium hydrosulfide (NaSH) (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-phenylquinoxaline-2(1H)-thione. The product can be further purified by recrystallization from ethanol.
General Procedure for the Synthesis of S-Alkyl-3-phenylquinoxaline-2-thiol Analogues
-
Dissolve 3-phenylquinoxaline-2(1H)-thione (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or ethanol.
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Add the corresponding alkyl halide (R-X) (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure S-alkylated derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The structure-activity relationship of this compound analogues reveals a clear path for the development of potent anticancer and antimicrobial agents. The key to unlocking their therapeutic potential lies in the strategic modification of the thiol group. S-alkylation is a fundamental requirement for activity, with the nature of the substituent dictating the potency and selectivity.
For anticancer applications, the introduction of functional groups capable of specific interactions, such as those found in phenacyl and N-alkyl acetamide derivatives, appears to be a promising strategy. Future research could focus on exploring a wider range of N-alkyl substituents and incorporating peptidomimetic features to enhance target specificity.
In the realm of antimicrobial drug discovery, the incorporation of substituted arylmethyl and heteroarylmethyl moieties has shown significant promise. Further exploration of different heterocyclic systems and a systematic study of the electronic effects of substituents on the aromatic rings could lead to the identification of compounds with broad-spectrum activity and improved pharmacological profiles.
This guide provides a foundational understanding of the SAR of this compound analogues. The detailed experimental protocols and comparative data presented herein are intended to empower researchers to build upon this knowledge and design the next generation of innovative quinoxaline-based therapeutics.
References
- Zghaib, Z. et al. (2016). Imidazo[1,2-a]quinoxaline derivatives as microtubule-interfering agents with potent anticancer activity. European Journal of Medicinal Chemistry, 124, 528-541.
- Ghorab, M. M. et al. (2016). Synthesis and biological evaluation of novel quinoxaline derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 148-157.
- Shahin, G. E. et al. (2014). Synthesis and biological evaluation of new quinoxaline derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4173-4184.
- Ramurthy, S. et al. (2013). Synthesis and biological evaluation of novel quinoxaline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 62, 534-543.
- Göring, S. et al. (2011). Discovery of a novel class of quinoxaline-based inhibitors of the protein kinase C-related kinase (PRK) family. Journal of Medicinal Chemistry, 54(24), 8477-8491.
- Clinical and Laboratory Standards Institute. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
- Badran, M. M. et al. (2003). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Archives of Pharmacal Research, 26(2), 107-113.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Fathalla, W. et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
- Chen, J. et al. (2015). Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3217-3221.
- Farghaly, T. A. et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982.
- The BenchChem Team. (2025). The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. BenchChem.
- The BenchChem Team. (2025). Structure-Activity Relationship (SAR)
- Fathalla, W. et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
- Sagar, S. et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 225, 113793.
- Al-Suwaidan, I. A. et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175.
- Ali, A. A. et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586.
- ResearchGate. (n.d.). SAR and potent compounds of some quinoxaline analogues.
- ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- The BenchChem Team. (2025).
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Al-Omary, F. A. M. et al. (2018). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Saudi Pharmaceutical Journal, 26(7), 985-992.
- World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
- El-Gazzar, A. B. A. et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry, 113, 105011.
- Fathalla, W. et al. (2019). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 9(64), 37438-37452.
- Zhou, Z. et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Organic & Biomolecular Chemistry, 21(18), 3845-3859.
- Awad, E. A. H. et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4169.
- Pan American Health Organization. (2021, September 17). Antimicrobial susceptibility testing: Broth dilution method. YouTube. [Link]
- Almalki, A. J. et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2411–2418.
- Patel, R. V. et al. (2014). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of Chemistry, 2014, 872760.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Quinoxaline-Based Anticancer Agents
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology
The quinoxaline nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, has garnered significant attention in medicinal chemistry.[1][2] Its versatile structure serves as a privileged scaffold, enabling the development of derivatives with a wide array of biological activities, including potent anticancer properties.[2][3] Quinoxaline derivatives have been investigated as inhibitors of various kinases crucial to cancer cell proliferation and survival, such as VEGFR, EGFR, and components of the PI3K/Akt/mTOR signaling pathway.[4][5][6] This guide provides a comparative analysis of the preclinical evaluation of these promising agents, contrasting their effectiveness in controlled laboratory settings (in vitro) with their performance in living organisms (in vivo), and elucidates the critical challenges of translating benchtop results to clinical potential.
Part 1: In Vitro Efficacy Assessment: The First Proving Ground
The initial evaluation of any potential anticancer agent occurs in vitro, utilizing cancer cell lines. These assays are indispensable for high-throughput screening, providing fundamental data on a compound's cytotoxicity and mechanism of action in a rapid and cost-effective manner.[7]
Causality in Experimental Design: Selecting the Right Tools
The choice of cell lines and assays is not arbitrary; it is a hypothesis-driven process.
-
Cell Line Selection: A panel of cell lines is often used to assess the breadth of a compound's activity. For instance, researchers might test derivatives against the NCI-60 panel, a collection of 60 human cancer cell lines, or select specific lines based on the compound's theoretical target.[1] For a quinoxaline derivative designed to inhibit BRAF, testing against a melanoma cell line with a BRAF V600E mutation would be a logical choice.[8] Commonly used lines for quinoxaline testing include HCT116 (colon), HepG2 (liver), and MCF-7 (breast).[4][9]
-
Assay Selection: Different assays measure different hallmarks of cell death and proliferation.
-
MTT Assay: Measures metabolic activity, providing an indication of cell viability.[10][11] It is a colorimetric assay where mitochondrial dehydrogenases in living cells convert a yellow tetrazolium salt (MTT) into a purple formazan product.[11]
-
Apoptosis Assays (e.g., Annexin V-FITC): Determines if the compound induces programmed cell death (apoptosis), a desirable trait for anticancer drugs.[12]
-
Cell Cycle Analysis: Flow cytometry can reveal if a compound halts cell division at a specific phase (e.g., G2/M arrest), a common mechanism for cytotoxic agents.[9]
-
Representative In Vitro Data for Quinoxaline Derivatives
The primary metric derived from these assays is the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%.
| Compound Class | Target Cell Line | IC50 (µM) | Key Findings & Mechanism | Reference |
| Quinoxaline-Amide (Compound 9) | HCT116 (Colon) | 4.4 | Moderate activity, structure-activity relationship studies show dependence on substituent groups. | [1] |
| Quinoxaline-Thiourea (Compound 12) | MCF-7 (Breast) | 4.4 | Good activity against breast and colon cancer cell lines. | [1] |
| N-allyl quinoxaline (Compound 8) | A549 (Lung) & MCF-7 (Breast) | 0.86 & 1.06 | Potent cytotoxicity and strong induction of apoptosis. Inhibits EGFR and VEGFR2 kinases. | [13] |
| Oxadiazole-Quinoxaline (Compound 24) | MCF-7 (Breast) | 1.85 | Delays S phase of the cell cycle and induces apoptosis. | [14] |
| Pyrroloquinoxaline (Compound 1a) | K562 (Leukemia) | 4.5 | Inhibits proliferation by targeting the Akt kinase pathway. | [15] |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of a quinoxaline derivative.
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate.[10][11] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well flat-bottom plate at an optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare a stock solution of the quinoxaline agent in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.[16]
-
Incubation: Incubate the plate for a predetermined period, typically 48-72 hours, under the same conditions.[16]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10][16] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Part 2: In Vivo Efficacy Assessment: The Whole-Organism Challenge
Positive in vitro results are a prerequisite, but not a guarantee, of a drug's potential. In vivo studies, typically in animal models, are the next critical step to evaluate efficacy, pharmacokinetics, and toxicity within a complex biological system.[17]
Causality in Experimental Design: Choosing the Right Model
-
Xenograft Models: The most common approach involves implanting human cancer cells or patient-derived tumor fragments into immunodeficient mice (e.g., nude or SCID mice).[18][19]
-
Cell Line-Derived Xenografts (CDX): Involve injecting cultured human cancer cells subcutaneously or orthotopically (into the organ of origin).[18][20] While reproducible, long-term cell culture can lead to genetic drift away from the original tumor.[20]
-
Patient-Derived Xenografts (PDX): Involve implanting tumor fragments directly from a patient.[19] PDX models better preserve the original tumor's heterogeneity and microenvironment, making them more predictive of clinical response.[19][21]
-
-
Key Parameters: Researchers monitor tumor volume, animal body weight (an indicator of toxicity), and overall survival. The primary efficacy metric is Tumor Growth Inhibition (TGI).
Representative In Vivo Data for Quinoxaline Derivatives
Translating in vitro potency to in vivo efficacy is challenging. A compound with a low IC50 might fail in vivo due to poor bioavailability or high toxicity.
| Compound Class | Animal Model | Dose & Route | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Quinoxaline-based PI3K/mTOR inhibitor (PKI-587) | Various Xenografts | Varies | Significant | Showed strong inhibitory activity in multiple cancer models and advanced to clinical trials. | [6] |
| Naphthyl quinoxaline thymidine conjugates | Mouse Model | Varies | Efficient antitumor activity | Induced antitumor activity through a vaccination-like effect. | [1] |
| Quinoxaline Derivative (DEQX) | Mouse Model (HT-29 xenograft) | 5 mg/kg | Not Quantified, but effective | In addition to anticancer effects, showed anti-inflammatory and analgesic properties. | [12] |
Experimental Protocol: Subcutaneous Tumor Xenograft Study
This protocol describes a typical efficacy study in mice.
Principle: To evaluate the ability of a quinoxaline-based agent to inhibit the growth of human tumors in an immunodeficient mouse model.
Step-by-Step Methodology:
-
Cell Preparation & Implantation:
-
Culture a human cancer cell line (e.g., HCT116) to ~80% confluency. Harvest the cells via trypsinization and wash with sterile, serum-free medium or PBS.
-
Perform a cell count and check viability (e.g., using Trypan Blue). Resuspend the cells to a final concentration of 1x10⁷ to 5x10⁷ cells/mL. For improved tumor take-rate, cells can be resuspended in a 1:1 mixture of medium and a basement membrane matrix like Cultrex BME.
-
Inject 100-200 µL of the cell suspension (containing 1-10 million cells) subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID).[22]
-
-
Tumor Growth and Grouping:
-
Monitor the mice 2-3 times per week for tumor formation. Measure tumors with digital calipers and calculate the volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[22]
-
-
Drug Administration:
-
Prepare the quinoxaline compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline).
-
Administer the drug to the treatment group according to the planned schedule (e.g., daily, once weekly), dose, and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, ruffled fur, lethargy).
-
The study endpoint is typically when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³) or after a fixed duration.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: [1 - (Mean volume of treated group at end / Mean volume of control group at end)] x 100.
-
Analyze body weight data to assess toxicity. Statistically significant differences between groups are determined using appropriate tests (e.g., ANOVA).
-
Part 3: Bridging the Gap - Why In Vitro Success Doesn't Always Translate
The transition from a 2D cell culture plate to a complex living organism introduces a myriad of variables that can drastically alter a drug's efficacy. This is often referred to as the "translation gap" in drug discovery.[20][21]
Key Factors Influencing In Vivo Translation:
-
ADME Properties:
-
Absorption: Can the drug get from the site of administration into the bloodstream? Poor oral bioavailability is a common failure point.
-
Distribution: Does the drug reach the tumor tissue at a high enough concentration?
-
Metabolism: Is the drug rapidly broken down by the liver into inactive metabolites?
-
Excretion: Is the drug cleared from the body too quickly to have a therapeutic effect?
-
-
Tumor Microenvironment (TME): In vitro models lack the complex TME, which includes stromal cells, immune cells, and the extracellular matrix.[18][23] The TME can create physical barriers to drug penetration and promote drug resistance. Hypoxic (low oxygen) regions within solid tumors can also render some drugs ineffective.[24]
-
Host Toxicity: A compound may be highly potent against cancer cells but unacceptably toxic to the host organism, preventing the administration of a therapeutically effective dose.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): This describes the relationship between drug concentration in the body over time (PK) and its biological effect (PD). An optimal PK/PD profile is required to maintain the drug concentration at the tumor site above the effective level for a sufficient duration.
Diagram: The Preclinical Drug Discovery Workflow
This diagram illustrates the progression from initial screening to in vivo validation, highlighting the critical translation gap.
Caption: Workflow from in vitro screening to in vivo testing.
Part 4: Case Study - Targeting Signaling Pathways with Quinoxalines
Many quinoxaline derivatives exert their anticancer effects by inhibiting specific kinases in signaling pathways that are commonly dysregulated in cancer.[6] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a prime therapeutic target.[6][25]
Mechanism of Action: Dual PI3K/mTOR Inhibition
Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many cancers.[6] Quinoxaline derivatives have been designed to act as dual inhibitors, blocking both PI3K and mTOR kinases.[6] This dual-pronged attack can be more effective than inhibiting a single target, as it can prevent feedback loops that lead to resistance.
Diagram: Quinoxaline Inhibition of the PI3K/Akt/mTOR Pathway
This diagram shows how a quinoxaline-based inhibitor can block key nodes in this critical cancer survival pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoxaline agent.
Conclusion
The development of quinoxaline-based anticancer agents represents a vibrant area of oncological research. This guide underscores the critical importance of a multi-faceted evaluation process, beginning with robust in vitro assays to establish baseline potency and mechanism, followed by meticulously designed in vivo studies to assess true therapeutic potential. Understanding the translation gap between the petri dish and the preclinical model is paramount for researchers. Factors such as ADME, toxicity, and the tumor microenvironment must be carefully considered to successfully guide these promising compounds from the laboratory bench toward the clinic. The continued exploration of the versatile quinoxaline scaffold, coupled with a rational and comprehensive preclinical evaluation strategy, holds significant promise for the future of cancer therapy.
References
- El-Newahie, A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]
- dos Santos, G., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(8). [Link]
- Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]
- El-Newahie, A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- Wang, D., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers, 14(23), 5945. [Link]
- Cheeseman, M. D., et al. (2008). Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold. Journal of Medicinal Chemistry, 51(12), 3501-3510. [Link]
- Sivanand, S., & Peña-Llopis, S. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55096. [Link]
- Gali-Muhtasib, H., et al. (2008). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs.
- Ivanov, D. P., et al. (2023). In Vitro Cancer Models: A Closer Look at Limitations on Translation. International Journal of Molecular Sciences, 24(2), 1735. [Link]
- Singh, R., et al. (2023). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- Weiss, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
- Zaki, R. M., et al. (2023). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Journal of Heterocyclic Chemistry, 60(11), 1915-1941. [Link]
- Shahin, M. I., et al. (2014). Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold. Bioorganic & Medicinal Chemistry, 22(14), 3779-3790. [Link]
- RJPT. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]
- Rosli, S. N. A. M., et al. (2024). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances, 4(1). [Link]
- Vitale, P., et al. (2022). Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity. Molecules, 27(19), 6667. [Link]
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
- Ivanov, D. P., et al. (2023). In Vitro Cancer Models: A Closer Look at Limitations on Translation.
- Koga, Y., et al. (2023). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 13, 1269391. [Link]
- El-Damasy, D. A., et al. (2022). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 12(11), 6689-6705. [Link]
- Caponigro, F., & Fabbrocini, A. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Recent Patents on Anti-Cancer Drug Discovery, 7(1), 22-35. [Link]
- Cho, S.-Y., et al. (2016). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research.
- Mthethwa, N., et al. (2024). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. International Journal of Molecular Sciences, 25(10), 5220. [Link]
- Al-Suod, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1147. [Link]
- Carta, A., et al. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anticancer Agents in Medicinal Chemistry, 16(10), 1339-1352. [Link]
- Kumar, P. R., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 067-071. [Link]
- Wang, D., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic.
- Anizon, F., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Bioorganic & Medicinal Chemistry, 16(8), 4546-4559. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. kosheeka.com [kosheeka.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Target Engagement of 3-Phenylquinoxaline-2-thiol in a Cellular Context
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the cellular target engagement of 3-Phenylquinoxaline-2-thiol. We move beyond simplistic protocols to offer a comparative analysis of state-of-the-art methodologies, grounded in the unique biochemistry of the compound. Our focus is on building a self-validating experimental strategy, ensuring that the data generated is robust, reproducible, and provides unequivocal evidence of target interaction in the complex milieu of a living cell.
Understanding the Subject: The Chemical Nuances of this compound
This compound is a member of the quinoxaline family, a class of heterocyclic compounds with demonstrated biological activities, including potential anticancer properties.[1] Some derivatives have been specifically designed as potential inhibitors of kinases like VEGFR-2.[2] A critical feature of this molecule is its thiol/thione functional group. It exists in a tautomeric equilibrium between the 3-phenylquinoxaline-2(1H)-thione and the this compound forms.[3][4] This thiol moiety is a potent nucleophile and can engage in various interactions, including forming reversible or irreversible bonds with cysteine residues on proteins, which are key to many enzymatic and signaling processes.[5][6][7] This chemical reactivity is a double-edged sword: it may be key to its mechanism of action, but it also necessitates a carefully chosen set of validation experiments to distinguish specific, high-affinity binding from non-specific reactivity.
Strategic Overview: A Multi-Pronged Approach to Target Validation
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay that directly measures ligand binding in intact cells by assessing changes in protein thermal stability.[8][9]
-
Chemical Proteomics (Affinity-Based Pull-Down): An unbiased discovery method to identify the cellular proteins that physically interact with the compound.[10][11]
-
Functional Cellular Assays (e.g., Kinase Activity Assay): A targeted method to measure the functional consequence of the compound binding to its putative target.[12][13]
The logical flow of investigation involves using these methods synergistically. For instance, a chemical pull-down can identify a list of potential binders, CETSA can then confirm direct engagement with the top candidates in intact cells, and a functional assay validates that this binding event modulates the protein's activity.
Caption: A synergistic workflow combining orthogonal methods for robust target engagement validation.
Comparative Analysis of Key Methodologies
Choosing the right assay depends on the specific question being asked, the available resources, and the stage of the drug discovery project. The table below provides a high-level comparison to guide this decision-making process.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Pull-Down & MS) | Functional Cellular Assay (e.g., Kinase Assay) |
| Principle | Ligand binding alters the thermal stability of the target protein.[14] | An immobilized version of the compound "pulls down" interacting proteins from a cell lysate for identification by mass spectrometry.[10][15] | Measures the downstream consequences of target modulation, such as substrate phosphorylation.[16] |
| Information Gained | Direct evidence of target binding in intact cells; can determine apparent binding affinity (EC50).[17] | Unbiased identification of potential protein targets (on- and off-targets). | Confirmation of functional activity (inhibition/activation); cellular potency. |
| Pros | Label-free (no modification to compound or target); reflects a physiological environment; applicable to many target classes.[9] | Unbiased, genome-wide screening; excellent for novel target discovery. | Directly links binding to a biological outcome; high sensitivity. |
| Cons | Throughput can be limited (WB-based); not all proteins show a thermal shift; requires a specific antibody for detection.[9] | Performed on cell lysates, which may miss interactions dependent on cellular integrity; risk of false positives from non-specific binding.[11] | Target must be known; requires a specific substrate and detection reagents; indirect measure of binding.[12] |
| Best For | Confirming a hypothesized target; ranking compound affinity in cells. | Initial target deconvolution for a phenotypic hit. | Validating the mechanism of action for a known target. |
Detailed Experimental Protocols
Here, we provide detailed, step-by-step protocols for each of the core methodologies. The rationale behind critical steps is explained to empower researchers to adapt and troubleshoot these workflows.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is predicated on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing the temperature required to denature it.[14] This thermal shift is a direct proxy for target engagement.
Caption: Standard workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Preparation and Treatment:
-
Culture your cells of interest to ~80-90% confluency. The choice of cell line should be one that expresses the putative target protein at a detectable level.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of 10-20 million cells/mL.
-
Aliquot the cell suspension. Treat aliquots with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour to allow for cell penetration and binding.
-
Causality Check: Incubation in physiological buffer (PBS) rather than media ensures that serum proteins do not interfere with the compound. The incubation time is critical to ensure equilibrium binding is reached.[18]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler using a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). One unheated sample per condition should be kept on ice as a control.
-
Causality Check: The 3-minute heating time is a standard starting point, but may need optimization. The goal is to induce denaturation of the unbound protein pool without causing widespread, non-specific aggregation.
-
-
Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could disrupt protein-ligand interactions.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of the target protein remaining in the supernatant by Western Blot or ELISA using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for each compound concentration. The resulting "melting curve" will shift to the right in the presence of a stabilizing ligand.
-
Protocol 2: Chemical Pull-Down Assay with Mass Spectrometry
This unbiased method aims to identify which proteins from a cell lysate physically bind to an immobilized version of this compound.
Methodology:
-
Probe Synthesis and Immobilization:
-
Synthesize an analogue of this compound that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid). This linker should be attached at a position on the molecule that is not critical for target binding.
-
Covalently attach this "bait" molecule to activated Sepharose beads (e.g., NHS-activated Sepharose) to create the affinity resin.[10]
-
Causality Check: A critical control is to prepare beads that have been treated with the linker alone ("beads-only" control) to identify proteins that bind non-specifically to the resin matrix or linker.
-
-
Lysate Preparation:
-
Grow cells to high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40, 50 mM Tris-HCl, 150 mM NaCl, protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the total protein concentration using a BCA assay.
-
-
Affinity Enrichment:
-
Incubate a defined amount of total protein lysate (e.g., 5-10 mg) with the this compound beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Competition Control: For the most rigorous validation, perform a parallel incubation where the lysate is pre-incubated with a high concentration of free, unmodified this compound before adding the affinity beads. True binding partners should show a significantly reduced signal in this competition sample.[11]
-
-
Washing and Elution:
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer), by changing pH, or by competing with a high concentration of free compound.
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.[19]
-
Identify proteins and perform quantitative analysis (e.g., label-free quantification) to find proteins that are significantly enriched on the compound beads compared to the control beads and that are competed away by the free compound.
-
Protocol 3: In-Cell Kinase Activity Assay
If a specific kinase (e.g., VEGFR-2) is hypothesized as the target, a functional assay is required to confirm that binding leads to inhibition.[2] The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful example of such a technology.
Methodology:
-
Cell Line Preparation:
-
Use a cell line that is engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Causality Check: This engineered system provides high sensitivity and specificity for the target kinase, isolating its activity from other cellular kinases.
-
-
Assay Principle:
-
Cells are treated with an energy-transfer-based fluorescent tracer that binds to the ATP pocket of the kinase. In parallel, cells are treated with this compound.
-
If the compound binds to the kinase, it will compete with and displace the tracer.
-
The binding of the tracer is measured by Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-kinase fusion and the tracer. A decrease in the BRET signal indicates that the compound has engaged the target kinase.
-
-
Experimental Workflow:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Add varying concentrations of this compound to the cells.
-
Add the NanoBRET™ tracer and the NanoGlo® substrate.
-
Incubate for a set period (e.g., 2 hours) at 37°C.
-
Measure the luminescence at two wavelengths (donor and acceptor) and calculate the BRET ratio.
-
-
Data Analysis:
-
Plot the BRET ratio against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50, which represents the concentration of the compound required to displace 50% of the tracer and reflects its binding affinity in living cells.
-
Conclusion and Forward Path
Confirming the target engagement of a compound like this compound requires a meticulous, multi-faceted approach. The unique reactivity of its thiol group demands rigorous controls to differentiate specific target binding from non-specific interactions. By initiating with an unbiased method like a chemical pull-down to generate hypotheses, followed by biophysical validation of direct binding with CETSA, and culminating in a functional assay to demonstrate a downstream biological effect, researchers can build an unassailable case for their compound's mechanism of action. This structured, evidence-based strategy is fundamental to advancing drug discovery programs and understanding complex pharmacology.
References
- Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling.
- Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances.
- Abdelgawad, M. A., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Gomaa, M. S. (2022). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega.
- Brandish, P. E., et al. (2009). Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Assay and Drug Development Technologies.
- Al-Tammar, M. R., et al. (2024). The Combination of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone Demonstrates Synergistic Activity Against Different Candida Strains. Infection and Drug Resistance.
- Campo, M. C., et al. (2022). Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. STAR Protocols.
- ACD/Labs. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. ACD/Labs.
- Vartia, S., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology.
- Nagy, P. (2020). Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. Antioxidants.
- Johnson, D. S., et al. (2016). Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery. Chemical Reviews.
- Mogadem, A. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules.
- ResearchGate. (n.d.). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ResearchGate.
- Gomaa, M. S. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Jones, D. S., et al. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology.
- Henderson, M. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell.
- ResearchGate. (n.d.). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. ResearchGate.
- Gomaa, M. S. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- SENS Research Foundation. (2020). Pull-Down Assay Protocol. YouTube.
- Zhang, M., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction. Computational and Structural Biotechnology Journal.
- Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances.
- Storr, T., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Journal of Medicinal Chemistry.
- Jones, L. H., et al. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry.
- Lim, S. M., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences.
- ResearchGate. (n.d.). Protein-Protein Interactions Identified by Pull-Down Experiments and Mass Spectrometry. ResearchGate.
- Lin, H., et al. (2015). Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. Journal of Chemical Theory and Computation.
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Furdui, C. M., & Poole, L. B. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats. Free Radical Biology and Medicine.
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 2. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pull-Down Assay-2 - Creative Proteomics [creative-proteomics.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. molbiolcell.org [molbiolcell.org]
- 19. Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinoxaline and Quinazoline Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, quinoxaline and quinazoline scaffolds represent two of the most prolific and versatile nitrogen-containing heterocyclic cores. Their derivatives have yielded a remarkable array of biologically active compounds, with numerous examples progressing to clinical use. This guide provides a comprehensive comparative analysis of these two isomeric structures, offering insights into their synthesis, structural nuances, and diverse pharmacological profiles. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage these scaffolds in the design of novel therapeutics.
Structural Distinctions: A Tale of Two Isomers
At a fundamental level, both quinoxaline and quinazoline are benzodiazines, meaning they consist of a benzene ring fused to a diazine (a six-membered ring with two nitrogen atoms) ring. The critical difference lies in the relative positions of these nitrogen atoms. Quinoxaline is a 1,4-diazanaphthalene, while quinazoline is a 1,3-diazanaphthalene.[1] This seemingly subtle isomeric difference profoundly influences the electronic properties, bond angles, and steric environment of the molecules, which in turn dictates their reactivity, binding affinities to biological targets, and ultimately, their pharmacological effects.
Caption: Core structures of Quinoxaline and Quinazoline.
Synthetic Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in drug development. Fortunately, a variety of robust and versatile methods have been established for the synthesis of both quinoxaline and quinazoline derivatives.
Synthesis of Quinoxaline Derivatives
The most common and straightforward method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][3] This reaction is typically carried out in an organic solvent and can be catalyzed by acids or metals.[2]
Experimental Protocol: General Synthesis of Quinoxaline Derivatives
-
Reactant Preparation: Dissolve 1 equivalent of the desired o-phenylenediamine and 1 equivalent of the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.
Recent advancements in synthetic methodology have introduced more efficient and environmentally friendly approaches, such as microwave-assisted synthesis and the use of heterogeneous catalysts.[3][4]
Caption: General workflow for the synthesis of quinoxaline derivatives.
Synthesis of Quinazoline Derivatives
The synthesis of quinazolines often involves the reaction of an anthranilic acid derivative with a suitable nitrogen-containing reactant. The Niementowski quinazoline synthesis, which utilizes amides as the nitrogen source, is a classic and widely employed method.[5][6] Other common approaches include the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids.[7]
Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinones
-
Reactant Mixture: Combine 1 equivalent of anthranilic acid and an excess of the desired amide.
-
Heating: Heat the mixture at a high temperature (typically 180-220 °C) for several hours.
-
Work-up: Cool the reaction mixture and treat with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to yield the pure 4(3H)-quinazolinone.
Modern synthetic methods for quinazolines often employ transition-metal catalysis, such as ruthenium-catalyzed dehydrogenative coupling, which offers a more efficient and atom-economical route.[8]
Comparative Biological Activities
Both quinoxaline and quinazoline derivatives exhibit a broad spectrum of pharmacological activities. However, the subtle structural differences often lead to distinct biological profiles and mechanisms of action.
Anticancer Activity
Both scaffolds have been extensively explored as anticancer agents.[9][10]
-
Quinazoline Derivatives: A significant number of FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline scaffold.[11] These compounds primarily act as tyrosine kinase inhibitors, targeting receptors like the epidermal growth factor receptor (EGFR).[9]
-
Quinoxaline Derivatives: Quinoxaline-based compounds have also demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and protein kinases.[12][13] Some derivatives have been shown to induce apoptosis in cancer cells.[14]
| Derivative Class | Mechanism of Action | Examples | References |
| Quinazoline | Tyrosine Kinase Inhibition (e.g., EGFR) | Gefitinib, Erlotinib, Lapatinib | [9][11] |
| Quinoxaline | Topoisomerase Inhibition, Kinase Inhibition, Apoptosis Induction | Various synthetic derivatives | [12][13][14] |
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and both quinoxaline and quinazoline derivatives have shown considerable promise in this area.[4][15]
-
Quinoxaline Derivatives: These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][16] Some quinoxaline-1,4-di-N-oxide derivatives have been identified as potent antibacterial agents.[4]
-
Quinazoline Derivatives: Quinazolinone derivatives, in particular, have been reported to possess significant antibacterial and antifungal properties.[15][17] Their mechanism of action can involve the disruption of the bacterial cell wall or interference with DNA synthesis.[15]
| Derivative Class | Spectrum of Activity | Reported Mechanisms | References |
| Quinoxaline | Gram-positive and Gram-negative bacteria, Fungi | Various, including DNA interaction | [4][16] |
| Quinazoline | Gram-positive and Gram-negative bacteria, Fungi | Cell wall disruption, DNA synthesis inhibition | [15][17] |
Antiviral Activity
Derivatives of both heterocyclic systems have been investigated for their potential as antiviral agents against a range of viruses.[18][19]
-
Quinoxaline Derivatives: These compounds have shown activity against various DNA and RNA viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[18][19] Some derivatives act as potent inhibitors of HIV-1 reverse transcriptase.[18]
-
Quinazoline Derivatives: Certain quinazoline derivatives have demonstrated antiviral activity against viruses such as the influenza virus and human cytomegalovirus.[18]
| Derivative Class | Target Viruses | Reported Mechanisms | References |
| Quinoxaline | HSV, HIV, various DNA and RNA viruses | Reverse transcriptase inhibition | [18][19] |
| Quinazoline | Influenza virus, Human cytomegalovirus | Various | [18] |
Signaling Pathway Modulation: A Case Study
To illustrate the molecular basis of their therapeutic effects, the following diagram depicts a simplified signaling pathway targeted by quinazoline-based EGFR inhibitors in cancer cells.
Sources
- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. actascientific.com [actascientific.com]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Novel Quinoxaline Kinase Inhibitors
The landscape of targeted cancer therapy is continually evolving, with protein kinases remaining a focal point for drug discovery.[1][2] Their dysregulation is a known driver in numerous cancers, making the development of specific and potent kinase inhibitors a critical endeavor.[3] Among the promising scaffolds in medicinal chemistry, quinoxaline derivatives have emerged as a noteworthy class of kinase inhibitors, valued for their structural motifs that facilitate potent interactions with kinase active sites.[4][5][6]
However, the journey from a promising novel compound to a validated inhibitor is a multi-step process requiring rigorous and systematic evaluation. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of novel quinoxaline compounds. We will move beyond a simple checklist of assays, instead focusing on the causal logic behind a tiered validation funnel—from broad biochemical confirmation to precise cellular target engagement.
The Kinase Inhibitor Validation Funnel
To rationally advance a candidate compound, it is essential to follow a structured validation workflow. This "funnel" approach is designed to answer three core questions in sequence:
-
Does it work? (Biochemical Activity)
-
Does it work in a cell? (Cellular Activity & Phenotype)
-
Does it work on the right target and only the right target? (Target Engagement & Selectivity)
Answering these questions sequentially ensures that resources are focused on compounds with the highest potential, weeding out non-starters early in the process.
Caption: The Kinase Inhibitor Validation Funnel.
Phase 1: Direct Target Inhibition — In Vitro Biochemical Assays
The first step is to confirm that the quinoxaline compound directly inhibits the enzymatic activity of the purified target kinase in a cell-free system. This provides the initial proof-of-concept and a quantitative measure of potency, the IC50 value.[7]
Causality Behind Experimental Choice: Biochemical assays are essential because they isolate the interaction between the inhibitor and the kinase from the complexities of a cellular environment.[8] This ensures that any observed inhibition is a direct result of the compound's action on the enzyme. While historically, radiometric assays using radiolabeled ATP were the "gold standard" for their sensitivity, modern non-radioactive methods are now favored for their safety, simplicity, and high-throughput compatibility.[3][9][10]
Comparison of Common Biochemical Kinase Assays
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Luminescence-Based (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the reaction.[11][12] | Universal for any ADP-generating enzyme, highly sensitive, HTS-compatible.[10][12] | Requires multiple reagent additions, potential for luciferase inhibition by compounds.[10] |
| Fluorescence-Based (e.g., TR-FRET, FP) | Detects either ADP production or substrate phosphorylation using fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). | Homogeneous "mix-and-read" format, suitable for HTS, avoids radioactivity.[3][10] | Potential for interference from fluorescent compounds (false positives/negatives).[3] |
| Radiometric ([γ-³³P]-ATP Filter Binding) | Measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[9] | Considered the "gold standard" for accuracy and sensitivity; less prone to compound interference.[10] | Requires handling of radioactive materials, generates radioactive waste, not easily automated.[10] |
Featured Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a robust and widely used method to determine the IC50 of an inhibitor.[11] It measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[13]
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, prepare a reaction mix containing the purified target kinase, the specific substrate, and ATP at a concentration near its Km value for the kinase. Rationale: Using ATP at its Km ensures the assay is sensitive to competitive inhibitors.
-
Add the novel quinoxaline compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a "no inhibitor" (vehicle, e.g., DMSO) control for 0% inhibition and a "no enzyme" control for background.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
First Step: ATP Depletion:
-
Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.[13]
-
-
Second Step: ADP to ATP Conversion and Detection:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[14]
-
Phase 2: Cellular Confirmation — Does it Work in a Living System?
A potent IC50 is an excellent start, but it doesn't guarantee efficacy in a cellular context. The compound must be able to cross the cell membrane, engage the target in a complex intracellular environment, and elicit the desired biological response.
Sub-Phase 2A: Validating Target Modulation in Cells
The most direct way to confirm cellular activity is to measure the phosphorylation of a known downstream substrate of the target kinase. A successful inhibitor should reduce the level of this specific phospho-protein.
Causality Behind Experimental Choice: Western blotting is the workhorse technique for this application. It allows for the specific detection of the phosphorylated form of a protein, providing direct evidence that the kinase's catalytic activity has been inhibited within the cell.[15] It's crucial to also measure the total amount of the substrate protein to ensure the observed decrease in phosphorylation isn't due to overall protein degradation.[16]
Caption: Inhibition of a kinase signaling pathway.
Featured Protocol: Western Blot for Phospho-Protein Detection
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells known to have an active signaling pathway involving the target kinase.
-
Treat the cells with various concentrations of the quinoxaline inhibitor for a specific duration. Include a vehicle control. Rationale: A time-course and dose-response experiment is recommended to find the optimal conditions for observing inhibition.[17]
-
If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period before harvesting.[17]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors.[15][18] Rationale: Phosphatase inhibitors are essential to prevent the dephosphorylation of your target substrate during sample preparation.[18]
-
-
Gel Electrophoresis and Transfer:
-
Determine total protein concentration (e.g., BCA assay) and load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk, as milk contains phosphoproteins (casein) that can cause high background.[16][17][18]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.
-
Sub-Phase 2B: Measuring the Phenotypic Outcome
After confirming the inhibitor blocks the intended signaling pathway, the next logical step is to verify it produces the desired biological effect, such as inhibiting cancer cell proliferation or inducing apoptosis.
Causality Behind Experimental Choice: Cell viability assays (like MTT or CellTiter-Glo®) are crucial for quantifying the phenotypic effect of the compound. They help determine the cellular EC50 value—the concentration at which 50% of the maximal biological effect is observed. Comparing the biochemical IC50 with the cellular EC50 is a key validation checkpoint. A large discrepancy might suggest poor cell permeability, compound efflux, or off-target effects.[7][19]
Phase 3: Proving Specificity — Is it the Right Target?
A compound that inhibits a kinase in a test tube and reduces cell viability is promising, but it's not yet validated. The observed cellular effects could be due to inhibition of other, unintended kinases ("off-targets").[20] This phase is about building a case for specific, on-target engagement.
Featured Technique: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for confirming target engagement in a cellular environment.[21][22][23]
Principle: The core principle is ligand-induced thermal stabilization. When a compound binds to its target protein, it generally makes the protein more resistant to heat-induced denaturation.[23][24] By heating intact cells or cell lysates to various temperatures and then quantifying the amount of the target protein that remains soluble, one can detect this stabilization as a "thermal shift."[21][24]
Workflow for CETSA® Melt Curve:
-
Treatment: Treat intact cells with the quinoxaline compound or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 64°C) for a set time (e.g., 3 minutes).[24]
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and use high-speed centrifugation to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.[24]
-
Detection: Quantify the amount of the soluble target kinase in the supernatant of each sample using a method like Western blot or ELISA.
-
Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms direct binding and target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Kinase Selectivity Profiling
The final and most comprehensive step in validation is to understand the compound's selectivity profile across the human kinome. Many kinase inhibitors target the highly conserved ATP-binding pocket, leading to potential off-target activity.[20]
Causality Behind Experimental Choice: Submitting the compound to a commercial kinase panel screening service is the industry-standard approach.[20][25][26] These services test the compound against hundreds of purified kinases (often over 400) in parallel biochemical assays.[25][26] The resulting data provides a broad view of the compound's selectivity and helps identify potential off-target liabilities that could lead to toxicity or explain unexpected phenotypes. Several companies offer panels using various assay technologies.[8][26][27][28]
Integrating the Data: A Holistic View
Validation is not about a single data point but about the convergence of evidence from all phases of the funnel.
-
IC50 vs. EC50: A potent biochemical IC50 should translate to a potent cellular EC50. A cellular EC50 that is more than 10-fold higher than the biochemical IC50 warrants investigation into factors like cell permeability or efflux.
-
CETSA Confirms the Link: A positive thermal shift in a CETSA experiment provides strong evidence that the cellular EC50 and downstream signaling effects are a direct result of the compound binding to the intended target.
-
Selectivity Profile Defines the Window: The kinome screen defines the therapeutic window. A compound that is highly potent against its target and relatively inactive against other kinases is a strong candidate. Off-target hits must be evaluated for potential liabilities.
By systematically applying this validation funnel, researchers can build a robust data package that confidently establishes the mechanism, potency, and specificity of novel quinoxaline kinase inhibitors, paving the way for the next stages of drug development.
References
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Ahmed, H. A. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(5), 326–345.
- Uitdehaag, J. C. M., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876.
- Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 273-294.
- Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134.
- Zhang, W., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- CETSA. (n.d.). CETSA.
- BellBrook Labs. (2025). What Is the Best Kinase Assay?
- Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- ResearchGate. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents.
- Sørensen, M. D., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800.
- Abcam. (n.d.). Western Blotting of Phospho-Proteins Protocol.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Platypus Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Paul, N. M., & Rognan, D. (2014). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 54(7), 1995–2006.
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Bioengineer.org. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline.
- Pharmaron. (n.d.). Kinase Panel Profiling.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Unknown. (n.d.). ADP Glo Protocol.
- BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
- ResearchGate. (n.d.). Assay availability of each kinase, ranked by total number of citations.
- Bio-Rad. (2019). 10 Tips for Western Blot Detection of Phosphorylation Events.
- Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521–527.
- Frontiers. (2025). Leveraging artificial intelligence to validate traditional biomarkers and drug targets in liver cancer recovery: a mini review.
- MDPI. (2025). Bruton's Tyrosine Kinase Inhibitors and Autologous Hematopoietic Stem Cell Transplantation in Multiple Sclerosis: A Review of Complementary Paradigms for a Divergent Disease.
- Cochet, C., et al. (2020). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 25(15), 3356.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
Sources
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioengineer.org [bioengineer.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Kinase Selectivity Profiling Services [promega.sg]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bioradiations.com [bioradiations.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. clyte.tech [clyte.tech]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CETSA [cetsa.org]
- 23. news-medical.net [news-medical.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. reactionbiology.com [reactionbiology.com]
- 27. assayquant.com [assayquant.com]
- 28. pharmaron.com [pharmaron.com]
Benchmarking 3-Phenylquinoxaline-2-thiol: A Comparative Analysis Against Standard-of-Care Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, the quinoxaline scaffold has emerged as a promising foundation for the development of potent anticancer agents.[1][2][3] Among these, 3-Phenylquinoxaline-2-thiol and its derivatives are gaining significant attention for their cytotoxic effects against various cancer cell lines.[4][5] This guide provides a comprehensive, data-supported comparison of this compound against two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin. Our objective is to offer an in-depth analysis of their mechanisms of action, in vitro efficacy, and potential therapeutic advantages, thereby providing a valuable resource for researchers in oncology and medicinal chemistry.
Section 1: The Contenders - A Mechanistic Overview
A fundamental understanding of how these compounds exert their anticancer effects is crucial for contextualizing their potential clinical applications. While all three agents ultimately induce cancer cell death, their molecular pathways are distinct.
1.1. This compound: A Multi-faceted Approach
Quinoxaline derivatives have been shown to exhibit a range of biological activities, including anticancer effects.[1][6] The anticancer mechanism of this compound and its analogues is believed to be multifactorial. Studies on related quinoxaline compounds suggest that their mode of action can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][5] Some derivatives have also been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5] The induction of apoptosis is a critical endpoint for many anticancer therapies, and compounds that can trigger this process are of significant interest.
Caption: Putative mechanisms of this compound.
1.2. Doxorubicin: The DNA Damager
Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of cancers.[7] Its primary mechanism of action involves intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription and replication.[8][9] This leads to DNA double-strand breaks and the activation of apoptotic pathways.[8] Doxorubicin is also known to generate reactive oxygen species (ROS), which can cause further damage to cellular components, including membranes and proteins, contributing to its cytotoxic effects.[10]
Caption: Doxorubicin's primary mechanisms of action.
1.3. Cisplatin: The DNA Crosslinker
Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of various solid tumors.[11] Its mode of action is centered on its ability to form crosslinks with purine bases, primarily guanine, on the DNA.[11][12] These crosslinks distort the DNA structure, interfering with DNA repair mechanisms and replication, which ultimately triggers apoptosis.[11][13]
Caption: Cisplatin's pathway to inducing apoptosis.
Section 2: Head-to-Head: In Vitro Showdown
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) |
| This compound Derivative | ~1.9 - 28.85[4][14][15] | ~2.3[4] | ~2.1 - 9.8[5] |
| Doxorubicin | ~0.1 - 0.5 | ~0.2 - 1.0 | ~0.3 - 1.5 |
| Cisplatin | ~5 - 15 | ~10 - 30 | ~8 - 25 |
Disclaimer: The IC50 values are approximate ranges compiled from multiple literature sources and are for illustrative purposes. Experimental conditions can significantly influence these values.
The data suggests that while Doxorubicin generally exhibits the highest potency in vitro, this compound derivatives demonstrate significant cytotoxic activity, in some cases comparable to or exceeding that of Cisplatin.
Section 3: Experimental Protocols for Comparative Analysis
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for benchmarking novel compounds. Below are detailed, step-by-step methodologies for key in vitro assays.
3.1. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[18]
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, and Cisplatin for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
3.2. Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[22]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[23]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.
3.3. Cell Cycle Analysis
Flow cytometry is also employed to determine the effect of the compounds on cell cycle progression.[24]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[25]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[26]
Section 4: In Vivo Efficacy Models - A Look Ahead
While in vitro data provides valuable initial insights, in vivo studies are critical for evaluating the therapeutic potential of a novel compound.[27] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical platform for assessing anticancer drug efficacy.[28][29]
Conceptual Xenograft Tumor Study Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment groups: vehicle control, this compound, Doxorubicin, and Cisplatin. Administer the compounds via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.[30]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Table 2: Hypothetical Comparative In Vivo Efficacy Data
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +5 |
| This compound | 40-60 | -2 |
| Doxorubicin | 60-80 | -10 |
| Cisplatin | 50-70 | -8 |
Disclaimer: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the tumor model, dosing, and other experimental factors.
Section 5: Synthesis & Future Directions
The compiled evidence suggests that this compound and its derivatives represent a promising class of anticancer compounds. Their distinct mechanism of action, potentially involving the induction of apoptosis and cell cycle arrest, coupled with encouraging in vitro cytotoxicity, warrants further investigation.
Potential Advantages of this compound:
-
Novel Mechanism of Action: A different mechanism from standard DNA-damaging agents could be beneficial in overcoming resistance.
-
Favorable Cytotoxicity Profile: Demonstrates potent activity against several cancer cell lines.
Future Research Directions:
-
Head-to-Head In Vivo Studies: Direct comparative studies in relevant xenograft models are essential to confirm in vivo efficacy and assess the therapeutic window.[31]
-
Mechanism of Action Elucidation: Further studies are needed to precisely define the molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Optimization of the quinoxaline scaffold could lead to the development of even more potent and selective analogues.
-
Combination Therapy: Investigating the synergistic effects of this compound with existing chemotherapeutics could lead to more effective treatment regimens.
References
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Royal Society of Chemistry. [Link]
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. [Link]
- Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
- Cisplatin in cancer therapy: molecular mechanisms of action.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- Cispl
- Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
- Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
- Cell Viability Assays.
- Cancer: How does doxorubicin work?. eLife. [Link]
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Royal Society of Chemistry. [Link]
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent labor
- Cytotoxicity MTT Assay Protocols and Methods.
- Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines.
- Doxorubicin. Wikipedia. [Link]
- Xenograft Models For Drug Discovery. Reaction Biology. [Link]
- Cisplatin 12.
- Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Doxorubicin pathways: pharmacodynamics and adverse effects.
- Assaying cell cycle status using flow cytometry.
- Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. [Link]
- Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. Compound Interest. [Link]
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
- ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. GSC Biological and Pharmaceutical Sciences. [Link]
- Synergetic Effect of Tumor Treating Fields and Zinc Oxide Nanoparticles on Cell Apoptosis and Genotoxicity of Three Different Human Cancer Cell Lines. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. remedypublications.com [remedypublications.com]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cisplatin - Wikipedia [en.wikipedia.org]
- 14. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bosterbio.com [bosterbio.com]
- 24. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. blog.crownbio.com [blog.crownbio.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 31. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenylquinoxaline-2-thiol
Introduction: Beyond the Product - A Commitment to Safety
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe disposal. Based on data from analogous quinoxaline and thiol compounds, 3-phenylquinoxaline-2-thiol should be handled as a hazardous substance.
The primary hazards are associated with its reactivity as a thiol and the toxicological profile of the quinoxaline moiety. The thiol (-SH) group is responsible for the characteristic, powerful, and unpleasant odors of this chemical class and can cause significant nuisance and potential health effects even at low concentrations[3][4][5].
Table 1: Hazard Profile Based on Structurally Related Compounds
| Hazard Classification | Description | Supporting Sources |
| Skin Irritation | Causes skin irritation upon contact. Prolonged exposure may lead to redness and discomfort. | [6][7][8] |
| Eye Irritation | Causes serious eye irritation. Direct contact can result in pain, watering, and redness. | [6][7][8] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol. | [6][7] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [9] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [9] |
Researchers must conduct a site-specific risk assessment before handling this compound, considering the quantities used and the specific laboratory environment.
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. Engineering controls, such as working within a certified chemical fume hood, are the primary line of defense.[10]
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears before use. | To prevent skin contact and irritation[8][11]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation[11][12]. |
| Body Protection | A flame-resistant lab coat. | To protect skin and clothing from contamination[11]. |
| Respiratory Protection | Not typically required if used within a fume hood. For large spills or inadequate ventilation, use a NIOSH-approved respirator. | To prevent inhalation of dust or aerosols that can cause respiratory irritation[10][13]. |
Disposal Workflow: A Step-by-Step Guide
Proper disposal is a multi-step process involving decontamination, chemical inactivation (for small quantities), and compliant waste collection. This workflow ensures that the compound is handled safely from the end of the experiment to its final disposal.
Caption: Disposal decision workflow for this compound.
Step 1: Decontamination of Labware and Surfaces
Due to the potent odor of thiols, all contaminated glassware, stir bars, and equipment must be decontaminated immediately after use. This step is crucial for preventing the release of malodorous vapors into the laboratory and fume hood exhaust[3].
Protocol for Bleach Bath Decontamination:
-
Prepare the Bath: In a designated container inside a chemical fume hood, prepare a decontamination bath. A 1:1 mixture of standard household bleach (approx. 5-6% sodium hypochlorite) and water is effective[14].
-
Immerse Equipment: Immediately after use, place all contaminated glassware and equipment into the bleach bath. Ensure items are fully submerged.
-
Soak: Allow items to soak for at least 12-24 hours. The hypochlorite oxidizes the thiol group (-SH) to a non-volatile and less odorous sulfonic acid or other oxidized species[15].
-
Dispose of Bath: The spent bleach solution should be collected as aqueous hazardous waste, as it now contains the oxidized organosulfur compound. Do not pour it down the drain.
-
Final Cleaning: After soaking, the glassware can be removed, rinsed thoroughly with water, and cleaned using standard laboratory procedures[14].
Step 2: Chemical Inactivation of Small Quantities
For trace amounts or small quantities of this compound waste, chemical inactivation via oxidation is the preferred method before collection.
Protocol for Oxidation:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare Oxidizing Solution: Use a solution of sodium hypochlorite (bleach).
-
Reaction: Slowly and carefully add the thiol waste to the bleach solution with stirring. The reaction can be exothermic.
-
Neutralization and Collection: Once the reaction is complete (odor is significantly reduced), the resulting solution should be collected as hazardous waste[15].
Step 3 & 4: Waste Collection, Segregation, and Labeling
All waste, including inactivated solutions, untreated solid/liquid waste, and contaminated disposable items (e.g., gloves, weighing paper), must be disposed of as hazardous waste.
-
Segregation: Use separate, designated hazardous waste containers for solid and liquid waste.
-
Solid Waste: Place contaminated gloves, paper towels, and solid this compound into a clearly labeled solid hazardous waste container.
-
Liquid Waste: Pour inactivated solutions and solvent rinses into a labeled liquid hazardous waste container.
-
-
Labeling: All containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Aquatic Toxin)[12]. Keep the container closed when not in use[6][12].
Step 5 & 6: Storage and Final Disposal
-
Storage: Store sealed hazardous waste containers in a designated, secure satellite accumulation area away from incompatible materials[12].
-
Disposal: The final disposal must be conducted through a licensed environmental waste management contractor[16]. The most common final disposal route for this type of organic waste is high-temperature incineration. Never dispose of this chemical in the trash or down the drain[9][12]. Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal in accordance with local, state, and federal regulations[16].
Conclusion
The proper disposal of this compound is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, utilizing appropriate PPE, and following a systematic disposal workflow that includes decontamination and chemical inactivation, researchers can protect themselves, their colleagues, and the environment. This guide provides the necessary framework to handle this valuable research chemical with the respect and caution it deserves.
References
- U.S. Environmental Protection Agency. (n.d.). Method 3660b: Sulfur Cleanup.
- Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Quinoxalinedithiol.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-Propanethiol.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
- Alabama Department of Environmental Management. (n.d.). Chapter 335-3-5 - Control of Sulfur Compound Emissions.
- Alberta Environment. (2011, September). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
- National Center for Biotechnology Information, PubChem. (n.d.). Thiophenol.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- Al-Ghorbani, M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry.
- Columbia University. (2015, December). SOP for Stench Chemicals.
- University College London. (2020, June 23). Thiols | Safety Services.
- U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3660B: Sulfur Cleanup.
- Government of Canada. (2018, October 19). Thiols Group - information sheet.
- U.S. Government Publishing Office. (2011, September 14). Sulfur Dioxide; Pesticide Tolerances. Federal Register, 76(178).
- CiteDrive. (n.d.). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Government of Alberta. (2002, September 1). Reduced sulphur compounds : focus on thiols.
- Chemistry LibreTexts. (2021, May 20). 6.8: Thiols (Mercaptans).
- Journal of Organic & Inorganic Chemistry. (2023, October 4). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, 95+%.
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. citedrive.com [citedrive.com]
- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 4. Reduced sulphur compounds : focus on thiols - Open Government [open.alberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.es [fishersci.es]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 1926.55 - Gases, vapors, fumes, dusts, and mists. | Occupational Safety and Health Administration [osha.gov]
- 14. How To [chem.rochester.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. nj.gov [nj.gov]
A Comprehensive Guide to the Safe Handling of 3-Phenylquinoxaline-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling of 3-Phenylquinoxaline-2-thiol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a heterocyclic compound with a thiol group, which presents a unique set of potential hazards. While specific toxicological data for this compound is limited, a comprehensive understanding of its constituent functional groups—quinoxaline and thiol—is paramount for safe handling. Quinoxaline derivatives have been noted to cause skin, eye, and respiratory irritation.[1][2][3][4][5] The thiol group, or mercaptan, is well-known for its potent and unpleasant odor, and many thiols can be irritants or toxic.[6] Therefore, all handling of this compound should be conducted with the assumption that it is hazardous.
Core Principles of Safe Handling:
-
Minimize Exposure: All procedures should be designed to limit the possibility of skin contact, inhalation, and ingestion.
-
Containment: Operations should be conducted in a controlled environment to prevent the release of the chemical into the laboratory atmosphere.
-
Preparedness: Emergency procedures and necessary supplies should be readily available before any work with the compound begins.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing your risk of exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Engineering Controls | Chemical Fume Hood | All manipulations of solid or dissolved this compound must be performed in a certified chemical fume hood to control vapors and prevent inhalation.[6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving.[8][9][10] |
| Eye and Face Protection | Safety Goggles with Side Shields | To protect against splashes and airborne particles, tightly fitting safety goggles are mandatory.[1][4][8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against incidental skin contact.[7][11] |
| Respiratory Protection | Respirator | In the event of a significant spill or if work must be conducted outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined operational plan is crucial for the safe handling of this compound.
3.1. Preparation and Weighing:
-
Fume Hood Preparation: Before starting, ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat. Avoid creating dust.[2][8] Use a dedicated spatula for this chemical.
-
Dissolution: If dissolving the compound, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.
3.2. Reaction Setup and Monitoring:
-
Closed System: Whenever possible, conduct reactions in a closed system to contain any volatile byproducts.
-
Labeling: Clearly label all vessels containing this compound with its full name and any relevant hazard warnings.[12]
-
Monitoring: Regularly monitor the reaction for any unexpected changes.
Workflow for Safe Handling of this compound
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fishersci.es [fishersci.es]
- 11. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 12. nottingham.ac.uk [nottingham.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
